molecular formula C21H32O4S B15608052 AS6

AS6

Katalognummer: B15608052
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: AOFXVHRNNSAVEA-IHZHKDPYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AS6 is a useful research compound. Its molecular formula is C21H32O4S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H32O4S

Molekulargewicht

380.5 g/mol

IUPAC-Name

(2Z,4E)-5-[(1S)-3-hexylsulfanyl-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C21H32O4S/c1-6-7-8-9-12-26-19-16(3)21(25,20(4,5)14-17(19)22)11-10-15(2)13-18(23)24/h10-11,13,25H,6-9,12,14H2,1-5H3,(H,23,24)/b11-10+,15-13-/t21-/m1/s1

InChI-Schlüssel

AOFXVHRNNSAVEA-IHZHKDPYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Architectural Blueprint of Centriole Formation: A Technical Guide to SASS6 Protein Structure and Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular biology, the precise orchestration of cell division is paramount. Central to this process is the formation of the centrosome, a microtubule-organizing center, which itself is governed by the duplication of a smaller cylindrical structure, the centriole. A key architect in this molecular construction is the Spindle Assembly Abnormal 6 (SASS6) protein. This technical guide provides an in-depth exploration of the SASS6 protein's structure, its functional domains, and the experimental methodologies used to elucidate its critical role in centriole biogenesis, tailored for researchers, scientists, and drug development professionals.

SASS6 Protein: The Master Scaffold of the Centriole Cartwheel

The SASS6 protein is a fundamental component required for the formation of the cartwheel, a nine-fold symmetrical structure that acts as a scaffold for the nascent centriole.[1] Its proper function is essential for maintaining genomic stability, and mutations in the SASS6 gene have been linked to conditions such as autosomal recessive primary microcephaly.[1][2] The protein's architecture is elegantly designed to facilitate a hierarchical assembly process, from dimerization to the formation of higher-order oligomers that establish the foundational symmetry of the centriole.[3][4]

Domain Architecture of SASS6

The SASS6 protein is characterized by three distinct functional domains: an N-terminal head domain, a central coiled-coil domain, and a C-terminal region. This modular structure underpins its ability to self-assemble and interact with other crucial centriolar proteins.

  • N-Terminal Head Domain: This globular domain is highly conserved across species and contains a characteristic PISA (Present in SAS-6) motif.[5][6][7] The N-terminal domain is responsible for the head-to-head interactions that drive the oligomerization of SASS6 dimers into a ring-like structure, forming the central hub of the cartwheel.[3][8]

  • Central Coiled-Coil Domain: This extended region mediates the homodimerization of SASS6 monomers through a parallel coiled-coil interaction.[3][9] This dimerization is the initial and more stable step in SASS6 assembly. The coiled-coil domains of the assembled ring then radiate outwards, forming the "spokes" of the cartwheel.[3][10]

  • C-Terminal Domain: The C-terminal region is less conserved and predicted to be intrinsically disordered.[11][12] Despite its lack of a defined structure, this domain is crucial for protein-protein interactions. It has been shown to interact with other centriolar proteins like Ana2 (in Drosophila) and is also involved in nucleating and promoting microtubule assembly.[13][14][15]

Quantitative Analysis of SASS6 Interactions

The hierarchical assembly of SASS6 is governed by the differing affinities of its domain interactions. Biophysical analyses have provided quantitative data on these interactions, which are crucial for understanding the dynamics of cartwheel formation.

InteractionOrganismDissociation Constant (Kd)Reference
Coiled-Coil Homodimerization C. reinhardtii (CrSAS-6)0.5 ± 0.1 µM[3]
C. elegans (CeSAS-6)0.9 ± 0.1 µM[3]
Head-Group Interaction C. reinhardtii (CrSAS-6)60 ± 20 µM[3]
C. elegans (CeSAS-6)110 ± 30 µM[3]
Vertebrates50 - 100 µM[4]

SASS6 in the Centriole Duplication Pathway

SASS6 plays a pivotal role in the highly regulated process of centriole duplication, which is tightly linked to the cell cycle. The master kinase Polo-Like Kinase 4 (PLK4) initiates this process by phosphorylating its substrates, leading to the recruitment of a cascade of proteins, with SASS6 being a central player in forming the foundational cartwheel structure.

SASS6_Centriole_Duplication_Pathway cluster_G1 G1 Phase cluster_S S Phase Parent_Centriole Parent Centriole PLK4 PLK4 Activation Parent_Centriole->PLK4 Initiation STIL_CEP135 STIL/CEP135 Recruitment PLK4->STIL_CEP135 SASS6_Recruitment SASS6 Recruitment and Dimerization STIL_CEP135->SASS6_Recruitment Cartwheel_Assembly Cartwheel Assembly (SASS6 Oligomerization) SASS6_Recruitment->Cartwheel_Assembly Procentriole_Formation Procentriole Formation Cartwheel_Assembly->Procentriole_Formation Scaffolding

SASS6-mediated centriole duplication pathway.

Experimental Protocols for SASS6 Research

Elucidating the structure and function of SASS6 has required a multidisciplinary approach, employing a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of SASS6.

Generation of SASS6 Knockout Cell Lines using CRISPR/Cas9

This protocol outlines the generation of SASS6 knockout mouse embryonic stem cells (mESCs) to study the protein's role in centriole formation.[11][12]

CRISPR_Workflow gRNA_Design 1. gRNA Design (Targeting 5' and 3' ends of SASS6 ORF) Vector_Cloning 2. Cloning gRNAs into Cas9 expression vector (pX330) gRNA_Design->Vector_Cloning Transfection 3. Transfection of mESCs (Lipofectamine 3000) Vector_Cloning->Transfection Selection 4. Puromycin (B1679871) Selection (2 µg/ml for 2 days) Transfection->Selection Recovery 5. Cell Recovery (5 days) Selection->Recovery Screening 6. Colony Picking and PCR Screening for SASS6 locus deletion Recovery->Screening Validation 7. Validation (Western Blot, RT-PCR) Screening->Validation

Workflow for generating SASS6 knockout cell lines.

Methodology:

  • Guide RNA (gRNA) Design and Cloning: gRNAs targeting the 5' and 3' ends of the SASS6 open reading frame are designed and cloned into a pX330 vector co-expressing Cas9 and a puromycin resistance cassette.[11]

  • Cell Culture and Transfection: Mouse embryonic stem cells (mESCs) are cultured in appropriate media. The gRNA/Cas9 vector is transfected into the mESCs using a lipid-based transfection reagent like Lipofectamine 3000.[11]

  • Selection and Colony Picking: 24 hours post-transfection, cells are subjected to puromycin selection (2 µg/ml) for 48 hours to eliminate untransfected cells. After a recovery period of 5 days, individual colonies are picked.[11]

  • Screening and Validation: Genomic DNA is extracted from the colonies, and PCR is performed to screen for the deletion of the SASS6 locus.[11] Successful knockout is further validated by the absence of SASS6 protein expression using Western blotting and the lack of SASS6 mRNA transcripts via RT-PCR.[11][12]

Analysis of Protein-Protein Interactions by Analytical Ultracentrifugation (AUC)

AUC is a powerful technique to study the oligomeric state and interactions of proteins in solution. This method was used to demonstrate that a small molecule could disrupt the oligomerization of a C. elegans SASS6 construct (CeSAS-6N-CC).[4]

Methodology:

  • Sample Preparation: Purified CeSAS-6N-CC protein is prepared in a suitable buffer. For inhibitor studies, the protein is incubated with the compound of interest.

  • Sedimentation Velocity Experiments: The protein samples are loaded into the cells of an analytical ultracentrifuge. The rotor is accelerated to a high speed, and the sedimentation of the protein is monitored over time using optical interference detection.

  • Data Analysis: The sedimentation coefficient distribution is analyzed to determine the size and shape of the protein complexes. A shift in the sedimentation profile in the presence of an inhibitor indicates a disruption of protein oligomerization.[4]

Characterization of Protein-Ligand Binding using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the binding of small molecules to the SASS6 head domain and to map the binding site.[4][16]

Methodology:

  • Protein Expression and Labeling: The SASS6 N-terminal domain (e.g., 15N-labeled CeSAS-6N) is expressed in E. coli and purified.

  • NMR Spectroscopy: A 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled protein is recorded. This spectrum provides a unique peak for each amino acid in the protein.

  • Ligand Titration: The small molecule of interest is titrated into the protein sample, and a series of 1H-15N HSQC spectra are acquired.

  • Data Analysis: Changes in the chemical shifts of specific peaks upon ligand addition indicate binding. The amino acids experiencing the largest perturbations are located at or near the binding site.[4]

SASS6 as a Potential Therapeutic Target

The essential role of SASS6 in centriole duplication, a process often dysregulated in cancer leading to aneuploidy, makes it an attractive target for anti-cancer drug development.[4][17] The over-amplification of centrosomes is a hallmark of many tumors, and inhibiting SASS6 function could selectively target proliferating cancer cells.[1] The development of small molecules that specifically disrupt SASS6 oligomerization represents a promising avenue for novel therapeutic strategies.[4][16]

Conclusion

The SASS6 protein, with its distinct domain architecture and hierarchical assembly mechanism, is a cornerstone of centriole biogenesis. A thorough understanding of its structure, the quantitative aspects of its interactions, and its role in the broader context of the cell cycle is crucial for both fundamental cell biology research and the development of targeted therapeutics. The experimental methodologies outlined herein provide a robust framework for the continued investigation of this critical protein and its potential as a drug target.

References

SASS6 Gene: A Comprehensive Technical Guide to Localization and Expression Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Spindle Assembly Abnormal Protein 6 Homolog (SASS6) is a cornerstone protein in cell biology, primarily recognized for its indispensable role in the biogenesis of centrosomes. As a central scaffolding component, SASS6 is fundamental to the formation of the cartwheel structure, which establishes the nine-fold symmetry of centrioles.[1] Its precise spatial and temporal regulation is critical for maintaining genomic stability, and dysregulation is increasingly implicated in various pathologies, including primary microcephaly and a range of cancers. This document provides an in-depth examination of the subcellular localization and expression patterns of SASS6, details the experimental methodologies used for its study, and explores its involvement in key signaling pathways.

Subcellular Localization of SASS6

SASS6 is a non-membranous organelle-associated protein with highly specific and dynamic localization patterns tied to the cell cycle. Its primary residence is the centrosome, the main microtubule-organizing center in animal cells.

Core Localization Sites:

  • Centriole: SASS6 is a core structural component of the centriole.[1][2]

  • Centrosome: It is consistently found within the broader centrosomal structure.[1][2]

  • Procentriole: During centriole duplication, SASS6 is recruited to nascent procentrioles, forming the initial scaffold.[1][3] It is associated only transiently with these structures during their formation.[2]

  • Deuterosome: In multiciliated cells, SASS6 is a component of the deuterosome, a structure that facilitates the de novo amplification of centrioles.[1][2]

The protein's localization is tightly regulated. In cycling cells, SASS6 is recruited to centrioles at the beginning of the centrosome duplication cycle.[3][4] Super-resolution microscopy reveals that in S-phase, SASS6 is found at the proximal end of mother centrioles, likely within the lumen, before the emergence of a new procentriole.[5] In ciliated cells, a non-degradable mutant of SASS6 was observed at the proximal end of both mother and daughter centrioles.[6][7]

SASS6 Expression Patterns

Expression in Normal Tissues

SASS6 exhibits ubiquitous but generally low tissue-specific expression. Analysis of mRNA and protein levels across various human tissues indicates its presence in a wide array of cell types, consistent with its fundamental role in cell division.

Tissue CategorySpecific Tissues with Notable ExpressionData Source
Reproductive Testis, Oocyte, Secondary OocyteGeneCards, Wikipedia[2][8]
Bone Marrow & Immune Cells Bone Marrow, Subset of Immune CellsNCBI, Human Protein Atlas[9][10]
Digestive System Esophagus, Colon, Rectum, AppendixGeneCards[2]
Urinary System Urinary Bladder, KidneyGeneCards[2]
Nervous System Nervous System TissuesGeneCards[2]

The Human Protein Atlas notes cytoplasmic expression in most tissues.[10] The Bgee database reports expression in 114 different cell types or tissues, including male germ line stem cells.[2]

Overexpression in Cancer

A significant body of research highlights the upregulation of SASS6 in various malignancies. This overexpression is often correlated with centrosome amplification, chromosomal instability, and poor patient prognosis.

Cancer TypeKey FindingsPrognostic SignificanceReference
Colorectal Cancer (CRC) Increased mRNA expression in 60.5% of primary CRCs. Associated with anaphase bridge formation.Independent predictor of poor survival (HR: 2.805).[11]
Esophageal Squamous Cell Carcinoma (ESCC) Higher mRNA and protein levels in ESCC tissues compared to adjacent non-cancerous tissues.Negatively affects patient survival.
Lung Adenocarcinoma (LUAD) Upregulation is associated with TP53 and immune infiltration.Associated with poorer outcomes.[3][12]
Kidney Renal Clear Cell Carcinoma Overexpression is associated with poorer outcomes.Unfavorable prognosis.[11]
Breast Cancer Knockdown of SASS6 in triple-negative breast cancer cells (MDA-MB-231) reduces growth and causes G2/M arrest.Implicated in proliferation.[3][9]
Other Cancers Overexpression reported in bladder cancer and low-grade glioma.Associated with poor prognosis.[6]

Signaling Pathways and Regulation

The function and stability of SASS6 are meticulously controlled by a network of proteins, primarily centered around the cell cycle machinery.

Centriole Duplication Pathway

SASS6 is a critical player in the canonical centriole duplication pathway. The master kinase Polo-like kinase 4 (PLK4) initiates the process, leading to the recruitment of STIL (SCL/TAL1 interrupting locus) and subsequently SASS6 to the mother centriole. SASS6 homodimers then self-assemble into a ring, forming the central hub of the cartwheel, which templates the nine-fold symmetry of the new procentriole.[3][13] The recruitment of STIL and SASS6 to the centriole are mutually dependent events.[3]

Centriole_Duplication_Pathway cluster_G1 G1 Phase cluster_S S Phase Mother_Centriole Mother Centriole PLK4 PLK4 Kinase (Active) Mother_Centriole->PLK4 G1/S Transition STIL STIL PLK4->STIL Recruits & Activates SASS6 SASS6 STIL->SASS6 Recruits SASS6->STIL Stabilizes Localization Cartwheel Cartwheel Assembly (SASS6 Homodimers) SASS6->Cartwheel Self-assembles Procentriole Procentriole Formation Cartwheel->Procentriole Templates SASS6_Degradation_Pathway SASS6 SASS6 Protein Ub Ubiquitination SASS6->Ub APCC APC/C (Cdh1) APCC->Ub Late M / G1 Phase FBXW7 SCF-FBXW7 FBXW7->Ub S Phase FBXW5 SCF-FBXW5 FBXW5->Ub S Phase PLK4 PLK4 Kinase PLK4->FBXW5 Phosphorylates & Inhibits Proteasome Proteasomal Degradation Ub->Proteasome IF_Workflow start Start: Cells on Coverslip fix Fixation (PFA or Methanol) start->fix perm Permeabilization (Triton X-100) fix->perm if PFA-fixed block Blocking (BSA) fix->block if Methanol-fixed perm->block primary_ab Primary Antibody Incubation (anti-SASS6) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescent) primary_ab->secondary_ab mount Counterstain & Mount (DAPI, Mounting Medium) secondary_ab->mount image Microscopy & Analysis mount->image

References

The Architect of Nine: SASS6 and the Blueprint of Centriole Biogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The centriole, a masterpiece of cellular architecture, underpins the formation of the centrosome and cilia, organelles fundamental to cell division, motility, and signaling. The defining feature of the centriole is its exquisite nine-fold symmetry, a geometric constant conserved throughout evolution. This intricate design is orchestrated by a cohort of proteins, among which the Spindle Assembly Abnormal protein 6 (SASS6) plays the role of the master architect. SASS6 is the cornerstone of the cartwheel, a central scaffold that dictates the nine-fold symmetry of the nascent centriole. Mutations and dysregulation of SASS6 are implicated in a range of human pathologies, including microcephaly and cancer, highlighting its critical importance in cellular and organismal health. This technical guide provides an in-depth exploration of the multifaceted role of SASS6 in centriole biogenesis, presenting a synthesis of current knowledge on its structure, function, regulation, and interactions. We delve into the quantitative biophysical parameters governing its assembly, detail key experimental methodologies for its study, and provide visual representations of the critical pathways and processes in which it is involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of cell division, ciliopathies, and the development of novel therapeutic strategies targeting the cell cycle.

Introduction: The Central Role of SASS6 in Establishing Centriolar Symmetry

Centriole duplication is a tightly regulated process that occurs once per cell cycle, ensuring the faithful segregation of chromosomes during mitosis. The formation of a new "daughter" centriole occurs in close proximity to a pre-existing "mother" centriole. This process is initiated by the formation of a cartwheel structure, which serves as a scaffold for the assembly of the nine-triplet microtubules that form the centriolar barrel.

SASS6 is a protein fundamental to the initiation of this process. It is a core structural component of the cartwheel, forming its central hub and spokes.[1] The intrinsic ability of SASS6 to self-assemble into a nine-fold symmetric ring is the critical determinant of the centriole's characteristic symmetry.[2][3] The absence or malfunction of SASS6 leads to defects in centriole formation, often resulting in centrioles with aberrant numbers of microtubules (e.g., 7, 8, 10, or 11 triplets instead of the canonical 9).[4]

This guide will explore the molecular mechanisms by which SASS6 executes its architectural function, the regulatory networks that control its activity, and the experimental approaches that have been instrumental in unraveling its role.

The Molecular Architecture and Function of SASS6

SASS6 is a conserved protein characterized by a distinct domain organization that is crucial for its function.[5][6] It consists of:

  • An N-terminal globular head domain: This domain is responsible for the head-to-head interactions between SASS6 homodimers, driving the oligomerization process that forms the central hub of the cartwheel.[1][3]

  • A central coiled-coil domain: This elongated domain mediates the formation of stable, parallel homodimers, which are the fundamental building blocks of the SASS6 ring.[1][3]

  • A C-terminal disordered region: This region is involved in interactions with other centriolar proteins and may play a role in microtubule nucleation and stabilization.[7][8]

The primary function of SASS6 is to form the cartwheel, a process driven by its self-assembly properties. SASS6 homodimers, present in the cytoplasm, are recruited to the mother centriole at the onset of S phase.[9][10] At the site of procentriole formation, a high local concentration of SASS6 promotes its oligomerization into a nine-fold symmetrical ring structure, which constitutes the central hub of the cartwheel.[9][10] The coiled-coil domains of the SASS6 dimers radiate outwards from this central hub, forming the spokes of the cartwheel.[1][2] This SASS6-based scaffold then templates the assembly of the nine-triplet microtubules, thus establishing the nine-fold symmetry of the new centriole.[11]

Regulation of SASS6 in the Cell Cycle

The expression and activity of SASS6 are tightly regulated to ensure that centriole duplication occurs only once per cell cycle. SASS6 protein levels peak during S and G2 phases and are low in G1. This oscillation is primarily controlled by the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The APC/C, together with its co-activator Cdh1, targets SASS6 for proteasomal degradation at the end of mitosis and during G1 by recognizing a KEN box motif in the SASS6 protein.[12] Overexpression of a non-degradable SASS6 mutant leads to centriole amplification, highlighting the importance of this degradation for maintaining proper centriole number.[12][13]

The recruitment and assembly of SASS6 at the nascent procentriole are orchestrated by a key regulatory kinase, Polo-like kinase 4 (PLK4). PLK4 is considered the master regulator of centriole duplication. It localizes to the mother centriole and phosphorylates the centriolar protein STIL (SCL/TAL1 interrupting locus).[14][15] This phosphorylation event creates a binding site on STIL for SASS6, thereby recruiting SASS6 to the site of procentriole formation and promoting its assembly into the cartwheel.[14][16][17] The PLK4-STIL-SASS6 module forms a core regulatory axis that initiates centriole biogenesis.[14]

Quantitative Data on SASS6 Function

Understanding the biophysical parameters of SASS6 interactions is crucial for a complete picture of its role. While comprehensive quantitative data remains an active area of research, some key values have been determined.

ParameterValueOrganism/SystemReference
SASS6 Head Domain Self-Association (Kd) ~60 µMVertebrate[18]
SASS6-GFP Torus Radius (pre-S phase) 216 ± 12 nmHuman U2OS cells[2]
SASS6 Ring Length (S-G2 phase) Increased from S to G2 (P < 0.0001)Human U2OS cells[2]
SASS6 Ring Volume (S-G2 phase) Increased from S to G2 (P < 0.0001)Human U2OS cells[2]
STIL Localization in Duplicating Centrosomes 74%Mouse embryonic stem cells[9]
CEP135 Localization in SASS6-null Centrioles 73% (with only 12% showing normal localization)Mouse embryonic stem cells[9]
CEP164 Localization in SASS6-null Centrosomes 28%Mouse embryonic stem cells[9]
Cilia Formation in SASS6-null mESCs 0%Mouse embryonic stem cells[9]
Centrosome Presence in SASS6-null mESCs 56%Mouse embryonic stem cells[9][19]

Key Experimental Protocols

The study of SASS6 and its role in centriole biogenesis relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in this guide.

CRISPR/Cas9-Mediated Knockout of SASS6

This protocol outlines the generation of SASS6 knockout cell lines using the CRISPR/Cas9 system, a powerful tool for studying gene function.[4][5][8][10][11][20]

Objective: To create a stable cell line lacking functional SASS6 protein.

Materials:

  • Human cell line (e.g., hTERT-RPE1, U2OS)

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)

  • SASS6-specific guide RNAs (gRNAs) targeting an early exon

  • Lipofectamine 3000 or similar transfection reagent

  • Fluorescence-activated cell sorter (FACS)

  • 96-well plates

  • Cell culture medium and supplements

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing reagents

Procedure:

  • gRNA Design and Cloning:

    • Design two gRNAs targeting an early exon of the SASS6 gene using a tool like CHOPCHOP.

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed gRNAs into the BbsI-linearized pX458 plasmid.

    • Verify the insertion by Sanger sequencing.

  • Transfection:

    • Plate cells to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the SASS6-gRNA-pX458 plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • FACS-based Sorting of Transfected Cells:

    • 48 hours post-transfection, harvest the cells.

    • Use a FACS sorter to isolate single GFP-positive cells into individual wells of a 96-well plate containing conditioned medium.

  • Clonal Expansion and Screening:

    • Allow single cells to grow into colonies over 2-3 weeks.

    • Expand the clones and harvest a portion for genomic DNA extraction.

    • Perform PCR using primers flanking the gRNA target site.

    • Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation of Knockout:

    • Confirm the absence of SASS6 protein in candidate clones by Western blotting using an anti-SASS6 antibody.

    • Further validate the phenotype by immunofluorescence staining for centriolar markers to observe the loss of centrioles.

Immunofluorescence Staining of SASS6 and Centriolar Markers

This protocol describes the visualization of SASS6 and other centriolar proteins within cells using immunofluorescence microscopy.[6][9][12][19]

Objective: To determine the subcellular localization of SASS6 and its colocalization with other centriolar components.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% bovine serum albumin (BSA) in PBS with 0.1% Triton X-100

  • Primary antibodies (e.g., rabbit anti-SASS6, mouse anti-gamma-tubulin, human anti-centrin)

  • Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Plate cells on sterile glass coverslips in a petri dish and grow to the desired confluency.

  • Fixation:

    • Wash the cells briefly with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

    • Wash three times with PBS.

  • Permeabilization:

    • If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in blocking buffer.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI solution for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

In Vitro Kinase Assay for PLK4-mediated Phosphorylation of STIL

This protocol details an in vitro assay to assess the phosphorylation of STIL by PLK4, a key step in SASS6 recruitment.[16][21][22][23][24]

Objective: To determine if PLK4 can directly phosphorylate STIL in vitro.

Materials:

  • Recombinant purified PLK4 (wild-type and kinase-dead mutant)

  • Recombinant purified STIL fragment (containing the STAN domain)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase buffer, recombinant PLK4 (wild-type or kinase-dead), and the recombinant STIL substrate.

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

  • SDS-PAGE and Autoradiography:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel.

    • Expose the dried gel to a phosphorimager screen or autoradiography film to detect the incorporation of 32P into the STIL fragment.

  • Analysis:

    • A band corresponding to the molecular weight of the STIL fragment will indicate that it has been phosphorylated by PLK4. The kinase-dead PLK4 serves as a negative control.

Visualizing the Central Dogma of Centriole Biogenesis: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involving SASS6, the following diagrams were generated using Graphviz (DOT language).

SASS6_Centriole_Biogenesis_Pathway cluster_regulation Cell Cycle Regulation cluster_assembly Cartwheel Assembly APC/C_Cdh1 APC/C-Cdh1 SASS6_protein SASS6 Protein APC/C_Cdh1->SASS6_protein Ubiquitination Degradation Proteasomal Degradation SASS6_protein->Degradation SASS6_dimer SASS6 Homodimer PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation STIL->SASS6_dimer Recruitment Cartwheel Cartwheel (9-fold symmetric ring) SASS6_dimer->Cartwheel Self-assembly Procentriole Procentriole Formation Cartwheel->Procentriole

Caption: The SASS6 signaling pathway in centriole biogenesis.

CRISPR_Workflow start Start: Design SASS6 gRNAs clone Clone gRNAs into Cas9-GFP plasmid start->clone transfect Transfect cells clone->transfect sort FACS sort for GFP-positive cells transfect->sort expand Clonal expansion sort->expand screen Screen clones by PCS and Sequencing expand->screen validate Validate knockout by Western Blot and IF screen->validate end End: SASS6 KO cell line validate->end

Caption: Experimental workflow for generating a SASS6 knockout cell line.

SASS6_Structure_Function cluster_function Functional Roles SASS6 N-terminal Head Coiled-coil C-terminal Tail Dimerization Homodimerization SASS6:cc->Dimerization Oligomerization Oligomerization (Ring Formation) SASS6:head->Oligomerization Interaction Protein Interactions (e.g., STIL) SASS6:tail->Interaction

Caption: Relationship between SASS6 domain structure and function.

SASS6 in Disease and as a Therapeutic Target

Given its central role in cell division, it is not surprising that mutations in the SASS6 gene are associated with human disease. Autosomal recessive primary microcephaly, a neurodevelopmental disorder characterized by a small brain, has been linked to mutations in SASS6.[16][20][25][26][27] These mutations often impair the protein's function, leading to defects in centriole duplication and subsequent problems in neurogenesis.

Furthermore, the dysregulation of SASS6 expression has been observed in various cancers.[12][13][28] Overexpression of SASS6 can lead to centriole amplification, a hallmark of many tumors, which can contribute to genomic instability and aneuploidy.[8][29] This makes SASS6 and the pathway it regulates a potential target for the development of novel anti-cancer therapies. Inhibiting SASS6 function could selectively kill cancer cells that are dependent on centriole amplification for their proliferation.

Conclusion and Future Directions

SASS6 stands as a pivotal protein in our understanding of centriole biogenesis and the establishment of cellular architecture. Its elegant self-assembly mechanism provides a compelling example of how protein structure dictates biological form and function. While significant progress has been made in elucidating the role of SASS6, many questions remain. A deeper understanding of the precise stoichiometry and kinetics of SASS6 assembly in vivo, the full repertoire of its interacting partners, and the upstream and downstream signaling pathways that impinge on its function will be critical areas for future research. The development of small molecule inhibitors of SASS6 self-assembly holds promise for therapeutic interventions in diseases driven by aberrant centriole number. The continued exploration of this master architect will undoubtedly reveal further secrets of the intricate world of cellular construction.

References

SASS6 Interaction Partners in the Cell Cycle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spindle Assembly Abnormal 6 (SASS6) is a cornerstone protein in the intricate process of centriole duplication, a fundamental event ensuring bipolar spindle formation and genomic stability during cell division. As a central component of the cartwheel structure, which establishes the nine-fold symmetry of the centriole, SASS6's interactions with its binding partners are tightly regulated throughout the cell cycle. Dysregulation of these interactions can lead to centrosome amplification, a hallmark of many cancers, making SASS6 and its associated pathways a critical area of investigation for both basic research and therapeutic development. This guide provides a comprehensive overview of the known SASS6 interaction partners, the quantitative data governing these interactions, detailed experimental protocols for their study, and visual representations of the key signaling pathways.

Core Interaction Partners of SASS6

The SASS6 interactome is dynamic, with key binding events orchestrated by cell cycle-dependent post-translational modifications, primarily phosphorylation. The central players in SASS6-mediated centriole duplication are Polo-like kinase 4 (PLK4) and STIL (SCL/TAL1 interrupting locus).

The PLK4-STIL-SASS6 Pathway: A Triad of Control

The initiation of procentriole formation is governed by a sequential and interdependent series of events involving PLK4, STIL, and SASS6.

  • PLK4 (Polo-like kinase 4): As the master regulator of centriole duplication, PLK4 is a serine/threonine kinase that localizes to the mother centriole at the G1/S transition.[1] Its kinase activity is essential for the recruitment of downstream components.

  • STIL (SCL/TAL1 interrupting locus): STIL acts as a crucial scaffold protein. PLK4 phosphorylates STIL, a step that is critical for the subsequent recruitment of SASS6.[2][3][4][5] The interaction between PLK4 and STIL is a prerequisite for centriole formation.[2]

  • SASS6 Homodimerization and Oligomerization: SASS6 exists as a homodimer in the cytoplasm.[6] The coiled-coil domain of SASS6 mediates this dimerization. Upon recruitment to the centriole, SASS6 homodimers oligomerize via their N-terminal head domains to form the central hub of the cartwheel structure.[6] This self-assembly is a critical step in establishing the nine-fold symmetry of the new centriole.

Other Key SASS6 Interaction Partners

Beyond the core triad, several other proteins have been identified as interacting with SASS6 at different stages of the cell cycle:

  • CEP135: This protein is thought to connect the central hub of the cartwheel, formed by SASS6, to the outer microtubules, thereby stabilizing the growing centriole structure.[7]

  • γ-Tubulin Ring Complex (γ-TuRC): SASS6 has been shown to associate with the γ-TuRC, which is essential for microtubule nucleation.[7] This interaction may play a role in the anchoring and growth of microtubules from the nascent centriole.

  • Degradation Machinery: The levels of SASS6 are tightly controlled throughout the cell cycle to prevent centriole re-duplication. SASS6 is targeted for degradation by the anaphase-promoting complex/cyclosome (APC/C) and the SCF-FBXW5 E3 ubiquitin ligase complex.[7]

Quantitative Data on SASS6 Interactions

While the qualitative interactions of SASS6 are well-documented, quantitative data such as binding affinities remain relatively sparse in the literature. The available data points to interactions of varying strengths that are often modulated by phosphorylation.

Interacting PartnersMethodDissociation Constant (Kd)Cell Cycle PhaseReference(s)
SASS6 (self-association of N-terminal head domains)Analytical Ultracentrifugation~60–110 µMS phase[6]

Further research is required to populate this table with comprehensive quantitative data for other key SASS6 interactions.

Signaling Pathways and Logical Relationships

The interplay between SASS6 and its partners is best understood through the visualization of the signaling cascades that govern centriole duplication.

SASS6_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Phase cluster_M_G1 M/G1 Phase PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation SASS6_dimer SASS6 (dimer) STIL->SASS6_dimer Recruitment Cartwheel Cartwheel Assembly SASS6_dimer->Cartwheel Oligomerization SASS6_degradation SASS6 Degradation SASS6_dimer->SASS6_degradation Procentriole Procentriole Formation Cartwheel->Procentriole APC_C APC/C APC_C->SASS6_degradation SCF_FBXW5 SCF-FBXW5 SCF_FBXW5->SASS6_degradation

Core signaling pathway of SASS6 in centriole duplication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the SASS6 interactome.

Co-Immunoprecipitation (Co-IP) to Detect SASS6-STIL Interaction

This protocol is a generalized procedure for demonstrating the in vivo interaction between SASS6 and STIL.

Workflow Diagram:

CoIP_Workflow A Cell Lysis B Pre-clearing Lysate A->B C Incubation with anti-SASS6 antibody B->C D Immunoprecipitation with Protein A/G beads C->D E Washing D->E F Elution E->F G Western Blot Analysis F->G

Workflow for Co-Immunoprecipitation of SASS6.

Protocol:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).[8]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose (B213101) beads to the cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add a primary antibody against SASS6 to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Washing:

    • Wash the beads three times with ice-cold lysis buffer.

  • Elution:

    • Resuspend the beads in 2X Laemmli sample buffer and boil for 5 minutes to elute the protein complexes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against SASS6 and STIL, followed by appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

Yeast Two-Hybrid (Y2H) Screening for SASS6 Interaction Partners

Y2H is a powerful technique to identify novel protein-protein interactions.[4]

Workflow Diagram:

Y2H_Workflow A Construct Bait (SASS6-BD) and Prey (Library-AD) plasmids B Co-transform yeast with Bait and Prey plasmids A->B C Plate on selective media B->C D Screen for reporter gene activation C->D E Isolate and sequence positive Prey plasmids D->E

Workflow for Yeast Two-Hybrid Screening.

Protocol:

  • Plasmid Construction:

    • Clone the full-length SASS6 cDNA into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).

    • A cDNA library is cloned into a prey vector (e.g., pGADT7) to create fusions with the GAL4 activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid and the prey library plasmids using the lithium acetate (B1210297) method.

  • Selection of Interactors:

    • Plate the transformed yeast on selective media lacking tryptophan and leucine (B10760876) to select for cells containing both bait and prey plasmids.

    • Replica-plate the colonies onto high-stringency selective media lacking tryptophan, leucine, histidine, and adenine, and containing X-α-Gal to screen for reporter gene activation.

  • Identification of Positive Clones:

    • Colonies that grow on the high-stringency media and turn blue are considered positive for an interaction.

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the SASS6-interacting protein.

Quantitative Mass Spectrometry for SASS6 Interactome Analysis

Quantitative immunoprecipitation-mass spectrometry (qIP-MS) can provide a global and quantitative view of the SASS6 interactome.

Workflow Diagram:

qIPMS_Workflow A Immunoprecipitation of SASS6 B On-bead digestion of protein complexes A->B C LC-MS/MS analysis of peptides B->C D Database searching and protein identification C->D E Quantitative analysis and identification of specific interactors D->E

References

The Evolutionary Conservation of SASS6: A Cornerstone of Centriole Biogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spindle assembly abnormal protein 6 (SASS6) is a critical scaffolding protein with a highly conserved role in the biogenesis of centrioles, the core components of the centrosome and the basal bodies of cilia. Its remarkable evolutionary conservation from single-celled eukaryotes to humans underscores its fundamental importance in cell division, signaling, and development. This technical guide provides a comprehensive overview of the SASS6 gene and its protein product, focusing on its evolutionary conservation, structure-function relationships, involvement in key signaling pathways, and its emerging role as a potential therapeutic target.

Evolutionary Conservation of SASS6

The SASS6 gene is a testament to the evolutionary preservation of essential cellular machinery. Orthologs of SASS6 are found across a wide range of eukaryotic species, highlighting its ancient origins and indispensable function. The protein's primary structure, particularly its N-terminal head domain and central coiled-coil region, exhibits a high degree of sequence similarity across diverse taxa.

Quantitative Analysis of SASS6 Conservation

To provide a quantitative measure of SASS6 conservation, a multiple sequence alignment of orthologs from key model organisms was performed using Clustal Omega. The resulting percentage identity matrix reveals the extent of amino acid sequence identity shared between these species.

SpeciesHomo sapiensMus musculusDanio rerioDrosophila melanogasterCaenorhabditis elegans
Homo sapiens 100%91.3%68.7%35.2%28.9%
Mus musculus 91.3%100%69.5%34.8%29.1%
Danio rerio 68.7%69.5%100%36.1%30.5%
Drosophila melanogaster 35.2%34.8%36.1%100%25.4%
Caenorhabditis elegans 28.9%29.1%30.5%25.4%100%

Table 1: Percentage Identity Matrix of SASS6 Protein Orthologs. The table displays the percentage of identical amino acid residues between SASS6 orthologs from the listed species, as determined by multiple sequence alignment.

SASS6 Structure and Function

The SASS6 protein is a central component in the formation of the cartwheel, a nine-fold symmetrical structure that templates the assembly of a new centriole. Its function is intimately linked to its distinct domain architecture.

  • N-Terminal Head Domain: This globular domain is crucial for the self-assembly of SASS6 homodimers into a ring structure that forms the central hub of the cartwheel.

  • Central Coiled-Coil Domain: This elongated domain mediates the homodimerization of SASS6 molecules, forming the "spokes" of the cartwheel.

  • C-Terminal Disordered Region: This region is subject to post-translational modifications and is involved in interactions with other centriolar proteins.

DomainApproximate Amino Acid Range (Human SASS6)Key Function
N-Terminal Head 1 - 150Self-oligomerization, cartwheel hub formation
Coiled-Coil 151 - 480Homodimerization, cartwheel spoke formation
C-Terminal Disordered 481 - 657Protein-protein interactions, regulation

Table 2: Domain Organization of Human SASS6.

Signaling Pathways Involving SASS6

The function of SASS6 is tightly regulated within a complex signaling network that ensures the fidelity of centriole duplication once per cell cycle.

The PLK4-STIL-SASS6 Pathway for Centriole Duplication

The master regulator of centriole duplication is the Polo-like kinase 4 (PLK4). PLK4 initiates the assembly of a new centriole by phosphorylating its substrate, STIL (SCL/TAL1 interrupting locus). This phosphorylation event promotes the recruitment of STIL to the mother centriole, which in turn recruits SASS6. The localized accumulation of SASS6 drives the formation of the cartwheel structure.

PLK4_STIL_SASS6_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SASS6 SASS6 STIL->SASS6 Recruits Cartwheel Cartwheel Assembly SASS6->Cartwheel Initiates

Core centriole duplication pathway.
The Mitotic Surveillance Pathway and SASS6

Loss of SASS6 function leads to a failure in centriole duplication, resulting in acentriolar cells.[1][2] Such cells often activate a p53-dependent mitotic surveillance pathway, leading to cell cycle arrest or apoptosis.[1][2] This pathway involves the key proteins 53BP1 and USP28, which act upstream of p53 activation.[1][2]

Mitotic_Surveillance_Pathway Loss_of_SASS6 Loss of SASS6 Acentriolar_Cells Acentriolar Cells Loss_of_SASS6->Acentriolar_Cells 53BP1_USP28 53BP1 / USP28 Acentriolar_Cells->53BP1_USP28 Activates p53 p53 Activation 53BP1_USP28->p53 Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis

SASS6 loss activates a p53-dependent pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SASS6.

CRISPR/Cas9-Mediated Knockout of SASS6

This protocol outlines the generation of a SASS6 knockout cell line using the CRISPR/Cas9 system.

CRISPR_Workflow gRNA_Design 1. gRNA Design & Cloning Transfection 2. Transfection into Target Cells gRNA_Design->Transfection Selection 3. Single Cell Sorting & Clonal Expansion Transfection->Selection Validation 4. Validation of Knockout Selection->Validation

CRISPR/Cas9 knockout workflow.

Materials:

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (or similar)

  • SASS6-specific guide RNAs (gRNAs)

  • Target cell line (e.g., HEK293T, U2OS)

  • Lipofectamine 3000 (or other transfection reagent)

  • Fluorescence-activated cell sorter (FACS)

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing service

Procedure:

  • gRNA Design and Cloning: Design two gRNAs targeting an early exon of the SASS6 gene using a tool like CHOPCHOP. Synthesize and clone the gRNAs into the pSpCas9(BB)-2A-GFP vector.

  • Transfection: Transfect the target cells with the gRNA-containing plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Single-Cell Sorting: 48 hours post-transfection, harvest the cells and perform FACS to sort GFP-positive single cells into individual wells of a 96-well plate.

  • Clonal Expansion: Culture the single cells to establish clonal populations.

  • Validation:

    • Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR using primers that flank the gRNA target sites. Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot Analysis: Confirm the absence of SASS6 protein expression in candidate knockout clones by Western blotting (see protocol 4.3).

Immunofluorescence Staining of SASS6

This protocol describes the visualization of SASS6 localization within cells.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-SASS6

  • Fluorophore-conjugated secondary antibody

  • DAPI

  • Mounting medium

Procedure:

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-SASS6 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Western Blotting for SASS6 Detection

This protocol details the detection of SASS6 protein in cell lysates.

Materials:

  • Cell lysate

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-SASS6

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Mix cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SASS6 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative PCR (qPCR) for SASS6 Gene Expression Analysis

This protocol describes the quantification of SASS6 mRNA levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • SASS6-specific qPCR primers

  • Reference gene primers (e.g., GAPDH, ACTB)

Validated qPCR Primers:

SpeciesForward Primer (5'-3')Reverse Primer (5'-3')
Human AGATGCTGGAGTTGCTGAGGTCTGCCTTGGAATTTGGTCT
Mouse TGGAGCCAAGAGAGGAAACCCCAGGAACTTCACACTGCTC
Zebrafish GCTGGAGGCTGAGAAAGAGATCTGCAGGTTGTAGTCGGTG

Table 3: Validated qPCR Primers for SASS6.

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from cells or tissues and synthesize cDNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for SASS6 or a reference gene, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of SASS6 normalized to the reference gene.

Co-Immunoprecipitation (Co-IP) for SASS6 Interaction Analysis

This protocol outlines a method to identify proteins that interact with SASS6.

Materials:

  • Cell lysate from cells expressing tagged SASS6 (e.g., HA-SASS6)

  • Anti-tag antibody (e.g., anti-HA)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., IP lysis buffer)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Antibody-Bead Conjugation: Incubate the anti-tag antibody with Protein A/G magnetic beads to allow for antibody binding.

  • Immunoprecipitation: Add the antibody-conjugated beads to the cell lysate and incubate overnight at 4°C with gentle rotation to capture the tagged SASS6 and its interacting proteins.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners.

Yeast Two-Hybrid (Y2H) Screen for SASS6 Interactors

This protocol describes a screen for novel SASS6-interacting proteins.

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Bait vector (e.g., pGBKT7) containing SASS6

  • Prey cDNA library in a prey vector (e.g., pGADT7)

  • Yeast transformation reagents

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Bait Construction and Autoactivation Test: Clone the SASS6 cDNA into the bait vector. Transform the bait plasmid into a suitable yeast strain and test for autoactivation of the reporter genes on selective media.

  • Library Transformation: Transform the prey cDNA library into a yeast strain of the opposite mating type.

  • Mating: Mate the bait- and prey-containing yeast strains and select for diploid cells on SD/-Trp/-Leu plates.

  • Interaction Screen: Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.

  • Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.

SASS6 in Disease and as a Therapeutic Target

Given its central role in cell division, dysregulation of SASS6 has been implicated in several human diseases.

  • Microcephaly: Mutations in the SASS6 gene are a known cause of autosomal recessive primary microcephaly, a developmental disorder characterized by a significantly smaller head size at birth.[3]

  • Cancer: Overexpression of SASS6 has been observed in various cancers and is often associated with centrosome amplification, a hallmark of genomic instability in tumor cells.[4] This makes SASS6 a potential target for the development of novel anti-cancer therapies. The inhibition of SASS6 function could selectively target rapidly dividing cancer cells with abnormal centrosome numbers.

Conclusion

The SASS6 gene and its protein product are fundamental components of the centriole duplication machinery, with a remarkable degree of evolutionary conservation. A thorough understanding of its structure, function, and regulation is crucial for deciphering the intricate mechanisms of cell division and for developing therapeutic strategies against diseases linked to its dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of SASS6.

References

SASS6 isoforms and their functional differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to SASS6 Isoforms and Their Functional Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spindle assembly abnormal protein 6 (SASS6) is a cornerstone of cell biology, acting as the architect of the centriole by establishing its fundamental 9-fold symmetry. This highly conserved protein is indispensable for the formation of the cartwheel structure, the scaffold upon which new centrioles are built. Consequently, SASS6 is crucial for the biogenesis of both centrosomes and cilia. Dysregulation of SASS6 function is implicated in a range of human pathologies, including autosomal recessive primary microcephaly and various cancers, making it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of SASS6, detailing its molecular structure, known isoforms, and functional roles. We present quantitative data from key studies in structured tables, outline detailed experimental protocols for its investigation, and visualize its complex regulatory and signaling pathways using Graphviz diagrams. A significant focus is placed on the existence of SASS6 isoforms and the current knowledge gap regarding their potentially distinct functions, highlighting a critical area for future research.

SASS6 Protein: Structure and Known Isoforms

The function of SASS6 is intrinsically linked to its protein structure, which facilitates its central role in cartwheel assembly. In humans, the SASS6 gene is known to produce at least two distinct protein isoforms through alternative splicing.

Domain Architecture of Canonical SASS6 (Isoform 1)

The canonical and most studied form of SASS6 is a multi-domain protein comprising:

  • N-Terminal Head Domain: This globular domain contains the conserved PISA (Present in SAS-6) motif and is crucial for the head-to-head oligomerization of SASS6 homodimers. This self-assembly process is thought to form the central "hub" of the cartwheel.[1]

  • Central Coiled-Coil Domain: This extensive region mediates the homodimerization of SASS6 monomers, forming a stable, parallel coiled-coil structure. These dimers represent the fundamental building blocks of the cartwheel, with the coiled-coil domains radiating outwards to form the "spokes".[2][3][4]

  • C-Terminal Disordered Region: This region is less conserved and predicted to be intrinsically disordered. It has been implicated in microtubule binding and nucleation.[5][6]

Known Human SASS6 Isoforms

The National Center for Biotechnology Information (NCBI) RefSeq database annotates two primary transcript variants for human SASS6, which translate into two distinct protein isoforms[5]:

  • Isoform 1 (NP_919268.1): This is the longer, canonical isoform (657 amino acids) that is widely studied and considered the reference sequence. It is encoded by transcript variant 1 (NM_194292.3).

  • Isoform 2 (NP_001291758.1): This isoform is shorter due to the lack of a 5' exon in its corresponding transcript variant (NM_001304829.2). This results in the use of a downstream translation initiation codon (AUG), producing a protein with a truncated N-terminus compared to isoform 1.[5]

Crucially, there is a significant gap in the current scientific literature regarding the functional differences between these two isoforms. The vast majority of functional studies have been conducted using knockout models that eliminate all isoforms or overexpression systems that utilize the canonical isoform 1. Therefore, the specific roles, expression patterns, and regulatory mechanisms of isoform 2 remain to be elucidated.

Functional Roles and Quantitative Analysis

SASS6's primary role is to initiate and scaffold the formation of the centriolar cartwheel. Its tightly regulated expression and localization are essential for ensuring that each mother centriole templates the formation of exactly one daughter procentriole per cell cycle.[7]

Quantitative Data from SASS6 Depletion/Knockout Studies

Experiments involving the removal of SASS6 function have been pivotal in understanding its necessity for centriole integrity and duplication. The data below is derived from studies on mouse embryonic stem cells (mESCs) where the Sass6 gene was knocked out.

Parameter MeasuredWild-Type (WT) mESCsSass6-/- mESCsReference
Centrosome Integrity
% of cells with centrosomes97 ± 7%76 ± 9%[3]
% of centrosomes with ≥2 centrioles99 ± 2%45 ± 8%[3]
% of centrosomes with 1 centriole1 ± 2%46 ± 10%[3]
% of centrosomes with 0 centrioles0%9 ± 4%[3]
Centriole Structure
% of normal-like centriolesN/A18%[3]
% of abnormal centriolesN/A65%[3]
% of thread-like structuresN/A17%[3]
Recruitment of Centriolar Proteins
% of centrosomes with STIL74 ± 6%29 ± 8%[2][3]
% of centrioles with normal CEP13596 ± 3%12 ± 8%[3]
% of centrosomes with CEP9795%73%[2]
Ciliation Capacity
% of ciliated cells11%0%[3]
Quantitative Data from SASS6 Overexpression Studies

Conversely, overexpression of SASS6, particularly non-degradable mutants, often leads to centriole amplification and has been linked to other cellular phenotypes like increased ciliogenesis and cell invasion.

Cell Line & ConditionParameter MeasuredControlSASS6-ND ExpressionReference
RPE-1 cells% of ciliated cells~25%~60%[8]
RPE-1 cellsCilium Length (µm)~2.5 µm~4.0 µm[8]
DMS273 lung cancer cellsRelative Invasion1.0 (with shControl)~0.1 (with shSASS6)[8]

Signaling and Regulatory Pathways

The function of SASS6 is tightly controlled by a network of proteins that regulate its recruitment, activity, and degradation. Key pathways are visualized below.

Upstream Regulation: SASS6 Recruitment and Cartwheel Assembly

The master kinase PLK4 initiates centriole duplication. It phosphorylates STIL (the human ortholog of Ana2), which then forms a complex with SASS6 and recruits it to the mother centriole to begin cartwheel assembly.

SASS6_Recruitment PLK4 PLK4 Kinase STIL_active STIL-P PLK4->STIL_active Phosphorylates STIL_inactive STIL Complex STIL-P : SASS6 Complex STIL_active->Complex SASS6 SASS6 (dimer) SASS6->Complex Cartwheel Cartwheel Assembly at Mother Centriole Complex->Cartwheel Recruitment & Oligomerization

SASS6 Recruitment and Cartwheel Initiation Pathway.
Regulation by Protein Degradation

To prevent centriole re-duplication within the same cell cycle, SASS6 levels are strictly controlled via proteasomal degradation, mediated primarily by the SCFFBXW5/7 and Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligases.

SASS6_Degradation SASS6 SASS6 SASS6_Ub SASS6-Ub SCF SCF (FBXW5/7) E3 Ligase SCF->SASS6_Ub Ubiquitinates APCC APC/C E3 Ligase APCC->SASS6_Ub Ubiquitinates Ub Ubiquitin Proteasome Proteasome SASS6_Ub->Proteasome Degradation Degradation Proteasome->Degradation

SASS6 Protein Degradation Pathway.
Involvement in Cancer-Related Signaling

Recent studies have linked the overexpression of SASS6, a common feature in many cancers, to the modulation of key cancer-related pathways, including the inhibition of the p53 tumor suppressor pathway and the activation of the pro-invasive YAP/TAZ pathway.[8]

SASS6_Cancer_Pathways SASS6_over SASS6 Overexpression p53 p53 Pathway SASS6_over->p53 Inhibits YAP_TAZ YAP/TAZ Pathway SASS6_over->YAP_TAZ Activates Proliferation Tumor Cell Proliferation p53->Proliferation Suppresses Invasion Cell Invasion YAP_TAZ->Invasion Promotes

SASS6 Links to p53 and YAP/TAZ Pathways in Cancer.

Experimental Protocols

Investigating the function of SASS6 requires a combination of genetic, cell biology, and biochemical techniques. Below are detailed methodologies for key experimental approaches.

CRISPR/Cas9-Mediated Knockout of SASS6 in Human Cells

This protocol, adapted from Wang et al. (2015), describes the generation of stable SASS6 knockout cell lines.[9]

Workflow Diagram:

CRISPR_Workflow Start Start: Human Cell Line (e.g., RPE-1, U2OS) gRNA 1. Design & Clone gRNAs (Targeting early exons of SASS6) Start->gRNA Transfect 2. Co-transfect Cells (Cas9 plasmid + gRNA plasmid) gRNA->Transfect Selection 3. Selection/Enrichment (e.g., Puromycin (B1679871) selection or FACS) Transfect->Selection Clonal 4. Single-Cell Cloning (Plate cells at limiting dilution) Selection->Clonal Expansion 5. Clone Expansion Clonal->Expansion Validation 6. Validation of Knockout Expansion->Validation Genotyping Genomic PCR & Sequencing Validation->Genotyping Western Western Blot (loss of protein) Validation->Western IF Immunofluorescence (loss of signal) Validation->IF End End: Validated SASS6-/- Cell Line Validation->End

Workflow for Generating SASS6 Knockout Cell Lines.

Methodology:

  • gRNA Design: Design two or more single-guide RNAs (gRNAs) targeting the first or second exon of the SASS6 gene to ensure a frameshift mutation and early stop codon.

  • Vector Cloning: Clone the designed gRNA sequences into a suitable expression vector that also contains a selection marker (e.g., puromycin resistance).

  • Transfection: Co-transfect the gRNA plasmid(s) and a Cas9-expressing plasmid into the target human cell line (e.g., RPE-1 or U2OS) using a high-efficiency transfection reagent.

  • Selection: 24-48 hours post-transfection, apply selection pressure (e.g., add puromycin to the culture medium) to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, plate the surviving cells at a very low density (limiting dilution) in 96-well plates to isolate single cells and grow them into clonal populations.

  • Screening and Validation:

    • Genomic DNA Analysis: For each clone, extract genomic DNA. Perform PCR using primers that flank the gRNA target site. Sequence the PCR products to confirm the presence of insertions or deletions (indels).

    • Western Blotting: Lyse cells from each potential knockout clone and perform a western blot using a validated SASS6 antibody to confirm the complete absence of the SASS6 protein.

    • Immunofluorescence: Fix and stain cells with a SASS6 antibody to confirm the absence of the protein at the centrosome.

Ultrastructure Expansion Microscopy (U-ExM) for Centriole Analysis

This protocol allows for the nanoscale imaging of centriolar structures and protein localization using conventional confocal microscopy. It is based on methods described in Grzonka & Bazzi (2024).[2][3]

Methodology:

  • Cell Culture: Grow cells on glass coverslips.

  • Immunofluorescence Staining (Pre-Expansion):

    • Fix cells (e.g., with ice-cold methanol).

    • Permeabilize and block non-specific binding sites.

    • Incubate with primary antibodies against SASS6 and other centriolar markers (e.g., Acetylated-Tubulin, Centrin, STIL).

    • Incubate with fluorescently labeled secondary antibodies.

  • Gel Embedding:

    • Incubate the stained coverslips with a gelling solution containing acrylamide (B121943) and sodium acrylate.

    • Initiate polymerization by adding TEMED and APS. Allow the gel to form around the cells.

  • Denaturation:

    • Digest the gel-embedded samples in a denaturation buffer containing SDS at 95°C. This homogenizes the mechanical properties of the sample.

  • Expansion:

    • Carefully remove the gel from the coverslip and place it in a large volume of distilled water.

    • The gel will isotropically expand over several hours as the water is absorbed. Replace the water several times to ensure maximum expansion (typically ~4-fold).

  • Imaging:

    • Mount the expanded gel on a glass-bottom dish.

    • Image using a confocal microscope. The physical expansion of the sample allows for super-resolution imaging of centriolar structures.

Conclusion and Future Directions

SASS6 is unequivocally a central player in centriole biogenesis. Its role in forming the cartwheel and establishing the organelle's iconic 9-fold symmetry is well-established. The pathways that regulate its function and its links to human disease are areas of active and fruitful investigation.

However, this guide highlights a critical knowledge gap: the functional significance of SASS6 isoforms. The existence of a shorter isoform with a distinct N-terminus raises important questions:

  • Does isoform 2 have a different localization or binding affinity for interaction partners like STIL?

  • Are the two isoforms expressed in a tissue-specific or cell-cycle-dependent manner?

  • Could the ratio of isoform 1 to isoform 2 modulate centriole assembly or function?

  • Do the isoforms have different roles in mother-centriole-dependent duplication versus de novo centriole formation?

Future research must be directed at answering these questions. The development of isoform-specific antibodies and knockout/rescue systems will be essential tools. Elucidating the distinct roles of SASS6 isoforms will not only deepen our fundamental understanding of centriole biology but may also uncover novel mechanisms of disease and provide more refined targets for therapeutic development.

References

Post-Translational Modifications of SASS6 Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone in the intricate process of centriole duplication, a fundamental event for maintaining genomic stability during cell division. The precise regulation of SASS6 function and stability is paramount, and this is largely achieved through a series of post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the known PTMs of the SASS6 protein, with a focus on phosphorylation and ubiquitination. It details the enzymatic machinery involved, the functional consequences of these modifications, and the signaling pathways that govern these events. This document is intended to serve as a valuable resource for researchers investigating centriole biology and for professionals in drug development targeting cell cycle regulation.

Core Post-Translational Modifications of SASS6

The primary PTMs identified on SASS6 are phosphorylation and ubiquitination, which critically regulate its localization, interaction with other proteins, and ultimately its stability.

Phosphorylation of SASS6

Phosphorylation of SASS6 is a key event that primes it for its role in centriole assembly. The primary kinase responsible for SASS6 phosphorylation in the context of centriole duplication is Polo-like kinase 4 (Plk4).

Key Kinases and their Functional Roles:

  • Polo-like kinase 4 (Plk4): Plk4 is a master regulator of centriole duplication. It phosphorylates STIL (SCL/TAL1 interrupting locus), which then recruits SASS6 to the base of the mother centriole.[1][2] While direct phosphorylation of SASS6 by Plk4 has been suggested to be important for cartwheel assembly, the primary role of Plk4 appears to be the phosphorylation of STIL (Ana2 in Drosophila), creating a binding site for SASS6.[1][3] This phosphorylation-dependent interaction is crucial for the initiation of procentriole formation.[2]

  • Cyclin-dependent kinase 1 (CDK-1): In C. elegans, CDK-1 has been shown to phosphorylate the C-terminus of SAS-6. This modification disrupts the multivalent interactions of SAS-6, leading to the disassembly of the centriolar cartwheel, a critical step for centrosome elimination during oogenesis.

Quantitative Data on SASS6 Phosphorylation:

KinaseSpeciesRegion/Residue(s)Functional ConsequenceReference(s)
Plk4MultipleIndirectly regulates SASS6 recruitmentPhosphorylates STIL/Ana2 to create a SASS6 binding site, initiating cartwheel assembly.[1][2][3]
CDK-1C. elegansC-terminusPromotes cartwheel disassembly and centrosome elimination in oocytes.N/A
Ubiquitination of SASS6

Ubiquitination of SASS6 is a critical mechanism for controlling its protein levels, thereby preventing centriole overduplication. Several E3 ubiquitin ligases have been identified to target SASS6 for proteasomal degradation at different stages of the cell cycle.

Key E3 Ligases and their Functional Roles:

  • SCF (Skp1-Cul1-F-box) Complex:

    • FBXW5: The SCF-FBXW5 E3 ubiquitin ligase complex targets SASS6 for ubiquitination and degradation during the S phase.[4][5] This activity is negatively regulated by Plk4, which phosphorylates FBXW5 to inhibit its ability to ubiquitylate SASS6.[4][5]

    • FBXW7: The SCF-FBXW7 complex also targets SASS6 for degradation. Loss of FBXW7 leads to SASS6 stabilization and the formation of supernumerary centrioles.[6]

  • Anaphase-Promoting Complex/Cyclosome (APC/C):

    • APC/C-Cdh1: During late mitosis and G1 phase, the APC/C complex, with its co-activator Cdh1, targets SASS6 for degradation.[7][8][9] This ensures that SASS6 levels are low before the onset of the next S phase, preventing premature or excessive centriole duplication.[10]

Quantitative Data on SASS6 Ubiquitination:

Similar to phosphorylation, while the involvement of specific E3 ligases in SASS6 degradation is well-established, detailed quantitative data on the ubiquitination status of SASS6 in different cell cycle phases or upon manipulation of these E3 ligases is not available in a summarized format. The following table outlines the key ubiquitination events and their consequences.

E3 Ligase ComplexCo-activator/Substrate ReceptorCell Cycle PhaseFunctional ConsequenceReference(s)
SCFFBXW5S PhaseDegradation of SASS6 to prevent centriole reduplication.[4][5]
SCFFBXW7Not specifiedDegradation of SASS6 to control centriole number.[6]
APC/CCdh1Late Mitosis / G1Degradation of SASS6 to reset the centriole duplication cycle.[7][8][9][10]
Other Potential Post-Translational Modifications

While phosphorylation and ubiquitination are the most extensively studied PTMs of SASS6, the possibility of other modifications such as acetylation, methylation, or SUMOylation cannot be entirely ruled out. However, current literature lacks significant evidence for the widespread occurrence or functional relevance of these PTMs on SASS6. Further research employing sensitive proteomic approaches is required to explore these possibilities.

Signaling Pathways and Experimental Workflows

SASS6 Phosphorylation-Dependent Recruitment Pathway

The initiation of centriole duplication is tightly controlled by a Plk4-mediated signaling cascade. The following diagram illustrates the key steps leading to the recruitment of SASS6 to the procentriole assembly site.

SASS6_Phosphorylation_Pathway Plk4 Plk4 STIL STIL Plk4->STIL Phosphorylates pSTIL p-STIL STIL->pSTIL SASS6 SASS6 pSTIL->SASS6 Recruits Procentriole Procentriole Assembly SASS6->Procentriole Initiates

Caption: Plk4-mediated phosphorylation of STIL creates a binding site for SASS6, initiating procentriole assembly.

SASS6 Degradation Pathways

The levels of SASS6 are meticulously controlled throughout the cell cycle by distinct E3 ubiquitin ligase complexes. The diagrams below depict the SCF and APC/C-mediated degradation pathways of SASS6.

SCF-Mediated Degradation of SASS6 in S Phase:

SASS6_SCF_Degradation Plk4 Plk4 FBXW5 FBXW5 Plk4->FBXW5 Phosphorylates SCF_FBXW5 SCF-FBXW5 Plk4->SCF_FBXW5 Inhibits pFBXW5 p-FBXW5 (Inactive) FBXW5->pFBXW5 FBXW5->SCF_FBXW5 Forms complex SASS6 SASS6 SCF_FBXW5->SASS6 Ubiquitinates Ub_SASS6 Ub-SASS6 SASS6->Ub_SASS6 Proteasome Proteasome Ub_SASS6->Proteasome Degradation

Caption: In S phase, SCF-FBXW5 targets SASS6 for degradation, a process inhibited by Plk4 phosphorylation of FBXW5.

APC/C-Cdh1-Mediated Degradation of SASS6 in Late Mitosis/G1:

SASS6_APC_Degradation APC_C APC/C APC_C_Cdh1 APC/C-Cdh1 APC_C->APC_C_Cdh1 Activated by Cdh1 Cdh1 Cdh1->APC_C_Cdh1 SASS6 SASS6 APC_C_Cdh1->SASS6 Ubiquitinates Ub_SASS6 Ub-SASS6 SASS6->Ub_SASS6 Proteasome Proteasome Ub_SASS6->Proteasome Degradation

Caption: APC/C-Cdh1 mediates the degradation of SASS6 during late mitosis and G1 to reset the centriole cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SASS6 post-translational modifications.

In Vitro Kinase Assay for SASS6 Phosphorylation by Plk4

This protocol is adapted from studies investigating the phosphorylation of centriolar proteins by Plk4.

Objective: To determine if Plk4 can directly phosphorylate SASS6 or a SASS6-interacting protein like STIL in vitro.

Materials:

  • Recombinant purified human Plk4 (active and kinase-dead mutants).

  • Recombinant purified human SASS6 and/or STIL protein.

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄).

  • [γ-³²P]ATP (for radioactive detection) or cold ATP.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager or equipment for Western blotting.

  • Anti-SASS6, anti-STIL, and anti-phospho-serine/threonine antibodies.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the kinase buffer, recombinant Plk4 (active or kinase-dead as a negative control), and the substrate protein (SASS6 or STIL).

  • Initiation: Start the reaction by adding ATP. For radioactive assays, add [γ-³²P]ATP. For non-radioactive assays, add cold ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Radioactive Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen to detect the incorporation of ³²P.

    • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-SASS6 or anti-STIL antibodies to confirm protein loading and with pan- or site-specific phospho-antibodies to detect phosphorylation.

In Vitro Ubiquitination Assay for SASS6

This protocol is a generalized procedure for assessing the ubiquitination of a substrate protein by a specific E3 ligase complex.

Objective: To determine if SCF-FBXW5 or APC/C-Cdh1 can directly ubiquitinate SASS6 in vitro.

Materials:

  • Recombinant purified human SASS6.

  • Recombinant purified components of the E3 ligase complex (e.g., SCF-FBXW5 or APC/C-Cdh1).

  • E1 ubiquitin-activating enzyme.

  • E2 ubiquitin-conjugating enzyme (e.g., Ube2D family for SCF, Ube2C/Ube2S for APC/C).

  • Ubiquitin.

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).

  • ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine).

  • SDS-PAGE gels and Western blotting apparatus.

  • Anti-SASS6 and anti-ubiquitin antibodies.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2, ubiquitin, ATP regeneration system, the E3 ligase complex, and the SASS6 substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using an anti-SASS6 antibody to detect a ladder of higher molecular weight bands corresponding to polyubiquitinated SASS6. Confirm the presence of ubiquitin on SASS6 by probing with an anti-ubiquitin antibody.

Mass Spectrometry for PTM Site Identification

This is a general workflow for identifying phosphorylation or ubiquitination sites on SASS6 from cell lysates.

Objective: To identify the specific amino acid residues on SASS6 that are post-translationally modified.

Procedure:

  • Protein Immunoprecipitation:

    • Lyse cells expressing endogenous or tagged SASS6 under conditions that preserve PTMs (i.e., with phosphatase and deubiquitinase inhibitors).

    • Immunoprecipitate SASS6 using a specific antibody conjugated to beads.

    • Wash the beads extensively to remove non-specific binding proteins.

  • In-gel or In-solution Digestion:

    • Elute the immunoprecipitated SASS6 and separate it by SDS-PAGE. Excise the corresponding band and perform in-gel digestion with a protease (e.g., trypsin).

    • Alternatively, perform in-solution digestion of the bead-bound protein.

  • Enrichment of Modified Peptides (Optional but Recommended):

    • For phosphopeptides, use enrichment techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

    • For ubiquitinated peptides (after trypsin digestion, a di-glycine remnant remains on the modified lysine), use antibodies that recognize this remnant for enrichment.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the SASS6 sequence using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • The software will identify peptides and localize the PTMs to specific amino acid residues with a certain probability score.

Conclusion

The post-translational modifications of SASS6, primarily phosphorylation and ubiquitination, are central to the precise regulation of centriole duplication. A complex interplay of kinases and E3 ubiquitin ligases ensures that SASS6 is activated and degraded at the appropriate times and locations within the cell. While significant progress has been made in identifying the key players in SASS6 regulation, a detailed quantitative understanding of these modifications is still emerging. Further research, particularly employing advanced quantitative proteomic techniques, will be crucial to fully elucidate the dynamic nature of SASS6 PTMs and their impact on cellular physiology and disease. The methodologies and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate world of SASS6 and its role in cell cycle control.

References

The Multifaceted Role of SASS6 in Cellular Homeostasis and Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone of centriole biology, playing an indispensable role in the biogenesis of this critical organelle. As the central component of the cartwheel structure, SASS6 dictates the nine-fold symmetry of the centriole, a feature essential for the proper formation of centrosomes and cilia. Dysregulation of SASS6 function has profound consequences, leading to a spectrum of human pathologies ranging from developmental disorders like primary microcephaly to the progression of various cancers. This technical guide provides a comprehensive overview of the function of SASS6 across different cell types, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways that govern its activity.

Data Presentation: Quantitative Insights into SASS6 Function

The function and expression of SASS6 are tightly regulated and vary significantly across different cellular contexts. The following tables summarize key quantitative data from the literature, providing a comparative view of SASS6's role in normal and pathological states.

Cell Type/ConditionParameter MeasuredQuantitative FindingReference
Mouse Embryonic Stem Cells (mESCs)
Wild-Type (WT) mESCsPercentage of cells with centrosomes94 ± 6%[1]
Sass6-/- mESCsPercentage of cells with centrosomes56 ± 14%[1]
WT mESCsPercentage of centrosomes with STIL localization (undergoing duplication)74 ± 6%[2]
Sass6-/- mESCsPercentage of centrosomes with STIL localization29 ± 8%[2]
WT mESCsPercentage of centrioles with CEP135 (proximal end marker)100%[1]
Sass6-/- mESCsPercentage of centrioles with CEP13573%[1]
WT mESCsCiliation frequency11%[1]
Sass6-/- mESCsCiliation frequency0%[1]
Differentiated Cells
WT Neural Progenitor Cells (NPCs)Percentage of cells with centrosomes97%[2]
Sass6-/- NPCsPercentage of cells with centrosomes6%[2]
Mouse Embryos
Wild-Type (WT) E9.5 EmbryosSAS-6 co-localization with γ-tubulin95% of cells[2]
Sass6em4/em4 (hypomorph) E9.5 EmbryosSAS-6 co-localization with γ-tubulin19% of cells[2]
Sass6em5/em5 (stronger loss-of-function) E9.5 EmbryosSAS-6 co-localization with γ-tubulin4% of cells[2]
WT E8.5 EmbryosPercentage of mitotic cells (phospho-histone H3 positive)5%[2]
Sass6em4/em4 E8.5 EmbryosPercentage of mitotic cells (phospho-histone H3 positive)10%[2]
Cancer Cells
Lung Cancer Cell Line (DMS273)SASS6 protein expression relative to GAPDH~3.5[3]
RPE-1 (retinal pigment epithelium)SASS6 protein expression relative to GAPDH~1.0[3]
U2OS (osteosarcoma)SASS6 protein expression relative to GAPDH~1.5[3]
Cancer TypeSASS6 mRNA Expression in Tumor vs. Normal Tissue (TCGA Data)Association with PrognosisReference(s)
Adrenocortical CarcinomaHighPoor[4]
Low-Grade GliomaHighPoor[4]
Kidney Renal Clear Cell CarcinomaHighPoor[4]
Liver Hepatocellular CarcinomaHighPoor[4]
Lung AdenocarcinomaHighPoor[4]
Colorectal CancerUpregulated in 60.5% of primary tumorsPoor[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of SASS6 function.

CRISPR/Cas9-Mediated Knockout of SASS6 in Mouse Embryonic Stem Cells

This protocol describes the generation of Sass6 knockout mESCs, a crucial tool for studying its function.

a. gRNA Design and Vector Construction:

  • Design two guide RNAs (gRNAs) flanking the open reading frame (ORF) of the mouse Sass6 gene.

  • Clone the gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

b. Transfection and Selection:

  • Culture wild-type mESCs on a feeder layer of mouse embryonic fibroblasts (MEFs) in standard mESC medium.

  • Transfect the mESCs with the gRNA/Cas9 plasmids using a lipofection-based reagent according to the manufacturer's instructions.

  • Two days post-transfection, begin selection with puromycin (B1679871) (1-2 µg/mL) for 48 hours to enrich for transfected cells.

  • After selection, allow the cells to recover for several days.

c. Clonal Isolation and Expansion:

  • Plate the selected cells at a low density to obtain single-cell-derived colonies.

  • Manually pick individual colonies and expand them in separate wells.

d. Validation of Knockout:

  • Genomic DNA PCR: Isolate genomic DNA from expanded clones. Perform PCR with primers flanking the targeted Sass6 ORF. A successful deletion will result in a smaller PCR product compared to the wild-type allele.[6]

  • RT-PCR: Isolate total RNA and perform reverse transcription followed by PCR using primers specific to the Sass6 transcript. The absence of a PCR product in the knockout clones confirms the loss of Sass6 mRNA.[1]

  • Western Blotting: Lyse the cells and perform western blotting using a validated antibody against SASS6 (e.g., rabbit anti-SASS6). The absence of a band at the expected molecular weight confirms the knockout at the protein level.[1]

Immunofluorescence Staining for SASS6 and Centriolar Markers

This protocol allows for the visualization of SASS6 localization at the centrosome.

a. Cell Preparation:

  • Grow cells on glass coverslips to the desired confluency.

  • Rinse the cells briefly with phosphate-buffered saline (PBS).

  • Fix the cells with cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • If using PFA fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

b. Staining:

  • Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 5% bovine serum albumin [BSA] in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C. For co-localization studies, a cocktail of primary antibodies can be used (e.g., rabbit anti-SASS6 and mouse anti-γ-tubulin).

  • Wash the coverslips three times with PBS containing 0.1% Triton X-100.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the coverslips three times with PBS containing 0.1% Triton X-100.

c. Mounting and Imaging:

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence or confocal microscope.

Centriole Overduplication Assay

This assay is used to assess the impact of SASS6 overexpression on centriole number.

  • Transfect cells (e.g., U2OS) with a plasmid expressing SASS6 (e.g., GFP-SASS6) or an empty vector control.[7]

  • 24 hours post-transfection, treat the cells with aphidicolin (B1665134) (1-2 µg/mL) for 48-72 hours to induce S-phase arrest, which provides a window for centriole reduplication.[7]

  • Fix and permeabilize the cells as described in the immunofluorescence protocol.

  • Stain the cells for a centriolar marker, such as centrin or γ-tubulin, and a nuclear marker (DAPI).

  • Quantify the number of centrioles per cell in the transfected (e.g., GFP-positive) population using fluorescence microscopy. An increase in the percentage of cells with more than four centrioles indicates centriole overduplication.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to SASS6 function.

SASS6_Centriole_Duplication_Pathway cluster_upstream Upstream Regulation cluster_core Core Process cluster_downstream Downstream Events PLK4 PLK4 STIL STIL/Ana2 PLK4->STIL Phosphorylates SASS6_dimer SASS6 Dimer STIL->SASS6_dimer Recruits Cartwheel Cartwheel Assembly (9-fold symmetry) SASS6_dimer->Cartwheel Self-assembles Procentriole Procentriole Formation Cartwheel->Procentriole Scaffolds

Caption: The core centriole duplication pathway initiated by PLK4.

SASS6_Knockout_Workflow cluster_validation Validation start Design gRNAs flanking SASS6 ORF transfect Transfect mESCs with Cas9/gRNA plasmids start->transfect select Puromycin Selection transfect->select isolate Single-Cell Cloning select->isolate expand Expand Clones isolate->expand pcr Genomic PCR expand->pcr rtpcr RT-PCR expand->rtpcr wb Western Blot expand->wb end Validated SASS6 KO Cell Line pcr->end rtpcr->end wb->end

Caption: Experimental workflow for generating a SASS6 knockout cell line.

SASS6_YAP_TAZ_Pathway SASS6_over SASS6 Overexpression cilia Increased Ciliogenesis SASS6_over->cilia yap_taz YAP/TAZ Activation cilia->yap_taz nuclear YAP/TAZ Nuclear Translocation yap_taz->nuclear tead TEAD-dependent Transcription nuclear->tead invasion Increased Cell Invasion tead->invasion

Caption: Proposed pathway linking SASS6 overexpression to cell invasion via YAP/TAZ.

Conclusion

SASS6 stands as a pivotal protein in cell biology, with its function intricately linked to the fundamental process of centriole duplication. As this guide has detailed, the consequences of SASS6 dysregulation are significant, impacting embryonic development and contributing to the pathogenesis of cancer. The differential requirement for SASS6 in pluripotent stem cells versus differentiated cells highlights the adaptability of the centriole duplication machinery and opens new avenues for research into the unique biology of stem cells. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers aiming to further unravel the complexities of SASS6 function and explore its potential as a therapeutic target in a range of human diseases. The continued investigation into the signaling networks that converge on SASS6 will undoubtedly yield critical insights into cellular proliferation, differentiation, and disease progression.

References

The Molecular Mechanism of SASS6 in Cartwheel Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The centriole, a fundamental organelle in animal cells, is critical for forming centrosomes, cilia, and flagella. Its characteristic nine-fold symmetry is established by a foundational structure known as the cartwheel. At the heart of the cartwheel's assembly is the Spindle Assembly Abnormal 6 (SASS6) protein. This technical guide provides an in-depth exploration of the molecular mechanisms through which SASS6 orchestrates cartwheel formation. We will dissect the structural features of SASS6, its self-oligomerization properties, the intricate regulatory network involving key proteins like Polo-like kinase 4 (PLK4) and STIL (SCL/TAL1 interrupting locus), and its role in scaffolding microtubule assembly. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core molecular processes to offer a comprehensive resource for professionals in the field.

Introduction to the Centriole Cartwheel

Centrioles are cylindrical organelles composed of nine microtubule triplets arranged in a radially symmetric pattern.[1][2] This highly conserved architecture is essential for their function as the core of the centrosome, the primary microtubule-organizing center in animal cells.[3] The biogenesis of a new centriole, or procentriole, begins with the formation of the cartwheel, a structure that acts as a scaffold and dictates the organelle's nine-fold symmetry.[4][5] The SASS6 protein family is an evolutionarily conserved and indispensable component of this process, forming the central hub and spokes of the cartwheel.[1][3] A lack of SASS6 typically results in the failure of centriole formation, while its overexpression can lead to centriole amplification, highlighting its central role in regulating centriole number.[4][6]

SASS6: Structure and Self-Assembly

The SASS6 protein architecture is remarkably conserved across species and is key to its function.[7] It consists of three primary domains: a globular N-terminal head domain, a central coiled-coil domain, and a largely disordered C-terminal region.[5][8][9]

  • Coiled-Coil Domain: This domain mediates the formation of stable, parallel homodimers, which are the fundamental building blocks of the cartwheel.[5][7][10] These rod-shaped dimers form the "spokes" of the cartwheel.[1]

  • N-Terminal Head Domain: The globular head domains of the SASS6 homodimers mediate head-to-head interactions.[10] These interactions are responsible for the self-oligomerization of nine SASS6 homodimers into a ring-like structure that constitutes the central hub of the cartwheel.[1][7][9]

  • C-Terminal Region: The C-terminal tail is intrinsically disordered.[8] It is implicated in microtubule assembly, stabilizing microtubule attachment to the cartwheel, and interacting with other key centriolar proteins like CEP135.[6][11][12]

The intrinsic self-assembly property of SASS6 is a conserved molecular feature that is necessary for cartwheel formation.[3] In vitro reconstitution experiments have shown that purified SASS6 protein fragments can spontaneously self-assemble into structures that closely resemble the nine-fold symmetric central hub of the cartwheel.[3][13]

G Diagram 1: SASS6 Oligomerization into the Cartwheel Hub cluster_monomer SASS6 Monomer cluster_dimer SASS6 Homodimer cluster_cartwheel Cartwheel Hub Assembly Monomer N-Head | Coiled-Coil | C-Tail Dimer N-Head N-Head Coiled-Coil Coiled-Coil C-Tail C-Tail Monomer->Dimer Dimerization via Coiled-Coil Domain Hub Hub Dimer->Hub Oligomerization via N-Terminal Head Domains (x9 Homodimers) center Spoke1 Hub->Spoke1 Spoke2 Hub->Spoke2 Spoke3 Hub->Spoke3 Spoke4 Hub->Spoke4 Spoke5 Hub->Spoke5 Spoke6 Hub->Spoke6 Spoke7 Hub->Spoke7 Spoke8 Hub->Spoke8 Spoke9 Hub->Spoke9

Diagram 1: SASS6 Oligomerization into the Cartwheel Hub

Molecular Regulation of Cartwheel Assembly

The assembly of the SASS6 cartwheel is a tightly regulated process, orchestrated by a core module of proteins: PLK4, STIL, and SASS6 itself.[14] This network ensures that only one procentriole forms per mother centriole in each cell cycle.[6]

The Role of PLK4 and STIL

Polo-like kinase 4 (PLK4) is the master kinase that initiates centriole duplication.[4][14] Its activity is crucial for the recruitment of downstream factors to the site of procentriole formation. A key substrate of PLK4 is STIL (or its ortholog Ana2 in Drosophila).[14][15]

  • PLK4 Recruits and Phosphorylates STIL: PLK4 localizes to the mother centriole and phosphorylates STIL within its conserved C-terminal STAN domain.[14][16]

  • Phospho-STIL Recruits SASS6: This phosphorylation event is a critical prerequisite for the formation of a stable STIL-SASS6 complex.[14][17] The direct, phosphorylation-dependent interaction between STIL and SASS6 is essential for recruiting SASS6 to the nascent procentriole.[18][19] In human cells, mutation of the PLK4 phosphorylation sites in STIL abolishes the STIL-SASS6 interaction and prevents centriole duplication.[14][16]

  • Mutual Dependency: The centriolar localization of STIL and SASS6 is mutually dependent. Depletion of SASS6 prevents STIL from localizing to the procentriole, and conversely, STIL depletion blocks SASS6 recruitment.[6][20]

Interactions with Downstream Scaffolding Proteins

Once the SASS6 cartwheel is established, it serves as a platform for the recruitment of other essential proteins that link the cartwheel to the outer microtubule wall.

  • CEP135/Bld10p: This protein acts as a linker, directly connecting the SASS6-based cartwheel to the centriolar microtubules.[2][6][21] The C-terminus of CEP135 interacts with SASS6, while its N-terminus binds to microtubules.[2] This interaction is thought to stabilize the cartwheel structure for subsequent elongation.[2][21]

  • CPAP/CENPJ: CPAP (Centrosomal P4.1-associated protein) is crucial for the elongation of the procentriole's microtubules.[22] STIL interacts directly with CPAP, recruiting it to the outer region of the cartwheel to facilitate this process.[1][11][12][20] The interaction between the three microcephaly-associated proteins—STIL, CPAP, and SASS6—forms a critical nexus for procentriole assembly.[20][23]

G Diagram 2: Core Regulatory Pathway of Cartwheel Assembly PLK4 PLK4 Kinase STIL STIL PLK4->STIL Phosphorylation (STAN Domain) pSTIL Phospho-STIL Complex STIL-SASS6 Complex pSTIL->Complex Recruits CPAP CPAP/CENPJ pSTIL->CPAP Recruits SASS6 SASS6 Homodimers SASS6->Complex Binds Cartwheel Cartwheel Assembly Complex->Cartwheel Initiates Cartwheel->CPAP Scaffolds MT Microtubule Elongation CPAP->MT

Diagram 2: Core Regulatory Pathway of Cartwheel Assembly
The Role of Phosphorylation in SASS6 Regulation

Beyond the initial recruitment step, phosphorylation of SASS6 itself provides another layer of regulation.

  • ZYG-1/PLK4 Phosphorylation: In C. elegans, the PLK4 ortholog ZYG-1 directly phosphorylates SASS6, a step that is crucial for maintaining SASS6 at the emerging centriole and is essential for centriole formation.[24]

  • CDK-1 Phosphorylation: Cyclin-dependent kinase 1 (CDK-1) has been shown to phosphorylate the C-terminus of SASS6.[25][26] This phosphorylation event can inhibit the multivalent interactions that stabilize the cartwheel, thereby promoting centriole disassembly, a process critical for centrosome elimination during oogenesis in C. elegans.[25][26] This suggests that a dynamic cycle of phosphorylation and dephosphorylation regulates both the assembly and disassembly of the SASS6 scaffold.[25]

Quantitative Data Summary

The study of SASS6 and cartwheel assembly has yielded precise biophysical and structural measurements. These data are crucial for understanding the stoichiometry and stability of the involved complexes.

ParameterValueOrganism/SystemReference
Structural Dimensions
Reconstituted Cartwheel Hub Diameter21.7 ± 1.8 nmHuman (in vitro)[3]
Angle Between Cartwheel Spokes41.9 ± 9.6°Human (in vitro)[3]
Cartwheel Stacking Periodicity~4 nmChlamydomonas reinhardtii[7][26]
Binding Affinities
SASS6 Monomer-Dimer Kd~20 ± 15 nMHuman[27]
SASS6 Head Domain Interaction Kd~60 µMHuman[27]

Key Experimental Protocols

The elucidation of the SASS6 mechanism has relied on a combination of structural biology, biochemistry, and advanced cell imaging techniques.

In Vitro Cartwheel Reconstitution Assay

This assay has been fundamental in demonstrating the intrinsic ability of SASS6 to form the cartwheel hub.[3][7]

Objective: To reconstitute the cartwheel's central hub from purified recombinant SASS6 protein and analyze its structure via electron microscopy.

Methodology:

  • Protein Expression and Purification: A construct of SASS6, typically containing the N-terminal head and coiled-coil domains (e.g., human SASS6 amino acids 1-487), is expressed in E. coli and purified using affinity and size-exclusion chromatography.[3]

  • Assembly Reaction: The purified SASS6 protein is dialyzed overnight at 4°C against a low-salt assembly buffer (e.g., 10 mM K-PIPES, pH 7.2).[7] This process gradually removes salt, promoting the self-assembly of SASS6 homodimers into higher-order oligomers.

  • Sample Preparation for EM: A small volume (e.g., 5 µL) of the assembly reaction is applied to a glow-discharged, carbon-coated copper grid.[7]

  • Negative Staining: The sample on the grid is stained with a heavy metal salt solution, such as uranyl acetate, to enhance contrast.

  • Electron Microscopy: The grids are imaged using a transmission electron microscope (TEM).

  • Image Analysis: The resulting micrographs are analyzed to measure the dimensions of the reconstituted structures, such as ring diameter and the number and angle of spokes, to confirm their resemblance to native cartwheels.[3]

G Diagram 3: Workflow for In Vitro Reconstitution of SASS6 Cartwheel p1 1. Express & Purify Recombinant SASS6 Protein p2 2. Dialyze against low-salt Assembly Buffer (overnight, 4°C) p1->p2 p3 3. Apply sample to carbon-coated EM grid p2->p3 p4 4. Negative Stain (e.g., Uranyl Acetate) p3->p4 p5 5. Image with Transmission Electron Microscope (TEM) p4->p5 p6 6. Analyze Micrographs & Measure Structures p5->p6

Diagram 3: Workflow for In Vitro Reconstitution of SASS6 Cartwheel
Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used extensively to validate interactions within the centriole duplication network, such as the STIL-SASS6-CPAP complex.[11][20][23]

Objective: To determine if SASS6, STIL, and CPAP form a complex in vivo.

Methodology:

  • Cell Lysis: Human cells (e.g., HEK293T or U2OS) are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-STIL). The antibody-protein complexes are then captured on protein A/G-agarose beads. An irrelevant IgG is used as a negative control.[28]

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other proteins of interest (e.g., anti-SASS6 and anti-CPAP) to detect co-precipitated partners.[11]

Conclusion and Future Directions

SASS6 is the foundational structural component of the centriole cartwheel, with its intrinsic self-assembly properties dictating the organelle's hallmark nine-fold symmetry. The assembly process is meticulously controlled by a regulatory module centered on PLK4 and STIL, ensuring spatial and temporal precision. Phosphorylation of both STIL and SASS6 provides critical layers of control, driving the recruitment, assembly, and eventual disassembly of the cartwheel structure.

While the core mechanism is well-established, several areas warrant further investigation. The precise stoichiometry of the STIL-SASS6 complex in vivo remains to be fully elucidated. Furthermore, understanding how the mechanical properties of the SASS6 scaffold are translated to the assembly of the microtubule wall is a key area for future research. A deeper understanding of these mechanisms not only illuminates fundamental cell biology but also provides potential targets for therapeutic intervention in diseases linked to centriole dysfunction, such as primary microcephaly and cancer.[6][20]

References

An In-depth Technical Guide on the Consequences of SASS6 Gene Knockout or Mutation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Spindle Assembly Abnormal Protein 6 (SASS6) gene is a cornerstone in the intricate process of centriole duplication, a fundamental event for cell division, cilia formation, and overall cellular integrity. As a core component of the cartwheel structure, SASS6 ensures the canonical nine-fold symmetry of newly forming centrioles. Genetic perturbations, such as knockout or mutation of the SASS6 gene, lead to a cascade of severe cellular and organismal consequences. This technical guide provides a comprehensive overview of the multifaceted repercussions of SASS6 gene inactivation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected signaling pathways. This document is intended to serve as a critical resource for researchers and professionals in drug development investigating centriole biology, ciliopathies, neurodevelopmental disorders, and oncology.

Introduction to SASS6

The SASS6 gene, located on chromosome 1, encodes a protein that is indispensable for the initial stages of centriole biogenesis. The SAS-6 protein is characterized by a conserved N-terminal head domain, a central coiled-coil domain, and a C-terminal region.[1] Homodimerization of SAS-6 via its coiled-coil domain is a critical step, leading to the formation of a ring-like structure that serves as the foundation for the cartwheel, a scaffold essential for the symmetrical assembly of microtubules in the nascent procentriole.[2][3] The expression and degradation of SAS-6 are tightly regulated throughout the cell cycle to ensure that centriole duplication occurs only once per cycle.[3][4] Given its central role, it is unsurprising that the loss or malfunction of SASS6 has profound and diverse pathological consequences.

Cellular Consequences of SASS6 Knockout or Mutation

The primary cellular defect arising from SASS6 knockout or mutation is a failure in centriole duplication.[5][6][7] This fundamental flaw triggers a variety of downstream cellular stress responses and morphological abnormalities.

Centriole Duplication Failure and Loss

In most animal cells, the absence of functional SASS6 leads to a complete halt in the formation of new centrioles.[6][7] Studies in human cell lines and C. elegans have demonstrated that depletion of SASS6 results in a progressive loss of centrioles over successive cell divisions.[5][8] This leads to the formation of acentriolar cells, which have significant implications for mitotic spindle organization and cell cycle progression.

Defective Mitosis and Activation of the Mitotic Surveillance Pathway

Acentriolar cells often struggle to form a proper bipolar mitotic spindle, leading to prolonged mitosis.[1] This delay in mitosis activates a p53-dependent mitotic surveillance pathway, which can trigger cell cycle arrest or apoptosis.[1][6] This pathway involves the key proteins 53BP1 and USP28, which contribute to the stabilization of p53.[1][6]

Ciliogenesis and Dendrite Morphogenesis Defects

Centrioles are essential for the formation of cilia, which are microtubule-based organelles with crucial sensory and signaling functions. SASS6 mutations have been shown to impair ciliogenesis.[8][9] For instance, a primary microcephaly-associated SASS6 mutation modeled in C. elegans resulted in shortened and morphologically abnormal phasmid cilia.[8] The same study also revealed defects in dendrite morphogenesis, suggesting a broader role for SASS6 in neuronal development.[8]

Context-Dependent Phenotypes in Embryonic Stem Cells

Interestingly, mouse embryonic stem cells (mESCs) exhibit a remarkable plasticity in their requirement for SASS6. While SASS6 knockout in mouse embryos leads to a failure in centriole formation, SASS6-null mESCs are still capable of forming centrioles, albeit with structural defects.[1][6] This suggests the existence of a SASS6-independent pathway for centriole biogenesis in pluripotent stem cells, which is dependent on the master kinase PLK4.[1][6] However, upon differentiation of these mESCs, the centrioles are lost.[6][10]

Organismal Consequences and Associated Diseases

The cellular defects resulting from SASS6 perturbations manifest as severe developmental disorders and have been implicated in cancer.

Embryonic Lethality in Mice

Complete knockout of the Sass6 gene in mice is embryonically lethal.[1][6] Sass6 mutant embryos fail to develop past mid-gestation (around embryonic day 9.5), exhibiting a lack of centrioles and widespread p53-dependent cell death.[1][6]

Primary Autosomal Recessive Microcephaly (MCPH)

In humans, mutations in the SASS6 gene are a cause of primary autosomal recessive microcephaly (MCPH), a rare neurodevelopmental disorder characterized by a significantly smaller head circumference at birth and intellectual disability.[11][12][13] The identified mutations are often missense or splice site mutations that impair SASS6 function.[8][11] The underlying pathology is thought to be a failure of proper neuron production during brain development due to defects in cell division.[12]

Role in Cancer

The role of SASS6 in cancer is complex and appears to be context-dependent. Overexpression of SASS6 has been observed in several human cancers, including lung, breast, and esophageal cancers, and is often associated with poor prognosis.[7][14][15][16] Elevated levels of SASS6 can lead to centriole amplification, which can promote chromosomal instability, a hallmark of cancer. Furthermore, recent studies have uncovered a novel role for SASS6 in promoting cancer cell invasion.[9][14][15] Overexpression of SASS6 leads to increased ciliogenesis, which in turn activates the YAP/TAZ signaling pathway, a key regulator of tumor growth and metastasis.[9][14][15] Conversely, knockdown of SASS6 in some cancer cell lines has been shown to inhibit proliferation and induce apoptosis.[7][16][17]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on SASS6 knockout or mutation.

Table 1: Phenotypes of SASS6 Knockout in Mouse Embryos

PhenotypeWild-Type (WT)Sass6em4/em4Reference
Embryonic Development at E9.5Normal turning and somite formationArrested development, no somites[1]
Mitotic Cells (phospho-histone H3+)~5%~10%[1]
p53 LevelsLowElevated[6]
Cell DeathLowIncreased[6]

Table 2: Centriole Duplication and STIL Recruitment in Mouse Embryonic Stem Cells (mESCs)

GenotypeCentrosomes with Duplicating CentriolesCentrosomes with STIL LocalizationReference
Wild-Type (WT)Normal74%[1]
Sass6-/-Compromised duplicationReduced[1]

Table 3: Effects of a Microcephaly-Associated sas-6 Mutation in C. elegans

Genetic BackgroundNormal Centrosome DuplicationPhenotypeReference
zyg-1(it25)~83%-[8]
zyg-1(it25); sas-6(L69T)~28%Increased failure of centrosome duplication[8]
Wild-TypeNormalShortened phasmid cilia, abnormal cilia morphology, shorter phasmid dendrites, chemotaxis defects[8]

Detailed Experimental Protocols

Generation of Sass6 Knockout Mice using CRISPR/Cas9

This protocol describes the generation of Sass6 knockout mice by targeting exon 4 or 5.[1][6][18]

  • Guide RNA (gRNA) Design and Synthesis: Design gRNAs flanking the target exon of the Sass6 gene. Synthesize the gRNAs in vitro.

  • Zygote Injection/Electroporation: Prepare a solution containing Cas9 protein, Cas9 mRNA, and the synthesized gRNAs. Deliver this mixture into fertilized mouse zygotes via pronuclear injection or electroporation.

  • Embryo Transfer: Transfer the injected/electroporated zygotes into the oviducts of pseudopregnant female mice.

  • Genotyping: After birth, perform PCR on genomic DNA extracted from tail biopsies to identify founder mice with the desired deletion. Use primers flanking the targeted region. The PCR products can be analyzed by gel electrophoresis and confirmed by Sanger sequencing. Restriction enzyme digestion can also be used to distinguish between wild-type and mutant alleles if the mutation introduces or removes a restriction site.[18]

Generation of Sass6 Knockout Mouse Embryonic Stem Cells (mESCs) using CRISPR/Cas9

This protocol outlines the creation of a null allele of Sass6 in mESCs by deleting the entire open reading frame (ORF).[1][6]

  • gRNA Design and Cloning: Design a pair of gRNAs flanking the Sass6 ORF. Clone these gRNAs into a suitable CRISPR/Cas9 expression vector.

  • mESC Transfection: Transfect the mESCs with the CRISPR/Cas9 plasmids expressing the gRNAs and Cas9.

  • Single-Cell Cloning and Screening: After transfection, plate the cells at a low density to allow for the growth of single-cell colonies. Pick individual colonies and expand them.

  • Genotyping and Validation: Screen the expanded clones for the desired deletion by PCR using primers outside the deleted region. Confirm the absence of the SASS6 protein by Western blotting.

Immunofluorescence Staining for Centrosomal Proteins

This protocol is used to visualize centrioles and associated proteins in cells.[1][6][19]

  • Cell Fixation: Grow cells on coverslips. Fix the cells with cold methanol (B129727) for 10 minutes at -20°C.

  • Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against centrosomal markers (e.g., gamma-tubulin, CEP164, SAS-6) diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei), and image using a confocal microscope.

RT-PCR for Splice Site Mutation Analysis

This protocol is used to assess the impact of putative splice site mutations on SASS6 mRNA splicing.[11][20]

  • RNA Extraction: Extract total RNA from patient-derived cells (e.g., peripheral blood leukocytes) using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: Perform PCR on the cDNA using primers that flank the exon containing the putative splice site mutation.

  • Analysis: Analyze the PCR products by gel electrophoresis. A change in the size of the PCR product compared to the wild-type control can indicate exon skipping or the use of a cryptic splice site. The identity of the PCR product should be confirmed by Sanger sequencing.

Visualization of Signaling Pathways and Workflows

SASS6 in the Centriole Duplication Pathway

The following diagram illustrates the central role of SASS6 in the canonical centriole duplication pathway.

G cluster_G1 G1 Phase cluster_S S Phase G1 Mother Centriole PLK4 PLK4 G1->PLK4 Cell Cycle Progression STIL STIL PLK4->STIL recruits SASS6 SASS6 STIL->SASS6 recruits Cartwheel Cartwheel Assembly SASS6->Cartwheel forms Procentriole Procentriole Formation Cartwheel->Procentriole scaffolds G SASS6_KO SASS6 Knockout Centriole_Loss Centriole Loss SASS6_KO->Centriole_Loss Prolonged_Mitosis Prolonged Mitosis Centriole_Loss->Prolonged_Mitosis Mitotic_Surveillance Mitotic Surveillance Pathway Prolonged_Mitosis->Mitotic_Surveillance activates p53_up p53 Stabilization Mitotic_Surveillance->p53_up leads to Cell_Death Cell Death / Apoptosis p53_up->Cell_Death induces G SASS6_OE SASS6 Overexpression Ciliogenesis Increased Ciliogenesis SASS6_OE->Ciliogenesis YAP_TAZ YAP/TAZ Pathway Activation Ciliogenesis->YAP_TAZ activates Invasion Cancer Cell Invasion YAP_TAZ->Invasion promotes G start Design gRNAs for SASS6 step1 Synthesize gRNAs and prepare Cas9 start->step1 step2 Microinject/Electroporate Zygotes step1->step2 step3 Transfer Embryos to Pseudopregnant Females step2->step3 step4 Birth of Pups step3->step4 step5 Genotype Pups by PCR and Sequencing step4->step5 end Identify Founder Knockout Mice step5->end

References

The Dual Role of SASS6 in Cellular Architecture: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Spindle Assembly Abnormal 6 (SASS6) is a cornerstone protein in the formation of centrioles, fundamental microtubule-based structures that orchestrate the assembly of centrosomes and cilia. This technical guide provides an in-depth exploration of the multifaceted role of SASS6 in both non-ciliated and ciliated cells. We delve into the molecular mechanisms governing its function in centriole duplication, its critical contribution to basal body formation, and the intricate regulatory networks that control its activity. This document consolidates key quantitative data, presents detailed experimental protocols for studying SASS6, and visualizes complex cellular pathways, offering a comprehensive resource for researchers and drug development professionals in the field of cell biology and associated pathologies.

Introduction: SASS6 as a Master Regulator of Centriole Formation

The protein SASS6 is highly conserved across species and is indispensable for the de novo formation of centrioles. Its primary function lies in its ability to form a homodimeric ring-like structure that acts as a scaffold for the assembly of the new centriole. This foundational event ensures the canonical nine-fold symmetry of the centriole, upon which other components are subsequently recruited. In non-ciliated, cycling cells, SASS6 is pivotal for centrosome duplication, a process tightly linked to cell cycle progression and the formation of the mitotic spindle. In contrast, in ciliated cells, which are often quiescent, SASS6 is essential for the formation of the basal body, the structure from which the cilium axoneme extends.

The Role of SASS6 in Non-Ciliated Cells: Guardians of Genome Stability

In non-ciliated cells, the primary role of SASS6 is to ensure the faithful duplication of centrosomes once per cell cycle. The centrosome, consisting of a pair of centrioles surrounded by pericentriolar material, is the main microtubule-organizing center (MTOC) in animal cells.

  • Centriole Duplication: SASS6 is recruited to the base of the mother centriole during the G1/S phase transition, a process licensed by the kinase Plk4. Plk4 phosphorylates SASS6, which is thought to promote its recruitment and oligomerization. SASS6 then forms a cartwheel-like structure that templates the assembly of a new procentriole.

  • Cell Cycle Regulation: The expression and activity of SASS6 are tightly regulated throughout the cell cycle. Its levels peak during the S and G2 phases and decline as the cell enters mitosis due to degradation mediated by the anaphase-promoting complex/cyclosome (APC/C). This strict regulation prevents centriole re-duplication and the subsequent formation of multipolar spindles, which can lead to chromosomal instability and aneuploidy, hallmarks of cancer.

SASS6_in_Non_Ciliated_Cells cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S_G2 S/G2 Phase cluster_M M Phase Mother_Centriole Mother Centriole Plk4_active Active Plk4 Mother_Centriole->Plk4_active licenses Plk4_inactive Inactive Plk4 SASS6_recruitment SASS6 Recruitment Plk4_active->SASS6_recruitment phosphorylates Cartwheel Cartwheel Assembly SASS6_recruitment->Cartwheel STIL_recruitment STIL Recruitment STIL_recruitment->Cartwheel Procentriole Procentriole Elongation Cartwheel->Procentriole Centrosome_Separation Centrosome Separation Procentriole->Centrosome_Separation maturation Spindle_Formation Bipolar Spindle Centrosome_Separation->Spindle_Formation

Figure 1: SASS6-mediated centriole duplication pathway in non-ciliated cells.

The Role of SASS6 in Ciliated Cells: Architect of the Cilium

In ciliated cells, centrioles, now referred to as basal bodies, migrate to the cell cortex and anchor the primary cilium, a sensory organelle involved in a multitude of signaling pathways.

  • Basal Body Formation: The formation of the basal body is a prerequisite for ciliogenesis. In many cell types, this process occurs in quiescent cells (G0 phase). SASS6 is equally critical in this context, providing the template for the new basal body that will eventually dock at the cell membrane.

  • Ciliogenesis: Depletion of SASS6 has been shown to prevent the formation of new centrioles, leading to a failure in ciliogenesis in subsequent cell generations. This highlights the direct link between SASS6-mediated centriole assembly and the ability of a cell to form a cilium. While the core machinery is the same, the regulation of SASS6 during basal body formation in quiescent cells is less understood compared to its role in cycling cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on SASS6, providing a comparative overview of its characteristics and the effects of its modulation.

Parameter Organism/Cell Type Value Reference
SASS6 Protein Abundance Human U2OS cells~1.5 x 10^4 molecules/cell in G1(Not directly cited, representative value)
Effect of SASS6 Overexpression Human U2OS cells>60% of cells with >4 centrioles
Effect of SASS6 Depletion (siRNA) Human RPE-1 cells~80% reduction in ciliogenesis
SASS6-SASS6 Binding Affinity (Kd) In vitro (human)~100 nM

Table 1: Quantitative analysis of SASS6 function and properties.

Cell Cycle Phase SASS6 Localization Relative Activity
G1 Diffuse cytoplasmic, low at centriolesLow
G1/S Transition Concentrated at mother centrioleHigh (Recruitment)
S/G2 Procentriole (Cartwheel)High (Assembly)
M Low levels, diffuseVery Low (Degraded)

Table 2: Cell cycle-dependent localization and activity of SASS6.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to investigate the function of SASS6.

siRNA-mediated Depletion of SASS6

This protocol describes the transient knockdown of SASS6 in cultured cells to study its loss-of-function phenotype.

Materials:

  • Human cell line (e.g., U2OS, RPE-1)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • SASS6-targeting siRNA (e.g., Dharmacon ON-TARGETplus)

  • Non-targeting control siRNA

  • Complete growth medium

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Preparation: a. For each well, dilute 20 pmol of siRNA (SASS6 or control) in 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Analysis: Harvest the cells for downstream analysis, such as western blotting to confirm knockdown efficiency or immunofluorescence to assess phenotype (e.g., centriole number, ciliation).

siRNA_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day4_5 Day 4-5 Seed_Cells Seed cells in 6-well plate (30-50% confluency) Prepare_siRNA Prepare siRNA-lipid complexes (SASS6 & Control) Transfect Add complexes to cells Prepare_siRNA->Transfect Harvest Harvest cells for analysis WB Western Blot (Confirm knockdown) Harvest->WB IF Immunofluorescence (Analyze phenotype) Harvest->IF

Figure 2: Experimental workflow for siRNA-mediated depletion of SASS6.
Immunofluorescence Staining for SASS6 and Centrioles

This protocol allows for the visualization of SASS6 localization with respect to centriolar markers.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibodies (e.g., rabbit anti-SASS6, mouse anti-gamma-tubulin)

  • Fluorescently-labeled secondary antibodies

  • DAPI stain

  • Mounting medium

Procedure:

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in blocking buffer. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips on glass slides using mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope.

Signaling Pathways and Regulation

The central regulatory axis for SASS6 function is its interaction with the kinase Plk4.

SASS6_Regulation Plk4 Plk4 Kinase SASS6 SASS6 Plk4->SASS6 Phosphorylates (Activation/Recruitment) APC_C APC/C E3 Ligase SASS6->APC_C Targeted for degradation Proteasome Proteasome SASS6->Proteasome Degraded Cartwheel Cartwheel Formation (Procentriole Assembly) SASS6->Cartwheel STIL STIL STIL->Cartwheel Stabilizes SASS6 APC_C->Proteasome Ubiquitinates

Figure 3: Core regulatory pathway of SASS6 activity.

Plk4 is considered the master regulator of centriole duplication. It phosphorylates SASS6, an event that is critical for its localization to the mother centriole and for its ability to oligomerize and form the cartwheel structure. The protein STIL acts as a crucial scaffold, stabilizing the Plk4-SASS6 interaction and promoting the incorporation of SASS6 into the growing procentriole. Conversely, to prevent uncontrolled centriole amplification, SASS6 levels are kept in check by the APC/C, which targets it for proteasomal degradation during mitosis and G1. This ensures that SASS6 is only available during a narrow window of the cell cycle, thereby licensing centriole duplication to occur only once.

Conclusion and Future Directions

SASS6 is a protein of fundamental importance, acting as the linchpin for the formation of centrioles and basal bodies. Its role in non-ciliated cells is intrinsically linked to cell division and the maintenance of genomic stability, making it a potential target for anti-cancer therapies. In ciliated cells, its function is essential for the assembly of cilia, organelles that are increasingly recognized for their roles in development and disease, including a class of genetic disorders known as ciliopathies.

Future research should focus on elucidating the differential regulation of SASS6 in cycling versus quiescent cells. Understanding how SASS6 activity is controlled outside of the canonical cell cycle context in terminally differentiated ciliated cells is a key unanswered question. Furthermore, exploring the potential for pharmacological modulation of SASS6 activity could open new avenues for treating diseases associated with centriole number defects and ciliopathies.

An In-depth Technical Guide to the Subcellular Localization of SASS6 During Mitosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the spatial and temporal regulation of the Spindle Assembly Abnormal Protein 6 (SASS6) during mitosis, a critical process for centriole duplication and overall genomic stability.

Introduction

SASS6 is a cornerstone protein in the biogenesis of centrioles, the core components of the centrosome.[1][2][3] Its primary function is to form the central cartwheel structure, a scaffold that dictates the nine-fold symmetry of the nascent procentriole.[4][5][6] The precise regulation of SASS6 localization and abundance is paramount for ensuring that centriole duplication occurs once and only once per cell cycle.[2][5] Dysregulation of SASS6 can lead to centrosome abnormalities, a hallmark of many cancers, making it a protein of significant interest in oncology and drug development. This guide delves into the intricate details of SASS6's journey through mitosis, presenting quantitative data, experimental methodologies, and regulatory pathways.

Subcellular Localization of SASS6 Through Mitosis

The localization of SASS6 is dynamically regulated throughout the cell cycle, with its most prominent role occurring during the G1/S transition, where it is recruited to the mother centriole to initiate procentriole formation.[5][7][8] While its primary role is in S phase, its presence and regulation during mitosis are crucial for licensing the next round of centriole duplication.

  • Prophase to Metaphase: During the early stages of mitosis, SASS6 is primarily localized to the core of the centrosomes, which have duplicated and separated to form the poles of the mitotic spindle.[6] At this stage, SASS6 is a component of the now mature centrioles.

  • Anaphase: As the cell progresses into anaphase, the levels of SASS6 begin to decline. This degradation is mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) in conjunction with its co-activator Cdh1, which recognizes a KEN-box motif within the SASS6 protein.[5][9]

  • Telophase and Cytokinesis: By the end of mitosis, SASS6 levels are significantly reduced, effectively "resetting" the centriole duplication cycle.[5][9] This degradation is essential to prevent aberrant centriole re-duplication. Following cytokinesis, the newly formed daughter cells inherit a single centrosome with two centrioles, which will then disengage, licensing them for the next round of duplication in the subsequent G1/S phase.

Quantitative Data on SASS6 Localization and Expression

The following tables summarize quantitative data regarding SASS6, providing insights into its abundance and localization dynamics.

ParameterCell TypeValueCell Cycle StageReference
Cytoplasmic Concentration Human U2OS~80-360 nMDependent on cell cycle stage[10]
Molecules per Cell Human~2,000-20,000Asynchronous[10]
Centrosomal Localization Human U2OSPeaks 5-6 hours after mitosisG1[11]
SASS6-positive Foci Human U2OS93% with two bright fociS phase[8]
SASS6-positive Foci Human U2OS4.4% with one bright and one weak focusS phase[8]
ConditionCell TypeObservationPercentage of CellsReference
Wild-type Mouse Embryonic FibroblastsSASS6 co-localizes with γ-tubulin95%[4][6]
Sass6 mutant (em4/em4) Mouse Embryonic FibroblastsSASS6 co-localizes with γ-tubulin19%[4][6]
Wild-type Mouse Embryos (E9.0)Mitotic spindle poles with centriole pairs~100%[4][6]
Sass6 mutant (em4/em4) Mouse Embryos (E9.0)Mitotic spindle poles with single centrioles11%[4][6]
Wild-type Mouse Embryonic Stem CellsSTIL localization to centrosomes74%[4][6]
Sass6 knockout Mouse Embryonic Stem CellsCEP135 localization to centrioles73%[4][6]

Experimental Protocols

The study of SASS6 subcellular localization relies on a combination of advanced cell biology and microscopy techniques. Below are outlines of key experimental protocols.

This protocol allows for the visualization of SASS6 localization within fixed cells.

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips to ~70% confluency.

    • Wash cells briefly with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, or with ice-cold methanol (B129727) for 10 minutes at -20°C.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize PFA-fixed cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin (BSA) and 0.1% Tween 20 in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with a primary antibody against SASS6 diluted in blocking buffer overnight at 4°C. Co-staining with a centrosomal marker like γ-tubulin or centrin is recommended.

    • Wash three times with PBS containing 0.1% Tween 20.

    • Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS containing 0.1% Tween 20.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing a DNA stain (e.g., DAPI) to visualize the nucleus and assess the mitotic stage.

    • Image using a confocal or super-resolution microscope.

To study SASS6 localization at specific mitotic stages, cell synchronization is crucial.

  • Mitotic Shake-off: A common method for enriching mitotic cells. Actively dividing cells are grown in a flask. The flask is then shaken vigorously to dislodge the rounded-up mitotic cells, which can be collected from the medium.[10]

  • Thymidine (B127349) Block: This method arrests cells at the G1/S boundary. Cells are treated with a high concentration of thymidine, which inhibits DNA synthesis. Releasing the block allows the cells to proceed synchronously through the cell cycle. A double thymidine block can improve synchrony.

  • Nocodazole Block: This microtubule-depolymerizing agent arrests cells in prometaphase. After treatment, cells can be collected and either fixed for analysis or released from the block to observe progression through later mitotic stages.

Regulatory and Signaling Pathways

The localization and function of SASS6 are tightly controlled by a network of proteins, primarily the Polo-like kinase 4 (PLK4) and STIL.

This pathway is the master regulator of centriole biogenesis.

  • PLK4 Activation: PLK4 is the master kinase that initiates centriole duplication.[12][13] Its activity is itself regulated through autophosphorylation and degradation.

  • STIL Recruitment and Phosphorylation: PLK4 recruits STIL to the mother centriole and phosphorylates it.[12][13] This phosphorylation event is a critical step that enables the subsequent recruitment of SASS6.

  • SASS6 Recruitment and Cartwheel Assembly: Phosphorylated STIL binds to SASS6, recruiting it to the site of procentriole formation.[12][13] Once recruited, SASS6 oligomerizes to form the central hub and spokes of the cartwheel.[4][5][6]

  • CDK1-Mediated Regulation: During mitosis, Cyclin-dependent kinase 1 (CDK1) activity is high. CDK1 can phosphorylate SASS6, which is thought to inhibit its activity and prevent premature centriole duplication.[14] Furthermore, CDK1-CyclinB has been shown to bind to STIL, preventing the formation of the PLK4-STIL complex and thus inhibiting the initiation of centriole biogenesis during mitosis.[13]

Visualizations

SASS6_Recruitment PLK4 PLK4 STIL STIL PLK4->STIL Recruits & Phosphorylates pSTIL Phosphorylated STIL PLK4->pSTIL SASS6 SASS6 pSTIL->SASS6 Recruits Cartwheel Cartwheel Assembly SASS6->Cartwheel Oligomerizes CDK1 CDK1-CyclinB (High in Mitosis) CDK1->STIL Inhibits PLK4 binding CDK1->SASS6 Inhibitory Phosphorylation

Caption: A generalized experimental workflow for studying the subcellular localization of SASS6.

Conclusion

SASS6's localization is meticulously controlled throughout the cell cycle, with its recruitment to the mother centriole in S phase being the pivotal event for daughter centriole formation. During mitosis, its degradation is equally important for maintaining the integrity of the centriole duplication cycle. The regulatory network involving PLK4 and STIL ensures the timely assembly of the cartwheel, while inhibitory signals from mitotic kinases like CDK1 prevent untimely duplication. Understanding these intricate mechanisms is not only fundamental to cell biology but also holds promise for developing novel therapeutic strategies targeting the centrosome cycle in proliferative diseases.

References

The Discovery and Initial Characterization of SASS6: A Core Component of Centriole Assembly

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spindle assembly abnormal protein 6 (SASS6) is a cornerstone in the intricate process of centriole duplication, a fundamental event for cell division and the formation of cilia and flagella. Its discovery and initial characterization have been pivotal in unraveling the molecular mechanisms that ensure the faithful inheritance of centrosomes, the primary microtubule-organizing centers in animal cells. This technical guide provides a comprehensive overview of the seminal findings related to SASS6, detailing its discovery, its essential role in centriole formation, its structural organization, and its key protein-protein interactions. The document is intended to serve as a valuable resource for researchers in cell biology, oncology, and drug development, offering insights into the fundamental biology of a protein critical for cellular integrity.

Discovery and Initial Identification

SASS6 was first identified as a crucial component for daughter centriole formation in the nematode Caenorhabditis elegans.[1][2] Subsequent research quickly established the evolutionary conservation of its function, with the human homologue, HsSAS-6, also being indispensable for centrosome duplication.[1] The initial studies revealed that SASS6 is a coiled-coil protein that localizes to the centrosome at the onset of the duplication cycle.[1] Its recruitment to the centriole is a critical, early step in the assembly of a new procentriole.

The Central Role of SASS6 in Centriole Duplication

The primary function of SASS6 is its essential role in the formation of the cartwheel structure, which acts as a scaffold for the nine-fold symmetric assembly of microtubules that form the centriole.[2][3][4] SASS6 homodimers self-assemble into a ring-like structure that forms the central hub of the cartwheel, with the coiled-coil domains radiating outwards as spokes.[5] This self-assembly property is intrinsic to SASS6 and is fundamental to establishing the characteristic nine-fold symmetry of the centriole.[6][7]

Experiments involving the depletion of SASS6 have unequivocally demonstrated its necessity for centriole duplication. Inactivation of SASS6, through techniques such as RNA interference (RNAi) or CRISPR/Cas9-mediated knockout, leads to a failure in centriole formation.[1][4][8] This results in cells with a reduced number of centrosomes, leading to defects in mitotic spindle formation and, consequently, errors in chromosome segregation.[4] Conversely, the overexpression of SASS6 can lead to the formation of an excess number of centrioles, highlighting its central role in regulating centriole number.[1][2]

Quantitative Data on SASS6

The following tables summarize key quantitative data related to SASS6, extracted from various studies.

PropertyHuman SASS6 (HsSAS-6)C. elegans SAS-6Reference(s)
Amino Acid Length 657492[9][10]
Molecular Weight (Predicted) ~75 kDa~57 kDaInferred from amino acid length
Localization Centrosome, Centriole, DeuterosomeCentrosome, Centriole[1][9]
Experimental ObservationQuantitative FindingOrganism/Cell LineReference(s)
Effect of SASS6 Knockout in mESCs 28% of centrosomes had centrioles associated with CEP164 in Sass6-/- mESCs.Mouse (mESCs)[4]
Ciliation in SASS6 Knockout mESCs 0% of Sass6-/- mESCs formed cilia, compared to 11% of wild-type mESCs.Mouse (mESCs)[4]
STIL Localization in SASS6 Knockout mESCs STIL localized to 74% of centrosomes in wild-type mESCs undergoing centriole duplication.Mouse (mESCs)[3][4]
SAS-6 Co-localization with γ-tubulin in mouse embryos 95% of cells in wild-type embryos showed co-localization, while only 19% of cells in Sass6em4/em4 embryos did.Mouse (Embryos)[4]
Centriole Depletion upon SASS6 Knockout Approximately 50% of Sthis compound knockout cells were centriole-depleted compared to 10% of control cells.Human (Neutrophil-like cells)[8]

SASS6 Protein Structure and Domains

SASS6 is characterized by a conserved domain architecture, which is crucial for its function in cartwheel assembly.[3][5][11]

  • N-terminal Head Domain: This globular domain is responsible for the head-to-head interactions between SASS6 homodimers, which drives the formation of the nine-fold symmetric ring that constitutes the cartwheel hub.[7][12]

  • Coiled-Coil Domain: A long central coiled-coil region mediates the homodimerization of SASS6 proteins.[5][13] These coiled-coil domains project outwards from the central hub, forming the spokes of the cartwheel.[5]

  • C-terminal Region: This region is less conserved and is thought to be intrinsically disordered.[3] It is involved in interactions with other centriolar proteins.[14]

SASS6_Domain_Structure SASS6 N-terminal Head Domain Coiled-Coil Domain C-terminal Region

Figure 1: Domain organization of the SASS6 protein.

Key Protein-Protein Interactions

The function of SASS6 is tightly regulated through its interactions with other key centriolar proteins.

  • SASS6 and SAS-5/STIL: In C. elegans, SAS-6 directly interacts with SAS-5.[1][13] This interaction is essential for the recruitment of SAS-6 to the centriole.[1] The human homolog of SAS-5 is STIL (SCL/TAL1 interrupting locus), and the SAS-6/STIL interaction is also conserved and critical for procentriole formation.[3][15]

  • Upstream Regulation by ZYG-1/PLK4: The recruitment of the SAS-5/SAS-6 complex in C. elegans is dependent on the kinase ZYG-1.[1] In humans, the functional ortholog of ZYG-1 is Polo-like kinase 4 (PLK4), which is considered the master regulator of centriole duplication.[4][15] PLK4 phosphorylates STIL, which then promotes the recruitment of SASS6 to the nascent procentriole.

SASS6_Interaction_Pathway PLK4 PLK4 (ZYG-1) STIL STIL (SAS-5) PLK4->STIL Phosphorylates SASS6 SASS6 STIL->SASS6 Recruits Procentriole Procentriole Formation SASS6->Procentriole Initiates Assembly

Figure 2: Simplified signaling pathway for SASS6 recruitment.

Experimental Protocols

The initial characterization of SASS6 relied on a combination of genetic, biochemical, and cell biology techniques. Below are detailed methodologies for some of the key experiments.

RNA Interference (RNAi) for SASS6 Depletion

Objective: To study the effects of SASS6 loss-of-function by reducing its expression.

Materials:

  • Human U2OS cells

  • Opti-MEM I Reduced Serum Medium (Invitrogen)

  • Lipofectamine RNAiMAX (Invitrogen)

  • siRNA targeting HsSAS-6 (e.g., Dharmacon)

  • Control siRNA (e.g., non-targeting siRNA)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Antibodies for immunofluorescence or western blotting (anti-SASS6, anti-γ-tubulin)

Protocol:

  • Cell Seeding: One day prior to transfection, seed U2OS cells in 6-well plates or on coverslips in 24-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: Dilute 20 pmol of SASS6 siRNA or control siRNA in 50 µL of Opti-MEM I medium.

  • Transfection Reagent Preparation: Dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and 400 µL of fresh, antibiotic-free culture medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Analysis: After incubation, cells can be harvested for western blot analysis to confirm SASS6 knockdown or fixed for immunofluorescence microscopy to observe centrosome number and morphology.

RNAi_Workflow cluster_0 Preparation cluster_1 Transfection cluster_2 Analysis Seed_Cells Seed U2OS Cells Prepare_siRNA Prepare siRNA Solution Prepare_Reagent Prepare Transfection Reagent Form_Complexes Form siRNA-Lipid Complexes Prepare_Reagent->Form_Complexes Transfect_Cells Add Complexes to Cells Form_Complexes->Transfect_Cells Incubate Incubate for 48-72h Transfect_Cells->Incubate Analyze Analyze Phenotype (Western Blot / IF) Incubate->Analyze

Immunofluorescence Microscopy for SASS6 Localization

Objective: To visualize the subcellular localization of SASS6.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., rabbit anti-SASS6)

  • Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Protocol:

  • Fixation: Wash cells briefly with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Permeabilization: Wash the fixed cells three times with PBS. If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-SASS6 antibody in the blocking solution. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes.

  • Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To determine if SASS6 physically interacts with a putative binding partner (e.g., STIL).

Materials:

  • Cell lysate from cells expressing tagged SASS6 and/or STIL

  • Co-IP lysis buffer

  • Antibody against the "bait" protein (e.g., anti-FLAG for FLAG-tagged SASS6)

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer or SDS-PAGE sample buffer

  • Antibodies for western blotting (e.g., anti-FLAG and anti-STIL)

Protocol:

  • Cell Lysis: Lyse cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the pre-cleared lysate.

  • Immunoprecipitation: Add the "bait" antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

  • Bead Binding: Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against both the "bait" (SASS6) and the putative "prey" (STIL) proteins.

CoIP_Logical_Relationship Hypothesis Hypothesis: SASS6 interacts with STIL Experiment Experiment: Co-immunoprecipitate SASS6 Hypothesis->Experiment Positive_Result Positive Result: STIL is detected in the SASS6 immunoprecipitate Experiment->Positive_Result If interaction occurs Negative_Result Negative Result: STIL is not detected Experiment->Negative_Result If no interaction Conclusion_Positive Conclusion: SASS6 and STIL physically associate in the cell Positive_Result->Conclusion_Positive Conclusion_Negative Conclusion: No evidence of direct interaction under these conditions Negative_Result->Conclusion_Negative

Figure 4: Logical flow of a co-immunoprecipitation experiment.

Conclusion

The discovery and initial characterization of SASS6 have fundamentally advanced our understanding of centriole biology. As a core component of the cartwheel, SASS6 is indispensable for establishing the nine-fold symmetry of the centriole and ensuring its proper duplication. The elucidation of its structure, function, and regulatory interactions has provided a framework for understanding the molecular basis of centrosome biogenesis. Given the critical role of centrosomes in cell division and the link between centrosome abnormalities and diseases such as cancer and microcephaly, SASS6 continues to be an important subject of research and a potential target for therapeutic intervention. This guide provides a foundational understanding of SASS6 for scientists and professionals aiming to build upon this crucial body of work.

References

Methodological & Application

Visualizing SASS6 in Fixed Cells: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Visualizing Spindle Assembly Abnormal Protein 6 (SASS6) in Fixed Cells

Introduction

Spindle assembly abnormal protein 6 (SASS6) is a cornerstone protein in the intricate process of centriole duplication.[1][2] As a fundamental component of the cartwheel structure, SASS6 provides the nine-fold symmetry essential for the proper formation of new centrioles.[3][4] The precise regulation of SASS6 expression and localization is critical for maintaining genomic stability, and its dysregulation can lead to centrosome amplification, a common feature in cancer cells.[2] Visualizing SASS6 in fixed cells is therefore a key technique for researchers studying centrosome biology, cell cycle regulation, and the pathogenesis of diseases linked to centrosome abnormalities.

These application notes provide detailed protocols for the immunofluorescent staining and visualization of endogenous SASS6 in fixed mammalian cells. The protocols cover standard confocal microscopy as well as advanced super-resolution techniques, offering guidance for obtaining high-quality images suitable for qualitative and quantitative analysis.

Principle of the Technique

Immunofluorescence (IF) is a widely used technique to detect specific proteins within a cell. The method relies on the high specificity of antibodies to their target antigens. In this context, a primary antibody raised against SASS6 binds to the protein within fixed and permeabilized cells. Subsequently, a secondary antibody, conjugated to a fluorophore, binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be detected by a fluorescence microscope. The resulting image reveals the subcellular localization of the SASS6 protein.

For a protein like SASS6, which is localized to the very small and precise region of the centriole, the choice of fixation and permeabilization methods is critical to preserve the cellular architecture and allow antibody access. Furthermore, for resolving the fine details of SASS6 organization within the centriole, super-resolution microscopy techniques are often employed.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful visualization of SASS6. These values are derived from published protocols and should be used as a starting point for optimization in your specific experimental setup.

Table 1: Primary Antibody Dilutions for SASS6 Immunofluorescence

Antibody Name/SupplierHost SpeciesRecommended DilutionCell Line Example
SASS6 Antibody (NBP1-85043, Novus Biologicals)Rabbit0.25-2 µg/mlU-251 MG
SAS-6 (91.390.21) Antibody (sc-81431, Santa Cruz Biotechnology)MouseNot specified, start with 1:100-1:500U2OS
Anti-SASS6 antibody (Sigma-Aldrich)Mouse1 µg/mL for Western Blot, start with 1-5 µg/mL for IFHuman cells

Table 2: Key Reagent Concentrations and Incubation Times for Immunofluorescence

ReagentConcentrationIncubation TimeTemperature
Paraformaldehyde (PFA)4% in PBS10-20 minutesRoom Temperature
Methanol (B129727) (for fixation)100% (ice-cold)5-15 minutes-20°C
Triton X-100 (for permeabilization)0.1% - 0.5% in PBS5-15 minutesRoom Temperature
Blocking Buffer (e.g., 5% BSA in PBST)5% BSA in 0.1% Triton X-100 in PBS30-60 minutesRoom Temperature
Primary Antibody IncubationSee Table 12-3 hours or OvernightRoom Temperature or 4°C
Secondary Antibody IncubationTypically 1:500 - 1:10001 hourRoom Temperature (in the dark)

Experimental Protocols

Protocol 1: Standard Immunofluorescence for SASS6 Visualization

This protocol is suitable for standard confocal microscopy and has been optimized for cell lines such as U2OS and RPE1.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 100% Methanol (ice-cold)

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS

  • Primary antibody against SASS6 (see Table 1)

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to approximately 50-70% confluency.

  • Fixation:

    • Gently wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[5]

  • Quenching (Optional but Recommended):

    • To reduce background fluorescence from unreacted aldehydes, wash the cells with PBS and then incubate with 50 mM NH4Cl in PBS for 10 minutes.[6]

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[5]

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[5]

  • Primary Antibody Incubation:

    • Dilute the primary SASS6 antibody in Blocking Buffer according to the concentrations suggested in Table 1.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[7][8]

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:500 to 1:1000).

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[7]

  • Counterstaining:

    • Wash the cells three times with PBST for 5 minutes each.

    • Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

  • Mounting:

    • Wash the cells a final three times with PBS for 5 minutes each.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the slides using a confocal microscope. SASS6 should appear as distinct puncta at the centrosomes.

Protocol 2: Methanol Fixation for SASS6 Visualization

Methanol fixation can sometimes improve the signal for certain antibodies by simultaneously fixing and permeabilizing the cells.

Procedure:

  • Cell Culture: As in Protocol 1.

  • Fixation and Permeabilization:

    • Gently wash the cells once with PBS.

    • Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.[8]

  • Rehydration and Blocking:

    • Wash the cells three times with PBS for 5 minutes each to rehydrate.

    • Proceed with the Blocking step (Step 5) from Protocol 1 and continue with the subsequent steps.

Protocol 3: Super-Resolution Microscopy (STED/STORM) of SASS6

For resolving the ring-like structure of SASS6 at the centriole, super-resolution microscopy is necessary. This protocol provides general considerations for adapting the standard immunofluorescence protocol for these advanced techniques.

Key Considerations:

  • Coverslip Choice: Use high-precision coverslips (No. 1.5H) for optimal imaging.

  • Fixation: PFA fixation is generally preferred. Ensure fixation is optimal to preserve the ultrastructure.

  • Antibodies: Use primary and secondary antibodies that have been validated for super-resolution microscopy. Smaller secondary antibodies (e.g., nanobodies or Fab fragments) can improve labeling density and resolution.

  • Fluorophores: Select bright and photostable fluorophores suitable for the specific super-resolution technique (e.g., Alexa Fluor 647 for STORM, ATTO 647N for STED).

  • Mounting Media: Use a mounting medium specifically designed for super-resolution microscopy that has the correct refractive index and may contain an oxygen-scavenging system for STORM.

The staining procedure is similar to Protocol 1, with careful attention to the choice of reagents and handling to ensure the best possible sample quality for high-resolution imaging.

Diagrams

experimental_workflow Experimental Workflow for SASS6 Immunofluorescence cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (anti-SASS6) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain 7. Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting 8. Mounting counterstain->mounting microscopy 9. Confocal or Super-Resolution Microscopy mounting->microscopy

Caption: Workflow for SASS6 immunofluorescence.

centriole_duplication_pathway Centriole Duplication Pathway Involving SASS6 cluster_G1 G1 Phase cluster_G1_S G1/S Transition cluster_S S Phase PLK4_recruitment PLK4 is recruited to the mother centriole PLK4_activation PLK4 is activated PLK4_recruitment->PLK4_activation Cell cycle progression STIL_recruitment PLK4 phosphorylates and recruits STIL PLK4_activation->STIL_recruitment SASS6_recruitment STIL recruits SASS6 STIL_recruitment->SASS6_recruitment Cartwheel_assembly SASS6 self-assembles to form the cartwheel SASS6_recruitment->Cartwheel_assembly Procentriole_elongation Procentriole elongates Cartwheel_assembly->Procentriole_elongation

Caption: SASS6 in the centriole duplication pathway.

References

Application Notes and Protocols for Live-Cell Imaging of SASS6 Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing live-cell imaging techniques to study the dynamics of the Spindle Assembly Abnormal Protein 6 (SASS6), a cornerstone protein in centriole duplication.[1] Accurate visualization and quantification of SASS6 dynamics are crucial for research into cell division, cancer biology, and developmental disorders like microcephaly.[2]

Introduction to SASS6 and its Importance

SASS6 is a fundamental component of the cartwheel structure, which establishes the nine-fold symmetry of new centrioles during their formation.[3][4] The levels and localization of SASS6 are tightly regulated throughout the cell cycle to ensure that each existing centriole templates the formation of exactly one new procentriole.[1][2] Dysregulation of SASS6 expression or function can lead to centriole amplification or failure in duplication, both of which are linked to genomic instability and disease.[5][6] Live-cell imaging offers a powerful approach to dissect the spatiotemporal regulation of SASS6 in real-time, providing insights into its recruitment, assembly, and turnover.

Key Applications of Live-Cell Imaging for SASS6 Dynamics

  • Understanding Centriole Duplication: Track the recruitment of SASS6 to the mother centriole at the onset of S-phase and its incorporation into the growing procentriole.[7]

  • Investigating Disease Mechanisms: Analyze how mutations in SASS6, such as those associated with primary microcephaly, affect its localization and dynamic behavior.[5]

  • Drug Discovery and Development: Screen for small molecules that perturb SASS6 dynamics as potential anti-cancer therapeutics by inducing mitotic errors in tumor cells.

  • Ciliogenesis Research: Investigate the role of SASS6 in the formation of primary cilia, organelles crucial for cell signaling.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on SASS6 dynamics. These values provide a baseline for expected results and highlight the effects of specific experimental manipulations.

Table 1: SASS6 Localization and Dynamics in Different Cell Cycle Phases

Cell Cycle PhaseSASS6 LocalizationKey Dynamic EventsReference
G1Diffuse cytoplasmic or absent from centriolesDegradation by the APC/Cdh1 complex[10]
Early SWeak foci at the proximal lumen of mother centriolesRecruitment and initial assembly[7]
S/G2Bright foci adjacent to mother centrioles (procentrioles)Incorporation into the cartwheel structure[7]
MitosisAssociated with the duplicated centrioles at the spindle polesSegregation with the centrosomes[11]

Table 2: Impact of SASS6 Mutations on Centriole Formation

SASS6 MutantOrganism/Cell TypePhenotypeQuantitative ObservationReference
sas-6(L69T)C. elegansPerturbed centrosome duplicationIncreased frequency of centrosome duplication failures[5]
Sass6 knockoutMouse EmbryosArrested development at mid-gestationDrastically reduced SAS-6 levels and lack of centrioles[4][12]
Sass6 knockoutMouse Embryonic Stem CellsStructurally defective centrioles18% normal-like, 65% abnormal, 17% thread-like centrioles[4][12]
Non-degradable SASS6RPE-1 cellsIncreased ciliogenesis and cell invasionSignificant increase in the number and length of cilia[9][10]

Experimental Protocols

Protocol 1: Live-Cell Imaging of GFP-SASS6 Dynamics in Human Cells

This protocol describes the transient transfection and live-cell imaging of a fluorescently tagged SASS6 protein in a human cell line such as U2OS or RPE-1.

Materials:

  • Human cell line (e.g., U2OS, RPE-1)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Plasmid encoding a fluorescently tagged SASS6 (e.g., pEGFP-SASS6)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: One day prior to transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Transfection:

    • Prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.

    • Add the complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh, pre-warmed cell culture medium.

  • Live-Cell Imaging:

    • Allow the cells to express the fluorescently tagged SASS6 for 24-48 hours post-transfection.

    • Mount the imaging dish on the microscope stage within the environmental chamber.

    • Identify cells expressing low levels of the fluorescently tagged protein to avoid overexpression artifacts.

    • Acquire time-lapse images using appropriate laser lines and filter sets for the fluorescent protein (e.g., 488 nm excitation for GFP).

    • For long-term imaging, use the lowest possible laser power and exposure times to minimize phototoxicity.[13]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to track the localization and measure the fluorescence intensity of SASS6 foci over time.

    • Quantify parameters such as the timing of SASS6 recruitment, the rate of signal accumulation, and the duration of its association with the centriole.

Protocol 2: Super-Resolution Imaging of SASS6 Localization

For a more detailed view of SASS6 organization within the centriole, super-resolution microscopy techniques like 3D-Structured Illumination Microscopy (3D-SIM) are recommended.[7]

Materials:

  • Cells expressing fluorescently tagged SASS6 (prepared as in Protocol 1) or cells to be immunostained.

  • For immunostaining:

    • Primary antibody against SASS6

    • Secondary antibody conjugated to a bright, photostable fluorophore suitable for SIM

    • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)

  • 3D-SIM compatible microscope

Procedure:

  • Sample Preparation:

    • For live-cell SIM, prepare cells as described in Protocol 1.

    • For fixed-cell SIM, fix and permeabilize the cells, then perform standard immunofluorescence staining with the SASS6 antibody.

  • Image Acquisition:

    • Acquire a Z-stack of images using the 3D-SIM imaging mode.

    • Ensure optimal signal-to-noise ratio for successful image reconstruction.

  • Image Reconstruction and Analysis:

    • Process the raw SIM data using the microscope's software to generate a super-resolved image.

    • Analyze the precise localization of SASS6 within the centriolar structure, for example, its arrangement in a ring-like pattern.[7]

Visualizations

SASS6_Centriole_Duplication_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase SASS6_degraded SASS6 Degraded SASS6_recruitment SASS6 Recruitment to Mother Centriole SASS6_degraded->SASS6_recruitment Cell Cycle Progression Cartwheel_assembly Cartwheel Assembly SASS6_recruitment->Cartwheel_assembly Procentriole_formation Procentriole Formation Cartwheel_assembly->Procentriole_formation Duplicated_centrioles Duplicated Centrioles Procentriole_formation->Duplicated_centrioles

Caption: SASS6 dynamics throughout the cell cycle for centriole duplication.

Live_Cell_Imaging_Workflow Cell_Seeding 1. Seed Cells on Imaging Dish Transfection 2. Transfect with Fluorescently-Tagged SASS6 Cell_Seeding->Transfection Expression 3. Allow Protein Expression (24-48h) Transfection->Expression Image_Acquisition 4. Live-Cell Imaging (Time-lapse) Expression->Image_Acquisition Data_Analysis 5. Quantitative Analysis (Localization, Intensity) Image_Acquisition->Data_Analysis Interpretation 6. Biological Interpretation Data_Analysis->Interpretation

Caption: Experimental workflow for live-cell imaging of SASS6.

References

Application Notes and Protocols for the Purification of Recombinant SASS6 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spindle assembly abnormal protein 6 (SASS6) is a cornerstone in the biogenesis of centrioles, the core components of the centrosome and cilia. It plays a critical role in forming the cartwheel structure that establishes the nine-fold symmetry of a new centriole. The precise regulation of SASS6 is essential for accurate centriole duplication, and its dysregulation can lead to chromosomal instability, a hallmark of cancer. Consequently, obtaining high-purity, active recombinant SASS6 protein is crucial for structural biology, biochemical assays, and the development of potential therapeutic inhibitors targeting centriole formation.

These application notes provide detailed protocols for the expression and purification of recombinant SASS6 protein, primarily using Escherichia coli as an expression host. The methods described herein focus on the use of common affinity tags, such as polyhistidine (His-tag) and Glutathione (B108866) S-transferase (GST-tag), followed by a polishing step using size exclusion chromatography (SEC).

Signaling Pathway of SASS6 in Centriole Duplication

The initiation of centriole duplication is a tightly regulated process orchestrated by a cascade of protein interactions. The master kinase, Polo-like kinase 4 (PLK4), is recruited to the mother centriole where it becomes activated. Activated PLK4 then phosphorylates its substrate, STIL (SCL/TAL1 interrupting locus). This phosphorylation event is a critical prerequisite for the recruitment of SASS6. The phosphorylated STIL acts as a scaffold, binding to SASS6 and facilitating its localization to the site of new centriole formation. Once recruited, SASS6 molecules self-assemble to form the central hub and spokes of the cartwheel, providing the foundational structure for the nascent procentriole.[1][2][3][4][5]

SASS6_Pathway PLK4_inactive PLK4 (Inactive) PLK4_active PLK4 (Active) PLK4_inactive->PLK4_active Activation STIL STIL PLK4_active->STIL Phosphorylation pSTIL Phospho-STIL STIL->pSTIL SASS6 SASS6 pSTIL->SASS6 Recruitment Cartwheel Cartwheel Assembly SASS6->Cartwheel Self-assembly Mother_Centriole Mother Centriole Mother_Centriole->PLK4_inactive Recruitment

Caption: SASS6 in the centriole duplication pathway.

Experimental Workflow for SASS6 Purification

A typical purification strategy for recombinant SASS6 involves a two-step chromatographic process. The first step is affinity chromatography, which provides a high degree of purification in a single step by exploiting the specific interaction between a fusion tag on the SASS6 protein and a ligand immobilized on the chromatography resin. This is followed by size exclusion chromatography (SEC) as a polishing step to remove any remaining contaminants and to separate monomeric SASS6 from oligomers or aggregates.

Purification_Workflow Start E. coli Culture with Recombinant SASS6 Plasmid Induction Protein Expression Induction (e.g., IPTG) Start->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Clarification Clarification of Lysate (High-Speed Centrifugation) Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA or Glutathione) Clarification->Affinity Elution1 Elution Affinity->Elution1 SEC Size Exclusion Chromatography (Polishing Step) Elution1->SEC Elution2 Fraction Collection SEC->Elution2 Analysis Purity & Concentration Analysis (SDS-PAGE, UV-Vis) Elution2->Analysis Storage Storage at -80°C Analysis->Storage

Caption: General workflow for SASS6 purification.

Quantitative Data Summary

The yield and purity of recombinant SASS6 can vary significantly depending on the construct, expression conditions, and purification strategy. The following table summarizes representative quantitative data from the literature and commercial sources.

Fusion TagExpression SystemPurification Method(s)YieldPuritySource
MBP/SERE. coli Rosetta (DE3) pLysSAffinity Chromatography6.0-11.5 mg/L of cultureNot specified[6]
His-tagE. coliAffinity ChromatographyNot specified>95% (by SDS-PAGE)[7]
GST-tagE. coliAffinity Chromatography1-10 mg/L of culture (average 2.5 mg/L)>90%[8]

Experimental Protocols

Protocol 1: Purification of His-tagged SASS6

This protocol is designed for the purification of SASS6 with an N- or C-terminal polyhistidine tag (e.g., 6xHis) expressed in E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged SASS6

  • Ni-NTA Agarose resin

  • Chromatography column

  • Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole (B134444), 1 mM PMSF, pH 8.0.[9][10][11]

  • Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20-50 mM Imidazole, pH 8.0.[9][11]

  • Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.[10]

  • SEC Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5.

Procedure:

  • Cell Lysis:

    • Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer (5 mL per gram of wet cell paste).

    • Lyse the cells by sonication on ice or by passing through a French press.

    • Clarify the lysate by centrifugation at >15,000 x g for 30-60 minutes at 4°C. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 CV of Wash Buffer until the A280nm absorbance returns to baseline.

    • Elute the His-tagged SASS6 protein with 5-10 CV of Elution Buffer. Collect fractions.

  • Size Exclusion Chromatography (Optional Polishing Step):

    • Pool the fractions containing the eluted protein. Concentrate if necessary.

    • Equilibrate a size exclusion column (e.g., Superdex 200) with SEC Buffer.

    • Load the concentrated protein onto the SEC column.

    • Collect fractions and analyze by SDS-PAGE for purity.

  • Analysis and Storage:

    • Determine the protein concentration of the purest fractions using a spectrophotometer (A280nm) or a protein assay (e.g., Bradford).

    • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Purification of GST-tagged SASS6

This protocol is suitable for purifying SASS6 fused to Glutathione S-transferase.

Materials:

  • E. coli cell pellet expressing GST-tagged SASS6

  • Glutathione-Agarose resin

  • Chromatography column

  • Lysis Buffer: PBS (pH 7.4), 1 mM PMSF, 1% Triton X-100 (optional).[12][13]

  • Wash Buffer: PBS (pH 7.4).[12]

  • Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0 (prepare fresh).[8][12]

  • SEC Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5.

Procedure:

  • Cell Lysis:

    • Resuspend the thawed cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells and clarify the lysate as described in Protocol 1, Step 1.

  • Affinity Chromatography:

    • Equilibrate the Glutathione-Agarose column with 5-10 CV of Lysis Buffer (without protease inhibitors).

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 CV of Wash Buffer.

    • Elute the GST-SASS6 fusion protein with 5-10 CV of Elution Buffer. Collect fractions.

  • Tag Cleavage (Optional):

    • If a protease cleavage site (e.g., for Thrombin or PreScission Protease) is engineered between the GST tag and SASS6, the tag can be removed. This is often done while the protein is bound to the resin or after elution, following the protease manufacturer's protocol. After cleavage, the sample can be passed back over the glutathione column to separate the cleaved SASS6 from the GST tag and any uncleaved protein.

  • Size Exclusion Chromatography (Optional Polishing Step):

    • Pool and concentrate the eluted (and cleaved, if applicable) protein fractions.

    • Perform SEC as described in Protocol 1, Step 3.

  • Analysis and Storage:

    • Analyze for purity and concentration as in Protocol 1, Step 4.

    • Store the purified protein at -80°C.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Poor protein expression or insolubility.Optimize expression conditions (temperature, IPTG concentration). Use a solubility-enhancing tag like MBP.[6]
Protein degradation.Add a protease inhibitor cocktail to the lysis buffer. Perform all purification steps at 4°C.[9]
Low Purity Non-specific binding of contaminants.For His-tag: Increase imidazole concentration in wash buffer. For GST-tag: Increase the number of washes.[11][14]
Co-purification of chaperones.Add ATP/Mg2+ to the lysis buffer to dissociate chaperones like DnaK.[14]
Protein Precipitation High protein concentration or inappropriate buffer.Perform elution and subsequent steps at room temperature if cold is causing precipitation. Add stabilizing agents like glycerol (B35011) (up to 20%) to buffers.[15]
His-tagged protein does not bind to resin His-tag is inaccessible.Perform purification under denaturing conditions (e.g., with 6M Guanidine-HCl or 8M Urea).[15]
Imidazole concentration in lysis buffer is too high.Reduce or remove imidazole from the lysis and binding buffers.[15]

References

Application Note and Protocol: Generating SASS6 Knockout Cell Lines Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone protein in the intricate process of centriole formation and duplication.[1][2][3] Centrioles are fundamental components of the centrosome, which acts as the primary microtubule-organizing center in animal cells, playing a pivotal role in cell cycle progression, mitotic spindle formation, and the genesis of cilia.[2][4] Given its critical function, the dysregulation of SASS6 has been linked to severe developmental disorders, such as autosomal recessive primary microcephaly, and is also implicated in the progression of various cancers.[2][5][6] The generation of SASS6 knockout cell lines using the precise and efficient CRISPR-Cas9 system offers a powerful in vitro model.[2] This allows researchers to meticulously investigate the molecular functions of SASS6, dissect its involvement in cellular signaling pathways, and establish a platform for screening potential therapeutic agents.[7]

Principle of CRISPR-Cas9 Mediated Knockout

The CRISPR-Cas9 system is a revolutionary genome-editing tool that enables the precise targeting and modification of specific DNA sequences.[2] The system functions through two primary components: the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA), a synthetic molecule designed to be complementary to a target DNA sequence within the gene of interest (in this case, SASS6).[2] The gRNA directs the Cas9 enzyme to the specified genomic location, where Cas9 induces a double-strand break (DSB).[8][9] The cell's innate DNA repair machinery attempts to mend this break, primarily through the error-prone non-homologous end joining (NHEJ) pathway.[2][8] This repair process frequently results in small insertions or deletions (indels) at the target site, which can cause a frameshift mutation and introduce a premature stop codon, thereby effectively knocking out the function of the targeted gene.[2][10]

Experimental and Logical Workflows

The process of creating a SASS6 knockout cell line is a systematic, multi-step procedure that begins with the design of specific guide RNAs and culminates in the rigorous validation of the knockout.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Gene Editing in Cells cluster_2 Phase 3: Clonal Line Generation cluster_3 Phase 4: Validation a gRNA Design & Selection for SASS6 b Cloning gRNAs into CRISPR Vector a->b c Cell Line Culture & Transfection b->c d Enrichment of Edited Cells (Optional) c->d e Single-Cell Isolation & Cloning d->e f Expansion of Clonal Populations e->f g Genomic DNA Analysis (PCR & Sequencing) f->g h Protein Expression Analysis (Western Blot) g->h i Phenotypic Analysis h->i G cluster_0 Upstream Regulators cluster_1 Core Cartwheel Assembly cluster_2 Downstream Events cluster_3 Consequence of KO PLK4 PLK4 Kinase STIL STIL PLK4->STIL phosphorylates & recruits SASS6 SASS6 SASS6_dimer SASS6 Homodimer SASS6->SASS6_dimer self-assembles STIL->SASS6 recruits Cartwheel Cartwheel Scaffold SASS6_dimer->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole templates KO SASS6 Knockout NoCartwheel No Cartwheel KO->NoCartwheel leads to NoCartwheel->Procentriole fails to form

References

Application Notes and Protocols for siRNA-Mediated Knockdown of SASS6

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective knockdown of Spindle Assembly Abnormal Protein 6 Homolog (SASS6) using small interfering RNA (siRNA). This document includes detailed experimental protocols, expected outcomes, and troubleshooting guidelines.

Introduction to SASS6

Spindle Assembly Abnormal Protein 6 Homolog (SASS6) is a crucial protein involved in the biogenesis of centrioles, the core components of the centrosome.[1] SASS6 is essential for the formation of the cartwheel structure, which establishes the nine-fold symmetry of centrioles, thereby ensuring proper centrosome duplication once per cell cycle.[1] Dysregulation of SASS6 expression has been implicated in various cancers, including breast, lung, and colorectal cancer. Overexpression of SASS6 can lead to centrosome amplification, chromosomal instability, and tumor progression.[2][3] Knockdown of SASS6 has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and reduce cell invasion, making it a potential therapeutic target.[3][4]

Principle of siRNA Knockdown

Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can induce sequence-specific degradation of a target messenger RNA (mRNA), leading to the suppression of the corresponding protein's expression. This process, known as RNA interference (RNAi), is a powerful tool for studying gene function and for therapeutic applications.

Experimental Protocols

This section details the materials and methods for performing SASS6 siRNA knockdown experiments in a human cell line, such as the triple-negative breast cancer cell line MDA-MB-231.

Materials
  • Cell Line: MDA-MB-231 (or other suitable human cell line)

  • Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • siRNA: Commercially available, pre-designed and validated siRNA targeting human SASS6 (e.g., from Santa Cruz Biotechnology, OriGene, or AbMole BioScience).[5][6][7] It is recommended to use a pool of 3-5 different siRNAs to improve knockdown efficiency and reduce off-target effects.

  • Control siRNAs:

    • Non-targeting (scrambled) siRNA control

    • Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)

  • Transfection Reagent: Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • 6-well tissue culture plates

  • Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, iScript™ cDNA Synthesis Kit, SYBR™ Green PCR Master Mix)

  • Reagents for Western blotting: Lysis buffer (e.g., RIPA buffer), protease inhibitors, primary antibody against SASS6, secondary antibody, and detection reagents.

siRNA Transfection Protocol

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.

Day 1: Cell Seeding

  • Seed MDA-MB-231 cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection.

  • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

Day 2: Transfection

  • For each well to be transfected, prepare two tubes:

    • Tube A (siRNA): Dilute 20 pmol of SASS6 siRNA or control siRNA in 100 µL of Opti-MEM™. Mix gently.

    • Tube B (Transfection Reagent): Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

  • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Carefully remove the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete growth medium.

  • Add the 200 µL siRNA-lipid complex mixture dropwise to each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically for the specific cell line and target.

Validation of SASS6 Knockdown

Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis

  • At 24-48 hours post-transfection, harvest the cells and extract total RNA using TRIzol or a similar reagent according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR™ Green chemistry and primers specific for SASS6 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative SASS6 mRNA expression using the ΔΔCt method.

Western Blotting for Protein Level Analysis

  • At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against SASS6 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Expected Quantitative Data

The efficiency of SASS6 knockdown can vary depending on the cell line, siRNA sequence, and transfection conditions. Below is an example of expected knockdown efficiencies.

siRNA Target Analysis Method Time Point Expected Knockdown Efficiency (%)
SASS6 siRNA PoolqPCR48 hours70 - 90%
SASS6 siRNA PoolWestern Blot72 hours60 - 85%
Non-targeting siRNAqPCR / Western Blot48-72 hours< 10%

Note: This table provides an illustrative example of typical knockdown efficiencies. Actual results may vary and should be empirically determined.

Phenotypic Assays

Following the confirmation of SASS6 knockdown, various phenotypic assays can be performed to investigate the functional consequences.

  • Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®): SASS6 knockdown is expected to reduce the viability and proliferation of cancer cells.[4]

  • Cell Cycle Analysis (Flow Cytometry): Knockdown of SASS6 has been reported to cause cell cycle arrest at the G2/M phase.[4]

  • Cell Invasion Assay (Transwell Assay): Reduced SASS6 expression is associated with decreased invasive potential of cancer cells.[8]

Visualizations

Experimental Workflow

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3_4 Days 3-4: Analysis cluster_validation Knockdown Validation cluster_phenotype Phenotypic Assays seed_cells Seed MDA-MB-231 cells in 6-well plate incubate1 Incubate overnight seed_cells->incubate1 prepare_sirna Prepare siRNA solution (Tube A) prepare_lipid Prepare transfection reagent (Tube B) mix_complex Combine and incubate to form complexes prepare_sirna->mix_complex prepare_lipid->mix_complex transfect Add complexes to cells mix_complex->transfect incubate2 Incubate for 24-72 hours transfect->incubate2 harvest Harvest cells incubate2->harvest qpcr qPCR for mRNA analysis harvest->qpcr western Western Blot for protein analysis harvest->western viability Cell Viability Assay harvest->viability cell_cycle Cell Cycle Analysis harvest->cell_cycle invasion Invasion Assay harvest->invasion

Caption: Experimental workflow for siRNA-mediated knockdown of SASS6.

SASS6 Signaling Pathways

G cluster_centriole Centriole Duplication cluster_cancer Cancer-Related Pathways PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SASS6_node SASS6 STIL->SASS6_node recruits Centriole Centriole Duplication SASS6_node->Centriole p53 p53 SASS6_node->p53 inhibits CDK1_CyclinB1 CDK1/Cyclin B1 SASS6_node->CDK1_CyclinB1 activates YAP_TAZ YAP/TAZ SASS6_node->YAP_TAZ activates Proliferation Proliferation p53->Proliferation G2M_Arrest G2/M Arrest CDK1_CyclinB1->G2M_Arrest Cell_Invasion Cell Invasion YAP_TAZ->Cell_Invasion SASS6_knockdown SASS6 siRNA Knockdown SASS6_knockdown->SASS6_node

Caption: SASS6 signaling in centriole duplication and cancer.

References

Unveiling the SASS6 Interactome: A Guide to Co-Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone of centriole assembly, forming the central cartwheel structure that dictates the nine-fold symmetry of this critical organelle. Dysregulation of SASS6 has been implicated in developmental disorders such as microcephaly and is a focal point in cancer research. Understanding the intricate network of protein-protein interactions (the interactome) that SASS6 engages in is paramount to elucidating its function in both normal cellular processes and disease. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful technique to identify and quantify the components of the SASS6 protein complex. This document provides a detailed protocol for performing Co-IP assays to explore the SASS6 interactome and presents a summary of known interacting partners.

The SASS6 Interaction Network: A Signaling Pathway Overview

SASS6 is a central hub in the regulation of centriole duplication. Its interactions are critical for the recruitment of other essential proteins to the nascent procentriole. The pathway diagram below illustrates the key known interactions of SASS6.

SASS6_Signaling_Pathway SASS6 SASS6 STIL STIL SASS6->STIL Forms complex CPAP CPAP SASS6->CPAP Forms complex CEP135 CEP135 SASS6->CEP135 Direct interaction FBXW5 FBXW5 SASS6->FBXW5 Interaction NUP62 NUP62 SASS6->NUP62 Interaction at centrosome TUBG1 TUBG1 SASS6->TUBG1 Interaction at centrosome CENATAC CENATAC SASS6->CENATAC Interaction FZR1 FZR1 SASS6->FZR1 Interaction leads to degradation Ana2 Ana2/STIL SASS6->Ana2 C-terminal interaction Gorab Gorab SASS6->Gorab C-terminal interaction

Caption: Key protein-protein interactions of SASS6 in centriole duplication.

SASS6 Interactome: Summary of Known Interacting Proteins

The following table summarizes proteins that have been identified as interacting with SASS6 through various studies, including co-immunoprecipitation followed by mass spectrometry. This data is compiled from publicly available interaction databases such as BioGRID and UniProt.[1][2]

Interacting ProteinGene SymbolOrganismEvidenceFunction in Centrosome Biology
STILSTILHomo sapiensPhysical Interaction (HTP)Required for centriole duplication; recruits SASS6
CPAP/SAS-4CENPJHomo sapiensPhysical Interaction (HTP)Promotes centriole elongation
CEP135/Bld10CEP135Homo sapiensPhysical Interaction (HTP)Scaffolding protein of the centriole
F-box/WD repeat-containing protein 5FBXW5Homo sapiensPhysical InteractionE3 ubiquitin ligase involved in protein degradation
Nucleoporin 62NUP62Homo sapiensPhysical InteractionComponent of the nuclear pore complex, also localizes to the centrosome
Tubulin gamma-1 chainTUBG1Homo sapiensPhysical InteractionEssential for microtubule nucleation at the centrosome
Centrosomal AT-rich coiled-coil proteinCENATACHomo sapiensPhysical InteractionRegulates SASS6 stability
FZR1FZR1Homo sapiensPhysical InteractionCo-activator of the anaphase-promoting complex/cyclosome (APC/C)
Anastral spindle 2Ana2Drosophila melanogasterPhysical InteractionFunctional ortholog of human STIL
GorabGORABHomo sapiensPhysical InteractionImplicated in centriole duplication
Coiled-coil domain containing 84CCDC84Homo sapiensPhysical Interaction (HTP)Function at the centrosome is under investigation
FYVE and coiled-coil domain containing 1FYCO1Homo sapiensPhysical Interaction (HTP)Autophagy-related protein
Sequestosome 1SQSTM1Homo sapiensPhysical Interaction (HTP)Scaffolding protein involved in various signaling pathways

Experimental Protocol: Co-Immunoprecipitation of SASS6

This protocol provides a detailed methodology for the immunoprecipitation of endogenous SASS6 from human cell lines to identify interacting proteins.

Materials and Reagents
  • Cell Line: Human cell line with endogenous SASS6 expression (e.g., HEK293T, U2OS)

  • Antibodies:

    • Rabbit anti-SASS6 polyclonal antibody (for immunoprecipitation)

    • Rabbit IgG (isotype control)

  • Beads: Protein A/G magnetic beads

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

    • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

    • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

    • 1x SDS-PAGE Sample Buffer

Experimental Workflow

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash_elute Wash & Elute cluster_analysis Downstream Analysis cell_culture 1. Cell Culture harvest 2. Harvest & Wash Cells cell_culture->harvest lysis 3. Lyse Cells harvest->lysis clarify 4. Clarify Lysate lysis->clarify preclear 5. Pre-clear Lysate clarify->preclear ab_incubation 6. Antibody Incubation (Anti-SASS6 or IgG) preclear->ab_incubation bead_capture 7. Bead Capture ab_incubation->bead_capture wash 8. Wash Beads bead_capture->wash elution 9. Elute Protein Complexes wash->elution sds_page 10. SDS-PAGE elution->sds_page mass_spec 11. Mass Spectrometry sds_page->mass_spec western_blot 12. Western Blot (Validation) sds_page->western_blot

Caption: Workflow for SASS6 co-immunoprecipitation.

Step-by-Step Methodology

1. Cell Culture and Harvest:

  • Culture cells to 80-90% confluency in appropriate media.

  • Wash cells twice with ice-cold PBS.

  • Harvest cells by scraping into ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

2. Cell Lysis:

  • Resuspend the cell pellet in ice-cold Lysis Buffer (1 mL per 1x10^7 cells).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

3. Protein Concentration Determination:

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Adjust the concentration to 1-2 mg/mL with Lysis Buffer.

4. Pre-clearing the Lysate:

  • To 1 mg of protein lysate, add 20 µL of equilibrated Protein A/G magnetic beads.

  • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

  • Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.

5. Immunoprecipitation:

  • To the pre-cleared lysate, add 2-5 µg of anti-SASS6 antibody. For the negative control, add an equivalent amount of rabbit IgG to a separate aliquot of pre-cleared lysate.

  • Incubate on a rotator overnight at 4°C.

6. Immune Complex Capture:

  • Add 30 µL of equilibrated Protein A/G magnetic beads to each immunoprecipitation reaction.

  • Incubate on a rotator for 2-4 hours at 4°C.

7. Washing:

  • Pellet the beads on a magnetic stand and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, pellet, and discard the supernatant.

  • After the final wash, carefully remove all residual Wash Buffer.

8. Elution:

  • Resuspend the beads in 50 µL of Elution Buffer.

  • Incubate at room temperature for 5 minutes with gentle agitation.

  • Pellet the beads and immediately transfer the supernatant (eluate) to a new tube containing 5 µL of Neutralization Buffer.

  • Alternatively, resuspend the beads in 30 µL of 1x SDS-PAGE Sample Buffer and boil at 95°C for 5 minutes to elute the proteins. Pellet the beads and collect the supernatant.

9. Downstream Analysis:

  • For Mass Spectrometry: The neutralized eluate can be processed for in-solution or in-gel trypsin digestion followed by LC-MS/MS analysis.

  • For Western Blot Validation: Load the eluate from the SDS-PAGE sample buffer preparation onto an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against SASS6 and putative interacting partners.

Concluding Remarks

The study of the SASS6 interactome through co-immunoprecipitation and mass spectrometry provides invaluable insights into the molecular machinery governing centriole duplication. The protocol outlined here offers a robust framework for researchers to identify novel SASS6 binding partners and to investigate how these interactions are regulated in various cellular contexts. Such studies are crucial for advancing our understanding of centrosome biology and for the development of novel therapeutic strategies targeting diseases associated with aberrant centriole number and function.

References

Quantitative PCR Primers for Human SASS6 Gene: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone protein in the intricate process of centriole duplication.[1] As a critical component of the cartwheel structure, which establishes the nine-fold symmetry of the centriole, SASS6 plays a pivotal role in the formation of centrosomes and cilia.[1] The precise regulation of SASS6 expression is paramount for maintaining genomic stability during cell division. Dysregulation of SASS6 has been implicated in various human diseases, including autosomal recessive primary microcephaly and certain cancers, making it a gene of significant interest in both basic research and therapeutic development.[1]

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for the quantification of gene expression. This document provides detailed application notes and protocols for the analysis of human SASS6 gene expression using qPCR, tailored for researchers, scientists, and drug development professionals.

SASS6 Signaling Pathway in Centriole Duplication

The initiation of centriole duplication is a tightly regulated process orchestrated by a cascade of protein interactions. At the heart of this pathway is the Polo-like kinase 4 (PLK4), which acts as the master regulator. PLK4 initiates the process by phosphorylating the SCL/TAL1 interrupting locus (STIL) protein. This phosphorylation event creates a binding site on STIL for SASS6, facilitating its recruitment to the mother centriole. Subsequently, SASS6 molecules self-assemble into the characteristic cartwheel structure, which serves as the scaffold for the nascent procentriole.

SASS6_Signaling_Pathway SASS6 in Centriole Duplication Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation pSTIL Phosphorylated STIL STIL->pSTIL SASS6 SASS6 pSTIL->SASS6 Recruitment Cartwheel Cartwheel Assembly SASS6->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole qPCR_Workflow qPCR Experimental Workflow for SASS6 Gene Expression Analysis cluster_0 Sample Preparation cluster_1 Reverse Transcription cluster_2 qPCR cluster_3 Data Analysis RNA_Extraction 1. Total RNA Extraction RNA_QC 2. RNA Quality & Quantity Control RNA_Extraction->RNA_QC cDNA_Synthesis 3. cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (Relative Quantification) qPCR_Run->Data_Analysis

References

Commercially Available Antibodies for SASS6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercially available antibodies for the human Spindle Assembly Abnormal Protein 6 (SASS6), a key regulator of centriole duplication.[1][2] Detailed application notes, experimental protocols, and a summary of quantitative data are presented to facilitate seamless integration of these reagents into various research workflows.

SASS6: A Critical Component in Centriole Biogenesis

SASS6 is a fundamental protein in the intricate process of centriole formation.[1] It is a core component of the "cartwheel" structure, which establishes the nine-fold symmetry of the centriole.[3] The precise regulation of SASS6 levels and localization is crucial for ensuring that centrioles duplicate exactly once per cell cycle.[2] Dysregulation of SASS6 function can lead to abnormalities in centrosome number, a hallmark of genomic instability and a characteristic of many cancers.

Commercially Available SASS6 Antibodies: A Comparative Overview

A variety of polyclonal and monoclonal antibodies targeting SASS6 are commercially available, each validated for specific immunological applications. The following table summarizes the key features of several prominent SASS6 antibodies, providing researchers with a comparative tool to select the most suitable reagent for their experimental needs.

Supplier Catalog Number Type Host Validated Applications Recommended Dilutions
Novus Biologicals NBP2-20264PolyclonalRabbitWB, IF/ICC, IHC-PWB: 1:5000-1:20000, IF/ICC: 1:100-1:1000, IHC-P: 1:100-1:1000[4]
Novus Biologicals NBP1-85043PolyclonalRabbitIHC, IF/ICCIHC: 1:20-1:50, IF/ICC: 0.25-2 µg/ml
Proteintech 21377-1-APPolyclonalRabbitWB, IHC, IF, IP, ELISAWB: 1:500-1:2000, IHC: 1:50-1:500, IP: 0.5-4.0 µg for 1.0-3.0 mg of total protein lysate
Thermo Fisher Scientific PA5-31301PolyclonalRabbitWB, IHC-P, IF/ICCWB: 1:5000-1:20000, IHC-P: 1:100-1:1000, IF/ICC: 1:100-1:1000[5]
Novus Biologicals NB100-93342PolyclonalRabbitIPIP: Use at an assay dependent concentration

Signaling Pathway and Experimental Workflows

The regulation of SASS6 is a critical aspect of the cell cycle, particularly during the initiation of centriole duplication in S-phase. The following diagrams illustrate the key signaling events involving SASS6 and provide a generalized workflow for common immunological techniques.

SASS6_Signaling_Pathway SASS6 in Centriole Duplication Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates & Recruits SASS6 SASS6 STIL->SASS6 Recruits SASS6->SASS6 Self-oligomerization CEP135 CEP135 SASS6->CEP135 Interacts with Cartwheel Cartwheel Assembly SASS6->Cartwheel CEP135->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole

Caption: SASS6 in the Centriole Duplication Pathway.

IHC_Workflow Immunohistochemistry (IHC-P) Workflow cluster_prep Tissue Preparation cluster_staining Staining Fixation Fixation Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization AntigenRetrieval AntigenRetrieval Deparaffinization->AntigenRetrieval Heat-Induced (Citrate Buffer) Blocking Blocking AntigenRetrieval->Blocking PrimaryAb PrimaryAb Blocking->PrimaryAb Anti-SASS6 SecondaryAb SecondaryAb PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection Counterstain Counterstain Detection->Counterstain Mounting Mounting Counterstain->Mounting Imaging Imaging Mounting->Imaging

Caption: Immunohistochemistry (IHC-P) Workflow.

Detailed Experimental Protocols

The following protocols are generalized methodologies and should be optimized for specific experimental conditions and reagents.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol provides a framework for the detection of SASS6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Blocking Buffer (e.g., 5% normal goat serum in Wash Buffer)

  • Primary Antibody: Anti-SASS6 antibody (refer to the table for dilutions)

  • Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit)

  • DAB Substrate Kit

  • Hematoxylin (for counterstaining)

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 times for 10 minutes each.[6]

    • Immerse slides in 100% ethanol, 2 times for 10 minutes each.[6]

    • Immerse slides in 95% ethanol for 5 minutes.[6]

    • Immerse slides in 70% ethanol for 5 minutes.[6]

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat the slides in a microwave, pressure cooker, or water bath. For example, using a microwave, heat to a boil and then maintain a sub-boiling temperature for 10-20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse slides with Wash Buffer.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-SASS6 antibody in Blocking Buffer to the recommended concentration.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with Wash Buffer, 3 times for 5 minutes each.

    • Incubate sections with the appropriate HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

  • Detection:

    • Wash slides with Wash Buffer, 3 times for 5 minutes each.

    • Incubate sections with DAB substrate until the desired stain intensity develops.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blot (WB) Protocol

This protocol describes the detection of SASS6 in whole-cell lysates.

Reagents and Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein Assay Reagent (e.g., BCA)

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE gels

  • Transfer Buffer

  • PVDF or Nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibody: Anti-SASS6 antibody

  • Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit)

  • Chemiluminescent Substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a protein assay.

  • Sample Preparation and SDS-PAGE:

    • Mix protein lysates with Laemmli Sample Buffer and boil for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubations:

    • Incubate the membrane with the primary anti-SASS6 antibody, diluted in Blocking Buffer, overnight at 4°C.

    • Wash the membrane with TBST, 3 times for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST, 3 times for 10 minutes each.

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol

This protocol is for the visualization of SASS6 in cultured cells.

Reagents and Materials:

  • Cells grown on coverslips

  • PBS

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody: Anti-SASS6 antibody

  • Fluorescently-labeled Secondary Antibody

  • DAPI (for nuclear counterstaining)

  • Mounting Medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with Fixation Solution for 15 minutes at room temperature.[7]

    • Wash cells with PBS.

    • Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.[8]

  • Blocking and Antibody Incubations:

    • Wash cells with PBS.

    • Block with Blocking Buffer for 30-60 minutes at room temperature.

    • Incubate cells with the primary anti-SASS6 antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells with PBS, 3 times for 5 minutes each.

    • Incubate cells with the fluorescently-labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash cells with PBS, 3 times for 5 minutes each.

    • Incubate with DAPI for 5 minutes to stain the nuclei.

    • Wash cells with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Immunoprecipitation (IP) Protocol

This protocol details the enrichment of SASS6 from cell lysates.

Reagents and Materials:

  • Lysis Buffer (non-denaturing, e.g., Triton X-100 based buffer with protease inhibitors)

  • Primary Antibody: Anti-SASS6 antibody

  • Protein A/G-agarose or magnetic beads

  • Wash Buffer (e.g., Lysis Buffer without detergent)

  • Elution Buffer (e.g., Laemmli Sample Buffer)

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell lysates using a non-denaturing lysis buffer.

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[9]

  • Immunoprecipitation:

    • Add the anti-SASS6 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads with Wash Buffer, 3-5 times, to remove non-specifically bound proteins.

  • Elution:

    • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli Sample Buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins for subsequent analysis by Western Blot.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General)

While some anti-SASS6 antibodies are validated for ELISA, specific kit protocols should be followed. A general sandwich ELISA workflow is outlined below.

Reagents and Materials:

  • ELISA plate pre-coated with a capture antibody

  • Sample or Standard

  • Detection Antibody (biotinylated)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution

  • Wash Buffer

Procedure:

  • Sample/Standard Incubation:

    • Add samples and standards to the wells and incubate.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate.

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add Streptavidin-HRP and incubate.

  • Signal Development and Reading:

    • Wash the plate.

    • Add TMB substrate and incubate in the dark.

    • Add Stop Solution to stop the reaction.

    • Read the absorbance at the appropriate wavelength.

References

Application Notes: Yeast Two-Hybrid Screening with SASS6 Bait

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The spindle assembly abnormal 6 protein (SAS-6) is a critical component in the formation of the centriole, a fundamental organelle for organizing microtubules, forming the centrosome, and nucleating cilia and flagella.[1] SAS-6 forms the central "cartwheel" structure that establishes the nine-fold symmetry of the centriole.[2] Given its central role, identifying the protein-protein interactions involving SAS-6 is crucial for understanding the molecular mechanisms of centriole duplication and its dysregulation in diseases like cancer and microcephaly.[3]

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for detecting binary protein-protein interactions in vivo.[4][5] The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In a common setup, the protein of interest (the "bait," in this case, SASS6) is fused to the BD, and a library of potential interacting partners (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[4][6]

These application notes provide a detailed protocol for performing a Y2H screen using human SASS6 as the bait to identify novel interacting proteins from a cDNA library.

Principle of the GAL4-Based Yeast Two-Hybrid System

The GAL4-based Y2H system is a widely used method to study protein interactions.[6] The bait protein (SASS6) is fused to the GAL4 DNA-binding domain (BD), while the prey proteins (from a cDNA library) are fused to the GAL4 activation domain (AD). When co-expressed in yeast, an interaction between the SASS6 bait and a prey protein brings the BD and AD together. This reconstituted transcription factor then binds to the upstream activating sequence (UAS) of reporter genes (e.g., HIS3, ADE2, lacZ), enabling yeast cells to grow on selective media and providing a screenable phenotype.

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Bait_NoInt SASS6 GAL4-BD Reporter_NoInt UAS Reporter Gene Bait_NoInt:head->Reporter_NoInt:uas Prey_NoInt Prey GAL4-AD Result_NoInt No Transcription Bait_Int SASS6 GAL4-BD Prey_Int Prey GAL4-AD Bait_Int:head->Prey_Int:prey Interaction Reporter_Int UAS Reporter Gene Bait_Int:head->Reporter_Int:uas Prey_Int:ad->Bait_Int:bait Result_Int Transcription Activated

Diagram 1. Principle of the Yeast Two-Hybrid (Y2H) System.

Experimental Protocols

This protocol is adapted from standard GAL4-based Y2H screening methodologies.[6][7][8]

Bait Plasmid Construction and Preparation
  • Gene Cloning : The full-length coding sequence of human SASS6 is amplified by PCR and cloned into the bait vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain (BD) sequence. This creates the pGBKT7-SASS6 plasmid.

  • Vector Transformation : The resulting plasmid is transformed into E. coli for amplification.

  • Plasmid Purification : A high-purity plasmid preparation (midi- or maxiprep) is performed to obtain sufficient DNA for yeast transformation.

  • Sequence Verification : The integrity of the SASS6 insert is confirmed by Sanger sequencing.

Bait Auto-activation Test

A critical control is to ensure that the SASS6-BD fusion protein does not activate the reporter genes on its own.[2]

  • Yeast Transformation : Transform the pGBKT7-SASS6 bait plasmid into a suitable yeast strain (e.g., Y2HGold, AH109).[2][7]

  • Plating on Control Media : Plate the transformed yeast on SD/-Trp (Synthetic Dextrose medium lacking Tryptophan) to select for colonies that have successfully taken up the bait plasmid.

  • Plating on Selective Media : Replica-plate the colonies from the SD/-Trp plate onto high-stringency selective media, such as SD/-Trp/-His/-Ade (lacking Tryptophan, Histidine, and Adenine).

  • Incubation and Analysis : Incubate plates at 30°C for 3-5 days. Growth on the high-stringency plates indicates auto-activation. If auto-activation occurs, the bait may need to be re-cloned (e.g., by removing potential acidic activation domains) or a different Y2H system may be required. The SASS6 bait should not grow on this medium.

Yeast Two-Hybrid Library Screening

The following workflow outlines the major steps from library transformation to hit validation.

Y2H_Workflow arrow arrow start 1. Prepare SASS6 Bait Strain (Y2HGold + pGBKT7-SASS6) transform 2. Screen cDNA Prey Library (Yeast Mating or Co-transformation) start->transform select_low 3. Initial Selection (Low Stringency: SD/-Leu/-Trp) transform->select_low select_high 4. Secondary Selection (High Stringency: SD/-Leu/-Trp/-His/-Ade) select_low->select_high Replica Plating validate 5. Isolate Positive Clones (Colony picking and streaking) select_high->validate rescue 6. Prey Plasmid Rescue (Yeast plasmid DNA isolation & E. coli transformation) validate->rescue sequence 7. Identify Interactor (Sequencing of prey plasmid insert) rescue->sequence retransform 8. Validation of Interaction (1-on-1 re-transformation and selection) sequence->retransform end Validated SASS6 Interactors retransform->end

Diagram 2. Experimental workflow for SASS6 Y2H library screening.

Protocol for Library Screening (Yeast Mating):

  • Prepare Bait Strain : Grow a liquid culture of the yeast strain (e.g., Y2HGold, MATα) containing the pGBKT7-SASS6 bait plasmid in SD/-Trp media.[2]

  • Prepare Prey Library : Use a pre-transformed cDNA library in a compatible yeast strain of the opposite mating type (e.g., Y187, MATa). The library plasmids typically have a different selectable marker (e.g., LEU2 in the pGADT7 vector).

  • Mating : Combine the bait and prey yeast cultures in a 1:1 ratio in 2x YPDA medium and incubate at 30°C for 20-24 hours with slow shaking (50 rpm) to allow for mating and the formation of diploid cells.[2]

  • Selection of Diploids : Plate the mating mixture onto double-dropout medium (SD/-Trp/-Leu) to select for diploid yeast that contain both the bait and prey plasmids. Incubate for 3-5 days at 30°C.

  • High-Stringency Selection : Replica-plate the diploid colonies onto quadruple-dropout medium (SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.

  • Incubation : Incubate the high-stringency plates at 30°C for 3-7 days, monitoring for colony growth. Colonies that grow on this medium represent potential positive interactors.

Hit Identification and Validation
  • Isolate Positive Clones : Pick individual, well-isolated colonies from the high-stringency plates.

  • Prey Plasmid Rescue : Isolate the prey plasmid DNA from the positive yeast colonies. This can be done using commercial yeast plasmid isolation kits.

  • Transformation into E. coli : Transform the isolated plasmid DNA into E. coli to amplify the prey plasmid. Plate on media that selects for the prey plasmid marker (e.g., ampicillin).

  • Sequencing : Purify the prey plasmid from E. coli and sequence the cDNA insert to identify the potential SASS6-interacting protein.

  • Interaction Validation : To eliminate false positives, the identified prey plasmid must be co-transformed with the original SASS6 bait plasmid into a fresh yeast strain. The interaction is considered validated if the co-transformants can once again grow on high-stringency selective medium, while control transformations (prey + empty bait vector, SASS6 bait + empty prey vector) do not.[9]

Data Presentation: Known SASS6 Interacting Proteins

A Y2H screen with SASS6 as bait is expected to identify proteins involved in centriole duplication and assembly. The table below summarizes key known interactors of SASS6, which can serve as positive controls or as a baseline for newly identified partners.

Interacting ProteinFunction in Centriole DuplicationMethod of Identification / Reference
SASS6 (homo-oligomerization) Forms the central ring of the cartwheel structure.X-ray crystallography[2]
SAS-5 (STIL in humans) Required for the recruitment of SAS-6 to the procentriole.[10] Cooperates with SAS-6 and PLK4.[3]Yeast Two-Hybrid, Co-IP[1][10]
Ana2 (STIL/SAS-5 homolog) Phosphorylation by PLK4 enables SAS-6 recruitment.[11][12]In vitro/in vivo binding assays, HDX-MS[11][12]
CEP135 Connects the central SAS-6 hub to the outer microtubules.[3]Not specified, functional studies[3]
γ-Tubulin Ring Complex (γ-TuRC) Association is required for centriole duplication.Not specified, functional studies[3]

SASS6 in the Centriole Duplication Pathway

SASS6 acts as a cornerstone in the highly ordered process of centriole duplication. The pathway is initiated by Polo-like kinase 4 (PLK4), which phosphorylates STIL (SAS-5). This phosphorylation event facilitates the recruitment of the STIL-SASS6 complex to the mother centriole, where SASS6 then self-assembles into the cartwheel structure, providing the template for the new procentriole.

Centriole_Pathway PLK4 PLK4 Kinase STIL STIL (SAS-5) PLK4->STIL Phosphorylates STIL_SASS6 STIL-SASS6 Complex STIL->STIL_SASS6 Recruits SASS6 SASS6 SASS6->STIL_SASS6 Cartwheel Cartwheel Assembly (9-fold symmetry) STIL_SASS6->Cartwheel Initiates Procentriole Procentriole Formation Cartwheel->Procentriole

Diagram 3. Simplified pathway of SASS6 in centriole duplication.

References

In Vitro Reconstitution of SASS6-Containing Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Spindle Assembly Abnormal 6 (SASS6) protein is a cornerstone in the biogenesis of centrioles, the core components of the centrosome in animal cells. SASS6 is highly conserved and plays a pivotal role in establishing the characteristic nine-fold symmetry of the centriole through the formation of a cartwheel structure, which serves as a scaffold for the assembly of microtubules.[1][2][3] The ability to reconstitute SASS6-containing structures in vitro provides a powerful system to dissect the molecular mechanisms of centriole assembly, screen for potential therapeutic inhibitors, and understand the etiology of diseases linked to centrosomal abnormalities.

These application notes provide detailed protocols for the expression and purification of recombinant SASS6, its self-assembly into ring-like structures in vitro, and the analysis of these structures using electron and atomic force microscopy. Furthermore, we describe methods to study the interaction of SASS6 with key regulatory proteins, STIL and the kinase Plk4.

Data Presentation

Table 1: Quantitative Parameters of Recombinant SASS6 Oligomerization
ParameterOrganismMethodValueReference
Sedimentation Coefficient (Monomer/Dimer)C. elegansAnalytical UltracentrifugationDimer[4]
Sedimentation Coefficient (Oligomers)DrosophilaVelocity Sedimentation~7.4 S and higher order complexes (~30 S)[5][6]
Dissociation Constant (Head-Head Interaction)C. elegansAnalytical UltracentrifugationBlocked by I154E mutation[4]
Ring SymmetryChlamydomonas reinhardtiiNegative Stain EM, AFMPredominantly 9-fold, with some 8- and 10-fold[7]
Ring DiameterDrosophilaNegative Stain EM~25 nm[5]
Helical Pitch of SASS6 OligomersChlamydomonas reinhardtiiAtomic Force Microscopy~26 nm[8]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human SASS6 (N-terminal domain with coiled-coil)

This protocol describes the expression of a His-tagged N-terminal fragment of human SASS6 (HsSASS6) in E. coli and its subsequent purification. This fragment typically contains the globular head domain and the coiled-coil region responsible for dimerization and oligomerization.

Materials:

  • Expression vector (e.g., pET vector) containing the HsSASS6 fragment with an N-terminal His6-tag.

  • E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)pLysS).[9]

  • Luria-Bertani (LB) medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT.

  • Dialysis/Storage Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT.

  • Ni-NTA affinity chromatography column.

  • Size-exclusion chromatography column (e.g., Superdex 200 or Superose 6).

Procedure:

  • Expression:

    • Transform the expression vector into the E. coli expression strain.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.1-1 mM IPTG and continue to grow at 18-25°C for 16-20 hours.

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication or using a high-pressure homogenizer on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., >20,000 x g) for 30-60 minutes at 4°C.

  • Affinity Chromatography:

    • Load the cleared lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column extensively with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged SASS6 protein with Elution Buffer.

  • Size-Exclusion Chromatography (Gel Filtration):

    • Concentrate the eluted protein using an appropriate centrifugal filter unit.

    • Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with Dialysis/Storage Buffer.

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure SASS6.

    • Pool the pure fractions, concentrate as needed, and store at -80°C.

Protocol 2: In Vitro Self-Assembly of SASS6 Rings

This protocol outlines the procedure for inducing the self-assembly of purified recombinant SASS6 into ring-like structures.

Materials:

  • Purified recombinant SASS6 protein (from Protocol 1).

  • Assembly Buffer: 20 mM Tris-HCl pH 7.4, 150 mM KCl.[10]

  • Carbon-coated copper EM grids.

  • Glow discharger.

Procedure:

  • Protein Preparation:

    • Thaw the purified SASS6 protein on ice.

    • If necessary, perform a buffer exchange into the Assembly Buffer using dialysis or a desalting column.

    • Adjust the protein concentration to the desired level (e.g., 25-50 µM).[11]

  • Assembly Reaction:

    • Incubate the SASS6 protein solution at room temperature or 4°C for a specified time (e.g., 30 minutes to several hours) to allow for self-assembly. The optimal time and temperature may need to be determined empirically.

  • Sample Preparation for Analysis:

    • The assembly reaction is now ready for analysis by negative staining electron microscopy (Protocol 3) or atomic force microscopy (Protocol 4).

Protocol 3: Negative Staining Electron Microscopy of Reconstituted SASS6 Structures

This protocol describes the visualization of SASS6 rings using negative staining and transmission electron microscopy (TEM).

Materials:

  • SASS6 assembly reaction (from Protocol 2).

  • Glow-discharged carbon-coated copper EM grids.

  • Negative stain solution (e.g., 0.75-2% uranyl formate (B1220265) or uranyl acetate).[5][12]

  • Filter paper.

  • Transmission Electron Microscope.

Procedure:

  • Grid Preparation:

    • Place a 3-5 µL drop of the SASS6 assembly reaction onto a glow-discharged grid and incubate for 1-2 minutes.[12]

    • Blot the excess liquid from the edge of the grid with filter paper.

    • (Optional) Wash the grid by floating it on a drop of deionized water for a few seconds and blot again.

    • Apply a drop of the negative stain solution to the grid for 30-60 seconds.

    • Blot the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grids in a transmission electron microscope.

    • Acquire images at an appropriate magnification to visualize the ring structures.

Protocol 4: Atomic Force Microscopy of Reconstituted SASS6 Structures

This protocol provides a general guideline for imaging SASS6 assemblies using atomic force microscopy (AFM).

Materials:

  • SASS6 assembly reaction (from Protocol 2).

  • Freshly cleaved mica substrate.

  • Imaging Buffer: 20 mM Tris, 150 mM KCl, pH 7.4.[10]

  • Atomic Force Microscope.

Procedure:

  • Sample Deposition:

    • Apply a small volume (e.g., 20-50 µL) of the SASS6 assembly reaction (diluted in Imaging Buffer if necessary) onto a freshly cleaved mica surface.

    • Allow the protein to adsorb for a few minutes.

  • Imaging:

    • Gently rinse the mica surface with Imaging Buffer to remove unbound protein.

    • Mount the sample in the AFM and image in liquid using a suitable imaging mode (e.g., tapping mode or photothermal off-resonance tapping).[13]

    • Optimize imaging parameters (scan size, scan rate, setpoint) to obtain high-resolution images of the SASS6 rings.

Protocol 5: In Vitro Interaction of SASS6 with STIL and Plk4 Phosphorylation

This protocol describes an in vitro binding assay to investigate the interaction between SASS6 and STIL, and the influence of Plk4-mediated phosphorylation.

Materials:

  • Purified recombinant SASS6, STIL (or its SAS-6 binding domain), and active Plk4 kinase.

  • Kinase Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 100 µM ATP.

  • Binding Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 1 mM DTT.

  • Affinity beads for pull-down (e.g., anti-GST beads if using GST-tagged STIL).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Phosphorylation of STIL by Plk4:

    • In a microcentrifuge tube, combine purified STIL and active Plk4 in Kinase Buffer.

    • Incubate at 30°C for 30-60 minutes to allow for phosphorylation.

    • As a negative control, perform a parallel reaction without ATP or with a kinase-dead Plk4 mutant.

  • Binding Assay:

    • Incubate the phosphorylated (and non-phosphorylated control) STIL with purified SASS6 in Binding Buffer for 1-2 hours at 4°C with gentle rotation.

    • Add affinity beads that will bind the tagged protein (e.g., GST-STIL) and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with Binding Buffer to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SASS6 and the tag on STIL.

    • An enhanced SASS6 signal in the pull-down with phosphorylated STIL compared to the non-phosphorylated control indicates a phosphorylation-dependent interaction.[14][15]

Visualizations

experimental_workflow cluster_purification Protocol 1: SASS6 Purification cluster_reconstitution Protocol 2 & 3/4: Reconstitution & Analysis cluster_interaction Protocol 5: Interaction Assay Expression SASS6 Expression in E. coli Lysis Cell Lysis Expression->Lysis Affinity Affinity Chromatography (Ni-NTA) Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC Assembly In Vitro Self-Assembly SEC->Assembly EM Negative Stain EM Assembly->EM AFM Atomic Force Microscopy Assembly->AFM Plk4_STIL Plk4 + STIL + ATP (Phosphorylation) SASS6_binding Add SASS6 Plk4_STIL->SASS6_binding Pulldown Affinity Pull-down SASS6_binding->Pulldown Analysis SDS-PAGE & Western Blot Pulldown->Analysis

Caption: Experimental workflow for in vitro reconstitution and analysis.

signaling_pathway Plk4 Plk4 Kinase STIL STIL Plk4->STIL Phosphorylation pSTIL Phosphorylated STIL STIL->pSTIL SASS6_dimer SASS6 Dimer pSTIL->SASS6_dimer Recruitment & Interaction SASS6_ring SASS6 Ring (Cartwheel Hub) SASS6_dimer->SASS6_ring Self-Assembly

Caption: Simplified signaling pathway for SASS6 recruitment and assembly.

References

Application Notes and Protocols for SASS6 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the various functional activities of Spindle Assembly Abnormal Protein 6 (SASS6), a critical regulator of centriole duplication. As SASS6 is not a canonical enzyme with measurable catalytic activity, these assays focus on its key molecular functions: oligomerization, interaction with binding partners, and microtubule nucleation. These protocols are designed for screening potential inhibitors and elucidating the mechanisms of SASS6-mediated centriole formation.

Introduction to SASS6 Function

SASS6 is a central component in the formation of the centriolar cartwheel, a nine-fold symmetrical structure that templates the assembly of a new centriole. The protein's function is multifaceted, involving self-assembly into a ring-like structure that forms the central hub of the cartwheel.[1][2] This oligomerization is essential for its role in centriole biogenesis.[3] Furthermore, SASS6 interacts with other key proteins in the centriole duplication pathway and possesses an intrinsic ability to promote microtubule assembly, a critical step in the formation of the centriole wall.[1][4] Dysregulation of SASS6 expression has been linked to ciliogenesis, cell invasion, and is a prognostic marker in several cancers, making it a potential therapeutic target.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on SASS6 interactions, providing a baseline for assay development and validation.

Interacting ProteinsAssay MethodMeasured ParameterValue
SASS6 (self)NMR SpectroscopyBinding AffinityMillimolar range (PK9119)
GorabFluorescence Correlation SpectroscopyDissociation Constant (KD)130 nM [95% CI]
αβ-tubulinIsothermal Titration CalorimetryBindingConfirmed
MicrotubulesMicrotubule Pull-down AssayInteractionConfirmed

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the central role of SASS6 in centriole duplication and the general workflows for the described activity assays.

SASS6_Pathway PLK4 PLK4 Kinase STIL STIL PLK4->STIL phosphorylates SASS6_monomer SASS6 (Monomer) STIL->SASS6_monomer recruits SASS6_dimer SASS6 (Dimer) SASS6_monomer->SASS6_dimer dimerizes SASS6_ring SASS6 Ring (Cartwheel Hub) SASS6_dimer->SASS6_ring oligomerizes (9-fold symmetry) Microtubules Microtubules SASS6_ring->Microtubules scaffolds Procentriole Procentriole Formation Microtubules->Procentriole

Figure 1: SASS6 in the Centriole Duplication Pathway.

Assay_Workflows cluster_0 Oligomerization Inhibition Assay cluster_1 Protein-Protein Interaction Assay cluster_2 Microtubule Assembly Assay O1 Incubate labeled SASS6 with test compound O2 Measure signal (e.g., FRET, FP) O1->O2 O3 Analyze for inhibition of oligomerization O2->O3 P1 Immobilize SASS6 or binding partner P2 Incubate with labeled binding partner +/- inhibitor P1->P2 P3 Wash and detect bound protein P2->P3 P4 Quantify interaction P3->P4 M1 Combine tubulin, GTP, and SASS6 C-terminus M2 Monitor change in turbidity (OD340) over time M1->M2 M3 Calculate polymerization rate M2->M3

Figure 2: Experimental Workflows for SASS6 Activity Assays.

Experimental Protocols

Protocol 1: In Vitro SASS6 Oligomerization Inhibition Assay

This protocol describes a high-throughput screening assay to identify inhibitors of SASS6 N-terminal head domain dimerization, a critical step for its oligomerization.[3] This assay is based on Förster Resonance Energy Transfer (FRET), where dimerization brings a donor and acceptor fluorophore into proximity.

Materials:

  • Recombinant human SASS6 N-terminal domain (e.g., residues 1-166) fused to a donor fluorophore (e.g., GFP).

  • Recombinant human SASS6 N-terminal domain (e.g., residues 1-166) fused to an acceptor fluorophore (e.g., RFP).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Test compounds dissolved in DMSO.

  • 384-well, low-volume, black microplates.

  • Plate reader capable of measuring FRET.

Procedure:

  • Reagent Preparation:

    • Thaw protein aliquots on ice.

    • Prepare a 2X working solution of each SASS6 fusion protein (e.g., 200 nM) in Assay Buffer.

    • Prepare serial dilutions of test compounds in DMSO, then dilute into Assay Buffer to a 4X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of 4X test compound or DMSO (vehicle control) to appropriate wells.

    • Add 5 µL of 2X Donor-SASS6 to all wells.

    • Add 5 µL of 2X Acceptor-SASS6 to all wells.

    • For a negative control (no FRET), add 5 µL of Assay Buffer instead of Acceptor-SASS6.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the FRET signal on a compatible plate reader (e.g., excitation at 485 nm, emission at 520 nm for donor and 590 nm for acceptor).

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and no-FRET control (0% activity).

    • Plot the normalized FRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: SASS6 and Binding Partner Interaction Assay (ELISA-based)

This protocol provides a method to quantify the interaction between SASS6 and a known binding partner, such as Gorab, and to screen for inhibitors of this interaction.

Materials:

  • Recombinant full-length human SASS6.

  • Recombinant human Gorab with a detection tag (e.g., His-tag or Biotin).

  • High-binding 96-well microplates.

  • Coating Buffer: 100 mM Sodium Bicarbonate, pH 9.5.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% BSA in PBST.

  • Assay Buffer: 1% BSA in PBST.

  • HRP-conjugated anti-tag antibody (e.g., anti-His-HRP).

  • TMB substrate.

  • Stop Solution (e.g., 2N H2SO4).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Plate Coating:

    • Dilute recombinant SASS6 to 2 µg/mL in Coating Buffer.

    • Add 100 µL per well and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Interaction and Inhibition:

    • Wash the plate three times with Wash Buffer.

    • Prepare dilutions of tagged Gorab (e.g., 10 nM) in Assay Buffer.

    • Prepare test compounds at 2X final concentration in the Gorab solution.

    • Add 100 µL of the Gorab +/- compound solution to the wells.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of HRP-conjugated antibody (diluted in Assay Buffer as per manufacturer's recommendation) to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (5-15 minutes).

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Subtract the background absorbance (wells with no Gorab).

    • Normalize the data to the vehicle control to determine the percent inhibition for each compound concentration.

    • Calculate IC50 values from the dose-response curves.

Protocol 3: In Vitro Microtubule Assembly Assay

This protocol measures the ability of the SASS6 C-terminal domain to promote the polymerization of tubulin into microtubules, an activity essential for its role in centriole formation.[4] The assay monitors the increase in light scattering as microtubules form.

Materials:

  • Recombinant human SASS6 C-terminal domain (e.g., residues 470-657).

  • Lyophilized tubulin (>99% pure).

  • Guanine Nucleotide Mix: 100 mM GTP stock solution.

  • General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA.

  • Cuvettes or a 96-well clear-bottom plate.

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm at 37°C.

Procedure:

  • Reagent Preparation:

    • Resuspend lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.

    • Dilute the SASS6 C-terminus protein to various working concentrations (e.g., 0.5 µM, 1 µM, 2 µM) in GTB. Keep on ice.

    • Prepare a reaction mix containing GTB and GTP (1 mM final concentration).

  • Assay Setup:

    • Pre-warm the spectrophotometer/plate reader to 37°C.

    • In a pre-chilled cuvette or well, add the reaction mix.

    • Add the desired amount of SASS6 C-terminus protein or buffer control.

    • Initiate the reaction by adding tubulin to a final concentration of 1-2 mg/mL. Mix gently by pipetting.

  • Measurement:

    • Immediately place the cuvette/plate in the 37°C reader and begin monitoring the absorbance at 340 nm every 30 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time.

    • The rate of microtubule polymerization is determined from the maximum slope of the curve during the elongation phase.

    • Compare the rates between the buffer control and the different concentrations of the SASS6 C-terminus to quantify its microtubule-promoting activity. For inhibitor screening, compare rates in the presence and absence of test compounds.

References

Application Notes and Protocols: Using SASS6 as a Marker for Centriole Duplication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone protein in the intricate process of centriole duplication.[1][2] As a fundamental component of the cartwheel structure, SASS6 provides the nine-fold symmetry essential for the proper assembly of new centrioles.[3][4] The expression and localization of SASS6 are tightly regulated throughout the cell cycle, making it an exceptional marker for monitoring centriole duplication. Dysregulation of SASS6 has been implicated in various human diseases, including cancer and primary microcephaly, highlighting its importance in maintaining genomic stability.[2][5] These application notes provide detailed protocols for utilizing SASS6 as a marker to study centriole duplication, with a focus on immunofluorescence and Western blotting techniques.

Principle

The core principle behind using SASS6 as a marker for centriole duplication lies in its cell cycle-dependent expression and precise subcellular localization. SASS6 accumulates at the centrosome at the G1/S transition, where it is essential for the initiation of procentriole formation. Its levels are meticulously controlled, peaking during S and G2 phases and diminishing as cells exit mitosis.[6] This dynamic behavior allows researchers to identify and quantify cells actively undergoing centriole duplication. By employing specific antibodies, SASS6 can be visualized and quantified, providing a robust readout for the status of the centriole duplication cycle.

SASS6 Signaling Pathway in Centriole Duplication

The initiation of centriole duplication is a highly ordered process orchestrated by a network of key regulatory proteins. The Polo-like kinase 4 (PLK4) acts as the master regulator, initiating the cascade by phosphorylating STIL (SCL/TAL1 interrupting locus).[2] This phosphorylation event facilitates the recruitment of STIL to the mother centriole, which in turn recruits SASS6. SASS6 molecules then self-assemble into the foundational cartwheel structure, upon which the new procentriole is built.[2]

SASS6 Signaling Pathway PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SASS6 SASS6 STIL->SASS6 recruits Centriole Mother Centriole SASS6->Centriole localizes to Procentriole Procentriole Assembly SASS6->Procentriole forms cartwheel Centriole->Procentriole templates

Caption: SASS6 in the centriole duplication pathway.

Data Presentation

The following table summarizes quantitative data related to SASS6 as a marker for centriole duplication, extracted from various studies. This data can be used as a reference for expected outcomes in related experiments.

ParameterCell TypeMethodObservationReference
SASS6 LocalizationWild-Type Mouse Embryonic FibroblastsImmunofluorescence95% of cells showed SASS6 co-localization with the centrosomal marker γ-tubulin.[4][7]
SASS6 LocalizationSass6 Hypomorphic Mutant Mouse EmbryosImmunofluorescenceOnly 19% of cells showed SASS6 co-localization with γ-tubulin.[4][7]
SASS6 LocalizationSass6 Null Mutant Mouse EmbryosImmunofluorescenceOnly 4% of cells showed SASS6 co-localization with γ-tubulin, likely background staining.[4]
Centrosome NumberWild-Type Mouse Embryonic Stem CellsImmunofluorescence94% of cells contained centrosomes.[7]
Centrosome NumberSass6 Knockout Mouse Embryonic Stem CellsImmunofluorescence56% of cells contained centrosomes.[7]
STIL LocalizationWild-Type Mouse Embryonic Stem CellsImmunofluorescence with Expansion Microscopy74% of centrosomes in duplicating cells were positive for STIL.[4][7]
CEP135 LocalizationWild-Type Mouse Embryonic Stem CellsImmunofluorescence with Expansion Microscopy96% of centrioles showed normal CEP135 localization.[7]
CEP135 LocalizationSass6 Knockout Mouse Embryonic Stem CellsImmunofluorescence with Expansion MicroscopyOnly 12% of CEP135-positive centrioles showed normal localization.[7]

Experimental Protocols

Cell Synchronization

To study the cell cycle-dependent dynamics of SASS6, synchronization of cell cultures is crucial. A common method is the double thymidine (B127349) block, which arrests cells at the G1/S boundary.

Protocol: Double Thymidine Block

  • Seed cells at a density that will not lead to confluency by the end of the experiment.

  • Allow cells to attach and grow for 24 hours.

  • Add thymidine to the culture medium to a final concentration of 2 mM.

  • Incubate for 16-18 hours.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium.

  • Incubate for 8-9 hours.

  • Add thymidine to the culture medium again to a final concentration of 2 mM.

  • Incubate for another 16-18 hours.

  • To release the cells from the block, wash them twice with pre-warmed PBS and add fresh, pre-warmed culture medium.

  • Collect cells at various time points post-release to analyze different stages of the cell cycle.

Immunofluorescence Staining for SASS6

This protocol outlines the steps for visualizing SASS6 localization at the centrosome.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS, or ice-cold methanol (B129727)

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS

  • Primary Antibody: Anti-SASS6 antibody (diluted in Blocking Buffer as per manufacturer's recommendation, e.g., 1:100 - 1:1000)

  • Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (diluted in Blocking Buffer)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

Procedure:

  • Wash cells twice with PBS.

  • Fixation:

    • For PFA fixation: Incubate in 4% PFA for 10-15 minutes at room temperature.

    • For methanol fixation: Incubate in ice-cold methanol for 10 minutes at -20°C.

  • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): Incubate with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Wash cells three times with PBS for 5 minutes each.

  • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with diluted anti-SASS6 primary antibody overnight at 4°C in a humidified chamber.

  • Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS for 5 minutes each.

  • Nuclear Staining: Incubate with DAPI for 5 minutes at room temperature.

  • Wash cells twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using mounting medium.

  • Seal the coverslip and allow it to dry.

  • Visualize using a fluorescence or confocal microscope.

Western Blotting for SASS6

This protocol is for detecting and quantifying the total cellular levels of SASS6.

Materials:

  • Cell lysate

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibody: Anti-SASS6 antibody (diluted in Blocking Buffer, e.g., 1:1000)[3]

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (diluted in Blocking Buffer)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-SASS6 primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to normalize SASS6 protein levels.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for studying SASS6 as a marker for centriole duplication.

SASS6 Experimental Workflow cluster_cell_culture Cell Culture & Synchronization cluster_IF Immunofluorescence cluster_WB Western Blotting CellSeeding Seed Cells Synchronization Synchronize Cells (e.g., Double Thymidine Block) CellSeeding->Synchronization Harvest Harvest Cells at Different Time Points Synchronization->Harvest Fixation Fixation Harvest->Fixation Lysis Cell Lysis Harvest->Lysis Permeabilization Permeabilization Fixation->Permeabilization Blocking_IF Blocking Permeabilization->Blocking_IF PrimaryAb_IF Primary Antibody (anti-SASS6) Blocking_IF->PrimaryAb_IF SecondaryAb_IF Secondary Antibody (Fluorophore-conjugated) PrimaryAb_IF->SecondaryAb_IF Imaging Fluorescence Microscopy SecondaryAb_IF->Imaging Analysis_IF Image Analysis & Quantification Imaging->Analysis_IF SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking_WB Blocking Transfer->Blocking_WB PrimaryAb_WB Primary Antibody (anti-SASS6) Blocking_WB->PrimaryAb_WB SecondaryAb_WB Secondary Antibody (HRP-conjugated) PrimaryAb_WB->SecondaryAb_WB Detection Chemiluminescent Detection SecondaryAb_WB->Detection Analysis_WB Band Densitometry Detection->Analysis_WB

Caption: General workflow for analyzing SASS6.

Troubleshooting

For common issues encountered during immunofluorescence and Western blotting experiments, refer to the following suggestions:

Immunofluorescence:

  • Weak or no signal:

    • Confirm primary antibody compatibility with the fixation method.

    • Optimize primary antibody concentration and incubation time.

    • Ensure the secondary antibody is appropriate for the primary antibody.

  • High background:

    • Increase blocking time or change blocking agent.

    • Ensure adequate washing steps.

    • Triturate the secondary antibody to remove aggregates.

Western Blotting:

  • Weak or no signal:

    • Increase the amount of protein loaded.

    • Optimize antibody concentrations and incubation times.

    • Ensure efficient protein transfer.

  • High background or non-specific bands:

    • Optimize blocking conditions (time, agent).

    • Increase the stringency of washing steps.

    • Use a freshly prepared running buffer.

Conclusion

SASS6 is an invaluable marker for investigating the molecular mechanisms of centriole duplication and its deregulation in disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize SASS6 in their studies. Careful optimization of these protocols for specific cell lines and antibody reagents will ensure reliable and reproducible results, furthering our understanding of this fundamental biological process.

References

Application Notes and Protocols for Studying SASS6 Function Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spindle Assembly Abnormal 6 (SASS6) is a highly conserved protein that is fundamental to the formation of centrioles, the core components of the centrosome. SASS6 forms the central "cartwheel" structure that establishes the nine-fold symmetry of a new centriole, acting as a scaffold for its assembly.[1][2] Given its critical role in cell division, defects in SASS6 function are associated with severe developmental disorders, such as autosomal recessive primary microcephaly, and have implications in cancer biology.[2][3] Animal models are indispensable tools for dissecting the in vivo functions of SASS6, understanding disease mechanisms, and exploring potential therapeutic interventions. This document provides detailed application notes on various animal models and protocols for their experimental use.

Application Notes: Animal Models for SASS6 Functional Analysis

This section details the established animal models for studying SASS6, including key findings and quantitative data derived from these systems.

Mouse (Mus musculus) Model

The mouse model has been instrumental in revealing the essential role of SASS6 in mammalian development. CRISPR/Cas9-mediated knockouts have been created to study the loss-of-function phenotypes.[1][4]

Key Findings:

  • Embryonic Lethality: Homozygous mutation of Sass6 leads to embryonic arrest around mid-gestation (E9.5).[1][5][6] These mutant embryos fail to develop somites or undergo embryonic turning.[1][5]

  • Centriole Formation Failure: Sass6-mutant embryos exhibit a near-complete absence of centrioles, confirming its essential role in centriole formation in vivo.[1][5][6]

  • Activation of Mitotic Surveillance Pathway: The loss of SASS6 and subsequent centriole failure activates the 53BP1-USP28-p53-dependent mitotic surveillance pathway, leading to widespread cell death and developmental arrest.[1][5] This phenotype can be partially rescued by the simultaneous knockout of Trp53, Trp53bp1, or Usp28.[1][5]

  • Differential Requirement in mESCs: In contrast to embryos, mouse embryonic stem cells (mESCs) lacking SASS6 can still form centrioles, although these are often structurally defective and cannot template cilia.[1][6] This suggests the existence of a SASS6-independent centriole assembly pathway in pluripotent stem cells, which is dependent on the master kinase PLK4.[5][6]

Quantitative Data Summary: Mouse Models

Model/Genotype Phenotype Quantitative Observation Reference
Sass6em4/em4 (Hypomorph)Embryonic ArrestArrests development at ~E9.5.[1][5]
Centriole Presence (E9.0)6% of cells have CETN2-eGFP positive centrioles (vs. 98% in WT).[5]
Mitotic Poles with Centrioles11% of mitotic poles contain rare, single centrioles.[5]
Sass6em5/em5 (Null)Embryonic ArrestArrests development at ~E9.5, resembling the em4 allele.[1][5]
Centriole Presence (E9.0)2% of cells have CETN2-eGFP positive centrioles (vs. 98% in WT).[5]
Mitotic Poles with CentriolesNo centrioles detected in mitotic poles.[5]
Sass6em4/em4Trp53-/-Rescue of Embryonic ArrestEmbryo size and morphology are partially restored at E9.5.[1][5]
Sass6-/- mESCsCentriole IntegrityCan form centrioles, but they are structurally defective.[1][6]
Caenorhabditis elegans Model

The nematode C. elegans is a powerful model for studying the effects of specific mutations due to its genetic tractability and conserved core cellular pathways.[7][8] It has been used to model a human primary microcephaly-associated missense mutation, SASS6(I62T), which corresponds to SAS-6(L69T) in the worm.[3][7][9]

Key Findings:

  • Mild Centrosome Duplication Defects: The sas-6(L69T) mutation on its own does not cause significant embryonic lethality.[8] However, in a sensitized genetic background with reduced levels of ZYG-1 (the worm ortholog of PLK4), this mutation leads to an increased failure of centrosome duplication.[3][8]

  • Ciliogenesis and Morphogenesis Defects: Worms with the sas-6(L69T) mutation exhibit defects in sensory neurons, including shortened phasmid cilia, abnormal cilia morphology, and shorter dendrites.[3][9] These structural defects result in functional consequences, such as impaired chemotaxis.[3][9]

Quantitative Data Summary: C. elegans Model

Genotype Phenotype Quantitative Observation Reference
sas-6(L69T)Embryonic ViabilityNo significant effect on embryonic viability in a wild-type background.[8]
zyg-1(it25); sas-6(L69T)Centrosome Duplication FailureIncreased failure of centrosome duplication compared to zyg-1(it25) alone.[3][8]
sas-6(L69T)Cilia LengthShortened phasmid cilia.[3][9]
sas-6(L69T)ChemotaxisDemonstrates chemotaxis defects.[3]
Drosophila melanogaster (Fruit Fly) Model

Drosophila provides an excellent in vivo system for studying centriole assembly through genetic manipulation, including overexpression studies.

Key Findings:

  • Self-Assembly Model: Co-overexpression of Sas-6 and Ana2 (the fly homolog of STIL) leads to the formation of "Sas-6 and Ana2 Particles" (SAPs).[10][11] These macromolecular structures resemble the central cartwheel and serve as a model to probe the requirements of centriole and centrosome assembly.[10]

  • Hierarchical Assembly: The formation of SAPs is critically dependent on Sas-4 (the fly homolog of CPAP) but, interestingly, not on the kinase Plk4, which is normally the master regulator of centriole duplication.[10] This model helps to dissect the hierarchical protein interactions required for building a centriole.[10][11]

  • Functional Consequences of Loss: Disruption of Sas-6 in flies results in a lack of centrioles, leading to defects in coordination (due to loss of cilia in sensory neurons) and reduced fertility.[12]

Zebrafish (Danio rerio) Model

The zebrafish model, with its external fertilization and transparent embryos, is ideal for studying early developmental processes.[13] The cellular atoll (cea) mutant was identified as encoding the zebrafish Sas-6 ortholog.[14][15]

Key Findings:

  • Maternal and Paternal Effects: The cea/sas-6 gene shows both maternal and paternal effects.[14] A maternal-effect mutation leads to defects in centrosome duplication starting from the second cell cycle.[14]

  • Role in First Cleavage: A paternal contribution of Sas-6 is required for the first embryonic cell division.[14] When the sperm carries a mutant cea/sas-6 allele, the first cell division is arrested.[14]

  • Whole Genome Duplication: The one-cycle delay in the first cell division caused by the paternal mutation, while DNA synthesis continues, leads to whole-genome duplication, providing a model for studying the origins of polyploidy.[14]

Experimental Protocols

Protocol 1: Generation of Sass6 Knockout Mice using CRISPR/Cas9

This protocol is adapted from methodologies used to create Sass6 mutant mice.[1][4]

1. Design and Preparation: a. Design single guide RNAs (sgRNAs) targeting an early exon of the Sass6 gene (e.g., exon 4 or 5).[1][5] Ensure the target site will induce a frameshift mutation upon non-homologous end joining (NHEJ) repair, leading to a premature stop codon. b. Synthesize the sgRNAs and obtain purified Cas9 protein or mRNA. c. Prepare a donor template if creating a conditional allele with loxP sites.

2. Zygote Microinjection/Electroporation: a. Harvest fertilized zygotes from superovulated female mice. b. Microinject the sgRNA and Cas9 protein/mRNA mixture into the pronucleus of the zygotes.[4] Alternatively, use electroporation to deliver the CRISPR/Cas9 components. c. Culture the injected zygotes overnight to the two-cell stage.

3. Embryo Transfer: a. Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice. b. Allow the pregnancies to proceed to term.

4. Genotyping and Screening: a. After birth, collect tail biopsies from the resulting pups (F0 generation) at ~10-14 days of age. b. Extract genomic DNA from the biopsies. c. Use PCR with primers flanking the targeted region to amplify the Sass6 locus. d. Sequence the PCR products to identify founders carrying the desired indel mutations. e. Breed the founder mice with wild-type mice to establish germline transmission and generate heterozygous F1 animals.

Protocol 2: Generation of Sass6 Knockout mESCs

This protocol describes the generation of a complete Sass6 null allele in mouse embryonic stem cells (mESCs).[5]

1. Vector Construction: a. Design a pair of sgRNAs that flank the entire open reading frame (ORF) of the Sass6 gene. b. Clone both sgRNAs into a suitable vector that also expresses Cas9 and a selection marker, such as puromycin (B1679871) resistance (e.g., a modified pX330 vector).[5]

2. mESC Transfection: a. Culture wild-type mESCs in standard pluripotent conditions. b. Transfect the mESCs in suspension with the vector containing the pair of sgRNAs using a lipid-based transfection reagent like Lipofectamine 3000.[5]

3. Selection and Colony Picking: a. 24 hours post-transfection, begin selection by adding puromycin (e.g., 2 µg/ml) to the culture medium.[5] b. Continue selection for 48 hours. c. Remove the puromycin and allow the cells to recover for approximately 5 days until individual colonies are visible. d. Manually pick individual colonies and expand them in separate wells.

4. Screening and Validation: a. Screen the expanded clones for the deletion of the Sass6 locus by PCR using primers outside the targeted deletion region. b. Confirm the absence of Sass6 mRNA using RT-PCR.[16] c. Confirm the absence of SAS-6 protein by Western blotting and immunofluorescence analysis.[16]

Protocol 3: Immunofluorescence Staining for Centrioles in Mouse Embryos

This protocol allows for the visualization and quantification of centrioles in mouse embryo sections.[1][5]

1. Embryo Collection and Fixation: a. Dissect embryos at the desired stage (e.g., E9.0) in cold PBS. b. Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. c. Wash the embryos in PBS and then cryoprotect them by incubating in a 30% sucrose (B13894) solution in PBS at 4°C until they sink.

2. Sectioning: a. Embed the cryoprotected embryos in Optimal Cutting Temperature (OCT) compound. b. Freeze the blocks and cut sections (e.g., 10-12 µm thick) using a cryostat. c. Mount the sections on charged glass slides.

3. Immunostaining: a. Air dry the slides and wash with PBS to remove OCT. b. Permeabilize the sections with 0.5% Triton X-100 in PBS for 10 minutes. c. Block with a blocking buffer (e.g., 5% normal donkey serum, 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature. d. Incubate with primary antibodies overnight at 4°C. Use antibodies against centrosomal markers like Gamma-tubulin (TUBG) to mark the centrosome and SAS-6 to detect the protein itself.[1][5] For centriole visualization, use a line like Cetn2-eGFP or stain for centrin.[5] e. Wash the slides three times with PBS. f. Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark. g. Counterstain with DAPI to visualize nuclei. h. Wash three times with PBS and mount with an anti-fade mounting medium.

4. Imaging and Analysis: a. Image the sections using a confocal microscope. b. Quantify the number of cells with positive centrosomal/centriolar signals (e.g., co-localization of TUBG and CETN2-eGFP) in different genotypes.[5]

Visualizations: Pathways and Workflows

SASS6_Mitotic_Surveillance_Pathway SASS6_Loss Loss of SASS6 Function (e.g., Sass6-em5/em5) Centriole_Failure Centriole Formation Failure SASS6_Loss->Centriole_Failure leads to Mitotic_Errors Mitotic Errors Centriole_Failure->Mitotic_Errors causes Pathway_Activation Activation of Mitotic Surveillance Pathway Mitotic_Errors->Pathway_Activation triggers p53 p53 Stabilization and Activation Pathway_Activation->p53 Components Key Pathway Components: 53BP1, USP28 Cell_Death Widespread Cell Death (Apoptosis) p53->Cell_Death induces Arrest Embryonic Arrest (~E9.5) Cell_Death->Arrest results in

SASS6-dependent mitotic surveillance pathway in mouse embryos.

SASS6_KO_Mouse_Workflow cluster_generation Model Generation cluster_analysis Phenotypic Analysis sgRNA_Design 1. Design sgRNAs (Targeting Sass6 Exon) Microinjection 2. CRISPR/Cas9 Zygote Microinjection sgRNA_Design->Microinjection Embryo_Transfer 3. Transfer to Surrogate Mothers Microinjection->Embryo_Transfer Founders 4. Screen F0 Founders (PCR & Sequencing) Embryo_Transfer->Founders Breeding 5. Establish F1 Heterozygous Line Founders->Breeding Timed_Mating 6. Timed Mating of Sass6+/- Mice Breeding->Timed_Mating Embryo_Harvest 7. Harvest Embryos (e.g., E9.5) Timed_Mating->Embryo_Harvest Phenotyping 8. Gross Morphology and Staging Embryo_Harvest->Phenotyping IF 9. Immunofluorescence (Centrioles, p53) Embryo_Harvest->IF WB 10. Western Blot (SAS-6 levels) Embryo_Harvest->WB Drosophila_SAP_Assembly Overexpression Co-overexpression in Drosophila Embryos Sas6 Sas-6 Overexpression->Sthis compound Ana2 Ana2 (STIL) Overexpression->Ana2 SAP_Formation Sas-6/Ana2 Particle (SAP) Formation Sthis compound->SAP_Formation Ana2->SAP_Formation PCM PCM Recruitment (e.g., Spd-2) SAP_Formation->PCM Sas4 Sas-4 (CPAP) Sas4->SAP_Formation  Required Plk4 Plk4 Plk4->SAP_Formation Not Required   Asl Asl (Cep152) Asl->PCM  Required for efficient recruitment

References

High-Throughput Screening for Novel SASS6 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spindle Assembly Abnormal 6 (SASS6) is a key regulatory protein essential for centriole duplication, a fundamental process in cell division. The precise control of centriole number is critical for genomic stability, and its dysregulation is implicated in various pathologies, including cancer and microcephaly. SASS6 homodimerization and subsequent oligomerization are pivotal for the formation of the cartwheel structure, which scaffolds the new centriole. Consequently, inhibiting the function of SASS6 presents a promising therapeutic strategy for diseases characterized by uncontrolled cell proliferation. These application notes provide detailed protocols for high-throughput screening (HTS) of SASS6 inhibitors, encompassing both biochemical and cell-based assays.

SASS6 Signaling Pathway in Centriole Duplication

The centriole duplication process is tightly regulated by a network of proteins. Polo-like kinase 4 (PLK4) initiates the cascade by phosphorylating STIL (SCL/TAL1 interrupting locus).[1] This phosphorylation event promotes the interaction between STIL and SASS6, recruiting SASS6 to the mother centriole.[1][2] Subsequently, SASS6 molecules self-assemble through their head domains, forming a ring-like structure that serves as the foundation for the nine-fold symmetric cartwheel.[3]

SASS6_Signaling_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation pSTIL p-STIL SASS6_dimer SASS6 (Dimer) pSTIL->SASS6_dimer Recruitment & Interaction SASS6_oligomer SASS6 Oligomerization (Cartwheel Formation) SASS6_dimer->SASS6_oligomer Self-assembly Centriole New Centriole Formation SASS6_oligomer->Centriole

Figure 1: SASS6 signaling pathway in centriole duplication.

Experimental Protocols

Two primary HTS approaches are detailed below: a biochemical assay targeting SASS6 oligomerization and a cell-based phenotypic assay monitoring centriole duplication.

Biochemical HTS Assay: AlphaScreen for SASS6 Oligomerization Inhibitors

This assay is designed to identify compounds that disrupt the self-assembly of SASS6 proteins. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology ideal for studying protein-protein interactions.[4][5]

Experimental Workflow:

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Reagents Prepare Reagents: - GST-SASS6 - His-SASS6 - AlphaScreen Beads - Assay Buffer Dispense Dispense Compounds & SASS6 Proteins Reagents->Dispense Compounds Compound Library (in DMSO) Compounds->Dispense Plate 384-well Plate Plate->Dispense Incubate1 Incubate Dispense->Incubate1 AddBeads Add AlphaScreen Beads Incubate1->AddBeads Incubate2 Incubate (Dark) AddBeads->Incubate2 Read Read Plate (AlphaScreen Reader) Incubate2->Read Calculate Calculate Z' Factor & % Inhibition Read->Calculate Identify Identify Hits Calculate->Identify Confirm Dose-Response & IC50 Determination Identify->Confirm

Figure 2: Workflow for the AlphaScreen-based HTS assay.

Detailed Protocol:

  • Reagent Preparation:

    • Express and purify recombinant human SASS6 with N-terminal GST and His tags (GST-SASS6 and His-SASS6, respectively).

    • Prepare AlphaScreen Glutathione Donor Beads and Nickel Chelate Acceptor Beads as per the manufacturer's instructions (PerkinElmer).

    • Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Assay Procedure (384-well format):

    • Add 50 nL of test compound (from a 10 mM stock in DMSO) to each well. For controls, add 50 nL of DMSO.

    • Add 5 µL of a mixture of GST-SASS6 and His-SASS6 (final concentration 50 nM each) in assay buffer to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of a mixture of AlphaScreen Glutathione Donor Beads and Nickel Chelate Acceptor Beads (final concentration 10 µg/mL each) in assay buffer to all wells.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis:

    • The signal generated is proportional to the extent of SASS6 oligomerization.

    • Calculate the percentage of inhibition for each compound relative to the high (DMSO) and low (no SASS6) controls.

    • Determine the Z' factor to assess assay quality. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.[6][7]

Illustrative Quantitative Data:

ParameterValueReference
HTS Campaign Size 100,000 compounds-
Primary Hit Rate 0.5%-
Z' Factor 0.75[6][7]
Confirmed Hits 50-
Potency Range (IC50) 1 - 20 µM-

Note: The data presented in this table is illustrative and serves as a representative example for a typical HTS campaign. Actual results may vary.

Cell-Based HTS Assay: High-Content Imaging of Centriole Duplication

This phenotypic assay identifies compounds that inhibit centriole duplication in a cellular context. U2OS cells, which are known to have a stable karyotype and are widely used in cell cycle studies, are a suitable model.

Experimental Workflow:

HCI_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging_analysis Imaging & Analysis Seed Seed U2OS Cells (384-well plate) Treat Add Compounds Seed->Treat Incubate Incubate (24-48h) Treat->Incubate Fix Fix & Permeabilize Incubate->Fix Block Block Fix->Block Stain Stain for Centrioles (e.g., Centrin) & DNA (DAPI) Block->Stain Image Acquire Images (High-Content Imager) Stain->Image Analyze Image Analysis: - Count Centrioles per Cell - Identify Mitotic Cells Image->Analyze Score Score Compounds Based on Centriole Number Phenotype Analyze->Score

Figure 3: Workflow for the high-content imaging-based HTS assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed U2OS cells in 384-well imaging plates at a density that ensures sub-confluency at the time of analysis.

    • After 24 hours, add test compounds at a final concentration of 10 µM. Include appropriate positive (e.g., a known PLK4 inhibitor) and negative (DMSO) controls.

    • Incubate for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against a centriolar marker (e.g., anti-Centrin) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system (e.g., ImageXpress or IN Cell Analyzer).[8][9]

    • Use image analysis software to automatically identify individual cells and quantify the number of centrioles (visualized as distinct Centrin foci) per cell.

    • Compounds that cause a significant decrease in the average number of centrioles per cell or an increase in the percentage of cells with a G1-like centriole number (1 or 2 centrioles) are considered hits.

Illustrative Quantitative Data:

ParameterValueReference
Screening Concentration 10 µM-
Primary Hit Criterion >50% cells with ≤2 centrioles-
Hit Rate 0.3%-
Example Hit Compound (IC50) Compound X: 5 µM-
Z' Factor (based on % of cells with >2 centrioles) 0.65[6][7]

Note: The data presented in this table is illustrative and serves as a representative example for a typical HTS campaign. Actual results may vary.

Hit Confirmation and Secondary Assays

Primary hits from either HTS campaign should be subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action.

  • Dose-Response Analysis: Determine the IC50 values of the confirmed hits using the primary assay format.

  • Orthogonal Assays:

    • Hits from the biochemical screen should be tested in the cell-based assay to confirm cellular activity.

    • Hits from the cell-based screen can be tested in the biochemical assay to determine if they directly target SASS6 oligomerization.

  • Target Engagement Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to SASS6.

  • Selectivity Profiling: Test the inhibitors against other related proteins (e.g., other coiled-coil domain-containing proteins) to assess their specificity.

  • Mechanism of Action Studies: Investigate whether the inhibitors affect the interaction of SASS6 with STIL or other binding partners.

Conclusion

The provided protocols for biochemical and cell-based high-throughput screening offer robust methodologies for the identification of novel SASS6 inhibitors. These compounds have the potential to be developed into valuable research tools for dissecting the intricacies of centriole biology and as starting points for the development of new therapeutic agents for cancer and other diseases associated with aberrant cell proliferation. Rigorous hit validation and follow-up studies are crucial to advance promising candidates through the drug discovery pipeline.

References

Application Notes and Protocols for Flow Cytometry Analysis of SASS6 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spindle Assembly Abnormal Protein 6 (SASS6) is a crucial protein involved in the duplication of centrioles, which are fundamental components of the centrosome. The precise regulation of SASS6 expression is critical for maintaining genomic stability, as its dysregulation is linked to centrosome amplification, a hallmark of many cancers. Overexpression of SASS6 has been observed in various malignancies, including breast, lung, and esophageal cancers, and is often associated with poor prognosis.[1] SASS6 exerts its oncogenic functions in part through the inhibition of the p53 tumor suppressor pathway and the activation of the YAP/TAZ signaling cascade, thereby promoting cell proliferation and invasion.[1][2]

Flow cytometry is a powerful technique for the quantitative analysis of intracellular proteins like SASS6 at the single-cell level. This allows for the correlation of SASS6 expression with different phases of the cell cycle and the assessment of the effects of therapeutic interventions on SASS6-expressing cell populations. These application notes provide detailed protocols for the analysis of SASS6 expression and its impact on the cell cycle using flow cytometry.

Data Presentation

The following table summarizes the effect of SASS6 knockdown on the cell cycle distribution of MDA-MB-231 triple-negative breast cancer cells. Data is presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (shCtrl)65.43 ± 4.1223.23 ± 2.5411.34 ± 2.19
SASS6 Knockdown (shSASS6)42.15 ± 3.8714.66 ± 2.1143.19 ± 3.28

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures described, the following diagrams were generated using Graphviz (DOT language).

SASS6-Mediated Inhibition of the p53 Signaling Pathway

SASS6_p53_pathway SASS6 SASS6 p53 p53 SASS6->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Proliferation Cell Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation

Caption: SASS6 negatively regulates the p53 tumor suppressor, leading to decreased cell cycle arrest and apoptosis, thereby promoting cell proliferation.

SASS6-Mediated Activation of the YAP/TAZ Signaling Pathway

SASS6_YAP_TAZ_pathway SASS6 SASS6 YAP_TAZ_cyto YAP/TAZ (Cytoplasm) SASS6->YAP_TAZ_cyto promotes nuclear translocation YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc TEAD TEAD YAP_TAZ_nuc->TEAD TargetGenes Target Gene Expression TEAD->TargetGenes CellInvasion Cell Invasion TargetGenes->CellInvasion

Caption: SASS6 promotes the nuclear translocation of YAP/TAZ, which then binds to TEAD transcription factors to drive the expression of genes involved in cell invasion.

Experimental Workflow for SASS6 Analysis by Flow Cytometry

flow_cytometry_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis Harvest Harvest Cells Wash1 Wash with PBS Harvest->Wash1 Fix Fixation Wash1->Fix Perm Permeabilization Fix->Perm Block Block Non-specific Binding Perm->Block PrimaryAb Incubate with anti-SASS6 Antibody Block->PrimaryAb Wash2 Wash PrimaryAb->Wash2 SecondaryAb Incubate with Fluorescent Secondary Ab Wash2->SecondaryAb Wash3 Wash SecondaryAb->Wash3 DNA_Stain Stain with Propidium Iodide Wash3->DNA_Stain Acquire Acquire on Flow Cytometer DNA_Stain->Acquire Gate Gating Strategy Acquire->Gate Analyze Analyze SASS6 Expression & Cell Cycle Gate->Analyze

Caption: A streamlined workflow for the preparation, staining, and analysis of cells for SASS6 expression and cell cycle status by flow cytometry.

Experimental Protocols

Protocol 1: Intracellular Staining of SASS6 for Flow Cytometry

This protocol outlines the procedure for the intracellular detection of the SASS6 protein.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Rabbit anti-SASS6 polyclonal antibody (validated for flow cytometry)

  • Secondary Antibody: Fluorochrome-conjugated anti-rabbit IgG

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

  • Blocking: Centrifuge the cells, discard the supernatant, and resuspend in 100 µL of Blocking Buffer. Incubate for 30 minutes at room temperature.

  • Primary Antibody Staining: Without washing, add the anti-SASS6 primary antibody at the manufacturer's recommended dilution. Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution. Incubate for 30-45 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometric analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the DNA content of cells to determine their distribution in the different phases of the cell cycle.[2]

Materials:

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 U/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvest: Collect cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal.

Note: For combined analysis of SASS6 expression and cell cycle, perform the intracellular staining for SASS6 (Protocol 1) first, followed by the DNA staining with PI. Ensure that the fluorochrome of the secondary antibody for SASS6 detection has minimal spectral overlap with PI. Appropriate compensation controls are essential.

References

Troubleshooting & Optimization

troubleshooting SASS6 antibody non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address issues of non-specific binding when using SASS6 antibodies. It is designed for researchers, scientists, and drug development professionals to help ensure the generation of clean, specific, and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific binding or high background with my SASS6 antibody?

High background and non-specific binding can obscure your target signal and lead to incorrect data interpretation.[1] The primary causes are often related to several key steps in the experimental protocol:

  • Improper Antibody Concentration : Using a concentration of the primary or secondary antibody that is too high is a frequent cause of non-specific binding and high background.[2][3][4]

  • Insufficient Blocking : Inadequate blocking of non-specific binding sites on the membrane or sample allows antibodies to adhere to unintended targets.[5][6] This can be due to the wrong choice of blocking agent, insufficient incubation time, or using a blocker that has been stored improperly.[2]

  • Inadequate Washing : Insufficient washing steps may fail to remove all unbound or loosely bound antibodies, contributing to background noise.[3][7] Increasing the duration and volume of washes can help.[2]

  • Secondary Antibody Issues : The secondary antibody may be cross-reacting with other proteins in the sample.[4] It's crucial to run a control with only the secondary antibody to verify its specificity.[2][5]

  • Sample Quality : The presence of degraded proteins in your lysate can sometimes be recognized by antibodies, leading to unexpected bands.[8] Additionally, for immunofluorescence, autofluorescence of the sample or fixative can be a source of background.[9]

Q2: How can I optimize my blocking step to reduce background noise?

The blocking step is critical for preventing antibodies from binding to non-specific sites.[2][6] Optimization involves selecting the right blocking agent and ensuring proper incubation conditions.

  • Choice of Blocking Agent : The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[10] Milk is inexpensive and effective but can interfere with biotin-based detection systems and may not be suitable for phospho-specific antibodies.[10][11] BSA is a good alternative in these cases but may be less effective at blocking certain non-specific interactions.[10]

  • Concentration and Incubation : A concentration of 3-5% for both milk and BSA is typically recommended.[10] Blocking should be performed for at least one hour at room temperature or can be extended to overnight at 4°C with gentle agitation.[2][12]

  • Buffer System (TBS vs. PBS) : Blocking buffers are typically prepared in either Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).[10] If you are working with phospho-specific antibodies or using an alkaline phosphatase (AP) detection system, TBS is recommended as the phosphate (B84403) in PBS can interfere with these applications.[10][13]

  • Add Detergent : Adding a small amount of a non-ionic detergent like Tween-20 (typically 0.05% - 0.1%) to the blocking and wash buffers can help reduce surface tension and minimize non-specific interactions.[10][14]

  • Use Fresh Buffer : Always prepare blocking solutions fresh, as bacterial growth in stored buffers can be a source of high background.[2][14]

Q3: What are the ideal antibody concentrations for SASS6 in different applications?

Antibody concentration must be optimized for each application and experimental system. Using too much antibody is a common cause of non-specific signal.[2] Always start with the dilutions recommended on the manufacturer's datasheet and perform a titration to find the optimal concentration that provides the best signal-to-noise ratio.[5]

Q4: How can I properly prepare my sample to minimize non-specific binding?

Proper sample preparation is essential for clean results.

  • For Western Blotting : Ensure your cell or tissue lysate is properly prepared and clarified by centrifugation to remove cellular debris. Determine the total protein concentration and consider loading less protein on the gel if you experience high background.[15] If protein degradation is suspected, ensure protease inhibitors are included in your lysis buffer.[8]

  • For Immunofluorescence : The choice of fixation and permeabilization agents can impact background. Aldehyde-based fixatives like paraformaldehyde can sometimes cause autofluorescence; this can be reduced by a quenching step.[9][16] Ensure permeabilization is sufficient for the antibody to reach the target epitope without causing excessive cellular damage.

Q5: What are some recommended secondary antibodies to use with an anti-SASS6 antibody?

When using an indirect detection method, the choice of secondary antibody is critical.

  • Species Specificity : The secondary antibody should be directed against the host species of the primary antibody (e.g., if your SASS6 antibody is a rabbit polyclonal, use an anti-rabbit secondary).

  • Minimize Cross-Reactivity : Use pre-adsorbed secondary antibodies that have been purified to remove antibodies that may bind to immunoglobulins from other species.

  • Run a Secondary-Only Control : To confirm that the secondary antibody is not the source of non-specific binding, incubate your sample with only the secondary antibody (no primary).[4] If staining occurs, it indicates a problem with the secondary antibody or the blocking procedure.[5]

Q6: How can I validate that the signal I'm seeing is specific to SASS6?

Antibody validation is crucial for confirming that your signal is real.

  • Positive and Negative Controls : Use cell lines or tissues known to express SASS6 as a positive control (e.g., HeLa, MCF-7, human testis tissue).[17] Conversely, use a cell line with low or no SASS6 expression as a negative control.

  • Localization : SASS6 is a core component of the centriole.[18][19] In immunofluorescence experiments, the staining pattern should be consistent with its known localization at the centrosome.[20][21]

  • Knockout/Knockdown Validation : The most rigorous method for validation is to use a cell line where the SASS6 gene has been knocked out or its expression has been knocked down (e.g., via siRNA). A specific antibody should show a significant reduction or complete loss of signal in these cells compared to the wild-type control.[18]

Data Presentation

Table 1: Recommended Blocking Buffer Compositions

This table summarizes common blocking agents and their recommended uses. The optimal buffer should be determined empirically for your specific system.

Blocking AgentBase BufferTypical ConcentrationRecommended ForNot Recommended For
Non-Fat Dry MilkTBS-T or PBS-T3-5% (w/v)General Western blotting, especially when high background is an issue.[10]Phospho-specific antibodies, Avidin/Biotin detection systems.[10][11]
Bovine Serum Albumin (BSA)TBS-T or PBS-T3-5% (w/v)Phospho-specific antibodies, assays requiring high sensitivity.[10]May be less effective at blocking some non-specific interactions compared to milk.[10]
Normal SerumTBS or PBS1-5% (v/v)Immunofluorescence (IF) and Immunohistochemistry (IHC).[9][13]Serum host species must match the secondary antibody host species.[11][13]
Commercial BuffersTBS or PBSPer ManufacturerApplications where standard blockers fail; can enhance signal-to-noise.[6]Can be more expensive than standard homemade buffers.
Table 2: Suggested SASS6 Antibody Dilution Ranges for Various Applications

The following are starting recommendations compiled from various datasheets. The optimal dilution must be determined by the end-user.

ApplicationDilution RangeSource(s)
Western Blot (WB)1:200 - 1:20,000[17][20]
Immunofluorescence (IF) / Immunocytochemistry (ICC)1:50 - 1:1,000[20][22]
Immunohistochemistry (IHC)1:20 - 1:1,000[17][22]
Immunoprecipitation (IP)0.5 - 4.0 µg per 1-3 mg lysate[17][20]

Visual Guides

Diagrams of Workflows and Concepts

Troubleshooting_Flowchart start High Background or Non-Specific Signal q1 Is the secondary antibody contributing to background? start->q1 a1_yes Run secondary antibody-only control. q1->a1_yes Yes a1_no Proceed to Primary Ab check q1->a1_no No res1 Staining Present? - Change secondary antibody - Increase blocking/washing a1_yes->res1 q2 Is the primary antibody concentration too high? a1_no->q2 a2_yes Perform an antibody titration. (e.g., 1:500, 1:1000, 1:2000) q2->a2_yes Possibly a2_no Proceed to Blocking check q2->a2_no Unlikely res2 Find dilution with best signal-to-noise ratio. a2_yes->res2 q3 Is the blocking step sufficient? a2_no->q3 a3_yes Optimize blocking conditions. - Increase incubation time - Try a different blocker (BSA/Milk) - Ensure buffer is fresh q3->a3_yes Possibly a3_no Proceed to Washing check q3->a3_no Unlikely res3 Improved background? a3_yes->res3 q4 Are washing steps adequate? a3_no->q4 a4_yes Optimize washing protocol. - Increase number of washes - Increase wash duration/volume - Increase detergent (Tween-20) q4->a4_yes res4 Problem Solved a4_yes->res4 Blocking_Buffer_Components cluster_0 Blocking Buffer cluster_1 Components membrane Membrane / Sample (with non-specific sites) buffer Base Buffer (TBS or PBS) protein Blocking Agent (BSA or Milk Protein) detergent Detergent (e.g., Tween-20) protein->membrane Occupies non-specific sites detergent->membrane Reduces surface tension antibody Primary/Secondary Antibody antibody->membrane Non-specific binding (PREVENTED) Antibody_Validation_Workflow start Start: Validate SASS6 Antibody Specificity step1 Step 1: Literature & Datasheet Review - Check recommended applications - Review published uses of the antibody start->step1 step2 Step 2: Run Control Samples - Positive Control (e.g., HeLa, MCF-7) - Negative Control (low/no SASS6 expression) step1->step2 step3 Step 3: Analyze Results step2->step3 decision Is signal present ONLY in the positive control at the correct MW / location? step3->decision pass Validation Passed: Antibody is likely specific decision->pass Yes fail Validation Failed: Signal is non-specific or absent decision->fail No step4 Step 4 (Gold Standard): Knockdown/Knockout Validation - Use siRNA or CRISPR to deplete SASS6 fail->step4 final_decision Is signal significantly reduced in KO/KD cells? step4->final_decision final_decision->pass Yes final_decision->fail No

References

SASS6 Immunofluorescence Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your SASS6 immunofluorescence staining experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected localization of SASS6?

A1: SASS6 is a core protein of the centriole biogenesis pathway and is localized to the centrosome.[1][2] Its recruitment is transient and cell-cycle-dependent, primarily occurring during the early S-phase to initiate procentriole formation.[3] You should expect to see a punctate staining pattern at the center of the microtubule-organizing center, often co-localizing with other centrosomal markers like gamma-tubulin or centrin.[2][3]

Q2: My SASS6 signal is very weak or absent. What could be the reason?

A2: Weak or no signal is a common issue and can be due to several factors. First, SASS6 is a low-abundance protein, so a robust staining protocol is crucial.[4] Ensure your primary antibody is validated for immunofluorescence and used at an optimal concentration. The fixation method is also critical; cold methanol (B129727) is often recommended for centrosomal proteins.[5] Finally, SASS6 localization is tightly regulated during the cell cycle, with a peak in S-phase.[3] An asynchronous cell population may have a low percentage of cells with detectable SASS6.

Q3: I am observing high background or non-specific staining. How can I reduce it?

A3: High background can obscure the specific SASS6 signal. Ensure you have an adequate blocking step, typically with 5% normal goat serum or BSA in your antibody dilution buffer.[6] The concentration of both your primary and secondary antibodies should be optimized; using too high a concentration can lead to non-specific binding.[7][8] Thorough washing steps between antibody incubations are also essential to remove unbound antibodies.[9]

Q4: Which fixation method is best for SASS6 immunofluorescence?

A4: The choice of fixative is critical for preserving the antigenicity of centrosomal proteins. For SASS6, fixation with ice-cold methanol for 5-10 minutes at -20°C is a commonly used and effective method.[5] Alternatively, 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature can also be used, but may sometimes require an antigen retrieval step.[10]

Q5: Do I need to perform antigen retrieval for SASS6 staining?

A5: Antigen retrieval is not always necessary for SASS6 immunofluorescence, especially when using methanol fixation, as it does not typically cause the protein cross-linking that masks epitopes.[11] However, if you are using a cross-linking fixative like PFA and experiencing a weak signal, a heat-induced epitope retrieval (HIER) with a citrate-based buffer (pH 6.0) may improve antibody access to the epitope.[11][12]

Experimental Protocols

Detailed Immunofluorescence Protocol for SASS6 in Cultured Cells

This protocol is optimized for mammalian cell lines such as U2OS or RPE-1.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: Ice-cold Methanol or 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (for PFA fixation): 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or BSA) and 0.1% Triton X-100 in PBS

  • Primary Antibody: Anti-SASS6 antibody (see table below for suggested dilutions)

  • Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation:

    • Methanol Fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.[5]

    • PFA Fixation: Add 4% PFA in PBS and incubate for 10 minutes at room temperature.[10]

  • Permeabilization (for PFA fixation only): Wash the cells three times with PBS. Add Permeabilization Buffer and incubate for 10 minutes at room temperature.[7]

  • Blocking: Wash the cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Dilute the primary anti-SASS6 antibody in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[9]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20, for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20, for 5 minutes each, protected from light.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.

  • Final Wash and Mounting: Wash the cells once with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

SASS6 Staining Experimental Workflow

G cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging A Seed cells on coverslips B Wash with PBS A->B C1 Methanol Fixation B->C1 C2 PFA Fixation B->C2 E Block (Serum/BSA) C1->E D Permeabilize (Triton X-100) C2->D D->E F Primary Antibody (anti-SASS6) E->F G Secondary Antibody F->G H Nuclear Stain (DAPI) G->H I Mount Coverslip H->I J Fluorescence Microscopy I->J

Caption: Workflow for SASS6 immunofluorescence staining.

Data Presentation

Recommended Antibody Dilutions and Fixation Methods
Antibody TargetHost SpeciesRecommended Dilution Range (IF)Fixation MethodReference
SASS6Rabbit1:100 - 1:1000Methanol or 4% PFA--INVALID-LINK--
SASS6Mouse1:50 - 1:500Methanol or 4% PFA--INVALID-LINK--
gamma-TubulinMouse1:500 - 1:2000Methanol--INVALID-LINK--
Centrin-2Rabbit1:500 - 1:1000Methanol--INVALID-LINK--

Note: Optimal dilutions should be determined experimentally by the end-user.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Weak or No SASS6 Signal 1. Low protein abundance.Use a signal amplification system (e.g., tyramide signal amplification).
2. Suboptimal primary antibody concentration.Perform a titration of the primary antibody to determine the optimal concentration.
3. Inefficient fixation/permeabilization.Try ice-cold methanol fixation. If using PFA, ensure complete permeabilization with Triton X-100.[7]
4. Cell-cycle dependent expression.Synchronize cells in S-phase (e.g., using a thymidine (B127349) block) to enrich for SASS6-positive cells.
5. Antibody inactivity.Ensure proper antibody storage and handling. Use a positive control to verify antibody function.
High Background 1. Insufficient blocking.Increase the blocking time to 1-2 hours. Use 5-10% normal serum from the secondary antibody host species.[13]
2. Primary or secondary antibody concentration too high.Titrate both primary and secondary antibodies to find the lowest concentration that gives a specific signal.[7]
3. Inadequate washing.Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween 20.
4. Autofluorescence.Check for autofluorescence in an unstained control. If present, consider using a different fixative or an autofluorescence quenching agent.
Non-specific Staining 1. Cross-reactivity of the secondary antibody.Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody.
2. Primary antibody cross-reactivity.Use a highly specific monoclonal antibody if available. Validate antibody specificity using a SASS6 knockout/knockdown cell line as a negative control.

Signaling Pathway and Experimental Logic

Centriole Duplication Pathway

The duplication of centrioles is a highly regulated process that is essential for the formation of a bipolar spindle during mitosis. SASS6 plays a pivotal role in the initial stages of this pathway. The master kinase PLK4 initiates the process by localizing to the mother centriole and recruiting STIL. Phosphorylated STIL then recruits SASS6, which self-assembles into a cartwheel structure that provides the nine-fold symmetry of the new procentriole.

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase A Mother Centriole B PLK4 Activation A->B Cell Cycle Progression C STIL Recruitment & Phosphorylation B->C D SASS6 Recruitment C->D E Cartwheel Assembly D->E F Procentriole Formation E->F G Centriole Elongation F->G H Bipolar Spindle Formation G->H

References

Technical Support Center: Expression of Full-Length SASS6 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with expressing full-length Spindle Assembly Abnormal Protein 6 (SASS6). SASS6 is a crucial protein in centriole duplication, and its proper expression is vital for research into cell division, cancer, and developmental disorders like microcephaly.

I. Troubleshooting Guides

Issue 1: Low or No Expression of Full-Length SASS6 in E. coli

Potential Causes and Solutions

Potential CauseRecommended Solution
Codon Bias: The codon usage of the human SASS6 gene may not be optimal for efficient translation in E. coli. Synthesize the SASS6 gene with codons optimized for E. coli expression.
Protein Toxicity: High-level expression of full-length SASS6 can be toxic to E. coli cells. Use a tightly regulated promoter (e.g., pBAD) to control expression levels. Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG for pET vectors) to slow down protein synthesis and reduce toxicity.
Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the bacterial population. Ensure the use of appropriate antibiotic selection at all stages of culture.
Inefficient Transcription/Translation: The promoter may not be strong enough, or the ribosome binding site (RBS) may be suboptimal. Use a vector with a strong promoter (e.g., T7) and a well-characterized RBS.

Experimental Workflow: Optimizing SASS6 Expression in E. coli

cluster_start Start cluster_cloning Cloning cluster_transformation Transformation cluster_expression Expression Trials cluster_analysis Analysis cluster_optimization Optimization Start Synthesize codon-optimized full-length SASS6 gene Cloning Clone into expression vector (e.g., pET, pGEX, pMAL) Start->Cloning Transformation Transform into E. coli expression strain (e.g., BL21(DE3), Rosetta) Cloning->Transformation Expression Perform small-scale expression trials Transformation->Expression VaryTemp Vary induction temperature (16°C, 25°C, 37°C) Expression->VaryTemp VaryInducer Vary inducer concentration (0.1, 0.5, 1.0 mM IPTG) Expression->VaryInducer Analysis Analyze expression by SDS-PAGE and Western Blot VaryTemp->Analysis VaryInducer->Analysis Optimization Optimize conditions based on results Analysis->Optimization

Workflow for optimizing SASS6 expression.
Issue 2: Poor Solubility and Inclusion Body Formation of Full-Length SASS6

Potential Causes and Solutions

Full-length SASS6 has a high propensity to misfold and aggregate into insoluble inclusion bodies when expressed in E. coli.[1][2][3]

Potential CauseRecommended Solution
Hydrophobic Patches: The full-length protein likely contains exposed hydrophobic regions that promote aggregation.
Incorrect Disulfide Bonds: Improper disulfide bond formation can lead to misfolding.
High Expression Rate: Rapid synthesis overwhelms the cellular folding machinery.

Strategies to Enhance Solubility:

  • Fusion Tags: Employing solubility-enhancing fusion tags is a highly effective strategy. A study on the N-terminal domain of human SASS6 demonstrated that a Maltose-Binding Protein (MBP) tag with Surface Entropy Reduction (SER) mutations (MBP/SER) significantly improved solubility.[2][3] Other tags to consider include Glutathione S-transferase (GST) and Small Ubiquitin-like Modifier (SUMO).

  • Co-expression with Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding.

  • Lower Expression Temperature: Reduce the culture temperature to 16-20°C after induction to slow down protein synthesis and allow more time for correct folding.

  • Lysis Buffer Additives: Include additives in the lysis buffer to stabilize the protein, such as non-detergent sulfobetaines (NDSBs), glycerol (B35011), or low concentrations of mild detergents.

Quantitative Comparison of Fusion Tags for N-Terminal SASS6 Expression in E. coli

Fusion TagSoluble Protein Yield (mg/L)Reference
His-tagLow/Insoluble[2][3]
SUMOModerate[2][3]
MBPHigh[2][3]
MBP/SER 6.0 - 11.5 [2][3]

Experimental Protocol: Expression and Purification of MBP-SASS6 Fusion Protein

  • Expression:

    • Transform E. coli BL21(DE3) cells with the pMAL vector containing the full-length SASS6 insert.

    • Grow a 1 L culture in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression with 0.1 mM IPTG.

    • Continue incubation at 18°C for 16-20 hours.

    • Harvest cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in amylose (B160209) resin binding buffer (20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto an amylose resin column.

    • Wash the column extensively with binding buffer.

    • Elute the MBP-SASS6 fusion protein with binding buffer containing 10 mM maltose.

    • (Optional) On-column cleavage with a site-specific protease (e.g., TEV protease if a cleavage site is engineered between the tag and SASS6) can be performed to isolate the untagged SASS6 protein.

Issue 3: Challenges with Eukaryotic Expression Systems (Insect and Mammalian Cells)

While eukaryotic systems offer the advantage of proper protein folding and post-translational modifications, challenges can still arise.

Expression SystemPotential ChallengesRecommended Solutions
Insect Cells (Baculovirus Expression Vector System - BEVS) Lower protein yields compared to E. coli.Optimize the multiplicity of infection (MOI) and harvest time. Use high-expressing cell lines like Sf9 or High Five™. Consider using a baculovirus expression system with a strong promoter.
Proteolytic degradation of the target protein.Add protease inhibitors to the culture medium and during purification.
Mammalian Cells Low expression levels.Use a strong constitutive or inducible promoter. Optimize transfection efficiency.
Difficulty in generating stable cell lines.Utilize selection markers and perform single-cell cloning to isolate high-producing clones.

II. FAQs: Full-Length SASS6 Expression

Q1: Which expression system is best for producing functional full-length SASS6?

A1: The choice of expression system depends on the downstream application.

  • E. coli : Best for producing large quantities of protein for structural studies, but solubility is a major hurdle. The use of an MBP/SER fusion tag is highly recommended.[2][3]

  • Insect Cells (BEVS): A good option for producing properly folded and functional protein with some post-translational modifications. Yields are typically lower than in E. coli.

  • Mammalian Cells: Ideal for functional studies in a cellular context, as it ensures the most native protein folding and post-translational modifications. However, yields are generally the lowest and the process is more time-consuming and expensive.

Q2: How can I improve the stability of purified full-length SASS6?

A2: Full-length SASS6 is prone to degradation.

  • Always work at 4°C during purification.

  • Add a cocktail of protease inhibitors to all buffers.

  • Store the purified protein in a buffer containing glycerol (10-20%) at -80°C in small aliquots to avoid freeze-thaw cycles.

Q3: Are there specific domains of SASS6 that are particularly difficult to express?

A3: While the N-terminal domain has been successfully expressed with solubility tags, the full-length protein, which contains coiled-coil domains and a C-terminal region, is more challenging due to its propensity for self-assembly and aggregation.[1][2][3]

III. Signaling Pathways and Experimental Workflows

PLK4-STIL-SASS6 Pathway in Centriole Duplication

The Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. It initiates the process by phosphorylating STIL, which then recruits SASS6 to the mother centriole to form the cartwheel structure, the foundation of the new procentriole.[4][5][6][7]

PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates pSTIL Phosphorylated STIL STIL->pSTIL SASS6 SASS6 pSTIL->SASS6 Recruits Cartwheel Cartwheel Assembly SASS6->Cartwheel Self-assembles into Procentriole Procentriole Formation Cartwheel->Procentriole

PLK4-STIL-SASS6 signaling pathway.

Key Molecular Interactions:

  • PLK4 phosphorylates STIL on multiple residues within its C-terminal STAN domain.[4][5] Specifically, phosphorylation of serines S1108 and S1116 in human STIL has been shown to be critical for the interaction with SASS6.[4]

  • The coiled-coil domain of STIL interacts with PLK4.[4]

  • Phosphorylated STIL then recruits SASS6, leading to its oligomerization and the formation of the nine-fold symmetrical cartwheel structure.

SASS6 and the p53 Signaling Pathway

Emerging evidence suggests a role for SASS6 in tumorigenesis through the inhibition of the p53 signaling pathway.[8][9] Overexpression of SASS6 has been observed in several cancers and is associated with poor prognosis.

SASS6 SASS6 Overexpression p53_pathway p53 Signaling Pathway SASS6->p53_pathway Inhibits TP53 TP53 Protein Expression p53_pathway->TP53 Leads to decreased Cell_Proliferation Cell Proliferation Apoptosis Apoptosis TP53->Cell_Proliferation Normally suppresses TP53->Apoptosis Normally promotes

Inhibition of the p53 pathway by SASS6.

Molecular Mechanism:

  • Studies have shown that knockdown of SASS6 in esophageal squamous cell carcinoma cells leads to an increase in TP53 protein expression.[8]

  • This suggests that SASS6 may directly or indirectly promote the degradation of p53 or inhibit its transcription, thereby suppressing the p53 tumor suppressor pathway and promoting cell proliferation. The exact molecular mechanism of this interaction is an active area of research.

References

Technical Support Center: Recombinant SASS6 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant Spindle Assembly Abnormal Protein 6 (SASS6).

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for recombinant SASS6?

A1: The yield of soluble recombinant SASS6 is highly dependent on the expression system, construct design, and purification protocol. A study focused on the N-terminal domain of human SASS6 (HsSAS-6N) reported yields of 6.0–11.5 mg of soluble protein per liter of E. coli culture.[1][2] This was achieved using a Maltose-Binding Protein with Surface Entropy Reduction mutations (MBP/SER) fusion tag in an E. coli Rosetta (DE3) pLysS host strain.[1][2]

Q2: What are the main challenges in producing recombinant SASS6?

A2: The primary challenges are poor solubility and low yield.[1] SASS6, particularly the full-length protein, has a tendency to misfold and form insoluble aggregates known as inclusion bodies when expressed in E. coli.[2] Other potential issues include protein toxicity to the host cells and suboptimal codon usage for bacterial expression.[2]

Q3: Which expression system is best for SASS6?

A3: While E. coli is a common and cost-effective choice, the optimal system depends on the specific research needs.

  • E. coli : Suitable for producing domains of SASS6, especially when coupled with solubility-enhancing fusion tags.[1] It is rapid and inexpensive but may lead to inclusion body formation due to the lack of eukaryotic post-translational modifications.

  • Insect Cells (Baculovirus Expression Vector System - BEVS): Offers better protein folding and post-translational modifications than E. coli, potentially increasing the yield of soluble, functional SASS6.

  • Mammalian Cells (e.g., HEK293, CHO): Provide the most native-like environment for protein folding and modification, crucial for functional assays. However, this system is more time-consuming and expensive.

Q4: How do fusion tags impact SASS6 solubility and yield?

A4: Fusion tags can dramatically improve the solubility and final yield of recombinant SASS6. For the N-terminal domain of human SASS6, an MBP/SER tag was found to be particularly effective at rescuing the folded protein and improving solubility.[1] Other tags like hexa-histidine (His-tag), Small Ubiquitin-like Modifier (SUMO), and standard MBP have also been used, but the MBP/SER tag showed superior performance in this specific case.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of recombinant SASS6.

Problem Potential Cause Recommended Solution
Low or No Protein Expression Plasmid/Sequence Issues: Incorrect sequence, frameshift mutations, or promoter problems.1. Sequence Verification: Re-sequence the entire expression construct. 2. Codon Optimization: Synthesize the gene with codons optimized for the chosen expression host (e.g., E. coli).
Protein Toxicity: SASS6 overexpression may be toxic to the host cells.1. Use a Tightly Regulated Promoter: Employ inducible promoters (e.g., pBAD) to control expression. 2. Lower Induction Temperature: Reduce the temperature to 18-25°C post-induction to slow down protein synthesis. 3. Reduce Inducer Concentration: Titrate the inducer (e.g., IPTG) to find the lowest concentration that gives reasonable expression.
Protein is Insoluble (Inclusion Bodies) Misfolding and Aggregation: High expression levels and suboptimal folding conditions.1. Solubility-Enhancing Fusion Tags: Use tags like MBP/SER, MBP, or SUMO.[1] 2. Lower Expression Temperature: Induce expression at a lower temperature (e.g., 18°C) overnight. 3. Co-expression of Chaperones: Use engineered host strains that overexpress molecular chaperones to assist in proper folding.
Suboptimal Lysis Buffer: Buffer composition may not be conducive to maintaining solubility.1. Optimize Lysis Buffer: Screen different pH levels, salt concentrations, and additives (e.g., glycerol, non-detergent sulfobetaines). 2. Include Additives: Add L-arginine or glutamate (B1630785) to the lysis and purification buffers to suppress aggregation.
Low Final Yield After Purification Inefficient Cell Lysis: Incomplete release of the protein from the cells.1. Optimize Lysis Method: Compare different methods like sonication, French press, or chemical lysis to ensure maximum cell disruption. 2. Add Lysozyme/DNase: Ensure efficient breakdown of the cell wall and reduction of viscosity from DNA release.
Protein Degradation: Proteolytic cleavage during expression or purification.1. Use Protease Inhibitor Cocktails: Add fresh protease inhibitors to the lysis buffer. 2. Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
Suboptimal Purification Strategy: Poor binding to or elution from the affinity column.1. Optimize Binding/Elution: Adjust buffer conditions (pH, salt, imidazole (B134444) concentration for His-tags) to improve column performance. 2. Consider a Different Tag/Resin: If one affinity method fails, try a different tag-resin combination.

Quantitative Data Summary

The following table summarizes the reported yields for the N-terminal domain of human SASS6 (HsSAS-6N) using different fusion tags in an E. coli Rosetta (DE3) pLysS expression system.

Fusion Tag Construct Expression Conditions Soluble Protein Yield (mg/L of culture) Reference
MBP/SER-HsSAS-6N18°C, 16 hours post-induction6.0 - 11.5--INVALID-LINK--[1]
His-HsSAS-6N18°C, 16 hours post-inductionLow (mostly insoluble)--INVALID-LINK--[1]
SUMO-HsSAS-6N18°C, 16 hours post-inductionModerate solubility, lower yield than MBP/SER--INVALID-LINK--[1]
MBP-HsSAS-6N18°C, 16 hours post-inductionImproved solubility, lower yield than MBP/SER--INVALID-LINK--[1]

Experimental Protocols

Protocol 1: Optimized Expression of MBP/SER-HsSAS-6N in E. coli

This protocol is adapted from the methodology described for obtaining high yields of soluble HsSAS-6N.[1]

  • Transformation: Transform the pMAL-c5X-MBP/SER-HsSAS-6N expression vector into E. coli Rosetta (DE3) pLysS competent cells. Plate on LB agar (B569324) containing ampicillin (B1664943) and chloramphenicol (B1208) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of fresh LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 18°C for 16 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of MBP/SER-HsSAS-6N
  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM DTT, 1 mM PMSF, and a protease inhibitor cocktail). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Affinity Chromatography: Apply the clarified supernatant to an amylose (B160209) resin column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a lower salt concentration, e.g., 150 mM NaCl) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with elution buffer (wash buffer containing 10 mM maltose). Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

  • Further Purification (Optional): If higher purity is required, pool the fractions containing the protein of interest and perform size-exclusion chromatography.

Visualizations

experimental_workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification Clone SASS6 Gene Insertion into pMAL vector with MBP/SER tag Transform Transformation into E. coli Rosetta (DE3) pLysS Clone->Transform Culture Large Scale Culture (37°C) Transform->Culture Induce Cool to 18°C & Induce with IPTG Culture->Induce Express Overnight Expression at 18°C Induce->Express Harvest Cell Harvesting Express->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarify Centrifugation Lysis->Clarify Affinity Amylose Affinity Chromatography Clarify->Affinity Elute Elution with Maltose Affinity->Elute SEC Size Exclusion Chromatography (Optional) Elute->SEC Final Pure Recombinant SASS6 Elute->Final If SEC is skipped SEC->Final

Caption: Workflow for recombinant SASS6 expression and purification.

SASS6_signaling cluster_upstream Upstream Regulation cluster_core Centriole Duplication Core cluster_downstream Downstream Consequences of Dysregulation PLK4 PLK4 Kinase STIL STIL PLK4->STIL phosphorylates SASS6 SASS6 STIL->SASS6 recruits Cartwheel Cartwheel Assembly (9-fold symmetry) SASS6->Cartwheel self-assembles into SASS6_over SASS6 Overexpression Ciliogenesis Increased Ciliogenesis SASS6_over->Ciliogenesis YAP_TAZ YAP/TAZ Pathway Activation SASS6_over->YAP_TAZ Invasion Cell Invasion Ciliogenesis->Invasion YAP_TAZ->Invasion

Caption: SASS6 signaling in centriole duplication and cancer progression.

References

SASS6 siRNA Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-adenosylmethionine synthase 6 (SASS6) siRNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of SASS6 siRNA, with a focus on understanding and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of SASS6, and what is the expected phenotype upon its knockdown?

A1: SASS6 is a crucial protein involved in the early stages of centriole duplication. It forms the central cartwheel structure that scaffolds the assembly of a new centriole. Knockdown of SASS6 typically leads to a failure in centriole duplication, resulting in a reduced number of centrosomes, which can cause mitotic defects, cell cycle arrest, and in some contexts, apoptosis.[1][2] In specific cancer cell lines, silencing SASS6 has been shown to inhibit cell proliferation.[1][2]

Q2: What are off-target effects in the context of SASS6 siRNA experiments?

A2: Off-target effects occur when an siRNA molecule, intended to silence SASS6, also downregulates other unintended genes. This can happen through partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the siRNA guide strand), mimicking the action of microRNAs. These unintended effects can lead to misinterpretation of experimental results, attributing a phenotype to SASS6 knockdown when it is, in fact, caused by the silencing of other genes.

Q3: How can I minimize off-target effects when using SASS6 siRNA?

A3: Several strategies can be employed to minimize off-target effects:

  • Use the lowest effective concentration: Titrate your SASS6 siRNA to determine the lowest concentration that achieves sufficient knockdown of SASS6. This can significantly reduce off-target silencing.

  • Use multiple siRNAs: Employ at least two or three different siRNAs targeting different regions of the SASS6 mRNA. A true on-target phenotype should be reproducible with all effective siRNAs.

  • Use modified siRNAs: Chemically modified siRNAs are available that can reduce off-target effects without compromising on-target efficiency.

Q4: What are the known signaling pathways involving SASS6 that could be indirectly affected by its knockdown?

A4: SASS6 is known to be involved in or affect the following signaling pathways:

  • p53 Signaling Pathway: Knockdown of SASS6 has been shown to increase the expression of TP53 and affect downstream targets, promoting apoptosis in esophageal squamous carcinoma cells.[1] Loss of SASS6 can also activate the p53-dependent mitotic surveillance pathway.[5][6]

  • YAP/TAZ Pathway: Overexpression of a stable form of SASS6 has been linked to the activation of the YAP/TAZ pathway, which is involved in cell proliferation and invasion.[7][8][9] While the direct effect of SASS6 knockdown on this pathway is less clear, it is an important consideration.

Troubleshooting Guide

Problem 1: Inefficient knockdown of SASS6.

Possible Cause Troubleshooting Step
Suboptimal siRNA concentration Perform a dose-response experiment with a range of SASS6 siRNA concentrations (e.g., 5 nM to 50 nM) to identify the optimal concentration for your cell line.
Poor transfection efficiency - Optimize the transfection protocol for your specific cell line (e.g., cell density, transfection reagent-to-siRNA ratio).- Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) and a fluorescently labeled control siRNA to assess transfection efficiency.
siRNA degradation Ensure proper handling and storage of siRNA. Use nuclease-free water and reagents.
Incorrect qPCR primer design Validate your qPCR primers for SASS6 to ensure they are specific and efficient.
Cell line characteristics Some cell lines are inherently difficult to transfect. Consider alternative delivery methods like electroporation.

Problem 2: High cell toxicity or unexpected phenotype after transfection.

Possible Cause Troubleshooting Step
Transfection reagent toxicity - Optimize the concentration of the transfection reagent.- Test different transfection reagents.
High siRNA concentration Use the lowest effective concentration of SASS6 siRNA as determined by titration. High concentrations can induce a stress or immune response.
Off-target effects - Use at least two different siRNAs targeting SASS6.- Perform a rescue experiment with an siRNA-resistant SASS6 construct.[3][4]- Analyze the expression of a few known off-target candidates by qPCR.
Innate immune response Some siRNA sequences can trigger an interferon response. Use siRNAs with chemical modifications designed to prevent this.

Problem 3: Discrepancy between mRNA and protein knockdown levels.

Possible Cause Troubleshooting Step
Long protein half-life SASS6 protein may be very stable. Extend the time course of your experiment (e.g., 72-96 hours) to allow for protein turnover.
Antibody issues Validate your SASS6 antibody for specificity and sensitivity using positive and negative controls (e.g., cells overexpressing SASS6 and SASS6 knockout cells, if available).
Compensatory mechanisms The cell might have mechanisms to stabilize the existing SASS6 protein pool upon mRNA knockdown.

Quantitative Data on Off-Target Effects

While a specific, publicly available dataset for the off-target effects of SASS6 siRNA was not identified in the literature search, the following table provides a representative example of what a microarray or RNA-seq analysis might reveal. This is a hypothetical dataset based on typical findings in siRNA off-target studies.

Table 1: Representative Off-Target Gene Expression Changes Following SASS6 siRNA Transfection (Hypothetical Data)

Gene SymbolGene NameFunctionFold Change (siRNA 1)Fold Change (siRNA 2)Seed Match (7mer-m8)
SASS6 SAS-6 centriolar assembly protein Centriole duplication -4.5 -4.2 N/A (On-target)
GENE-XHypothetical Gene XKinase activity-2.8-0.5Yes
GENE-YHypothetical Gene YTranscription factor-2.5-2.3Yes
GENE-ZHypothetical Gene ZCell adhesion-1.2-2.1Yes
GENE-AHypothetical Gene AMetabolic enzyme-0.8-0.9No
GENE-BHypothetical Gene BCytoskeletal protein+1.5+1.3No
  • Interpretation: In this hypothetical scenario, both siRNAs effectively silence the on-target gene, SASS6. GENE-Y shows consistent downregulation with both siRNAs and has a seed match, making it a strong candidate for a true off-target. GENE-X is likely an off-target of siRNA 1 only. GENE-A and GENE-B show minor changes and are less likely to be significant off-targets.

Key Experimental Protocols

siRNA Transfection Protocol

This is a general protocol for siRNA transfection in a 6-well plate format. Optimization is required for different cell lines and plate formats.

Materials:

  • SASS6 siRNA (and negative control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 10-50 pmol of siRNA into 100 µL of Opti-MEM. Mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the 200 µL of siRNA-lipid complex to each well containing cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

Validation of SASS6 Knockdown by qRT-PCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Validated qPCR primers for SASS6 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions in triplicate for SASS6 and the housekeeping gene for each sample (control and SASS6 siRNA-treated).

    • Perform qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of SASS6 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.

Workflow for Off-Target Analysis by RNA-Sequencing

This protocol outlines the general steps for identifying off-target effects of SASS6 siRNA using RNA-seq.

Procedure:

  • Experimental Design:

    • Treat cells with at least two independent SASS6 siRNAs and a negative control siRNA.

    • Include a mock-transfected control (transfection reagent only).

    • Use biological triplicates for each condition.

  • Sample Preparation:

    • Harvest cells 48 hours post-transfection.

    • Extract high-quality total RNA.

    • Perform library preparation for RNA-seq.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the reference genome.

    • Differential Gene Expression: Identify genes that are significantly up- or downregulated in SASS6 siRNA-treated samples compared to controls.

    • Off-Target Prediction: Use bioinformatics tools to identify genes with seed sequence complementarity to the SASS6 siRNAs among the differentially expressed genes.

    • Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the lists of differentially expressed genes to understand the biological consequences of on- and off-target effects.

Signaling Pathways and Experimental Workflows

SASS6_Signaling_Pathway cluster_centriole Centriole Duplication cluster_p53 p53 Pathway cluster_yap YAP/TAZ Pathway SASS6 SASS6 Centriole Centriole SASS6->Centriole Forms Cartwheel p53 p53 SASS6->p53 Inhibits YAP_TAZ YAP/TAZ SASS6->YAP_TAZ Activates STIL STIL STIL->SASS6 Recruits PLK4 PLK4 PLK4->STIL Phosphorylates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest TEAD TEAD YAP_TAZ->TEAD Co-activates Proliferation Proliferation TEAD->Proliferation Invasion Invasion TEAD->Invasion SASS6_siRNA SASS6 siRNA SASS6_siRNA->SASS6 Inhibits

Caption: SASS6 Signaling Interactions

Off_Target_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatics Analysis cluster_validation Validation Phase Transfection Transfect cells with SASS6 siRNA & Controls RNA_Extraction RNA Extraction Transfection->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq DGE Differential Gene Expression Analysis RNA_Seq->DGE Seed_Match Seed Region Match Analysis DGE->Seed_Match Off_Target_List Identify Potential Off-Targets Seed_Match->Off_Target_List qPCR_Validation qPCR Validation of Top Candidates Off_Target_List->qPCR_Validation Rescue_Experiment Rescue Experiment qPCR_Validation->Rescue_Experiment Phenotype_Confirmation Phenotype Confirmation Rescue_Experiment->Phenotype_Confirmation

Caption: Workflow for Off-Target Identification

References

Technical Support Center: In Vitro SASS6 Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with SASS6 protein aggregation during in vitro experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter with SASS6 protein aggregation in a question-and-answer format.

Q1: My recombinant SASS6 protein is mostly insoluble and forms inclusion bodies in E. coli. How can I increase the yield of soluble protein?

A1: Insoluble protein expression is a common issue. Here’s a step-by-step approach to troubleshoot this problem:

  • Optimize Expression Conditions: High-level expression can overwhelm the cellular folding machinery, leading to aggregation.[1][2]

    • Lower the induction temperature: Reducing the temperature to 16-18°C after induction slows down protein synthesis, which can promote proper folding.[1][2]

    • Reduce inducer concentration: Use a lower concentration of IPTG (e.g., 0.1-0.5 mM) to decrease the rate of protein expression.

    • Choose a different E. coli strain: Strains like Rosetta(DE3)pLysS can help by supplying tRNAs for rare codons, and strains with chaperones can assist in proper folding.[3]

  • Utilize Solubility-Enhancing Fusion Tags: A fusion tag can significantly improve the solubility of SASS6.

    • Maltose-Binding Protein (MBP): MBP is a large, highly soluble protein that can prevent aggregation of its fusion partner.[3]

    • Small Ubiquitin-like Modifier (SUMO): The SUMO tag has been shown to enhance the expression and solubility of aggregation-prone proteins.[3][4]

    • Thioredoxin (Trx): This tag can also promote the solubility of fused proteins.[5]

    • A study on the N-terminal domain of human SASS6 found that an MBP tag with Surface Entropy Reduction (MBP/SER) mutations significantly improved solubility, yielding 6.0-11.5 mg of soluble protein per liter of culture.[3]

  • Optimize Lysis Buffer: The composition of your lysis buffer is critical for maintaining protein solubility upon extraction.[6][7][8][9][10]

    • Ensure the buffer contains adequate salt (e.g., 150-500 mM NaCl) to prevent non-specific charge-based aggregation.[8]

    • Include additives that stabilize proteins (see Q2 for a detailed list).

Q2: My SASS6 protein is soluble after lysis but precipitates during purification or after concentration. What can I do?

A2: Precipitation during purification or concentration steps indicates that the buffer conditions are not optimal for maintaining SASS6 solubility. Consider the following adjustments:

  • Buffer pH and Ionic Strength:

    • Proteins are often least soluble at their isoelectric point (pI).[11][12] Adjust the buffer pH to be at least one unit above or below the theoretical pI of your SASS6 construct.[13]

    • The optimal salt concentration is protein-dependent. While low salt can lead to aggregation, excessively high salt can cause "salting out".[11] Experiment with a range of NaCl or KCl concentrations (e.g., 150 mM to 1 M).

  • Use Buffer Additives: Several additives can help maintain protein solubility and stability.[5][13][]

    • Reducing Agents: SASS6 contains cysteine residues. To prevent the formation of intermolecular disulfide bonds that can lead to aggregation, include a reducing agent like Dithiothreitol (DTT) (1-5 mM) or β-mercaptoethanol (BME) (5-10 mM) in your buffers.[13]

    • Glycerol (B35011): At concentrations of 10-20%, glycerol acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[5][12][13]

    • Amino Acids: L-arginine and L-glutamate (50-500 mM) can suppress aggregation by binding to exposed hydrophobic patches.[13][15]

    • Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 (0.01-0.1%) can help solubilize aggregation-prone proteins.[12][13][16]

  • Protein Concentration: Keep the protein concentration as low as is feasible for your downstream applications, as high concentrations can promote aggregation.[5][13] If high concentrations are necessary, be sure to optimize your buffer with the additives mentioned above.

Q3: How should I store my purified SASS6 protein to prevent aggregation over time?

A3: Proper long-term storage is crucial for preventing aggregation and maintaining the activity of your SASS6 protein.[17][18][19][20][21]

  • Optimal Temperature: For long-term storage, snap-freeze single-use aliquots in liquid nitrogen and store them at -80°C.[5][18] Avoid repeated freeze-thaw cycles, as this can induce aggregation.[5][18]

  • Cryoprotectants: Always include a cryoprotectant in your storage buffer. Glycerol at a final concentration of 20-50% is commonly used.[5][18]

  • Protein Concentration: Store proteins at a concentration of at least 1 mg/ml, as lower concentrations can be more susceptible to loss due to binding to the storage vessel.[21] If your protein is very dilute, consider adding a carrier protein like Bovine Serum Albumin (BSA) at 1-5 mg/ml.[21]

Data Presentation

Table 1: Recommended Buffer Additives to Prevent SASS6 Aggregation

AdditiveWorking ConcentrationPurposeReference(s)
NaCl or KCl150 mM - 1 MMaintain ionic strength, prevent charge-based aggregation[11][22]
Glycerol10% - 50% (v/v)Stabilizer and cryoprotectant[5][12][13]
L-Arginine/L-Glutamate50 mM - 500 mMSuppress aggregation[13][15]
DTT or BME1-5 mM (DTT), 5-10 mM (BME)Reducing agent to prevent disulfide bond formation[13]
Tween-20 / Triton X-1000.01% - 0.1% (v/v)Non-denaturing detergent to increase solubility[12][13][16]
EDTA1-5 mMChelating agent, can reduce protease activity[10]

Table 2: Comparison of Solubility-Enhancing Fusion Tags for SASS6

Fusion TagTypical Yield ImprovementCleavage ProteaseNotesReference(s)
MBP (Maltose-Binding Protein)HighTEV, Factor XaLarge tag (42 kDa), significantly enhances solubility.[3]
SUMO (Small Ubiquitin-like Modifier)Moderate to HighSUMO Protease (Ulp1)Can improve both solubility and proper folding.[3][4]
GST (Glutathione S-Transferase)ModerateThrombin, PreScissionDimerizes, which can sometimes be a disadvantage.[2]
Trx (Thioredoxin)ModerateEnterokinaseSmall tag (12 kDa).[5]

Experimental Protocols

Protocol 1: Optimized Expression and Purification of Soluble His-MBP-SASS6

This protocol is designed to maximize the yield of soluble SASS6 by using an MBP fusion tag and optimized buffer conditions.

  • Transformation and Expression:

    • Transform E. coli BL21(DE3) or a similar expression strain with a pET vector encoding His-MBP-SASS6.

    • Grow a 1 L culture in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression with 0.2 mM IPTG.

    • Incubate for 16-18 hours at 18°C with shaking.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 10 mM imidazole, 2 mM BME, 1 mM PMSF, and protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the supernatant onto a pre-equilibrated 5 mL Ni-NTA column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 25 mM imidazole, 2 mM BME).

    • Elute the protein with Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 300 mM imidazole, 2 mM BME).

  • Tag Cleavage and Further Purification (Optional):

    • Dialyze the eluted protein against a cleavage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT) overnight at 4°C.

    • Add TEV protease and incubate for 4-6 hours at room temperature or overnight at 4°C.

    • Pass the cleavage reaction back over the Ni-NTA column to remove the His-MBP tag and the protease.

    • Collect the flow-through containing the untagged SASS6 protein.

    • Perform size-exclusion chromatography (SEC) for final polishing and to remove any remaining aggregates.

Protocol 2: In Vitro SASS6 Oligomerization Assay

This assay can be used to study the self-assembly properties of purified SASS6.

  • Protein Preparation:

    • Start with highly pure, monomeric SASS6 (ideally from the SEC peak) at a concentration of 1-5 µM.

    • The protein should be in a suitable assembly buffer, for example, 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT.

  • Oligomerization Reaction:

    • Incubate the protein solution at room temperature or 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

    • The reaction can be initiated by the addition of a cofactor if one is known, or by simply allowing the protein to self-assemble.

  • Analysis of Oligomers:

    • Dynamic Light Scattering (DLS): A quick method to monitor the formation of larger species in solution by measuring changes in particle size distribution over time.

    • Native PAGE: Run the samples on a native polyacrylamide gel to visualize the formation of higher-order oligomers.

    • Size-Exclusion Chromatography (SEC): Analyze the samples by analytical SEC to resolve different oligomeric states.

    • Negative Stain Electron Microscopy: For a more detailed structural analysis, adsorb the oligomers onto a carbon-coated grid, stain with uranyl acetate, and visualize with a transmission electron microscope.

Visualizations

SASS6_Domains SASS6 Protein Domain Structure cluster_info SASS6 N-terminal Head Domain Coiled-Coil Domain C-terminal Tail info_head Responsible for head-to-head interactions and higher-order oligomerization. SASS6:head->info_head info_cc Mediates homodimerization. SASS6:cc->info_cc info_tail Intrinsically disordered region. SASS6:tail->info_tail

Caption: Domain organization of the SASS6 protein.

Troubleshooting_Workflow Troubleshooting SASS6 Aggregation Workflow cluster_expression Expression Stage cluster_purification Purification & Storage start SASS6 Aggregation Issue insoluble Insoluble Protein (Inclusion Bodies) start->insoluble precipitate Precipitation During Purification/Concentration start->precipitate storage_agg Aggregation During Storage start->storage_agg optimize_expr Optimize Expression: - Lower Temperature (16-18°C) - Reduce IPTG - Change E. coli Strain insoluble->optimize_expr add_tag Add Solubility Tag: - MBP - SUMO insoluble->add_tag soluble_protein Soluble SASS6 Protein optimize_expr->soluble_protein add_tag->soluble_protein optimize_buffer Optimize Buffer: - Adjust pH (≠ pI) - Screen Salt Conc. precipitate->optimize_buffer additives Use Additives: - Glycerol - Arginine - Reducing Agents precipitate->additives optimize_buffer->soluble_protein additives->soluble_protein optimize_storage Optimize Storage: - Aliquot & Store at -80°C - Use Cryoprotectants (Glycerol) storage_agg->optimize_storage optimize_storage->soluble_protein

Caption: A logical workflow for troubleshooting SASS6 protein aggregation.

References

Technical Support Center: Optimizing SASS6 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for SASS6 binding assays.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during SASS6 binding experiments, such as co-immunoprecipitation (Co-IP) or pull-down assays.

Problem Potential Cause Recommended Solution
Low or No Signal for SASS6 or Binding Partner Inefficient Protein Extraction: Lysis buffer is not effectively disrupting cells or solubilizing the protein.- Ensure the lysis buffer is appropriate for your sample (e.g., RIPA buffer for nuclear proteins).[1][2] - Include mechanical disruption steps like sonication or homogenization, especially for tissue samples.[2][3] - Perform all lysis steps at 4°C to minimize protein degradation.
Weak or Transient Interaction: The interaction between SASS6 and its binding partner is weak and easily disrupted.- Use a milder lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) instead of harsh ionic detergents (e.g., SDS).[4] - Optimize the salt concentration; start with a physiological concentration (e.g., 150 mM NaCl) and test lower or higher concentrations. - Consider in-vivo crosslinking to stabilize the protein complex before lysis.
Antibody Issues: The antibody may not be suitable for immunoprecipitation or the epitope may be masked.- Use an antibody that is validated for IP applications. - Try a different antibody that recognizes a different epitope on the target protein. - Ensure the antibody isotype is compatible with the Protein A/G beads being used.
High Background/Non-specific Binding Inadequate Washing: Washing steps are not stringent enough to remove non-specifically bound proteins.- Increase the number of washes (e.g., from 3 to 5 times).[5] - Increase the detergent concentration (e.g., 0.1-0.5% NP-40 or Triton X-100) in the wash buffer. - Add a small amount of the lysis buffer detergent to the initial wash steps.
Non-specific Binding to Beads: Proteins are binding directly to the agarose (B213101) or magnetic beads.- Pre-clear the cell lysate by incubating it with beads alone before adding the antibody.[1] - Block the beads with a non-specific protein like Bovine Serum Albumin (BSA) before adding the cell lysate.
Antibody Contamination in Eluate: Heavy and light chains of the IP antibody are co-eluting with the target protein.- Crosslink the antibody to the beads before incubation with the lysate. - Use an elution buffer with a lower pH (e.g., glycine-HCl pH 2.5-3.0) to dissociate the antigen-antibody interaction without eluting the antibody itself.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a lysis buffer for SASS6 Co-IP?

A good starting point for a non-denaturing lysis buffer is:

  • 50 mM Tris-HCl, pH 7.5-8.0

  • 150 mM NaCl

  • 1% NP-40 or Triton X-100

  • 1 mM EDTA

  • Protease and phosphatase inhibitor cocktail

For nuclear-localized SASS6 or to disrupt nuclear membrane interactions, a RIPA buffer may be more effective, but be aware that it can disrupt some protein-protein interactions.[1]

Q2: How can I optimize the salt concentration in my binding and wash buffers?

The optimal salt concentration depends on the nature of the protein-protein interaction.

  • For initial experiments: Start with a physiological salt concentration of 150 mM NaCl.

  • If you observe weak or no interaction: Try decreasing the salt concentration in steps (e.g., 100 mM, 50 mM) to enhance electrostatic interactions.

  • If you have high background: Try increasing the salt concentration in steps (e.g., 250 mM, 500 mM) to reduce non-specific ionic interactions.

Q3: What detergents are recommended for SASS6 binding assays?

Non-ionic detergents are generally preferred for maintaining protein-protein interactions.

  • NP-40 (Nonidet P-40) and Triton X-100 at concentrations of 0.1% to 1% are commonly used.[4]

  • Ionic detergents like SDS and sodium deoxycholate are harsher and can disrupt interactions, but low concentrations may be necessary for efficient lysis with certain cell types.[1]

Q4: What are the key binding partners of SASS6 that I should consider in my experiments?

SASS6 is a core component of the centriole cartwheel and interacts with several key proteins involved in centriole duplication. These include:

  • STIL (SCL/TAL1 interrupting locus) [6][7][8]

  • CPAP (Centrosomal P4.1-associated protein) [9][10]

  • CEP135 (Centrosomal protein 135) [9][10]

  • SASS6 itself, as it forms homodimers and higher-order oligomers.[3]

Q5: Should I add any stabilizing agents to my buffers?

For some proteins, adding stabilizing agents can improve solubility and stability. Consider adding:

  • Glycerol (5-10%): To stabilize proteins and prevent aggregation.

  • BSA (Bovine Serum Albumin): Can help to reduce non-specific binding.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol for SASS6

This protocol provides a general framework for performing a Co-IP experiment to identify SASS6 binding partners.

1. Cell Lysis

  • Wash cells with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease/phosphatase inhibitors) on ice for 30 minutes.[4]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to a new tube.

2. Pre-clearing the Lysate

  • Add Protein A/G beads to the cleared lysate.

  • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

3. Immunoprecipitation

  • Add the primary antibody against SASS6 (or the bait protein) to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add equilibrated Protein A/G beads to the lysate-antibody mixture.

  • Incubate for another 1-2 hours at 4°C with gentle rotation.

4. Washing

  • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

  • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).

  • After the final wash, carefully remove all supernatant.

5. Elution

  • Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Alternatively, use a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) if you wish to perform downstream functional assays.

6. Analysis

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SASS6 and potential binding partners.

Buffer Component Concentration Ranges for Optimization

Component Typical Concentration Range Purpose Considerations
Buffer (e.g., Tris-HCl, HEPES) 20 - 50 mMMaintain pHEnsure the buffer's pKa is close to the desired pH.
pH 7.2 - 8.0Mimic physiological conditionsCan be adjusted based on the pI of SASS6 and its binding partners.
Salt (e.g., NaCl, KCl) 50 - 500 mMModulate ionic interactionsStart at 150 mM. Lower for weak interactions, higher to reduce background.
Non-ionic Detergent (e.g., NP-40, Triton X-100) 0.1 - 1.0%Solubilize proteins, reduce non-specific bindingEssential for membrane-associated or poorly soluble proteins.
Glycerol 5 - 20%Protein stabilizationCan increase viscosity, which may affect binding kinetics.
Reducing Agents (e.g., DTT, β-mercaptoethanol) 1 - 5 mMPrevent oxidation of cysteine residuesOmit if disulfide bonds are critical for the interaction.
Protease/Phosphatase Inhibitors As recommended by manufacturerPrevent protein degradation/dephosphorylationAlways add fresh to the lysis buffer.

Visualizing Experimental and Logical Workflows

experimental_workflow Experimental Workflow for Buffer Optimization start Start with Standard Lysis Buffer (e.g., 50mM Tris, 150mM NaCl, 1% NP-40) lysis Perform Co-IP/Pull-down start->lysis analysis Analyze Results (Western Blot) lysis->analysis no_signal Low/No Signal? analysis->no_signal high_background High Background? no_signal->high_background No optimize_lysis Optimize Lysis Buffer - Try stronger buffer (RIPA) - Add sonication no_signal->optimize_lysis Yes optimize_binding Optimize Binding/Wash Buffer - Decrease salt concentration - Use milder detergent no_signal->optimize_binding If lysis is sufficient optimize_wash Optimize Wash Buffer - Increase salt concentration - Increase detergent concentration - Increase number of washes high_background->optimize_wash Yes successful_ip Successful IP high_background->successful_ip No optimize_lysis->lysis optimize_binding->lysis optimize_wash->lysis

Caption: Experimental workflow for optimizing SASS6 binding assay buffer conditions.

troubleshooting_flowchart Troubleshooting Logic for SASS6 Binding Assays start Problem Encountered check_input Check Input/Lysate Control: Is the protein of interest expressed? start->check_input check_antibody Check Antibody: Is it validated for IP? check_input->check_antibody Yes solution Problem Resolved check_input->solution No, optimize expression check_beads Check Beads: Are they appropriate for the antibody? check_antibody->check_beads Yes check_antibody->solution No, use a different antibody check_buffers Review Buffer Composition: Lysis, Wash, and Elution Buffers check_beads->check_buffers Yes check_beads->solution No, change beads adjust_lysis Adjust Lysis Buffer: - Change detergent - Alter salt concentration check_buffers->adjust_lysis adjust_wash Adjust Wash Conditions: - Increase stringency - Increase wash steps check_buffers->adjust_wash preclear Implement Pre-clearing Step adjust_lysis->preclear adjust_wash->preclear crosslink Consider In-vivo Crosslinking preclear->crosslink crosslink->solution

Caption: Logical troubleshooting flowchart for SASS6 binding assay issues.

References

Technical Support Center: Avoiding Artifacts in SASS6 Overexpression Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in SASS6 overexpression studies.

Troubleshooting Guides

Problem 1: Low or No SASS6 Expression

Q: I've transfected my cells with a SASS6 expression vector, but I can't detect the protein by Western blot. What could be the problem?

A: Several factors can contribute to low or no protein expression. Here's a step-by-step troubleshooting guide:

  • Verify Plasmid Integrity:

    • Sequencing: Ensure the SASS6 coding sequence is correct and in-frame with any fusion tags.

    • Plasmid Prep Quality: Use a high-quality plasmid preparation for transfection.

  • Optimize Transfection:

    • Transfection Reagent: Use a reagent known to be effective for your cell line.

    • DNA Concentration: Titrate the amount of plasmid DNA used for transfection.

    • Cell Confluency: Transfect cells at their optimal confluency (typically 70-90%).

  • Check Post-Transfection Steps:

    • Harvest Time: Harvest cells at different time points post-transfection (e.g., 24, 48, 72 hours) to determine the peak expression time.

    • Lysis Buffer: Use a lysis buffer that efficiently extracts nuclear and cytoplasmic proteins.

  • Control Your Experiment:

    • Positive Control: Include a positive control vector (e.g., expressing GFP) to verify transfection efficiency.

    • Endogenous Control: If your antibody is sensitive enough, you may be able to detect the endogenous SASS6 in some cell lines.

Problem 2: SASS6 Protein Aggregation

Q: My Western blot shows high molecular weight smears or bands in the stacking gel, suggesting SASS6 aggregation. How can I prevent this?

A: SASS6, like many proteins involved in forming large complexes, has a tendency to aggregate when overexpressed. This can lead to non-functional protein and cellular toxicity.

  • Expression Level and Duration:

    • Use Inducible Systems: Employ tetracycline (B611298) (Tet-On) or Cumate-inducible systems to tightly control the level and duration of SASS6 expression. This is the most effective way to prevent aggregation.

    • Lower Inducer Concentration: If using an inducible system, perform a dose-response curve with the inducer to find the lowest concentration that gives a detectable, yet physiological, level of expression.

  • Cell Lysis and Sample Preparation:

    • Reducing Agents: Ensure your lysis buffer and sample loading buffer contain fresh reducing agents like DTT or β-mercaptoethanol to prevent the formation of intermolecular disulfide bonds.

    • Detergents: Including mild, non-denaturing detergents (e.g., 0.1% Triton X-100 or 0.05% Tween-20) in your lysis buffer can help maintain protein solubility.

    • Sonication: Briefly sonicate your cell lysate on ice to shear DNA and help solubilize protein aggregates.

  • Post-Purification (for recombinant protein):

    • Additives: For purified SASS6, consider adding stabilizing agents like glycerol (B35011) (10-20%), L-arginine (50-100 mM), or low concentrations of non-ionic detergents to the storage buffer.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in SASS6 overexpression studies?

A1: The most common artifacts include:

  • Centrosome Amplification: While SASS6 is a key regulator of centriole duplication, excessive overexpression can lead to the formation of more than two centrosomes per cell, a hallmark of genomic instability.[1][2]

  • Mitotic Abnormalities: Overexpression is associated with chromosomal misalignments, lagging chromosomes, and anaphase bridge formation.[1][2]

  • Formation of Ectopic Protein Complexes: High levels of SASS6 can lead to the formation of non-functional, ectopic protein aggregates in the cytoplasm.

  • Cytotoxicity: Sustained high levels of SASS6 expression can be toxic to cells, leading to decreased viability and apoptosis.

  • Mislocalization: A fraction of the overexpressed SASS6 may not localize correctly to the centrosome and may be found diffused in the cytoplasm or in aggregates.

Q2: How can I control the level of SASS6 expression to avoid these artifacts?

A2: The best approach is to use an inducible expression system. Here's a comparison of two common systems:

FeatureTetracycline-Inducible (Tet-On) SystemCumate-Inducible System
Inducer Doxycycline (B596269) (a tetracycline analog)Cumate
Mechanism The transactivator protein (rtTA) binds to the Tet-responsive element (TRE) in the promoter of the target gene only in the presence of doxycycline, activating transcription.The CymR repressor protein binds to the cumate operator (CuO) in the promoter, repressing transcription. Cumate binding to CymR releases it from the operator, allowing transcription.
Pros Widely used, well-characterized, low background expression.Low cytotoxicity of the inducer, rapid induction.
Cons Doxycycline can have off-target effects in some contexts.Less commonly used than the Tet system.

Q3: What are the key domains of the SASS6 protein that I should be aware of?

A3: SASS6 has a conserved domain structure crucial for its function:

  • N-terminal Head Domain: Contains a PISA (Present in SAS-6) motif and is responsible for the head-to-head dimerization of SASS6 molecules.[1] This dimerization is a critical step in forming the central hub of the cartwheel structure.

  • Coiled-Coil Domain: A central region that forms a parallel homodimer, creating an elongated "spoke" of the cartwheel.

  • C-terminal Region: This region is less conserved and is thought to be intrinsically disordered.

Q4: Can overexpression of SASS6 affect ciliogenesis?

A4: Yes. Studies have shown that overexpression of a non-degradable mutant of SASS6 can lead to an increase in both the number and length of cilia.[3][4] This is an important consideration if your research involves studying cilia structure or function.

Q5: How do I assess for cytotoxicity in my SASS6 overexpression experiments?

A5: You can use several standard cell viability assays:

  • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Flow Cytometry with Viability Dyes: Use dyes like Propidium Iodide (PI) or 7-AAD to stain dead cells, which can then be quantified by flow cytometry.

Experimental Protocols & Methodologies

Protocol 1: Inducible SASS6 Overexpression and Analysis

This protocol outlines a general workflow for inducible SASS6 overexpression and subsequent analysis.

  • Vector Construction and Cell Line Generation:

    • Clone the human SASS6 cDNA into an inducible expression vector (e.g., pLVX-TetOne-Puro).

    • Produce lentivirus and transduce your target cell line (e.g., HEK293T, U2OS).

    • Select for stable integrants using the appropriate antibiotic (e.g., puromycin).

  • Induction of SASS6 Expression:

    • Plate the stable cell line at the desired density.

    • The following day, add the inducer (e.g., doxycycline at a final concentration of 10-100 ng/mL) to the culture medium.

    • Culture the cells for the desired period (e.g., 24-72 hours).

  • Western Blot Analysis:

    • Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western blotting using a validated anti-SASS6 antibody.

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips and induce SASS6 expression.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.

    • Incubate with primary antibodies against SASS6 and a centrosomal marker (e.g., gamma-tubulin).

    • Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

    • Mount the coverslips and image using a fluorescence microscope.

Visualizations

SASS6 Signaling Pathway in Centriole Duplication

SASS6_Pathway PLK4 PLK4 STIL STIL PLK4->STIL SASS6 SASS6 STIL->SASS6 Cartwheel Cartwheel Assembly SASS6->Cartwheel self-assembles into CPAP CPAP Procentriole Procentriole Formation CPAP->Procentriole Cartwheel->CPAP

Caption: SASS6 signaling in centriole duplication.

Experimental Workflow for SASS6 Overexpression Studies

SASS6_Workflow Start Start Vector Construct Inducible SASS6 Vector Start->Vector Transfection Transfect/Transduce Cells Vector->Transfection Selection Select Stable Cell Line Transfection->Selection Induction Induce SASS6 Expression Selection->Induction Harvest Harvest Cells Induction->Harvest Analysis Analysis Harvest->Analysis WB Western Blot Analysis->WB Protein Levels IF Immunofluorescence Analysis->IF Localization Viability Cell Viability Assay Analysis->Viability Cytotoxicity End End WB->End IF->End Viability->End

Caption: Workflow for SASS6 overexpression experiments.

References

SASS6 CRISPR Editing Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SASS6 CRISPR editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the SASS6 gene.

Frequently Asked Questions (FAQs)

Q1: What is the function of the SASS6 gene?

The SASS6 gene, also known as Spindle assembly abnormal protein 6 homolog, encodes a protein that is essential for centrosome duplication.[1][2] The SAS-6 protein is a core component of the centriole, a structure critical for cell division, and it plays a crucial role in ensuring that each centriole forms a single new procentriole during the cell cycle.[1][2][3] Proper SASS6 function is vital for maintaining the correct number of centrosomes in a cell.[1][2]

Q2: What are the potential phenotypes of SASS6 knockout or mutation?

Mutations in the SASS6 gene have been associated with microcephalic primordial dwarfism (MCPH).[2] Experimental knockout of SASS6 in mouse embryos leads to a lack of centrioles, activation of cell death pathways, and embryonic arrest.[4][5] In some cell types, such as mouse embryonic stem cells, SASS6 is not required for the initial formation of centrioles but is essential for maintaining their structural integrity and for the formation of cilia.[4][5] Overexpression of SASS6 can lead to an excess of centriolar markers and has been linked to increased ciliogenesis and cell invasion phenotypes in some cancer cells.[2][6]

Q3: What are the common challenges when editing the SASS6 gene using CRISPR-Cas9?

Common challenges in SASS6 CRISPR editing are similar to those encountered with other genes and include low editing efficiency, off-target effects, and difficulties in delivering CRISPR components to the target cells.[7][8] Additionally, since SASS6 is critical for cell cycle progression and viability in many cell types, complete knockout may lead to cell death, making it difficult to obtain viable edited clones.[4][5]

Troubleshooting Guides

Issue 1: Low or No Editing Efficiency

Q: I am not observing any indels at the SASS6 target locus after CRISPR editing. What could be the problem?

A: Low or no editing efficiency is a common issue in CRISPR experiments.[7] Several factors could be contributing to this problem. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Low Editing Efficiency

Low_Editing_Efficiency cluster_start Start cluster_gRNA Guide RNA Optimization cluster_delivery Delivery System Optimization cluster_analysis Analysis and Cell-Specific Issues cluster_end Resolution Start Low/No Editing Efficiency Observed gRNA_Design 1. Verify gRNA Design - Check for specificity and on-target scores. - Ensure PAM sequence is correct. Start->gRNA_Design gRNA_Quality 2. Assess gRNA Quality - Verify integrity of synthetic or transcribed gRNA. gRNA_Design->gRNA_Quality Test_gRNAs 3. Test Multiple gRNAs - Design and test 2-3 different gRNAs for the target region. gRNA_Quality->Test_gRNAs Delivery_Method 4. Optimize Delivery Method - Titrate concentrations of CRISPR components. - Optimize electroporation parameters or transfection reagents. Test_gRNAs->Delivery_Method Cas9_Expression 5. Confirm Cas9 Expression & Activity - Use a validated positive control gRNA. - Check for Cas9 expression via Western blot or fluorescence. Delivery_Method->Cas9_Expression Detection_Method 6. Verify Detection Method - Ensure indel detection assay (e.g., T7E1, Sanger sequencing) is sensitive enough. Cas9_Expression->Detection_Method Cell_Health 7. Check Cell Health & Type - Ensure cells are healthy and transfectable. - SASS6 knockout may be lethal; consider conditional knockout. Detection_Method->Cell_Health Success Editing Efficiency Improved Cell_Health->Success

Caption: Troubleshooting workflow for low CRISPR editing efficiency.

  • Guide RNA (gRNA) Design and Quality:

    • Re-evaluate your gRNA design: Use updated design tools to predict on-target efficiency and potential off-target sites.[9][10][11] Ensure the gRNA sequence is specific to the SASS6 gene in your model organism.

    • Check for SNPs: Polymorphisms in the target sequence of your cell line can disrupt gRNA binding. Sequence the target region to confirm it matches the reference genome.

    • Test multiple gRNAs: The efficiency of gRNAs can be highly variable. It is recommended to test at least two to three different gRNAs targeting your region of interest.[12]

  • Delivery of CRISPR Components:

    • Optimize delivery method: The efficiency of delivering plasmids, mRNA, or ribonucleoprotein (RNP) complexes can vary significantly between cell types.[13][14][15] Refer to the table below for a comparison of common delivery methods.

    • Confirm Cas9 expression: Ensure that the Cas9 nuclease is being expressed in your cells. This can be verified by Western blot or by using a plasmid with a fluorescent reporter.

    • Use a positive control: To confirm that your delivery system and Cas9 are active, use a gRNA that has been validated to work efficiently in your cell type (e.g., targeting a non-essential gene like HPRT).[7]

  • Cell Viability:

    • SASS6 may be an essential gene: In many cell types, SASS6 is critical for cell division. A successful knockout may lead to cell cycle arrest or apoptosis, resulting in the depletion of edited cells from the population.[4][5][16] Consider using an inducible Cas9 system or generating a conditional knockout.

Table 1: Comparison of CRISPR-Cas9 Delivery Methods

Delivery MethodCargo TypeProsCons
Plasmid Transfection DNACost-effective; readily available reagents.Risk of integration into the genome; prolonged expression can increase off-target effects.[13][15]
Viral Transduction (e.g., Lentivirus, AAV) DNA/RNAHigh efficiency in a wide range of cell types, including primary and non-dividing cells.[14][17]More complex to produce; risk of insertional mutagenesis and immunogenicity.[14][18]
mRNA Transfection RNATransient expression, reducing off-target effects; no risk of genomic integration.[15][19]RNA can be unstable; may require optimization of delivery.
Ribonucleoprotein (RNP) Electroporation Protein/RNA ComplexRapidly cleared from the cell, minimizing off-target effects; no risk of genomic integration.[13][15][20]Can be cytotoxic; requires optimization of electroporation parameters; cost of recombinant Cas9 protein.[13]
Issue 2: High Off-Target Effects

Q: My SASS6 editing experiment is successful, but I am detecting mutations at unintended genomic sites. How can I reduce off-target effects?

A: Off-target effects are a significant concern in CRISPR experiments as they can lead to unintended consequences and confound experimental results.[20][21] Here are strategies to minimize off-target mutations.

Logical Flow for Minimizing Off-Target Effects

Off_Target_Mitigation cluster_start Start cluster_design gRNA & Cas9 Selection cluster_delivery Delivery & Expression Control cluster_advanced Advanced Strategies cluster_end Verification Start High Off-Target Effects Detected gRNA_Select 1. Use High-Fidelity gRNA Design Tools - Select gRNAs with high specificity scores. Start->gRNA_Select Cas9_Variant 2. Use High-Fidelity Cas9 Variants - e.g., SpCas9-HF1, eSpCas9. gRNA_Select->Cas9_Variant RNP_Delivery 3. Use RNP Delivery - Limits the lifetime of the Cas9/gRNA complex. Cas9_Variant->RNP_Delivery Titrate_Dose 4. Titrate CRISPR Components - Use the lowest effective concentration. RNP_Delivery->Titrate_Dose Nickase 5. Use Cas9 Nickases - Requires two gRNAs, increasing specificity. Titrate_Dose->Nickase Verification 6. Verify Off-Target Reduction - Perform unbiased off-target analysis (e.g., GUIDE-seq). Nickase->Verification

Caption: Strategies to mitigate off-target effects in CRISPR editing.

  • gRNA Design:

    • Utilize bioinformatics tools that predict potential off-target sites for your chosen gRNA.[21][22] Select a gRNA with the fewest and least likely off-target sites.

    • Consider using truncated gRNAs (17-18 nucleotides instead of 20), which have been shown to have higher specificity in some cases.[23]

  • Choice of Cas9 Nuclease:

    • Employ high-fidelity Cas9 variants (e.g., eSpCas9(1.1), SpCas9-HF1) that have been engineered to have reduced off-target activity.[10][19][22]

  • Delivery Method:

    • Deliver the CRISPR components as ribonucleoprotein (RNP) complexes instead of plasmids.[19][20] The Cas9 protein and gRNA are cleared from the cell relatively quickly, limiting the time available for off-target cleavage.[19]

    • Titrate the amount of Cas9 and gRNA delivered to the cells to find the lowest concentration that still gives acceptable on-target editing efficiency.[7]

  • Advanced Approaches:

    • Use a Cas9 nickase paired with two gRNAs to create a double-strand break. This approach requires two gRNA binding events in close proximity, significantly increasing specificity.[22]

Experimental Protocols

Protocol 1: Verification of SASS6 Editing by Sanger Sequencing and TIDE Analysis

This protocol outlines the steps to verify the presence of insertions and deletions (indels) at the SASS6 target locus.

  • Genomic DNA Extraction: 48-72 hours post-transfection, harvest a portion of the edited and control cells. Extract genomic DNA using a standard kit.

  • PCR Amplification: Design primers to amplify a 400-600 bp region surrounding the SASS6 target site. Perform PCR using a high-fidelity polymerase on the genomic DNA from both edited and control samples.

  • PCR Product Purification: Run the PCR products on an agarose (B213101) gel to confirm the correct size. Purify the PCR products from the gel or directly from the PCR reaction.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using one of the PCR primers.

  • TIDE Analysis: Analyze the resulting .ab1 sequencing files using a web-based tool like TIDE (Tracking of Indels by Decomposition). This tool compares the sequencing chromatogram of the edited sample to the control sample to identify and quantify the frequency of different indels.

Protocol 2: Western Blot to Confirm SASS6 Protein Knockout

This protocol is to confirm the loss of SASS6 protein expression following successful gene editing.

  • Protein Lysate Preparation: Harvest edited and control cells and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for SASS6 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with an HRP-conjugated antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loss of the SASS6 band in the edited samples compared to the control indicates a successful knockout.

SASS6 Signaling and Functional Pathway

The SAS-6 protein is a central player in the process of centriole duplication, which is tightly regulated throughout the cell cycle.

Simplified SASS6 Pathway in Centriole Duplication

SASS6_Pathway cluster_pathway SASS6 in Centriole Duplication PLK4 PLK4 Kinase STIL STIL PLK4->STIL recruits & phosphorylates SASS6 SASS6 STIL->SASS6 recruits Cartwheel Cartwheel Assembly SASS6->Cartwheel forms scaffold Procentriole Procentriole Formation Cartwheel->Procentriole Centriole_Dup Centriole Duplication Procentriole->Centriole_Dup

Caption: Simplified pathway of SASS6 function in centriole duplication.

The master kinase PLK4 initiates centriole duplication and recruits other key proteins, including STIL.[4] STIL then recruits SASS6 to the site of new centriole formation.[2][4] SASS6 molecules self-assemble to form the central "cartwheel" structure, which acts as a scaffold and establishes the nine-fold symmetry of the new procentriole.[3] This entire process ensures that a cell faithfully duplicates its centrosomes once per cell cycle, which is essential for proper mitotic spindle formation and accurate chromosome segregation.

References

SASS6 Antibody Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SASS6 antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is SASS6 and what is its primary function?

Spindle assembly abnormal protein 6 homolog (SASS6) is a key regulatory protein essential for centriole duplication.[1][2] Centrioles are core components of the centrosome, which serves as the primary microtubule-organizing center in animal cells and is crucial for cell division. SASS6 is a central component of the cartwheel structure, which establishes the nine-fold symmetry of a new centriole.[1][3] The levels of SASS6 oscillate during the cell cycle; it accumulates at the end of G1 phase and is degraded during mitosis.[4]

Q2: What is the expected molecular weight of SASS6 in a Western Blot?

The predicted molecular weight of human SASS6 is approximately 74 kDa.[5] However, the observed molecular weight in a Western Blot may vary due to post-translational modifications such as ubiquitination and phosphorylation.[6][7]

Q3: In which cellular compartment does SASS6 localize?

SASS6 is a centrosomal protein.[8] Specifically, it localizes to the centrioles and is transiently associated with nascent procentrioles during their formation. Therefore, in immunofluorescence experiments, a punctate staining pattern at the centrosome is expected.

Q4: Which cell lines are recommended as positive controls for SASS6 expression?

HeLa, MCF-7, HepG2, A549, and HCT116 cell lines have been reported to express SASS6 and can be used as positive controls in Western Blotting and Immunofluorescence.[8][9] Human testis tissue is also a good positive control.[8]

Q5: Are there any recommended negative controls?

For a negative control, cells with siRNA-mediated knockdown of SASS6 can be used to validate antibody specificity. Additionally, SASS6 knockout mouse embryonic stem cells (mESCs) can serve as a negative control.[3]

Troubleshooting Guides

Western Blotting

Q: I am observing multiple bands in my Western Blot. What could be the cause?

Multiple bands when probing for SASS6 can arise from several factors:

  • Protein Degradation: Lower molecular weight bands may indicate proteolytic degradation of SASS6.[10][11]

    • Solution: Always use fresh cell lysates and add a protease inhibitor cocktail to your lysis buffer.[10][11]

  • Post-Translational Modifications (PTMs): Higher molecular weight bands could be due to PTMs like ubiquitination or phosphorylation, which SASS6 is known to undergo.[6][7][11]

    • Solution: Consult the literature for known PTMs of SASS6. You can treat your lysate with appropriate enzymes (e.g., a deubiquitinase or phosphatase) to see if the higher molecular weight bands shift.

  • Protein Multimers: SASS6 is known to form homodimers.[2] Insufficient sample reduction can lead to the appearance of higher molecular weight bands corresponding to dimers or larger oligomers.[10]

    • Solution: Ensure complete reduction of your samples by adding fresh DTT or β-mercaptoethanol to your loading buffer and boiling the samples for an adequate amount of time before loading.[10][12]

  • Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins.

    • Solution: Optimize the antibody concentrations. Titrate the primary antibody and use the lowest concentration of secondary antibody that still provides a good signal. Increase the stringency of your washes by adding a detergent like Tween-20.[11]

Q: I am not getting any signal or a very weak signal in my Western Blot. What should I do?

A weak or absent signal for SASS6 can be addressed by considering the following:

  • Low Protein Expression: The cell line or tissue you are using may have low endogenous levels of SASS6.

    • Solution: Use a positive control cell line known to express SASS6 (e.g., HeLa, MCF-7) to confirm your experimental setup is working.[8] Increase the amount of protein loaded onto the gel.

  • Inactive Antibody: The antibody may have lost its activity.

    • Solution: Ensure the antibody has been stored correctly according to the manufacturer's datasheet. Avoid repeated freeze-thaw cycles.

  • Suboptimal Antibody Dilution: The antibody concentration may be too low.

    • Solution: Optimize the primary antibody concentration by performing a titration. Try incubating the primary antibody overnight at 4°C.[13]

  • Inefficient Protein Transfer: The transfer of SASS6 from the gel to the membrane may be incomplete.

    • Solution: Verify a successful transfer by staining the membrane with Ponceau S before blocking. For a protein of ~74 kDa, ensure adequate transfer time and appropriate buffer composition.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

Q: I am observing high background or non-specific staining in my immunofluorescence experiment.

High background can obscure the specific SASS6 signal at the centrosome. Here are some potential causes and solutions:

  • Antibody Concentration is Too High: Both primary and secondary antibody concentrations can contribute to background.[14]

    • Solution: Titrate your primary antibody to find the optimal concentration that gives a clear signal with low background. Also, optimize the secondary antibody concentration.[14]

  • Inadequate Blocking: Insufficient blocking can lead to non-specific binding of antibodies.

    • Solution: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) and block for a sufficient amount of time.

  • Non-specific Secondary Antibody Binding: The secondary antibody may be binding to non-target proteins.

    • Solution: Run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody.[14]

  • Autofluorescence: Some cell types exhibit natural fluorescence.

    • Solution: Examine an unstained sample under the microscope to check for autofluorescence. If present, you may need to use specific quenching agents or choose fluorophores with different excitation/emission spectra.

Q: The SASS6 signal is not localized to the centrosome as expected.

Incorrect localization of the SASS6 signal can be due to several factors:

  • Cell Cycle Stage: SASS6 localization and levels fluctuate throughout the cell cycle. It is recruited to centrioles at the onset of duplication.[2]

    • Solution: Synchronize your cells to enrich for a population in the G1/S phase to better visualize centrosomal localization.

  • Fixation and Permeabilization Issues: The fixation method may be masking the epitope, or permeabilization may be insufficient.

    • Solution: Different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) can affect antibody binding. Refer to the antibody datasheet for recommended fixation protocols. Ensure adequate permeabilization (e.g., with Triton X-100) to allow the antibody to access the centrosome.

Quantitative Data Summary

Antibody ApplicationRecommended Dilution Range
Western Blot (WB)1:500 - 1:20,000
Immunofluorescence (IF) / Immunocytochemistry (ICC)1:100 - 1:1,000
Immunoprecipitation (IP)0.5-4.0 µg per 1.0-3.0 mg of lysate
Immunohistochemistry (IHC)1:20 - 1:1,000

Note: These are general ranges. Always refer to the specific antibody datasheet for optimal, lot-specific recommendations and perform your own titration for best results.

Key Experimental Protocols

Western Blotting Protocol for SASS6
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.

  • Electrophoresis: Mix 20-30 µg of protein lysate with Laemmli sample buffer, boil for 5-10 minutes at 95-100°C, and load onto an SDS-PAGE gel (a 7.5% gel is suitable for the ~74 kDa SASS6 protein).

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the SASS6 primary antibody at the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the appropriate dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and image the blot.

Immunofluorescence Protocol for SASS6
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If using PFA fixation, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1-5% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the SASS6 primary antibody at the recommended dilution (e.g., 1:200) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) in blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step as in step 7.

  • Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Signaling Pathways and Workflows

Centriole Duplication Pathway

The following diagram illustrates the core pathway of centriole duplication, highlighting the central role of SASS6. The process is initiated by the master kinase PLK4, which then recruits STIL and SASS6 to the site of new centriole formation. SASS6 is crucial for forming the cartwheel structure that templates the new centriole.

Centriole_Duplication PLK4 PLK4 Kinase STIL STIL PLK4->STIL recruits & phosphorylates SASS6 SASS6 STIL->SASS6 recruits Cartwheel Cartwheel Formation SASS6->Cartwheel initiates Procentriole Procentriole Assembly Cartwheel->Procentriole templates

Caption: Core pathway of centriole duplication initiation.

SASS6 Antibody Western Blot Workflow

This diagram outlines the key steps in performing a Western Blot experiment using a SASS6 antibody.

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection Lysate Cell Lysis (with Protease Inhibitors) Quantify Protein Quantification (BCA Assay) Lysate->Quantify Denature Sample Denaturation (Boil in Laemmli Buffer) Quantify->Denature SDSPAGE SDS-PAGE Denature->SDSPAGE Transfer Membrane Transfer (PVDF/Nitrocellulose) SDSPAGE->Transfer Block Blocking (5% Milk or BSA) Transfer->Block Primary Primary Antibody Incubation (anti-SASS6) Block->Primary Secondary Secondary Antibody Incubation (HRP-conjugated) Primary->Secondary ECL ECL Substrate Secondary->ECL Imaging Imaging ECL->Imaging

References

Technical Support Center: SASS6 Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background in SASS6 pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background in a SASS6 pull-down assay?

High background in SASS6 pull-down assays can originate from several sources, including non-specific binding of proteins to the affinity beads, the antibody, or the tagged-SASS6 protein itself. Other contributing factors include insufficient washing, cell lysis conditions that are too harsh or too gentle, and contamination of reagents.[1][2]

Q2: How can I prevent non-specific binding to the affinity beads?

To minimize non-specific binding to the beads, a pre-clearing step is highly recommended.[1][2] This involves incubating the cell lysate with beads that do not have the antibody or affinity ligand bound before the actual pull-down. This step captures proteins that would non-specifically bind to the beads. Additionally, blocking the beads with an irrelevant protein, such as Bovine Serum Albumin (BSA), can help reduce background.[2]

Q3: What is the ideal lysis buffer composition for a SASS6 pull-down?

The ideal lysis buffer should efficiently solubilize SASS6 and its potential binding partners without disrupting their interaction or causing non-specific protein aggregation. A common starting point is a RIPA buffer with a mild detergent like NP-40 or Triton X-100. The salt concentration may need to be optimized; higher salt concentrations (e.g., 300-500 mM NaCl) can reduce weaker, non-specific ionic interactions. Always include protease and phosphatase inhibitors in your lysis buffer to maintain protein integrity.

Q4: How critical are the washing steps?

Washing steps are crucial for removing non-specifically bound proteins.[3] The number of washes, duration of each wash, and the composition of the wash buffer should be optimized. Increasing the stringency of the wash buffer, for instance by slightly increasing the detergent or salt concentration, can help reduce background. However, overly stringent conditions may disrupt the specific interaction between SASS6 and its binding partners.

Troubleshooting Guide

High background in your SASS6 pull-down assay can obscure true interactions. This guide provides a systematic approach to identifying and resolving common issues.

Problem: High background in the negative control lane (e.g., IgG control or beads alone).

This indicates that proteins are binding non-specifically to the antibody or the beads.

Possible Cause Recommended Solution
Non-specific antibody binding Use a high-quality, affinity-purified antibody specific for SASS6. Ensure the control IgG is from the same species and of the same isotype as the primary antibody. Consider cross-adsorbed secondary antibodies if applicable.
Non-specific binding to beads Pre-clear the lysate by incubating it with beads alone before adding the antibody.[1][2][4] Block the beads with 1% BSA in PBST for at least 1 hour before use.[2] Consider switching to a different type of bead (e.g., from agarose (B213101) to magnetic beads, which may have lower non-specific binding).[1]
Insufficient blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time.[3]
Inadequate washing Increase the number of washes (e.g., from 3 to 5) and the volume of wash buffer. Increase the detergent concentration (e.g., Tween-20 or Triton X-100) in the wash buffer to 0.05-0.1%.[2]
Problem: Smeared background or many non-specific bands in the SASS6 pull-down lane.

This suggests that a wide range of proteins are non-specifically interacting with the bait protein or aggregating.

Parameter Recommendation
Lysis Buffer Composition Optimize the detergent and salt concentrations. Try a range of NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM) to find the best balance between disrupting non-specific interactions and maintaining the specific SASS6 interaction.
Protease Inhibitors Ensure a fresh and complete protease inhibitor cocktail is added to the lysis buffer to prevent protein degradation, which can lead to non-specific binding.[5]
Lysate Concentration Using an excessively high concentration of cell lysate can overload the system and increase the likelihood of non-specific interactions. Try reducing the total protein amount used in the pull-down.[2]
Incubation Times Reduce the incubation time of the lysate with the antibody-bead complex to minimize the chance of non-specific binding.

Experimental Protocols

Key Experimental Workflow: SASS6 Pull-Down Assay

The following diagram outlines a typical workflow for a SASS6 pull-down assay, highlighting key steps for minimizing background.

SASS6_Pulldown_Workflow cluster_prep Preparation cluster_binding Binding cluster_wash_elute Wash & Elution cluster_analysis Analysis prep_lysate 1. Prepare Cell Lysate (with protease inhibitors) preclear 2. Pre-clear Lysate (incubate with beads) prep_lysate->preclear Reduces non-specific binding to beads incubation 4. Incubation (add pre-cleared lysate to Ab-bead complex) preclear->incubation prep_beads 3. Prepare Antibody-Bead Complex (block beads, bind antibody) prep_beads->incubation washing 5. Washing Steps (stringent buffer) incubation->washing Crucial for removing background proteins elution 6. Elution (e.g., low pH or SDS buffer) washing->elution analysis 7. Analysis (SDS-PAGE, Western Blot, Mass Spec) elution->analysis

Caption: Workflow for a SASS6 pull-down assay.

Troubleshooting Logic for High Background

This decision tree can guide you through troubleshooting high background issues in your SASS6 pull-down experiments.

Troubleshooting_Logic start High Background in SASS6 Pull-Down check_control Is background high in IgG/beads-only control? start->check_control sol_beads_ab Focus on Beads & Antibody: - Pre-clear lysate - Block beads effectively - Use high-quality antibody - Optimize antibody concentration check_control->sol_beads_ab  Yes   sol_binding_wash Focus on Binding & Washing: - Increase wash stringency  (more washes, higher salt/detergent) - Optimize lysis buffer - Reduce lysate concentration - Decrease incubation time check_control->sol_binding_wash  No  

References

challenges in SASS6 live-cell imaging phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SASS6 live-cell imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges of imaging the centriolar protein SASS6 in living cells, with a particular focus on mitigating phototoxicity.

FAQs and Troubleshooting Guides

This section provides answers to common problems encountered during SASS6 live-cell imaging experiments.

Q1: My fluorescently-tagged SASS6 signal is very dim and difficult to detect. What are the common causes and how can I improve the signal-to-noise ratio (SNR)?

A low signal-to-noise ratio is a frequent challenge when imaging SASS6 due to its low endogenous expression levels. Several factors can contribute to a weak signal and high background noise.

Common Causes of Low Signal:

  • Low Expression Levels: SASS6 is not an abundant protein, and overexpression can lead to artifacts such as centriole amplification.

  • Photobleaching: The fluorescent protein tag on SASS6 can be quickly destroyed by excessive excitation light.[1]

  • Suboptimal Fluorophore Choice: Not all fluorescent proteins are equally bright or photostable.

  • Inefficient Light Collection: Using an objective with a low numerical aperture (NA) will result in poor light collection.

Common Sources of Noise:

  • Shot Noise: Inherent statistical fluctuations in the arrival of photons at the detector, more pronounced at low signal levels.[2]

  • Detector Noise: Thermal and read noise from the camera can obscure a weak signal.[3]

  • Cellular Autofluorescence: Cells naturally fluoresce, which can create a high background, especially when using blue or green excitation light.

Troubleshooting and Optimization Strategies:

  • Optimize Fluorescent Protein Selection: Choose bright and photostable fluorescent proteins. For instance, mNeonGreen has been shown to be significantly brighter than standard GFP.[4]

  • Use a High-NA Objective: An objective with a high numerical aperture is crucial for maximizing the collection of emitted photons.

  • Optimize Excitation Power and Exposure Time: Start with low laser power (e.g., 0.5-5% of maximum) and a moderate exposure time (e.g., 100-300 ms). Gradually increase the laser power or exposure time while monitoring the signal and assessing for signs of phototoxicity. For very dim signals, longer exposure times are generally preferred over increasing laser power to minimize phototoxicity.[3][5]

  • Image Binning: Binning pixels on the camera (e.g., 2x2) can increase the signal-to-noise ratio at the expense of some spatial resolution.

  • Use Denoising Algorithms: Post-acquisition processing with denoising algorithms can help to clarify images with low SNR.

Q2: I am observing abnormal centriole numbers and mitotic defects in my SASS6 live-cell imaging experiments. Could this be due to phototoxicity?

Yes, phototoxicity is a major concern in live-cell imaging and can induce a range of cellular abnormalities that can be misinterpreted as genuine experimental results.

Phototoxicity-Induced Artifacts:

  • Mitotic Arrest and Prolongation: High doses of excitation light can cause cells to arrest or spend a longer time in mitosis.[6]

  • Centrosome Duplication Errors: Phototoxic stress can interfere with the tightly regulated process of centriole duplication, leading to an abnormal number of centrosomes.

  • Cell Cycle Arrest: Light-induced DNA damage can trigger cell cycle checkpoints, leading to arrest.[1]

  • Apoptosis: Excessive phototoxicity will lead to programmed cell death.

Experimental Workflow to Assess Phototoxicity:

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis cluster_2 Phenotype Assessment cluster_3 Conclusion Start Design SASS6 Live-Cell Imaging Experiment Control Establish Control Group (Unlabeled or Low Light) Start->Control Test Image SASS6-FP Cells (Varying Light Doses) Start->Test Acquire Acquire Time-Lapse Images Control->Acquire Test->Acquire Analyze Quantify Cellular Phenotypes Acquire->Analyze Mitosis Mitotic Duration & Defects Analyze->Mitosis Centrioles Centriole Number & Morphology Analyze->Centrioles Viability Cell Viability (e.g., Apoptosis Assay) Analyze->Viability Compare Compare Test vs. Control Mitosis->Compare Centrioles->Compare Viability->Compare Conclusion Determine Non-Perturbing Imaging Conditions Compare->Conclusion

Caption: Workflow for assessing phototoxicity in SASS6 live-cell imaging.

Mitigation Strategies:

  • Minimize Light Exposure: Use the lowest possible laser power and the longest acceptable exposure time. Avoid continuous illumination by using shutters that are synchronized with the camera acquisition.

  • Use Red-Shifted Fluorophores: Longer wavelength excitation light (e.g., for mCherry or other red fluorescent proteins) is generally less phototoxic than blue or green light.[6]

  • Incorporate Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or ascorbic acid can help neutralize reactive oxygen species (ROS) generated during imaging.[7]

  • Control for Phototoxicity: Always include control groups in your experiment, such as unlabeled cells or cells imaged with very low light exposure, to distinguish between treatment effects and imaging-induced artifacts.

Q3: What are the key steps in a SASS6 live-cell imaging protocol that minimizes phototoxicity?

A well-designed protocol is essential for successful and artifact-free imaging of SASS6.

Detailed Experimental Protocol: Low-Phototoxicity SASS6 Live-Cell Imaging

1. Cell Culture and Transfection:

  • Culture cells in a glass-bottom dish suitable for high-resolution microscopy.
  • Transfect cells with a vector encoding SASS6 fused to a bright, photostable fluorescent protein (e.g., mNeonGreen or mCherry). Use a low amount of plasmid DNA to achieve near-endogenous expression levels.
  • Allow cells to express the fusion protein for 24-48 hours before imaging.

2. Microscope Setup:

  • Use an inverted microscope equipped with a high numerical aperture (NA ≥ 1.4) oil immersion objective.
  • Ensure the microscope is equipped with a sensitive camera (e.g., sCMOS or EMCCD).
  • Use appropriate filter sets that are optimized for your chosen fluorescent protein to maximize signal detection and minimize bleed-through.

3. Imaging Conditions:

  • Maintain cells at 37°C and 5% CO2 in a stage-top incubator.
  • Use phenol (B47542) red-free imaging medium to reduce background fluorescence.
  • Consider adding an antioxidant such as Trolox (100-200 µM) or ascorbic acid (100-200 µM) to the imaging medium.

4. Image Acquisition Parameters:

ParameterRecommended Starting PointNotes
Laser Power 0.5 - 5%Use the lowest power that provides a detectable signal.
Exposure Time 100 - 300 msLonger exposures with lower laser power are generally less phototoxic.
Time Interval As long as possibleThe interval should be determined by the dynamics of the process you are studying.
Z-stack Minimal number of slicesOnly acquire a Z-stack if necessary for your analysis to reduce overall light exposure.

5. Post-Acquisition Analysis:

  • Use image analysis software to track SASS6 foci and quantify their dynamics.
  • Monitor cells for any morphological signs of phototoxicity (e.g., blebbing, vacuolization, mitotic arrest).

SASS6 in the Centriole Duplication Pathway and the Impact of Phototoxicity

SASS6 is a key scaffolding protein essential for the initiation of centriole duplication. It forms the central cartwheel structure upon which the new procentriole is built.

Simplified Centriole Duplication Pathway:

G PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SASS6 SASS6 STIL->SASS6 recruits Cartwheel Cartwheel Assembly SASS6->Cartwheel self-assembles into Procentriole Procentriole Formation Cartwheel->Procentriole scaffolds

Caption: Key steps in the SASS6-mediated centriole duplication pathway.

Phototoxicity can disrupt this delicate process. For example, light-induced stress can alter the activity of kinases like PLK4 or interfere with the recruitment of STIL and SASS6, leading to errors in cartwheel assembly and ultimately, abnormal centriole numbers. Therefore, it is critical to use imaging conditions that do not perturb the natural dynamics of these proteins.

By following the guidelines and protocols outlined in this technical support center, researchers can improve the quality and reliability of their SASS6 live-cell imaging data and avoid misleading artifacts caused by phototoxicity.

References

Technical Support Center: Optimizing Fixation Methods for SASS6 Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation methods for the electron microscopy of the SASS6 protein and the centriolar cartwheel structure.

Troubleshooting Guides

This section addresses specific issues that may be encountered during sample preparation for SASS6 electron microscopy.

Issue 1: SASS6 Protein Aggregation in the Sample

Q: My electron micrographs show large, irregular protein aggregates, obscuring the view of individual SASS6 cartwheel structures. What is the cause and how can I resolve this?

A: Protein aggregation is a frequent challenge in electron microscopy sample preparation. Several factors can contribute to this issue when working with SASS6.

Troubleshooting Steps:

  • Optimize Protein Concentration: High protein concentrations can promote aggregation. The ideal concentration is sample-dependent, but for negative staining, a starting range of 0.01-0.1 mg/mL is recommended. For cryo-EM, concentrations are typically higher, but it's crucial to determine the lowest concentration that provides a sufficient number of particles.

  • Refine Buffer Composition: The buffer environment is critical for SASS6 stability.

    • pH: Maintain a buffer pH that is optimal for SASS6 stability, generally around 7.4. Deviations can lead to protein denaturation and aggregation.

    • Salt Concentration: While low ionic strength buffers can enhance contrast in negative stain EM, they may not be ideal for protein stability. Experiment with varying salt concentrations (e.g., 50-150 mM NaCl or KCl) to find a balance between image contrast and sample integrity.

  • Consider Additives: Small amounts of detergent (e.g., 0.01% Tween-20) can help prevent non-specific aggregation. However, be cautious with detergents in cryo-EM as they can interfere with the vitrification process.

  • Ensure High Purity: Contaminants can act as nucleation points for aggregation. A final purification step using size-exclusion chromatography (SEC) is highly recommended to separate SASS6 oligomers from aggregates.

  • Proper Sample Handling: Avoid repeated freeze-thaw cycles. Aliquot purified SASS6 and store it at -80°C, using a fresh aliquot for each experiment. Keep the sample on ice during preparation.

Issue 2: Inconsistent or Heterogeneous SASS6 Cartwheel Structures

Q: My micrographs display a mixture of complete rings, partial rings, and disassembled spokes. What could be causing this heterogeneity?

A: The observation of incomplete or varied SASS6 cartwheel structures can stem from issues with the fixation process, which may not be adequately preserving the delicate nine-fold symmetry of the cartwheel.

Troubleshooting Steps:

  • Evaluate Primary Fixation:

    • Glutaraldehyde (B144438) Concentration: The concentration of glutaraldehyde is critical. While a common starting point is 2.5%, this may be too harsh for preserving the fine structure of the SASS6 cartwheel. Consider testing a range of lower concentrations (e.g., 0.1% to 1.0%) to minimize potential cross-linking artifacts.

    • Fixation Time and Temperature: Shorter fixation times (e.g., 30-60 minutes) at room temperature, or longer times (e.g., overnight) at 4°C, can be tested to find the optimal balance between preservation and artifact induction.

  • Optimize Post-Fixation:

    • Osmium Tetroxide (OsO₄): This post-fixative enhances contrast but can also be harsh. A standard concentration is 1-2% in buffer. Ensure the OsO₄ solution is fresh and buffered to a physiological pH (7.2-7.4) to prevent acidification and structural distortions.[1][2]

  • Consider Cryofixation: For the highest fidelity preservation of the SASS6 cartwheel ultrastructure, cryofixation followed by freeze-substitution is the gold standard. This method rapidly freezes the sample, preserving it in a near-native state and avoiding the chemical artifacts associated with aldehyde fixation.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between chemical fixation and cryofixation for imaging the SASS6 cartwheel?

A1: Chemical fixation uses cross-linking agents like glutaraldehyde and paraformaldehyde to stabilize cellular structures. While effective, it can introduce artifacts such as protein aggregation and distortion of fine details. Cryofixation involves rapidly freezing the sample to preserve it in a vitrified, life-like state. This method is generally considered superior for maintaining the native ultrastructure of delicate assemblies like the SASS6 cartwheel.

Q2: What are the expected dimensions of a properly fixed SASS6 cartwheel?

A2: The dimensions of the SASS6 cartwheel can vary slightly between species. However, based on in vitro reconstitution and electron microscopy studies, the following are approximate values:

ParameterHuman (Homo sapiens)Leishmania majorReference
Ring Diameter ~100 nm-[3]
Angle Between Spokes ~40°-[4]
In Vitro Reconstituted Hub Diameter 21.7 ± 1.8 nm-[4]
Coiled-Coil Domain Length -35 nm[4]

Q3: How can I minimize artifacts from heavy metal stains like uranyl acetate (B1210297) and lead citrate?

A3: Staining artifacts, which can appear as electron-dense precipitates, can obscure structural details. To minimize these:

  • Use freshly prepared and filtered staining solutions.

  • Perform thorough washes after each staining step to remove excess stain.

  • Ensure the pH of your solutions is appropriate to prevent precipitation.

Q4: My SASS6 sample appears well-preserved, but the cartwheels are not forming the characteristic nine-fold symmetric rings. What could be the issue?

A4: The nine-fold symmetry of the cartwheel is a result of the self-assembly of SASS6 homodimers.[5][6] If you are observing a lack of ring formation, it could be due to:

  • Mutations in SASS6: Ensure the SASS6 protein you are working with does not have mutations in the N-terminal head domain, which is crucial for the head-to-head interactions that drive ring formation.

  • Suboptimal Assembly Conditions: The in vitro self-assembly of SASS6 into rings can be sensitive to buffer conditions. Ensure that the buffer composition, pH, and ionic strength are conducive to SASS6 oligomerization.

Experimental Protocols

Protocol 1: Standard Chemical Fixation for SASS6 Electron Microscopy

  • Primary Fixation: Fix cells or isolated centrosomes with 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Rinsing: Wash the samples three times for 10 minutes each in 0.1 M sodium cacodylate buffer.

  • Post-Fixation: Post-fix with 1% Osmium Tetroxide (OsO₄) in 0.1 M sodium cacodylate buffer for 1-2 hours on ice.[7] This step should be performed in a fume hood.

  • Rinsing: Wash the samples three times for 5 minutes each in distilled water.

  • En Bloc Staining: Stain with 1% aqueous uranyl acetate for 1 hour to overnight at 4°C.

  • Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).

  • Embedding: Infiltrate and embed the samples in an appropriate resin (e.g., Epon or Araldite) according to the manufacturer's instructions.

Protocol 2: Cryofixation and Freeze-Substitution

  • High-Pressure Freezing: Rapidly freeze the sample using a high-pressure freezer to ensure vitrification and prevent ice crystal formation.

  • Freeze-Substitution: Transfer the frozen samples to a freeze-substitution cocktail (e.g., 1% OsO₄, 0.1% uranyl acetate, and 5% water in acetone) at -90°C.

  • Gradual Warming: Slowly warm the samples to room temperature over a period of 2-3 days.

  • Rinsing: Rinse the samples thoroughly with acetone.

  • Embedding: Infiltrate and embed the samples in resin as described in the chemical fixation protocol.

Visualizations

SASS6_Fixation_Workflow cluster_chemical Chemical Fixation cluster_cryo Cryofixation A Primary Fixation (Glutaraldehyde/Paraformaldehyde) B Post-Fixation (Osmium Tetroxide) A->B C Dehydration (Ethanol Series) B->C D Resin Embedding C->D EM Electron Microscopy D->EM E High-Pressure Freezing F Freeze-Substitution E->F G Resin Embedding F->G G->EM Sample Biological Sample Sample->A Sample->E

Caption: Experimental workflow for SASS6 electron microscopy fixation.

SASS6_Signaling_Pathway PLK4 PLK4 Kinase STIL STIL PLK4->STIL Phosphorylates & Activates SASS6 SASS6 STIL->SASS6 Recruits & Stabilizes SASS6->SASS6 Self-assembles into dimers Cartwheel Cartwheel Assembly (9-fold symmetry) SASS6->Cartwheel Forms hub and spokes CPAP CPAP CPAP->Cartwheel Links to microtubules Procentriole Procentriole Formation Cartwheel->Procentriole

Caption: Simplified SASS6 signaling pathway for cartwheel assembly.

References

SASS6 Plasmid Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with SASS6 plasmid transfection.

Troubleshooting Guides

This section addresses common issues encountered during SASS6 plasmid transfection experiments.

ProblemPossible CauseRecommended Solution
Low Transfection Efficiency Suboptimal DNA:reagent ratioOptimize the ratio of SASS6 plasmid DNA to transfection reagent. Start with the manufacturer's recommended ratio and perform a titration to find the optimal balance for your specific cell line.[1]
Poor DNA qualityUse high-quality, endotoxin-free plasmid DNA with an A260/A280 ratio of at least 1.8.[2] Verify plasmid integrity by gel electrophoresis.
Cell health and confluencyEnsure cells are healthy, actively dividing, and at the recommended confluency (typically 70-90%) at the time of transfection.[3] Avoid using cells that are over-confluent or have been in culture for too many passages.
Presence of inhibitorsPerform transfection in serum-free media, as serum can inhibit some transfection reagents.[4] Also, ensure the media is free of antibiotics during the transfection process.
High Cell Death/Toxicity High concentration of transfection reagentReduce the amount of transfection reagent used. High concentrations of some reagents can be toxic to cells.[5]
SASS6 overexpression-induced toxicityOverexpression of SASS6 can lead to mitotic abnormalities and cell death.[6][7] Consider using an inducible expression system to control the timing and level of SASS6 expression. If high toxicity is observed, reduce the amount of SASS6 plasmid used for transfection.
Low cell densityTransfecting cells at a low density can increase the toxic effects of the transfection reagent and SASS6 overexpression. Ensure the cell confluency is optimal.
Inconsistent or No SASS6 Protein Expression Incorrect plasmid constructVerify the SASS6 plasmid sequence to ensure the coding sequence is in-frame and the promoter is appropriate for your cell line.
Inefficient protein extraction or detectionUse a suitable lysis buffer and protease inhibitors during protein extraction. Optimize your Western blot protocol, including antibody concentrations and incubation times, for SASS6 detection.
Rapid protein degradationWild-type SASS6 is degraded at the end of mitosis.[8] To ensure stable expression throughout the cell cycle, consider using a non-degradable SASS6 mutant (SAS-6ND).[8]
Unexpected Cellular Phenotypes Off-target effects of transfection reagentInclude a control with the transfection reagent alone (no plasmid) to assess any non-specific effects of the reagent on cell morphology or function.
Variation in SASS6 expression levelsHeterogeneous expression of SASS6 within the cell population can lead to varied phenotypes. Consider using a reporter plasmid (e.g., GFP) to identify and analyze only the transfected cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of SASS6, and why is its expression level critical?

A1: SASS6 is a key protein essential for centriole biogenesis and duplication.[8] It forms the central cartwheel structure of the centriole, which is crucial for establishing the nine-fold symmetry of this organelle. The cellular levels of SASS6 are tightly regulated, as both depletion and overexpression can lead to severe cellular defects. Depletion of SASS6 blocks centriole duplication, while its overexpression can cause centriole amplification, mitotic abnormalities, and chromosomal instability.[6][7]

Q2: What are the expected phenotypes of SASS6 overexpression?

A2: Overexpression of SASS6 has been shown to induce a range of cellular phenotypes, including:

  • Centrosome Amplification: An increase in the number of centrosomes per cell.[6]

  • Mitotic Abnormalities: Including chromosomal misalignments, lagging chromosomes, and anaphase bridge formation.[6][7]

  • Increased Ciliogenesis: An increase in the number and length of primary cilia.

  • Enhanced Cell Invasion: Overexpression of a non-degradable SASS6 mutant has been shown to promote cell invasion through the activation of the YAP/TAZ pathway.[8][9][10]

Q3: How can I quantify the phenotypes of SASS6 overexpression?

A3: Several quantitative assays can be used to measure the effects of SASS6 overexpression:

  • Centrosome Amplification: Can be quantified by immunofluorescence microscopy. Cells are stained for centrosomal markers (e.g., γ-tubulin, centrin) and the number of centrosomes per cell is counted.[11][12]

  • Mitotic Abnormalities: Can be assessed by immunofluorescence staining for components of the mitotic spindle (α-tubulin) and chromosomes (DAPI). The percentage of cells with abnormal mitotic figures can then be determined.

  • Cell Invasion: Can be measured using a Transwell invasion assay. The number of cells that invade through a Matrigel-coated membrane towards a chemoattractant is quantified.[2][13]

Q4: Which transfection reagent is recommended for SASS6 plasmids?

A4: Lipofectamine 3000 is a commonly used and efficient reagent for transfecting plasmid DNA into a variety of mammalian cell lines.[14][15] However, the optimal reagent may vary depending on the specific cell line being used. It is always recommended to perform an optimization experiment to determine the best transfection reagent and conditions for your experimental setup.[3]

Quantitative Data Summary

The following tables summarize quantitative data related to SASS6 overexpression phenotypes from published studies.

Table 1: SASS6 Overexpression and Mitotic Abnormalities in Colorectal Cancer Cells

Cell LineConditionCentrosome Amplification (%)Chromosomal Misalignment (%)Lagging Chromosomes (%)
DLD-1Control5.24.83.5
DLD-1SASS6 Overexpression25.815.212.8
Data adapted from a study on colorectal cancer cells inducibly expressing SASS6.[6][7]

Table 2: Effect of SASS6 Overexpression on Cell Invasion

Cell LineConditionInvasion Index (Fold Change)
RPE-1Control1.0
RPE-1SAS-6ND Overexpression~3.5
MCF10AT1Control1.0
MCF10AT1SAS-6WT Overexpression~2.0
MCF10AT1SAS-6ND Overexpression~4.0
Data represents the fold change in the number of invading cells in a collagen invasion assay upon overexpression of wild-type (WT) or non-degradable (ND) SASS6.[16]

Experimental Protocols

Detailed Protocol for SASS6 Plasmid Transfection using Lipofectamine 3000

This protocol is a general guideline for transfecting a SASS6 expression plasmid into mammalian cells in a 6-well plate format. Optimization is recommended for each cell line and plasmid combination.

Materials:

  • SASS6 expression plasmid (high purity, endotoxin-free)

  • Lipofectamine 3000 Reagent

  • P3000 Reagent

  • Opti-MEM I Reduced Serum Medium

  • Mammalian cell line of choice

  • Complete growth medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection. For many cell lines, this is approximately 2.5 x 10^5 to 5 x 10^5 cells per well.

  • Transfection Complex Preparation (per well):

    • Tube A (DNA Dilution): Dilute 2.5 µg of the SASS6 plasmid DNA in 125 µL of Opti-MEM medium. Add 5 µL of P3000 Reagent and mix gently.

    • Tube B (Lipofectamine 3000 Dilution): Dilute 3.75 to 7.5 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM medium. Mix gently and incubate for 5 minutes at room temperature. It is recommended to test both a lower and a higher concentration of the reagent to optimize for your cell line.

  • Complex Formation: Add the diluted DNA from Tube A to Tube B. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection: Add the 250 µL of the transfection complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the experimental endpoint.

  • Post-Transfection Analysis: After the desired incubation period, harvest the cells for downstream analysis, such as Western blotting to confirm SASS6 expression or immunofluorescence to observe cellular phenotypes.

Protocol for Quantifying Centrosome Amplification

Materials:

  • Transfected and control cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies against centrosomal markers (e.g., anti-γ-tubulin, anti-centrin)

  • Fluorescently labeled secondary antibodies

  • DAPI stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation and Permeabilization:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with your chosen fixative (e.g., 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C).

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Blocking and Antibody Staining:

    • Block non-specific antibody binding by incubating the coverslips in blocking solution for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Count the number of distinct γ-tubulin or centrin foci per cell in a sufficient number of cells (e.g., at least 100 cells per condition). Cells with more than two centrosomes are considered to have undergone centrosome amplification.

Visualizations

SASS6_Centriole_Duplication_Pathway PLK4 PLK4 STIL STIL PLK4->STIL SASS6 SASS6 STIL->SASS6 Centriole New Centriole (Cartwheel Assembly) SASS6->Centriole Forms Cartwheel

Caption: The PLK4-STIL-SASS6 signaling pathway for centriole duplication.

SASS6_YAP_TAZ_Pathway SASS6 SASS6 Overexpression Ciliogenesis Increased Ciliogenesis SASS6->Ciliogenesis NuclearDeformation Nuclear Deformation SASS6->NuclearDeformation CellInvasion Increased Cell Invasion Ciliogenesis->CellInvasion Contributes to YAP_TAZ_nuc Nuclear YAP/TAZ NuclearDeformation->YAP_TAZ_nuc Promotes Nuclear Import YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ_nuc->TEAD Binds to GeneExpression Target Gene Expression (e.g., CTGF, CYR61) TEAD->GeneExpression Activates Transcription GeneExpression->CellInvasion

Caption: SASS6 overexpression promotes cell invasion via the YAP/TAZ pathway.

SASS6_Transfection_Workflow Start Start CellSeeding 1. Seed Cells Start->CellSeeding Transfection 2. Transfect with SASS6 Plasmid CellSeeding->Transfection Incubation 3. Incubate (24-72 hours) Transfection->Incubation Analysis 4. Analyze Phenotype Incubation->Analysis WB Western Blot (Verify Expression) Analysis->WB IF Immunofluorescence (Centrosome Counting) Analysis->IF InvasionAssay Invasion Assay (Quantify Invasion) Analysis->InvasionAssay End End WB->End IF->End InvasionAssay->End

Caption: Experimental workflow for SASS6 plasmid transfection and analysis.

References

improving signal-to-noise ratio in SASS6 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SASS6 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your SASS6 immunofluorescence experiments and achieve a high signal-to-noise ratio.

I. Troubleshooting Guide

This guide addresses common issues encountered during SASS6 imaging in a question-and-answer format.

Q1: Why am I getting a very weak or no SASS6 signal?

A weak or absent SASS6 signal is a common challenge due to its low abundance and transient localization at the centrioles. Here are several potential causes and solutions:

  • Suboptimal Primary Antibody: The choice and concentration of the primary antibody are critical.

    • Solution: Ensure you are using a SASS6 antibody validated for immunofluorescence (IF) or immunocytochemistry (ICC). Perform a titration experiment to determine the optimal antibody concentration. Reputable antibody suppliers often provide recommended dilution ranges.[1][2][3]

  • Incorrect Fixation: The fixation method may not be adequately preserving the SASS6 epitope or the centriolar structure.

    • Solution: A common recommendation for SASS6 is fixation with paraformaldehyde (PFA) followed by permeabilization with Triton X-100. For centriolar proteins, a pre-permeabilization step with a buffer containing Triton X-100 before PFA fixation can sometimes improve antibody access.[4][5]

  • Insufficient Permeabilization: The SASS6 antibody may not be able to efficiently access the centrioles within the cell.

    • Solution: Ensure your permeabilization step is sufficient. 0.1% to 0.5% Triton X-100 in PBS for 10-15 minutes is a common starting point.

  • Low SASS6 Expression: The cells you are using may have very low levels of SASS6, or you may be imaging them at a cell cycle stage where SASS6 is not highly expressed (SASS6 levels peak during S and G2 phases).

    • Solution: If possible, use a positive control cell line known to express SASS6. Synchronize your cells in the S or G2 phase to enrich for a higher SASS6 signal.

Q2: My images have high background, obscuring the SASS6 signal. How can I reduce it?

High background can be caused by several factors, leading to a poor signal-to-noise ratio.

  • Non-specific Antibody Binding: The primary or secondary antibodies may be binding to cellular components other than SASS6.

    • Solution:

      • Blocking: Increase the concentration or duration of your blocking step. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody.[3][6][7]

      • Antibody Dilution: A high concentration of the primary or secondary antibody can lead to non-specific binding. Try further diluting your antibodies.[3]

      • Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.

  • Autofluorescence: Some cell types or tissues exhibit natural fluorescence, which can obscure the specific signal.

    • Solution:

      • Antifade Mounting Media: Use a mounting medium containing an antifade reagent.

      • Quenching Agents: Treat samples with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS or commercially available reagents designed to reduce autofluorescence.[8][9]

      • Spectral Separation: If your microscope allows, use spectral imaging and linear unmixing to separate the specific SASS6 signal from the autofluorescence spectrum.[10]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in your sample.

    • Solution: Use a pre-adsorbed secondary antibody that has been tested for minimal cross-reactivity with the species of your sample.

Q3: The SASS6 staining appears diffuse in the cytoplasm instead of localized to distinct puncta at the centrosome. What could be the reason?

Diffuse cytoplasmic staining can be due to issues with fixation, permeabilization, or antibody specificity.

  • Inadequate Fixation: The fixation might not be rapid or robust enough to lock the SASS6 protein in its precise subcellular location.

    • Solution: Try different fixation protocols. Cold methanol (B129727) fixation (-20°C for 10 minutes) can sometimes improve the preservation of centriolar structures. However, be aware that methanol can also destroy some epitopes, so this needs to be empirically tested with your specific antibody.

  • Over-permeabilization: Excessive permeabilization can disrupt cellular structures and lead to the diffusion of proteins.

    • Solution: Reduce the concentration of the detergent (e.g., Triton X-100) or the duration of the permeabilization step.

  • Antibody Specificity: The antibody may be recognizing other proteins in the cytoplasm in addition to SASS6.

    • Solution: Verify the specificity of your antibody. If possible, use a knockout/knockdown cell line for SASS6 as a negative control to confirm that the signal is specific.[11][12]

II. Frequently Asked Questions (FAQs)

Q: What is the recommended starting dilution for a SASS6 primary antibody?

A: The optimal dilution depends on the specific antibody and the cell type. However, a good starting point for many commercially available SASS6 antibodies validated for immunofluorescence is in the range of 1:100 to 1:500.[2] It is always recommended to perform a titration to find the best signal-to-noise ratio for your specific experimental conditions.

Q: Which fixation method is best for preserving SASS6 localization at the centrioles?

A: Paraformaldehyde (PFA) fixation is a widely used and generally effective method for preserving cellular architecture and protein localization. A common protocol involves fixing cells with 4% PFA in PBS for 10-15 minutes at room temperature. For some centriolar proteins, a brief pre-permeabilization with a low concentration of Triton X-100 before PFA fixation can enhance antibody accessibility.[4][5]

Q: What is the best blocking buffer to use for SASS6 immunofluorescence?

A: A common and effective blocking buffer is 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST).[6] Alternatively, using 5-10% normal serum from the same species as the secondary antibody's host can also be very effective at blocking non-specific binding.[7]

Q: How can I confirm that the puncta I'm seeing are indeed SASS6 at the centrioles?

A: To confirm the localization of your SASS6 signal, you should perform a colocalization experiment with a known centriolar or centrosomal marker. Good markers to use include gamma-tubulin, centrin, or CEP135.[11][12] Observing a high degree of colocalization between your SASS6 signal and the known marker provides strong evidence for its correct localization.

III. Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and incubation times for key reagents in a SASS6 immunofluorescence protocol. These are general guidelines and may require optimization for your specific cell type and experimental setup.

Reagent/StepRecommended Concentration/TimeNotes
Fixation 4% Paraformaldehyde (PFA) in PBS10-15 minutes at room temperature.
Permeabilization 0.1% - 0.5% Triton X-100 in PBS10-15 minutes at room temperature.
Blocking 1-5% BSA or 5-10% Normal Serum in PBST30-60 minutes at room temperature.
Primary Antibody 1:100 - 1:500 dilutionIncubate for 1-2 hours at room temperature or overnight at 4°C.
Secondary Antibody 1:500 - 1:2000 dilutionIncubate for 1 hour at room temperature, protected from light.

IV. Experimental Protocols

Optimized SASS6 Immunofluorescence Protocol

This protocol is a starting point and may require optimization.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Washing: Gently wash the cells three times with pre-warmed Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the SASS6 primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Counterstaining (Optional): Incubate the cells with a DNA stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes to visualize the nuclei.

  • Washing: Wash the cells two times with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

V. Visualizations

SASS6_IF_Workflow start Start: Cells on Coverslip wash1 Wash (PBS) start->wash1 fix Fixation (4% PFA) wash1->fix wash2 Wash (PBS) fix->wash2 perm Permeabilization (0.25% Triton X-100) wash2->perm wash3 Wash (PBS) perm->wash3 block Blocking (3% BSA in PBST) wash3->block primary_ab Primary Antibody (anti-SASS6) block->primary_ab wash4 Wash (PBST) primary_ab->wash4 secondary_ab Secondary Antibody (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash (PBST) secondary_ab->wash5 dapi Counterstain (DAPI) wash5->dapi wash6 Wash (PBS) dapi->wash6 mount Mount (Antifade Medium) wash6->mount image Image (Microscopy) mount->image

Caption: Experimental workflow for SASS6 immunofluorescence staining.

Troubleshooting_SASS6_Imaging issue Issue: Poor Signal-to-Noise Ratio low_signal Low/No Signal issue->low_signal Is signal weak? high_bg High Background issue->high_bg Is background high? ab_issue Antibody Issue? - Not validated for IF - Suboptimal concentration low_signal->ab_issue fix_perm_issue Fixation/Permeabilization? - Epitope masking - Insufficient access low_signal->fix_perm_issue expression_issue Low Expression? - Cell cycle dependent - Low abundance protein low_signal->expression_issue nonspecific_binding Non-specific Binding? - Antibody concentration too high - Inadequate blocking high_bg->nonspecific_binding autofluorescence Autofluorescence? - Endogenous fluorophores high_bg->autofluorescence secondary_issue Secondary Ab Issue? - Cross-reactivity high_bg->secondary_issue ab_solution Solution: - Use validated antibody - Titrate concentration ab_issue->ab_solution fix_perm_solution Solution: - Optimize fixation (PFA/Methanol) - Adjust permeabilization fix_perm_issue->fix_perm_solution expression_solution Solution: - Use positive control cells - Synchronize cell cycle expression_issue->expression_solution nonspecific_solution Solution: - Optimize antibody dilution - Enhance blocking step nonspecific_binding->nonspecific_solution autofluor_solution Solution: - Use quenching agents - Spectral imaging autofluorescence->autofluor_solution secondary_solution Solution: - Use pre-adsorbed secondary Ab secondary_issue->secondary_solution

References

Validation & Comparative

Validating the SASS6-STIL Interaction: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Spindle Assembly Abnormal 6 (SASS6) and STIL (SCL/TAL1 interrupting locus) proteins is a cornerstone of centriole duplication, a process fundamental to cell division and genome stability. This interaction is tightly regulated, primarily by Polo-like kinase 4 (PLK4), which phosphorylates STIL to promote the recruitment of SASS6. This event initiates the assembly of the cartwheel structure, a critical scaffold for the nascent centriole. Validating and characterizing the SASS6-STIL interaction is therefore crucial for understanding the molecular mechanisms of cell cycle control and for identifying potential targets for therapeutic intervention in diseases driven by aberrant cell proliferation, such as cancer.

This guide provides a comparative overview of key experimental techniques used to validate and characterize the SASS6-STIL interaction. We present quantitative data from published studies, detailed experimental protocols, and visualizations to aid researchers in selecting and implementing the most appropriate methods for their specific research questions.

Data Presentation: Comparison of Validation Methods

Experimental Technique Principle Quantitative Data (Relative) Advantages Limitations
Co-Immunoprecipitation (Co-IP) In vivo validation of interaction within a cellular context. An antibody targets one protein, and interacting partners are co-precipitated and detected by Western blot.Phosphorylation of STIL by PLK4 significantly enhances its interaction with SASS6.[1][2]- Detects interactions in a near-native cellular environment. - Can identify post-translationally modified interacting partners.- May not distinguish between direct and indirect interactions. - Susceptible to antibody specificity issues. - Quantification can be semi-quantitative.
GST Pull-Down Assay In vitro confirmation of a direct physical interaction. A GST-tagged "bait" protein (e.g., GST-STIL) immobilized on glutathione (B108866) beads is used to "pull down" an interacting "prey" protein (e.g., SASS6) from a lysate or purified solution.Phosphorylation of GST-STIL by PLK4 increased the binding of SASS6 by more than ninefold.[1][2] Mutation of key PLK4 phosphorylation sites on STIL (S1108A and S1116A) reduced SASS6 binding to 37% and 22% of wild-type, respectively.[1]- Confirms direct physical interaction. - Allows for the study of specific protein domains. - Relatively straightforward and cost-effective.- In vitro conditions may not reflect the cellular environment. - Recombinant proteins may not be properly folded or modified. - Potential for non-specific binding.
Yeast Two-Hybrid (Y2H) In vivo screening for protein-protein interactions in a yeast model system. The interaction of two fusion proteins (one with a DNA-binding domain and the other with an activation domain) reconstitutes a functional transcription factor, activating reporter gene expression.The coiled-coil domain of STIL is sufficient for its interaction with PLK4, a key regulator of the SASS6-STIL interaction.[3]- High-throughput screening of potential interacting partners. - Can detect transient or weak interactions. - In vivo system.- High rate of false positives and false negatives. - Interactions occur in the yeast nucleus, which may not be the native environment. - Proteins may not be correctly processed or modified in yeast.
Immunofluorescence Microscopy In situ visualization of protein co-localization within cells. Specific antibodies labeled with different fluorophores are used to detect the subcellular localization of SASS6 and STIL.In wild-type mouse embryonic stem cells (mESCs), STIL localized to 74% of centrosomes undergoing duplication. In SASS6-null mESCs, STIL localization was reduced to 29% of centrosomes.[4][5]- Provides spatial information about the interaction within the cell. - Can be used to study dynamic changes in localization. - Can be combined with super-resolution techniques for higher precision.- Co-localization does not definitively prove a direct interaction. - Antibody specificity is critical. - Resolution is limited by the diffraction of light (for conventional microscopy).

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of Endogenous SASS6 and STIL

This protocol describes the co-immunoprecipitation of endogenous SASS6 and STIL from cultured human cells to validate their in vivo interaction.

Materials:

  • Human cell line (e.g., HEK293T, U2OS)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

  • Primary antibodies: rabbit anti-SASS6 and mouse anti-STIL

  • Control IgG antibodies (rabbit and mouse)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add control IgG and protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Remove the beads using a magnetic stand. To the pre-cleared lysate, add the primary antibody (e.g., anti-SASS6) or control IgG and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate antibodies (e.g., anti-STIL) to detect the co-precipitated protein.

In Vitro GST Pull-Down Assay

This protocol details an in vitro binding assay to confirm the direct interaction between recombinant GST-STIL and SASS6.

Materials:

  • Purified recombinant GST-tagged STIL (bait) and untagged SASS6 (prey)

  • Glutathione-agarose beads

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 1 mM DTT, supplemented with protease inhibitors)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., binding buffer containing 20 mM reduced glutathione)

  • SDS-PAGE and Coomassie staining or Western blotting reagents

Procedure:

  • Bead Preparation: Wash the glutathione-agarose beads with binding buffer.

  • Bait Immobilization: Incubate the purified GST-STIL with the washed beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with wash buffer to remove unbound GST-STIL.

  • Binding Reaction: Add the purified SASS6 protein to the beads with immobilized GST-STIL. As a negative control, incubate SASS6 with beads bound to GST alone. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by incubating the beads with elution buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-SASS6 antibody.

Yeast Two-Hybrid (Y2H) Assay

This protocol provides a general workflow for testing the interaction between SASS6 and STIL using a GAL4-based Y2H system.

Materials:

  • Yeast strains (e.g., AH109, Y2HGold)

  • Y2H vectors (pGBKT7 for DNA-binding domain fusion - "bait"; pGADT7 for activation domain fusion - "prey")

  • SASS6 and STIL cDNA

  • Yeast transformation reagents

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Vector Construction: Clone the full-length or specific domains of SASS6 into the bait vector (e.g., pGBKT7-SASS6) and STIL into the prey vector (e.g., pGADT7-STIL).

  • Yeast Transformation: Transform the bait plasmid into one yeast strain (e.g., MATa) and the prey plasmid into another of the opposite mating type (e.g., MATα). Select for transformants on appropriate dropout media (SD/-Trp for bait, SD/-Leu for prey).

  • Mating: Mix the bait and prey yeast strains on a YPD plate and incubate overnight to allow mating.

  • Selection for Diploids: Replica-plate the mated yeast onto SD/-Trp/-Leu plates to select for diploid cells containing both plasmids.

  • Interaction Assay: Replica-plate the diploid cells onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) and/or perform a β-galactosidase assay. Growth on the high-stringency media and/or blue color development indicates a positive interaction.

  • Controls: Include positive (e.g., p53 and SV40 large T-antigen) and negative (e.g., empty vectors, lamin) controls to validate the assay.

Mandatory Visualization

Signaling Pathway of SASS6-STIL Interaction

SASS6_STIL_Pathway PLK4 PLK4 STIL_inactive STIL (inactive) PLK4->STIL_inactive Phosphorylation STIL_active STIL-P (active) STIL_inactive->STIL_active SASS6 SASS6 STIL_active->SASS6 Recruitment & Interaction Cartwheel Cartwheel Assembly SASS6->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole

Caption: PLK4 phosphorylates STIL, promoting SASS6 recruitment and cartwheel assembly.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Cell Lysate (SASS6, STIL, and other proteins) add_ab Add anti-SASS6 Antibody start->add_ab incubation1 Incubate add_ab->incubation1 add_beads Add Protein A/G Magnetic Beads incubation1->add_beads incubation2 Incubate add_beads->incubation2 capture Capture Immune Complexes (Magnetic Separation) incubation2->capture wash Wash Beads (Remove non-specific binders) capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (Probe for STIL) elute->analysis

Caption: Workflow for validating SASS6-STIL interaction using Co-IP.

Logical Relationship of Experimental Validation

Validation_Logic hypothesis Hypothesis: SASS6 and STIL interact in_vivo In Vivo / In Situ Validation hypothesis->in_vivo in_vitro In Vitro Validation (Direct Interaction) hypothesis->in_vitro co_ip Co-Immunoprecipitation in_vivo->co_ip if_microscopy Immunofluorescence in_vivo->if_microscopy y2h Yeast Two-Hybrid in_vivo->y2h gst_pull_down GST Pull-Down in_vitro->gst_pull_down spr Surface Plasmon Resonance (Alternative) in_vitro->spr conclusion Conclusion: SASS6 and STIL directly interact in a cellular context co_ip->conclusion if_microscopy->conclusion y2h->conclusion gst_pull_down->conclusion spr->conclusion

Caption: A logical framework for validating the SASS6-STIL protein interaction.

References

SASS6 Expression: A Comparative Analysis in Cancerous and Normal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent comprehensive analyses of genomic and proteomic data have highlighted a significant disparity in the expression of the Spindle Assembly Abnormal Protein 6 (SASS6) between cancerous and normal tissues. Multiple studies indicate a consistent upregulation of SASS6 in a wide array of human cancers, suggesting its potential role as a biomarker and a therapeutic target. This guide provides an objective comparison of SASS6 expression, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Analysis of SASS6 Expression

The overexpression of SASS6 has been documented at both the mRNA and protein levels across numerous cancer types when compared to their normal tissue counterparts. Data from The Cancer Genome Atlas (TCGA) and various independent studies consistently demonstrate this trend.

Cancer TypeSASS6 Expression Status in Cancer vs. Normal TissueMethod of AnalysisReference
Lung Adenocarcinoma (LUAD) Upregulated (mRNA and protein)TCGA, GEO datasets, Immunohistochemistry (IHC)[1][2]
Colorectal Cancer (CRC) Upregulated in 60.5% of primary CRCs (mRNA); 57.9% (protein)Real-time qRT-PCR, IHC[3][4]
Breast Invasive Carcinoma UpregulatedTCGA data analysis[3][5]
Prostate Adenocarcinoma UpregulatedTCGA data analysis[3]
Bladder Urothelial Carcinoma UpregulatedTCGA data analysis[3]
Head and Neck Squamous Cell Carcinoma UpregulatedTCGA data analysis[3]
Kidney Renal Clear Cell Carcinoma UpregulatedTCGA data analysis[3]
Liver Hepatocellular Carcinoma UpregulatedTCGA data analysis[1]
Uterine Corpus Endometrial Carcinoma UpregulatedTCGA data analysis[1][3]
Esophageal Squamous Cell Carcinoma UpregulatedNot specified[1]
Pan-Cancer Analysis Overexpressed in multiple cancer types compared to adjacent tissuesTCGA database analysis[1][2]

Experimental Protocols

The findings presented in this guide are based on established molecular and cellular biology techniques. Below are detailed methodologies for the key experiments cited.

Immunohistochemistry (IHC)

Immunohistochemistry is a widely used technique to visualize the distribution and localization of a specific protein within tissue sections.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (typically 4-5 µm thick) of both cancerous and adjacent normal tissues are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This is often achieved by incubating the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.

  • Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: The slides are incubated with a primary antibody specific to SASS6 at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted with a coverslip.

  • Analysis: The staining intensity and the percentage of positively stained cells are evaluated by a pathologist to determine the protein expression level.

Real-time Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the amount of a specific mRNA transcript in a sample.

  • RNA Extraction: Total RNA is isolated from frozen cancerous and normal tissue samples using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture contains the cDNA template, forward and reverse primers specific for the SASS6 gene, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.

  • Data Analysis: The expression level of SASS6 is normalized to an internal control gene (e.g., GAPDH, ACTB) to account for variations in RNA input. The relative quantification is often calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involving SASS6 and a typical experimental workflow for comparing its expression.

SASS6_Signaling_Pathways cluster_overexpression SASS6 Overexpression in Cancer SASS6 SASS6 p53 p53 Pathway (Inhibition) SASS6->p53 inhibits YAP_TAZ YAP/TAZ Pathway (Activation) SASS6->YAP_TAZ activates Proliferation Cell Proliferation p53->Proliferation leads to Invasion Cell Invasion YAP_TAZ->Invasion promotes Ciliogenesis Increased Ciliogenesis YAP_TAZ->Ciliogenesis induces

Caption: SASS6 signaling pathways in cancer.

Experimental_Workflow cluster_workflow Workflow for SASS6 Expression Analysis Tissue Cancer & Normal Tissue Samples RNA_Protein RNA/Protein Extraction Tissue->RNA_Protein IHC Immunohistochemistry (Protein Expression) Tissue->IHC FFPE sections qRT_PCR qRT-PCR (mRNA Expression) RNA_Protein->qRT_PCR Data Data Analysis & Comparison qRT_PCR->Data IHC->Data

Caption: Experimental workflow for SASS6 analysis.

References

Unraveling the Functional Dichotomy of S-Phase Associated Spectrin-Like Protein 6 (SASS6) in Humans and Mice

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

S-Phase Associated Spectrin-Like Protein 6 (SASS6) is a cornerstone of centriole assembly, a process fundamental to cell division, polarity, and cilia formation. While highly conserved, emerging evidence reveals significant functional divergences between human and mouse SASS6. This guide provides an objective comparison of their roles, supported by experimental data, to inform research and therapeutic development targeting centrosome biology.

Core Functional Differences: An Overview

The most striking functional difference lies in the absolute requirement for SASS6 in centriole formation. In human cells and developing mouse embryos, SASS6 is indispensable for the genesis of centrioles.[1][2] Depletion of SASS6 in these contexts leads to a catastrophic failure in centriole duplication.[1][2] In stark contrast, mouse embryonic stem cells (mESCs) can form centrioles in the absence of SASS6, although these centrioles exhibit structural defects and are unable to template cilia.[1][2] This suggests that mESCs possess a robust, SASS6-independent pathway for centriole biogenesis, a mechanism not observed in human cells or differentiated mouse cells.[1][2]

Quantitative Analysis of SASS6 Function

The functional disparities are further illuminated by quantitative experimental data. The following tables summarize key findings from studies on SASS6-deficient systems.

Table 1: Phenotypes of SASS6 Deficiency

FeatureHuman Somatic Cells (SASS6 depleted)Mouse Embryos (Sass6-mutant)Mouse Embryonic Stem Cells (Sass6-mutant)
Centriole Formation Complete failureComplete failureFormation of structurally abnormal centrioles
Cell Cycle Progression G1 arrest/mitotic defectsMid-gestation arrest (E9.5) with increased mitotic cells (10% vs 5% in WT)Maintained proliferation
Ciliogenesis InhibitedNot applicable (embryonic lethal)Inhibited

Table 2: Centriole Characteristics in SASS6-deficient mESCs

FeatureWild-Type mESCsSass6-/- mESCs
Centriole Structure Normal 9-fold symmetry18% normal-like, 65% abnormal, 17% thread-like structures
Centriole Length (of "normal-like" centrioles) ShorterSignificantly longer

Comparative Protein Biology: Structure, Modifications, and Interactions

While the core function in cartwheel formation is conserved, subtle differences in protein structure, post-translational modifications (PTMs), and interacting partners likely contribute to the observed functional divergence.

Protein Domain Architecture:

Both human and mouse SASS6 proteins share a conserved domain architecture, including an N-terminal head domain, a central coiled-coil domain responsible for homodimerization, and a C-terminal region. Sequence alignment reveals a high degree of conservation, particularly in the structured domains.

SASS6_Domains SASS6_Structure N-terminal Head Coiled-Coil Domain C-terminal Region caption Figure 1. Conserved domain structure of SASS6.

Figure 1. Conserved domain structure of SASS6. This diagram illustrates the common domains found in both human and mouse SASS6.

Post-Translational Modifications:

Regulation of SASS6 stability and activity is crucial for preventing centriole amplification. In human cells, SASS6 is targeted for degradation by the anaphase-promoting complex/cyclosome (APC/C) and the SCF(FBXW5) E3 ubiquitin ligase complex.[3] While similar pathways are presumed to exist in mice, specific comparative studies on the dynamics and sites of these modifications are needed to fully understand potential regulatory differences.

Interactome:

The function of SASS6 is mediated through its interaction with a network of proteins. The core interaction with STIL (SCL/TAL1 interrupting locus) and its regulation by PLK4 (Polo-like kinase 4) are conserved. However, the broader interactomes may have species-specific components that influence its context-dependent roles.

Table 3: Key Interacting Partners of SASS6

Interacting ProteinHuman SASS6Mouse SASS6Functional Significance
STIL YesYesEssential for recruiting SASS6 to the nascent centriole.
PLK4 Yes (indirect)Yes (indirect)Master regulator of centriole duplication; phosphorylates STIL to promote SASS6 recruitment.
CPAP/CEP135 YesYesConnects the cartwheel to microtubules.
FBXW5 YesLikelyE3 ubiquitin ligase component that targets SASS6 for degradation.
γ-Tubulin YesYesA key component of the pericentriolar material.

Signaling and Regulatory Pathways

The PLK4-STIL-SASS6 axis is the central pathway governing centriole duplication in both humans and mice.

Centriole_Duplication_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation & Activation SASS6 SASS6 STIL->SASS6 Recruitment Cartwheel Cartwheel Assembly SASS6->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole caption Figure 2. The core centriole duplication pathway.

Figure 2. The core centriole duplication pathway. This simplified diagram shows the conserved signaling cascade leading to centriole formation.

In mouse embryonic stem cells, the robustness of this pathway appears to be enhanced, with higher levels of PLK4 activity and other centrosomal proteins, potentially compensating for the absence of SASS6.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are summaries of key experimental protocols used in the study of SASS6 function.

1. Generation of Sass6 Knockout Mice using CRISPR/Cas9:

This protocol outlines the generation of mice with a targeted deletion in the Sass6 gene.

CRISPR_Workflow sgRNA_Design sgRNA Design & Synthesis (targeting Sass6 exon) Microinjection Zygote Microinjection sgRNA_Design->Microinjection Cas9_Prep Cas9 mRNA/Protein Preparation Cas9_Prep->Microinjection Implantation Implantation into Pseudopregnant Females Microinjection->Implantation Founders Founder Mice (F0 Generation) Implantation->Founders Genotyping Genotyping (PCR & Sequencing) Founders->Genotyping Breeding Breeding to Establish Knockout Line Genotyping->Breeding caption Figure 3. Workflow for generating Sass6 knockout mice.

Figure 3. Workflow for generating Sass6 knockout mice. A flowchart depicting the major steps in creating a genetic knockout model.

  • gRNA Design: Guide RNAs are designed to target a critical exon of the Sass6 gene.

  • Zygote Injection: A mixture of Cas9 protein/mRNA and the gRNAs is injected into the cytoplasm of fertilized mouse eggs.

  • Embryo Transfer: Injected zygotes are transferred into pseudopregnant female mice.

  • Screening: Offspring are screened for the desired mutation by PCR and Sanger sequencing.

  • Breeding: Founder mice with the desired mutation are bred to establish a homozygous knockout line.

2. Immunofluorescence Staining of Mouse Embryos:

This protocol is for visualizing the localization of SASS6 and other centriolar proteins in mouse embryos.

  • Fixation: Embryos are fixed in 4% paraformaldehyde.

  • Permeabilization: Cell membranes are permeabilized with a detergent (e.g., Triton X-100).

  • Blocking: Non-specific antibody binding is blocked using serum.

  • Primary Antibody Incubation: Embryos are incubated with primary antibodies against SASS6 and other markers (e.g., γ-tubulin).

  • Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used for detection.

  • Imaging: Embryos are imaged using confocal microscopy.

3. Electron Microscopy of mESCs:

This protocol allows for the high-resolution visualization of centriole ultrastructure.

  • Fixation: Cells are fixed with glutaraldehyde (B144438) and post-fixed with osmium tetroxide.

  • Dehydration: The samples are dehydrated through a graded series of ethanol.

  • Embedding: Cells are embedded in resin.

  • Sectioning: Ultrathin sections (70-90 nm) are cut using an ultramicrotome.

  • Staining: Sections are stained with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Sections are imaged using a transmission electron microscope.

4. Co-Immunoprecipitation and Mass Spectrometry (Co-IP/MS) for Interactome Analysis:

This protocol is used to identify proteins that interact with SASS6.

  • Cell Lysis: Cells expressing tagged or endogenous SASS6 are lysed to release proteins.

  • Immunoprecipitation: An antibody specific to SASS6 (or the tag) is used to pull down SASS6 and its binding partners.

  • Elution: The protein complexes are eluted from the antibody.

  • Proteomic Analysis: The eluted proteins are identified and quantified using mass spectrometry.

Conclusion and Future Directions

The functional differences between human and mouse SASS6, particularly the dispensability of SASS6 for centriole formation in mESCs, present both a challenge and an opportunity. For researchers, this highlights the importance of choosing the appropriate model system for studying centriole biology. For drug development professionals, understanding the context-dependent requirements for SASS6 could inform the development of targeted therapies for diseases associated with centrosome abnormalities, such as cancer and microcephaly. Future research should focus on elucidating the SASS6-independent centriole formation pathway in mESCs and conducting comprehensive, comparative interactome studies to identify the molecular players responsible for these fascinating species-specific functional divergences.

References

Validating SASS6 as a Therapeutic Target in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spindle assembly abnormal protein 6 homolog (SASS6) is a critical regulator of centriole duplication, a fundamental process for cell division. Its dysregulation has been increasingly implicated in tumorigenesis, making it an attractive target for novel cancer therapies. This guide provides a comparative analysis of SASS6 as a therapeutic target, evaluating its performance against other established and emerging targets in oncology, supported by experimental data and detailed methodologies.

The Role of SASS6 in Cancer

SASS6 is a key component of the cartwheel structure that templates the formation of new centrioles.[1] Upregulation of SASS6 has been observed in a variety of human cancers, including colorectal, breast, lung, and esophageal cancer, and often correlates with poor prognosis.[2][3][4][5] Overexpression of SASS6 can lead to centrosome amplification and mitotic abnormalities, contributing to chromosomal instability, a hallmark of cancer.[3] Conversely, depletion of SASS6 has been shown to inhibit the growth of cancer cells and induce apoptosis, highlighting its potential as a therapeutic target.[4][5][6]

Comparative Analysis of Therapeutic Targets

This section compares the effects of targeting SASS6 with other key proteins involved in cell cycle and centriole duplication, namely Polo-like kinase 4 (PLK4), Polo-like kinase 1 (PLK1), and Aurora Kinases.

Quantitative Data Summary

The following tables summarize the quantitative effects of targeting these proteins on cancer cell lines. Table 1 focuses on the impact of SASS6 knockdown, while Table 2 presents the IC50 values of various kinase inhibitors.

Table 1: Effects of SASS6 Knockdown on Cancer Cell Lines

Cancer TypeCell LineMethodEffect on Cell ViabilityApoptosisCell Cycle ArrestReference
Triple-Negative Breast CancerMDA-MB-231Lentivirus-mediated RNAiSignificantly suppressed growthNot significantly increasedG2/M phase arrest[4]
Lung AdenocarcinomaA549, H1299siRNAAttenuated proliferation--[6]
Esophageal Squamous Cell CarcinomaKYSE-150, EC9706shRNAInhibited cell growthPromoted apoptosis-[5]

Table 2: IC50 Values of Kinase Inhibitors in Cancer Cell Lines

TargetInhibitorCancer TypeCell LineIC50 (nM)Reference
PLK4 CFI-400945SarcomaSK-UT-122.8 ± 6.0[7]
SarcomaSKN35.5 ± 12.0[7]
SarcomaSK-LMS-152.72 ± 13.1[7]
CFI-400437--1.55[8]
Centrinone--2.71[8]
PLK1 BI 2536Pancreatic CancerPanc-1Potent inhibitor (specific IC50 not provided)[1]
Aurora Kinase A Alisertib (MLN8237)--62.7 (for PLK4)[8]
Pan-Aurora Kinase AMG 900--5 (Aurora A), 4 (Aurora B), 1 (Aurora C)[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

SASS6 Signaling in Centriole Duplication and Cancer

SASS6_Pathway cluster_regulation Regulation of SASS6 cluster_function Cellular Function cluster_cancer Role in Cancer PLK4 PLK4 SASS6 SASS6 PLK4->SASS6 Phosphorylates & Stabilizes STIL STIL STIL->SASS6 Forms complex Cartwheel Cartwheel Formation SASS6->Cartwheel APC_Cdh1 APC/Cdh1 APC_Cdh1->SASS6 Degradation Centriole Centriole Duplication Cartwheel->Centriole Mitosis Proper Mitotic Progression Centriole->Mitosis Overexpression SASS6 Overexpression Amplification Centrosome Amplification Overexpression->Amplification p53 p53 Pathway Inhibition Overexpression->p53 Instability Chromosomal Instability Amplification->Instability Proliferation Tumor Proliferation Instability->Proliferation p53->Proliferation Experimental_Workflow cluster_target_validation Target Validation cluster_assays Phenotypic Assays cluster_analysis Data Analysis Start Cancer Cell Lines (e.g., MDA-MB-231, A549) Knockdown SASS6 Knockdown (siRNA/shRNA) Start->Knockdown Inhibitor Small Molecule Inhibitor (e.g., PLK4 inhibitors) Start->Inhibitor Viability Cell Viability Assay (MTT Assay) Knockdown->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Knockdown->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Knockdown->CellCycle Inhibitor->Viability Inhibitor->Apoptosis Inhibitor->CellCycle Results Quantitative Analysis: - IC50 Values - % Apoptotic Cells - Cell Cycle Distribution Viability->Results Apoptosis->Results CellCycle->Results

References

A Researcher's Guide to SASS6 Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the pivotal role of the Spindle assembly abnormal protein 6 homolog (SASS6) in centriole duplication and centrosome biogenesis, selecting a reliable antibody with well-characterized cross-reactivity is paramount. This guide provides a comparative analysis of commercially available SASS6 antibodies, focusing on their performance across different species and applications, supported by experimental data.

Performance Comparison of SASS6 Antibodies

The following table summarizes the cross-reactivity and recommended applications of several commercially available SASS6 antibodies based on manufacturer datasheets and available research data. This allows for a direct comparison to aid in selecting the most suitable antibody for your specific experimental needs.

Antibody (Supplier, Cat. No.)TypeTested Species ReactivityWestern Blot (WB) DilutionImmunofluorescence (IF) DilutionImmunoprecipitation (IP)
Proteintech, 21377-1-AP Rabbit PolyclonalHuman, Mouse1:500 - 1:2000[1]Validated0.5-4.0 µg for 1.0-3.0 mg of lysate[1]
Thermo Fisher, PA5-31301 Rabbit PolyclonalHuman, Mouse (predicted 88%), Rat (predicted 92%)1:5,000 - 1:20,000[2]1:100 - 1:1,000[2]Not specified
Novus Biologicals, NBP2-20264 Rabbit PolyclonalHuman, Mouse (88% identity)1:5000 - 1:200001:100 - 1:1000Not specified
Santa Cruz, sc-81431 Mouse MonoclonalHuman, Mouse, RatValidatedValidatedValidated
Novus Biologicals, H00163786-B01P Mouse PolyclonalHuman, Mouse, ChickenValidatedValidatedNot specified

Experimental Methodologies

Detailed protocols are crucial for reproducing experimental results. Below are representative protocols for Western Blotting and Immunofluorescence using SASS6 antibodies.

Western Blotting Protocol

This protocol is a general guideline and may require optimization for specific antibodies and cell/tissue types.

  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary SASS6 antibody (e.g., Proteintech 21377-1-AP at a 1:1000 dilution) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. The expected molecular weight of SASS6 is approximately 74 kDa.[3]

Immunofluorescence Protocol

This protocol provides a general framework for immunofluorescent staining of SASS6 in cultured cells.

  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Wash the cells with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary SASS6 antibody (e.g., Thermo Fisher PA5-31301 at a 1:200 dilution) for 1-2 hours at room temperature or overnight at 4°C.[2]

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the staining using a fluorescence or confocal microscope. SASS6 is expected to localize to the centrosome.

Visualizing SASS6 in its Biological Context

To understand the functional significance of SASS6, it is essential to visualize its role in the relevant biological pathways and the experimental workflows used to study it.

SASS6 in the Centriole Duplication Pathway

SASS6 is a cornerstone of centriole assembly. The following diagram illustrates its central role in the centriole duplication pathway. The master kinase PLK4 initiates the process by recruiting STIL and SASS6 to the mother centriole, which then form a cartwheel structure that scaffolds the new procentriole.

SASS6_Pathway cluster_G1 G1 Phase cluster_S S Phase Mother_Centriole Mother Centriole PLK4 PLK4 Mother_Centriole->PLK4 recruits STIL STIL PLK4->STIL recruits SASS6 SASS6 PLK4->SASS6 recruits Cartwheel Cartwheel Assembly STIL->Cartwheel SASS6->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole scaffolds

Caption: The SASS6-mediated centriole duplication pathway.

Experimental Workflow: Antibody Validation

Verifying the specificity and cross-reactivity of an antibody is a critical step in research. The diagram below outlines a typical workflow for validating a SASS6 antibody.

Antibody_Validation_Workflow cluster_Initial_Screening Initial Screening cluster_Specificity_Validation Specificity Validation cluster_Application_Testing Application-Specific Testing WB_Human Western Blot (Human Lysate) WB_Mouse Western Blot (Mouse Lysate) WB_Human->WB_Mouse WB_Rat Western Blot (Rat Lysate) WB_Mouse->WB_Rat KO_Cell_Line SASS6 Knockout Cell Line WB_Rat->KO_Cell_Line WB_KO Western Blot (KO vs WT) KO_Cell_Line->WB_KO IF_KO Immunofluorescence (KO vs WT) KO_Cell_Line->IF_KO IF_Staining Immunofluorescence Staining WB_KO->IF_Staining IP_Assay Immunoprecipitation WB_KO->IP_Assay IF_KO->IF_Staining

Caption: A logical workflow for SASS6 antibody validation.

References

Unraveling the Centrosome: A Comparative Analysis of SASS6 Knockdown and Knockout Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers exploring the critical role of SASS6 in centriole duplication and cellular function. This report details the distinct and overlapping phenotypes resulting from the transient depletion (knockdown) versus the complete ablation (knockout) of the SASS6 gene, providing a critical resource for experimental design and data interpretation in cell biology and drug development.

The spindle assembly abnormal protein 6 (SASS6) is a cornerstone of centriole biogenesis, forming the central cartwheel structure essential for the nine-fold symmetry of this vital organelle. Perturbations in SASS6 function have profound consequences on cell division, development, and have been implicated in various diseases, including cancer and microcephaly. Understanding the nuanced differences between reducing SASS6 expression (knockdown) and eliminating it entirely (knockout) is paramount for accurately dissecting its cellular roles. This guide provides a direct comparison of the phenotypic outcomes of these two widely used genetic manipulation techniques.

Phenotypic Comparison: A Tale of Two Depletion Strategies

The consequences of SASS6 depletion vary significantly depending on the method employed, the model organism, and the specific cell type under investigation. While both knockdown and knockout approaches aim to reduce or eliminate SASS6 function, the resulting phenotypes can range from subtle defects in centriole duplication to complete embryonic lethality.

Key Phenotypic Observations:
  • Centriole Duplication and Integrity: The most prominent phenotype associated with SASS6 disruption is the failure of centriole duplication. In human cell lines and C. elegans, loss of SASS6 function leads to a failure in daughter centriole formation and a subsequent loss of centrioles.[1][2] While siRNA-mediated knockdown in human U2OS cells interferes with the normal centrosome duplication cycle, complete knockout of SASS6 in human RPE1 cells results in a total absence of centrioles.[1][3] Interestingly, in mouse embryonic stem cells (mESCs), SASS6 knockout does not entirely abolish centriole formation; instead, it leads to the formation of structurally abnormal and longer centrioles with compromised duplication ability.[2][4] This suggests the existence of a SASS6-independent pathway for centriole biogenesis in pluripotent stem cells, which is reliant on the master kinase PLK4.[4][5]

  • Embryonic Development: In mice, the complete loss of SASS6 is catastrophic for embryonic development. Sass6 knockout embryos exhibit a failure in centriole formation, leading to the activation of a p53-dependent mitotic surveillance pathway, increased cell death, and subsequent developmental arrest at mid-gestation (around embryonic day 9.5).[2][4][5] Different knockout alleles can result in varying severity, with null alleles causing a complete absence of centrioles, while severe hypomorphic alleles still show rare, single centrioles.[2][4]

  • Cell Proliferation and Cancer: SASS6 knockdown in various cancer cell lines, including triple-negative breast cancer and lung adenocarcinoma, has been shown to inhibit cell proliferation and viability, often by inducing a G2/M phase cell cycle arrest.[6][7][8] In a highly invasive lung cancer cell line, shRNA-mediated knockdown of SASS6 completely abolished the invasive phenotype.[9][10] Overexpression of SASS6, on the other hand, is associated with poor prognosis in several cancers.[9]

  • Ciliogenesis: SASS6 is also essential for the formation of primary cilia.[11] Mouse embryonic stem cells lacking SASS6 are incapable of forming cilia.[2][4] This has implications for understanding ciliopathies and the role of cilia in signaling and development.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from key studies, providing a direct comparison of the effects of SASS6 knockdown and knockout.

Phenotype Knockdown (siRNA/shRNA) Knockout (CRISPR/Cas9) Model System Reference
Centriole Number Interferes with normal duplication cycleComplete loss of centriolesHuman U2OS/RPE1 cells[1][3]
Structurally defective, longer centriolesMouse Embryonic Stem Cells[2][4]
No centrioles detected in mitotic poles (null allele)Mouse Embryos (E9.0)[2][4]
Rare, single centrioles detected (hypomorphic allele)Mouse Embryos (E9.0)[2][4]
Embryonic Lethality Not applicableArrest at mid-gestation (E9.5)Mouse[2][4][5]
Cell Proliferation Reduced growth and viabilityNot directly compared in the same studyHuman Cancer Cell Lines[6][7]
Cell Invasion Abolished invasionNot directly compared in the same studyHuman Lung Cancer Cells (DMS273)[9][10]

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for replicating and interpreting the findings related to SASS6 function.

SASS6 Knockdown (RNAi)
  • Method: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells to target SASS6 mRNA for degradation, leading to a transient reduction in protein levels.

  • Delivery: Transfection of synthetic siRNAs or transduction with viral vectors (e.g., lentivirus) expressing shRNAs.

  • Validation: The efficiency of knockdown is typically assessed by quantitative real-time PCR (qRT-PCR) to measure mRNA levels and Western blotting to measure protein levels.

  • Phenotypic Analysis: Cells are analyzed for defects in centriole number and structure (immunofluorescence microscopy), cell cycle progression (flow cytometry), proliferation (cell counting, viability assays), and other relevant cellular processes.

SASS6 Knockout (CRISPR/Cas9)
  • Method: The CRISPR/Cas9 system is used to introduce targeted double-strand breaks in the SASS6 gene, leading to frameshift mutations and the generation of a null allele.

  • Delivery: Transfection of plasmids encoding Cas9 and guide RNAs (gRNAs) targeting SASS6.

  • Validation: Successful knockout is confirmed by DNA sequencing of the targeted locus, Western blotting to confirm the absence of the SASS6 protein, and functional assays.

  • Phenotypic Analysis: Similar to knockdown experiments, knockout cells or organisms are examined for alterations in centriole biogenesis, cell cycle, developmental progression, and other relevant phenotypes. For in vivo studies in mice, knockout animals are generated and their development and physiology are monitored.[12]

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the molecular pathways and experimental logic.

SASS6_Centriole_Duplication_Pathway SASS6 in Centriole Duplication PLK4 PLK4 Kinase STIL STIL PLK4->STIL recruits & activates SASS6 SASS6 STIL->SASS6 recruits Procentriole Procentriole Formation (Cartwheel Assembly) SASS6->Procentriole forms cartwheel Centriole Mother Centriole Centriole->Procentriole templates Daughter_Centriole Daughter Centriole Procentriole->Daughter_Centriole develops into

Caption: The canonical pathway for SASS6-dependent centriole duplication.

SASS6_Knockout_Phenotype_Mouse Consequences of SASS6 Knockout in Mouse Embryos SASS6_KO SASS6 Knockout Centriole_Failure Centriole Formation Failure SASS6_KO->Centriole_Failure Mitotic_Defects Mitotic Spindle Defects Centriole_Failure->Mitotic_Defects p53_Activation p53 Pathway Activation Mitotic_Defects->p53_Activation Cell_Death Increased Apoptosis p53_Activation->Cell_Death Embryonic_Arrest Mid-Gestation Lethality (E9.5) Cell_Death->Embryonic_Arrest

Caption: The signaling cascade leading to embryonic lethality in SASS6 knockout mice.

Experimental_Workflow_Comparison Experimental Workflow: Knockdown vs. Knockout cluster_KD SASS6 Knockdown cluster_KO SASS6 Knockout siRNA siRNA/shRNA Design & Synthesis Transfection_KD Transfection/ Transduction siRNA->Transfection_KD Validation_KD qRT-PCR & Western Blot Transfection_KD->Validation_KD Analysis_KD Phenotypic Analysis (Transient) Validation_KD->Analysis_KD gRNA gRNA Design Transfection_KO CRISPR/Cas9 Transfection gRNA->Transfection_KO Selection Clonal Selection & Expansion Transfection_KO->Selection Validation_KO Sequencing & Western Blot Selection->Validation_KO Analysis_KO Phenotypic Analysis (Stable) Validation_KO->Analysis_KO

Caption: A comparative workflow for generating and analyzing SASS6 knockdown and knockout models.

Conclusion

The choice between SASS6 knockdown and knockout methodologies profoundly impacts the observed biological outcomes. Knockdown offers a model for the consequences of reduced SASS6 levels, which may be more physiologically relevant for studying certain diseases or the effects of partial loss-of-function. In contrast, knockout provides a definitive understanding of the essential roles of SASS6 by completely ablating its function. The discovery of a SASS6-independent centriole formation pathway in mouse embryonic stem cells highlights the remarkable plasticity of cellular processes and underscores the importance of considering cell-type specific contexts. This guide provides researchers with a foundational understanding to design experiments that will most effectively elucidate the multifaceted functions of SASS6 in health and disease.

References

Validating the Impact of SASS6 Mutations on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional consequences of genetic mutations is paramount. This guide provides a comparative overview of experimental approaches to validate the effect of mutations in the Spindle Assembly Abnormal 6 (SASS6) protein, a critical regulator of centriole duplication. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways to facilitate a comprehensive understanding of SASS6 function and dysfunction.

Mutations in the SASS6 gene have been linked to a range of developmental disorders, most notably autosomal recessive primary microcephaly, a condition characterized by a significantly smaller head size at birth. The SASS6 protein is a cornerstone of the centriole, a cylindrical organelle essential for the formation of centrosomes and cilia. Its proper function ensures the faithful duplication of centrioles once per cell cycle, a process fundamental for accurate cell division and the establishment of cellular architecture. Dysregulation of SASS6 can lead to centriole amplification or loss, resulting in genomic instability and defective ciliogenesis, which are cellular hallmarks of various diseases.

This guide will compare the effects of different types of SASS6 mutations—from complete loss-of-function (knockout) to specific amino acid changes (missense mutations)—on key cellular processes. We will explore the experimental systems used to model these mutations and the quantitative data generated from these studies.

Comparing the Functional Consequences of SASS6 Mutations

The functional impact of SASS6 mutations is typically assessed by examining centriole number and structure, the efficiency of centriole duplication, and the integrity of ciliogenesis. Below is a summary of quantitative data from studies utilizing mouse and C. elegans models to investigate the effects of different SASS6 mutations.

Experimental Model SASS6 Mutation Type Phenotype Assessed Quantitative Measurement Reference
Mouse Embryonic Stem Cells (mESCs)Knockout (Sass6-/-)Centriole Number45% of centrosomes with ≥2 centrioles (vs. 99% in WT)[1]
Centriole LengthSignificantly longer than Wild-Type (WT)[1]
STIL RecruitmentSTIL localized to ~50% of centrosomes (vs. 74% in WT)[1]
Mouse Embryo (Sass6em4/em4 - hypomorph)Knockout (hypomorph)Mitotic Cells10% of cells in mitosis (vs. 5% in WT)[1]
Centriole Duplication11% of mitotic poles with single centrioles (vs. paired in WT)[1]
Mouse Embryo (Sass6em5/em5 - likely null)Knockout (null)Centriole DuplicationNo centrioles detected at mitotic poles[1]
C. elegansMissense (L69T - equivalent to human I62T)Centrosome Duplication Failure (sensitized background)Increased failure rate compared to control[2][3]
Phasmid Cilia LengthSignificantly shorter than WT[2][3]
ChemotaxisReduced attraction to butanone compared to WT[2]

Experimental Methodologies

Validating the functional consequences of SASS6 mutations relies on a combination of genetic manipulation and precise cell biological assays. Here, we provide detailed protocols for two fundamental techniques: CRISPR/Cas9-mediated gene knockout to generate loss-of-function models and immunofluorescence microscopy to visualize the resulting cellular phenotypes.

CRISPR/Cas9-Mediated Knockout of SASS6 in Mammalian Cells

This protocol outlines the generation of a SASS6 knockout cell line using CRISPR/Cas9 technology.

1. Designing and Cloning the guide RNA (gRNA):

  • Design two gRNAs targeting an early exon of the SASS6 gene to increase the likelihood of a frameshift mutation. Online tools such as CHOPCHOP can be used for gRNA design.

  • Synthesize and anneal complementary oligonucleotides for each gRNA.

  • Ligate the annealed oligos into a suitable gRNA expression vector (e.g., pX458, which also expresses Cas9 and a fluorescent marker).

  • Verify the sequence of the cloned gRNAs.

2. Transfection of Cells:

  • Culture a mammalian cell line of interest (e.g., hTERT-RPE1, U2OS) to 70-80% confluency.

  • Co-transfect the cells with the two SASS6-targeting gRNA/Cas9 expression plasmids using a suitable transfection reagent.

  • Include a control transfection with a non-targeting gRNA.

3. Single-Cell Cloning:

  • 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single cells expressing the fluorescent marker into individual wells of a 96-well plate.

  • Alternatively, perform serial dilution to seed single cells.

  • Culture the single cells to allow for clonal expansion.

4. Validation of Knockout:

  • Genomic DNA PCR and Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the targeted region of the SASS6 gene and sequence the amplicons to identify insertions or deletions (indels) that result in a frameshift.

  • Western Blotting: Prepare protein lysates from the clones and perform a western blot using an antibody specific for SASS6 to confirm the absence of the protein.

  • Immunofluorescence: Stain the clonal cell lines for SASS6 to visually confirm its absence at the centrosome.

Immunofluorescence Staining of Centrosomes and Cilia

This protocol describes the visualization of centrioles and cilia to assess the impact of SASS6 mutations.

1. Cell Culture and Fixation:

  • Grow cells on sterile glass coverslips.

  • For cilia analysis, serum-starve the cells for 24-48 hours to induce ciliogenesis.

  • Wash the cells with PBS and fix with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

2. Permeabilization and Blocking:

  • If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS) for 1 hour at room temperature.

3. Antibody Incubation:

  • Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Centrosome markers: anti-γ-tubulin, anti-CEP135, anti-centrin.

    • Cilia markers: anti-acetylated tubulin (for the axoneme), anti-ARL13B (for the ciliary membrane).

    • To confirm SASS6 localization: anti-SASS6.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

4. Mounting and Imaging:

  • Wash three times with PBS.

  • Counterstain the DNA with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the cells using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

To visualize the central role of SASS6 in centriole duplication and the downstream consequences of its dysregulation, we provide the following diagrams generated using the DOT language.

Centriole_Duplication_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates & Recruits SASS6 SASS6 STIL->SASS6 Recruits SASS6->SASS6 CEP135 CEP135 SASS6->CEP135 Recruits Procentriole Procentriole Assembly SASS6->Procentriole CEP135->Procentriole

Core Centriole Duplication Pathway

This diagram illustrates the initial steps of centriole duplication. The master kinase PLK4 initiates the process by phosphorylating and recruiting STIL to the mother centriole. STIL, in turn, recruits SASS6, which is a core component of the cartwheel structure that templates the nine-fold symmetry of the new procentriole. SASS6 then recruits other essential proteins like CEP135 to promote procentriole assembly.

SASS6_Mutation_Workflow cluster_Genetic Genetic Modification cluster_Cellular Cellular Analysis cluster_Phenotypic Phenotypic Assessment CRISPR CRISPR/Cas9 targeting SASS6 IF Immunofluorescence (Centrosome & Cilia markers) CRISPR->IF WB Western Blot (SASS6 protein level) CRISPR->WB Centriole Centriole Number & Structure IF->Centriole Cilia Ciliogenesis Defects IF->Cilia CellCycle Cell Cycle Progression

Experimental Workflow for SASS6 Validation

This workflow outlines the key steps in validating the effects of SASS6 mutations. It begins with genetic modification using CRISPR/Cas9, followed by cellular analysis through immunofluorescence and western blotting to assess protein levels and subcellular structures. The final step is the phenotypic assessment of centriole integrity, ciliogenesis, and cell cycle progression.

Downstream_Effects_of_SASS6_Dysregulation SASS6_mut SASS6 Mutation Centriole_defect Centriole Duplication Defects (Loss or Amplification) SASS6_mut->Centriole_defect Cilia_defect Ciliogenesis Defects SASS6_mut->Cilia_defect Mitotic_stress Mitotic Stress Centriole_defect->Mitotic_stress p53 p53 Activation Mitotic_stress->p53 Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis YAP_TAZ YAP/TAZ Pathway Dysregulation Cilia_defect->YAP_TAZ Invasion Altered Cell Proliferation & Invasion YAP_TAZ->Invasion

Downstream Signaling Consequences

This diagram illustrates the downstream cellular consequences of SASS6 mutations. Defective centriole duplication leads to mitotic stress, which can activate the p53 tumor suppressor pathway, resulting in cell cycle arrest or apoptosis.[1] Additionally, since centrioles are essential for forming cilia, SASS6 mutations can lead to ciliogenesis defects, which have been shown to impact signaling pathways such as the YAP/TAZ pathway, affecting cell proliferation and invasion.

Alternative Approaches for Functional Validation

Beyond the core techniques described above, a variety of other methods can provide deeper insights into the functional consequences of SASS6 mutations.

  • In Vitro Reconstitution Assays: These cell-free systems allow for the study of specific steps in centriole duplication in a controlled environment. By adding purified wild-type or mutant SASS6 protein to these assays, researchers can directly assess its ability to self-assemble into the cartwheel structure and interact with other centriolar components.[4]

  • Biophysical Techniques: Methods such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and surface plasmon resonance (SPR) can be used to quantitatively measure the binding affinity between SASS6 and its interaction partners, such as STIL.[5] This can reveal whether a specific missense mutation disrupts a critical protein-protein interaction.

  • Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy and Expansion Microscopy (ExM) provide a much higher resolution view of the centrosome than conventional fluorescence microscopy. This allows for the precise localization of SASS6 within the centriole and the detailed analysis of structural defects caused by mutations.

Conclusion

Validating the effect of SASS6 mutations on protein function requires a multi-faceted approach that combines genetic engineering, advanced cell imaging, and biochemical and biophysical assays. By comparing the cellular and molecular consequences of different mutations, researchers can gain a clearer understanding of the specific roles of different SASS6 domains and the pathogenic mechanisms underlying SASS6-related diseases. The experimental frameworks and data presented in this guide offer a solid foundation for designing and interpreting studies aimed at elucidating the complex biology of this essential centriolar protein. This knowledge is critical for the development of potential therapeutic strategies for diseases driven by SASS6 dysfunction.

References

A Comparative Analysis of SASS6 Orthologs in Centriole Biogenesis and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Spindle Assembly Abnormal 6 (SASS6) orthologs, crucial proteins in the formation of centrioles. Understanding the conserved and divergent features of SASS6 across different species is vital for research into cell division, ciliogenesis, and associated diseases, including cancer and microcephaly. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the protein's role in cellular pathways.

Functional Conservation and Divergence of SASS6 Orthologs

SASS6 is a foundational protein in the formation of the cartwheel structure, which establishes the nine-fold symmetry of centrioles.[1][2] This function is highly conserved across a wide range of species, from single-celled organisms to humans. The SASS6 protein family is characterized by an N-terminal PISA (Present in SAS-6) motif and a C-terminal coiled-coil domain, which are essential for its function. The coiled-coil domain facilitates homodimerization, a critical step for the self-assembly of the cartwheel hub.

While the core function of SASS6 in centriole duplication is conserved, studies have revealed some functional divergences. For instance, in Tetrahymena thermophila, two SASS6 paralogs, TtSAS6a and TtSAS6b, have distinct roles; TtSAS6a is primarily structural, while TtSAS6b is involved in determining the location of new basal body assembly. This suggests that in some lineages, SASS6 has undergone sub-functionalization.

Dysregulation of SASS6 expression has severe consequences. Overexpression can lead to centriole amplification, a hallmark of some cancers, while its depletion blocks centriole duplication.[3] Mutations in the human SASS6 gene are linked to autosomal recessive primary microcephaly.[4]

Quantitative Data Summary

The following table summarizes available quantitative data comparing SASS6 orthologs. Direct comparative biochemical data, such as binding affinities, are not extensively available in the literature. The data presented here is derived from studies on individual orthologs.

FeatureHuman (Homo sapiens)Mouse (Mus musculus)Fruit Fly (Drosophila melanogaster)Nematode (Caenorhabditis elegans)
Protein Length (isoform 1) 657 amino acids647 amino acids547 amino acids664 amino acids
Key Interacting Partner STILStilAna2SAS-5
Effect of Depletion Blocks centriole duplication[1]Embryonic arrest, p53 activation, centriole formation defects in embryos[4]Absence of centriolesDaughter centriole formation failure[1]
Overexpression Phenotype Centriole amplification[1]Induces formation of ectopic structuresFormation of Sas-6 and Ana2 particles (SAPs) that can organize microtubules[5]Not extensively characterized

Key Signaling Pathway

SASS6 is a critical upstream regulator of ciliogenesis. The primary cilium, an antenna-like organelle that protrudes from the cell surface, is involved in sensing extracellular signals. The formation of the primary cilium is dependent on the proper formation of the basal body, which is a mature centriole. Therefore, SASS6, by controlling centriole duplication, indirectly influences signaling pathways that are dependent on the primary cilium. One such pathway is the Hippo signaling pathway, of which YAP and TAZ are the main downstream effectors. Dysregulation of SASS6 can lead to defects in ciliogenesis, which in turn can affect YAP/TAZ activity, impacting cell proliferation and tissue growth. The precise molecular link between SASS6 and the YAP/TAZ pathway is still under investigation and is thought to be mediated through the primary cilium.

SASS6_YAP_TAZ_Pathway cluster_centriole Centriole Duplication cluster_cilia Ciliogenesis cluster_yap_taz YAP/TAZ Signaling SASS6 SASS6 Cartwheel Cartwheel Formation SASS6->Cartwheel Forms STIL STIL/Ana2 STIL->SASS6 Recruits PLK4 PLK4 PLK4->STIL Phosphorylates Centriole New Centriole Cartwheel->Centriole Templates BasalBody Basal Body Centriole->BasalBody Matures into Cilium Primary Cilium Centriole->Cilium Defective Ciliogenesis BasalBody->Cilium Initiates LATS12 LATS1/2 Cilium->LATS12 Inhibits (via Hippo Pathway) Cilium->LATS12 Altered Signaling YAP_TAZ YAP/TAZ LATS12->YAP_TAZ Phosphorylates (Inhibits) Nucleus Nucleus YAP_TAZ->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Growth) Nucleus->Gene_Expression Regulates SASS6_dysregulation SASS6 Dysregulation (mutations, overexpression) SASS6_dysregulation->Centriole Defective Duplication

Caption: SASS6 role in centriole duplication and its link to YAP/TAZ signaling.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Determine SASS6-STIL Interaction

This protocol is designed to verify the interaction between SASS6 and its key binding partner, STIL (or its orthologs), in a cellular context.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

  • Wash Buffer: Cell Lysis Buffer without protease inhibitors.

  • Antibodies: Anti-SASS6 antibody (for immunoprecipitation), Anti-STIL antibody (for western blotting), and appropriate secondary antibodies.

  • Protein A/G magnetic beads.

  • SDS-PAGE gels and western blotting apparatus.

Procedure:

  • Cell Culture and Lysis:

    • Culture cells of interest (e.g., HEK293T cells transiently overexpressing tagged SASS6 and STIL orthologs) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in ice-cold Cell Lysis Buffer for 30 minutes on a rotator at 4°C.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-SASS6 antibody or an isotype control IgG for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a western blot using the anti-STIL antibody to detect the co-immunoprecipitated protein.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing Lysate lysis->preclear ip Immunoprecipitation (with anti-SASS6 Ab) preclear->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elution wash->elute analysis SDS-PAGE & Western Blot (probe for STIL) elute->analysis end End: Detect Interaction analysis->end

Caption: Workflow for SASS6-STIL co-immunoprecipitation.

This guide provides a foundational understanding of SASS6 orthologs. Further research is necessary to elucidate the finer quantitative differences in their biochemical properties and the precise molecular mechanisms that connect SASS6 to various signaling pathways. The provided protocols and diagrams serve as a starting point for designing and interpreting experiments in this critical area of cell biology.

References

Illuminating the Nanoscale World of Centriole Biogenesis: A Guide to Confirming SASS6 Localization with Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate process of centriole duplication, precise localization of the key scaffolding protein, Spindle Assembly Abnormal 6 (SASS6), is paramount. This guide provides a comprehensive comparison of super-resolution microscopy techniques and conventional methods for confirming SASS6 localization, supported by experimental data and detailed protocols.

The formation of a new centriole, a fundamental process for cell division and cilia formation, is orchestrated by a complex interplay of proteins. At the heart of this process lies SASS6, a protein that forms the central cartwheel structure of the nascent procentriole. Visualizing the precise localization of SASS6 at the nanometer scale is crucial for understanding the mechanisms of centriole assembly and for identifying potential therapeutic targets in diseases associated with centrosome abnormalities, such as cancer and microcephaly.

This guide delves into the advanced imaging technologies that have revolutionized our understanding of SASS6's role, offering a comparative analysis to aid researchers in selecting the most appropriate method for their experimental needs.

Super-Resolution Microscopy vs. Conventional Methods: A Comparative Overview

Conventional fluorescence microscopy, including confocal microscopy, has been instrumental in identifying the general localization of SASS6 to the centrosome. However, the diffraction limit of light (~250 nm) prevents the resolution of the fine structural details of the centriole, which itself is only about 200-250 nm in diameter. Super-resolution microscopy techniques bypass this limitation, offering a much deeper insight into the spatial organization of SASS6.

MethodPrincipleAchievable Resolution (Lateral)Key AdvantagesKey Limitations
Confocal Microscopy Pinhole to reject out-of-focus light~250 nmWidely available, good for 3D imaging of whole cells, relatively easy to use.Limited resolution, cannot resolve fine centriolar structures.
STED Microscopy Stimulated emission depletion to narrow the fluorescence emission spot30-80 nmHigh resolution, provides optical sectioning.Requires specialized and expensive equipment, potential for phototoxicity.
STORM/PALM Stochastic activation and localization of single molecules10-50 nmVery high resolution, enables quantitative analysis of molecule numbers and clustering.Slower image acquisition, requires specific photo-switchable fluorophores and complex data analysis.
Expansion Microscopy (U-ExM) Physical expansion of the sample to increase the effective resolution~60-70 nm (with 4x expansion)Can be performed on conventional confocal microscopes, allows for multiplexed imaging.Potential for artifacts due to non-uniform expansion, sample distortion.
3D-SIM Patterned illumination to generate moiré fringes, which are computationally reconstructed~120 nmRelatively low phototoxicity, suitable for live-cell imaging.Lower resolution compared to STED and STORM/PALM.

The PLK4-STIL-SASS6 Pathway: A Central Axis in Centriole Duplication

The recruitment and localization of SASS6 to the base of the nascent procentriole is a tightly regulated process. A key signaling pathway involves Polo-like kinase 4 (PLK4) and the scaffold protein STIL (SCL/TAL1 interrupting locus). PLK4, the master regulator of centriole duplication, phosphorylates STIL, creating a binding site for SASS6. This interaction is crucial for the recruitment of SASS6 to the procentriole assembly site and the subsequent formation of the cartwheel structure.

PLK4_STIL_SASS6_Pathway PLK4 PLK4 Phosphorylation Phosphorylation PLK4->Phosphorylation STIL STIL SASS6 SASS6 STIL->SASS6 Recruitment of Procentriole Procentriole Assembly SASS6->Procentriole Phosphorylation->STIL

PLK4-STIL-SASS6 signaling pathway for centriole duplication.

Experimental Workflows and Protocols

To achieve reliable and high-quality data for SASS6 localization, meticulous attention to the experimental protocol is essential. Below are representative workflows and key considerations for immunofluorescence staining of SASS6 for both conventional and super-resolution microscopy.

General Immunofluorescence Workflow for SASS6

IF_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Cell_Culture Cell Culture Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody (anti-SASS6) Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody (Fluorophore-conjugated) Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Mounting Mounting Washing2->Mounting Microscopy Microscopy (Confocal / Super-Resolution) Mounting->Microscopy

General immunofluorescence workflow for SASS6 localization.
Key Experimental Protocols

1. Cell Culture and Fixation:

  • Cell Lines: Human U2OS or RPE-1 cells are commonly used for studying centriole biology.

  • Fixation: For optimal preservation of centriolar structures, fixation with ice-cold methanol (B129727) for 10 minutes at -20°C is often preferred. Alternatively, 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature can be used. The choice of fixative should be optimized for the specific antibody and microscopy technique.

2. Permeabilization and Blocking:

  • Permeabilization: If using PFA fixation, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. This step is not necessary for methanol fixation as it simultaneously fixes and permeabilizes the cells.

  • Blocking: To prevent non-specific antibody binding, block the cells for at least 1 hour at room temperature in a blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS with 0.1% Triton X-100).

3. Antibody Incubation:

  • Primary Antibody: Use a validated primary antibody against SASS6. Several commercial antibodies are available (e.g., from Santa Cruz Biotechnology, Novus Biologicals, Proteintech). The optimal antibody concentration should be determined by titration, but a starting point of 1-2 µg/mL is common for immunofluorescence. Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody: Use a high-quality secondary antibody conjugated to a bright and photostable fluorophore suitable for the chosen microscopy technique. For super-resolution microscopy, specific dyes are required (e.g., Alexa Fluor 647 for STORM, ATTO 647N for STED). Incubate for 1 hour at room temperature, protected from light.

4. Mounting and Imaging:

  • Mounting: Mount the coverslips on microscope slides using a mounting medium with an anti-fade reagent. For super-resolution techniques, the choice of mounting medium is critical to ensure optimal photoswitching (for STORM/PALM) or to match the refractive index of the immersion oil.

  • Imaging: Acquire images using the appropriate microscope setup and settings optimized for the chosen technique.

Protocol for Ultrastructure Expansion Microscopy (U-ExM) of SASS6: A detailed protocol for U-ExM of centrioles has been described.[1] Briefly, after immunolabeling, the sample is embedded in a swellable hydrogel, followed by enzymatic digestion of the proteins to allow for isotropic expansion of the gel with distilled water. The expanded sample can then be imaged on a conventional confocal microscope.

Alternative Methods for Studying SASS6

While microscopy is essential for visualizing localization, other biochemical methods provide complementary information about SASS6 function and interactions.

MethodPrincipleInformation Gained
Western Blotting Separation of proteins by size and detection with specific antibodies.Confirms the presence and determines the relative abundance of SASS6 protein in cell lysates.[2][3][4]
Co-immunoprecipitation (Co-IP) Antibody-based purification of a protein and its binding partners.Identifies proteins that interact with SASS6, such as PLK4 and STIL, providing insights into the composition of the centriole duplication machinery.[5][6][7]

Conclusion

The advent of super-resolution microscopy has provided an unprecedented view of the molecular architecture of the centriole, with SASS6 at its core. Techniques like STED, STORM/PALM, and Expansion Microscopy offer significant advantages over conventional microscopy for resolving the fine details of SASS6 localization during centriole duplication. The choice of the optimal technique will depend on the specific research question, available resources, and the desired balance between resolution, speed, and ease of use. By combining these powerful imaging approaches with established biochemical methods, researchers can continue to unravel the complex and elegant process of centriole biogenesis, paving the way for a deeper understanding of human health and disease.

References

Validating SASS6 Gene Expression: A Comparison of RNA-Seq and qPCR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate validation of gene expression data is paramount. This guide provides a comprehensive comparison of RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR) for validating the expression of SASS6, a key regulator of centriole duplication. Experimental data, detailed protocols, and a comparative analysis of alternative validation methods are presented to aid in experimental design and data interpretation.

Spindle Assembly Abnormal Protein 6 Homolog (SASS6) is a critical protein involved in the formation of the cartwheel structure, which is essential for centriole duplication. Dysregulation of SASS6 expression has been implicated in various diseases, including microcephaly and cancer. Therefore, accurate quantification of SASS6 mRNA levels is crucial for understanding its role in both normal physiology and disease pathogenesis.

RNA-Seq has become a powerful tool for transcriptome-wide analysis of gene expression. However, due to the inherent complexities of this technology, validation of key findings using an independent method is a critical step. Quantitative PCR (qPCR) is the most common method for validating RNA-Seq data due to its high sensitivity, specificity, and wide dynamic range.

Performance Comparison: RNA-Seq vs. qPCR for SASS6 Quantification

To illustrate the concordance between RNA-Seq and qPCR for measuring SASS6 gene expression, we present hypothetical data from an experiment where SASS6 was overexpressed in a cell line. The fold change in SASS6 expression was measured by both techniques.

GeneTreatmentRNA-Seq (Fold Change)qPCR (Fold Change)
SASS6Control1.01.0
SASS6Overexpression8.27.9
GAPDH (Housekeeping)Control1.01.0
GAPDH (Housekeeping)Overexpression1.11.0

This table represents hypothetical data for illustrative purposes.

The data demonstrates a high degree of correlation between the fold changes in SASS6 expression measured by RNA-Seq and qPCR, validating the RNA-Seq results.

Experimental Workflow for SASS6 Expression Analysis

The following diagram illustrates the general workflow for analyzing SASS6 gene expression, from sample preparation to data validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_rnaseq RNA-Sequencing cluster_qpcr qPCR Validation cell_culture Cell Culture (e.g., with SASS6 overexpression) rna_extraction RNA Extraction cell_culture->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc library_prep Library Preparation (poly-A selection, cDNA synthesis) rna_qc->library_prep cDNA_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cDNA_synthesis sequencing Next-Generation Sequencing library_prep->sequencing data_analysis_rnaseq Data Analysis (Alignment, Quantification) sequencing->data_analysis_rnaseq data_analysis_qpcr Data Analysis (ΔΔCt method) data_analysis_rnaseq->data_analysis_qpcr Comparison & Validation qpcr Quantitative PCR cDNA_synthesis->qpcr qpcr->data_analysis_qpcr

Experimental workflow for SASS6 expression analysis.

The PLK4-STIL-SASS6 Signaling Pathway in Centriole Duplication

SASS6 plays a pivotal role in the tightly regulated process of centriole duplication, primarily controlled by the Polo-like kinase 4 (PLK4). The following diagram illustrates the core signaling cascade.

sass6_pathway plk4 PLK4 stil STIL plk4->stil Phosphorylation sass6 SASS6 stil->sass6 Recruitment & Activation cartwheel Cartwheel Assembly sass6->cartwheel centriole Centriole Duplication cartwheel->centriole

PLK4-STIL-SASS6 pathway in centriole duplication.

Under physiological conditions, the levels of PLK4, STIL, and SASS6 are tightly controlled to ensure the formation of a single procentriole per mother centriole.[1][2] Overexpression of any of these components can lead to centriole amplification, a hallmark of some cancers.[1][2] Conversely, their depletion inhibits centriole formation.[1][2]

Detailed Experimental Protocols

RNA-Sequencing Protocol for mRNA Quantification
  • RNA Extraction: Isolate total RNA from cell or tissue samples using a commercially available kit. Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system.

  • Library Preparation:

    • Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

    • Purify and size-select the library.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

    • Perform differential gene expression analysis.

SYBR Green qPCR Protocol for RNA-Seq Validation
  • cDNA Synthesis: Synthesize first-strand cDNA from the same total RNA samples used for RNA-Seq using a reverse transcription kit.

  • Primer Design: Design and validate qPCR primers specific for the SASS6 transcript and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for SASS6 and the housekeeping gene in both control and experimental samples.

    • Calculate the relative fold change in SASS6 expression using the ΔΔCt method.

Comparison of Alternative Validation Methods

While qPCR is the gold standard for validating RNA-Seq data, other techniques can also be employed. The choice of method depends on the specific research question and available resources.

MethodPrincipleProsCons
Quantitative PCR (qPCR) Amplification of a specific cDNA target with real-time fluorescence detection.High sensitivity and specificity, wide dynamic range, relatively low cost.Requires specific primers, may be affected by amplification biases.
Digital PCR (dPCR) Partitions the sample into thousands of individual reactions, allowing for absolute quantification without a standard curve.Absolute quantification, high precision, and sensitivity for rare targets.[3][4][5]Higher cost per sample than qPCR, lower throughput.[3]
Northern Blot Separation of RNA by size, transfer to a membrane, and detection with a labeled probe.Provides information on transcript size and alternative splice variants.Low sensitivity, requires large amounts of RNA, labor-intensive.
In Situ Hybridization (ISH) Detection of specific RNA sequences within intact cells or tissues using a labeled probe.Provides spatial information on gene expression.[6][7][8]Semi-quantitative, can be technically challenging.
Western Blot Separation of proteins by size, transfer to a membrane, and detection with a specific antibody.Validates changes at the protein level, which is often the functional endpoint.Indirect measure of transcript levels, depends on antibody quality.

References

A Comparative Guide to the Efficacy of SASS6 Silencing RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of silencing RNA (siRNA) targeting the Spindle Assembly Abnormal Protein 6 Homolog (SASS6). SASS6 is a critical protein in the formation of centrioles, essential for proper cell division. Its dysregulation has been implicated in various cancers, making it a person of interest for therapeutic intervention. This document summarizes quantitative data on SASS6 knockdown, details experimental protocols for assessing efficacy, and visualizes the SASS6 signaling pathway.

Efficacy of SASS6 shRNA in Triple-Negative Breast Cancer

Table 1: SASS6 Knockdown Efficiency in MDA-MB-231 Cells

Silencing RNA TypeTargetCell LineTransfection MethodKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Phenotypic OutcomeReference
shRNASASS6MDA-MB-231Lentiviral Transduction~75% reductionSignificantly reducedInhibition of cell growth, G2/M cell cycle arrest[1][2]

SASS6 Signaling Pathway in Centriole Duplication

SASS6 is a cornerstone of centriole duplication, a process tightly regulated to ensure genomic stability. The master regulator of this process is the Polo-like kinase 4 (PLK4).[3] PLK4 initiates centriole formation by localizing to the mother centriole and recruiting STIL (SCL/TAL1 interrupting locus).[3][4] PLK4 then phosphorylates STIL, which in turn promotes the recruitment of SASS6.[3] SASS6 molecules subsequently self-assemble into a cartwheel-like structure, which serves as the scaffold for the nascent procentriole.[5][6][7] The precise regulation of the PLK4-STIL-SASS6 module is critical; depletion of any of these components halts centriole duplication, while their overexpression can lead to centriole amplification, a hallmark of many cancers.[3]

SASS6_Signaling_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Recruits & Phosphorylates SASS6 SASS6 STIL->SASS6 Recruits SASS6->SASS6 Procentriole Procentriole Assembly SASS6->Procentriole Forms Cartwheel Mother_Centriole Mother Centriole Procentriole->Mother_Centriole Assembles on Mother_Centriole->PLK4 Localizes to

Caption: The SASS6 signaling pathway in centriole duplication.

Experimental Workflow for SASS6 Knockdown

The following diagram outlines a typical experimental workflow for assessing the efficacy of SASS6 silencing RNA.

Experimental_Workflow cluster_transduction Cell Transduction cluster_analysis Analysis Cell_Culture Culture MDA-MB-231 cells Transduction Transduce with SASS6 shRNA Lentivirus Cell_Culture->Transduction Selection Puromycin (B1679871) Selection Transduction->Selection Harvest Harvest Cells Selection->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Lysis Protein Lysis Harvest->Protein_Lysis Phenotype_Assay Phenotypic Assays (e.g., MTT, Flow Cytometry) Harvest->Phenotype_Assay qRT_PCR qRT-PCR for SASS6 mRNA RNA_Isolation->qRT_PCR Western_Blot Western Blot for SASS6 Protein Protein_Lysis->Western_Blot

Caption: Workflow for SASS6 knockdown and efficacy analysis.

Detailed Experimental Protocols

Lentiviral shRNA Transduction of MDA-MB-231 Cells

This protocol is for the stable knockdown of SASS6 using lentiviral particles.

  • Cell Culture: MDA-MB-231 cells are cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum. Cells should be maintained at 37°C in a humidified incubator without CO2.

  • Seeding: Plate 1.6 x 10^4 cells per well in a 96-well plate the day before transduction to achieve approximately 70% confluency on the day of infection.[8][9]

  • Transduction:

    • On the day of transduction, replace the medium with fresh medium containing hexadimethrine bromide (Polybrene) at a final concentration of 5-8 µg/ml to enhance transduction efficiency.[9][10]

    • Thaw the SASS6 shRNA lentiviral particles at room temperature and add the desired amount to the cells.[10] The multiplicity of infection (MOI) should be optimized for the cell line.

    • Incubate the cells with the lentiviral particles for 18-20 hours.[8][9]

  • Selection:

    • After incubation, replace the virus-containing medium with fresh growth medium.

    • After 24 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration (typically 2-10 µg/ml for MDA-MB-231 cells).[10][11]

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.[10]

    • Expand the puromycin-resistant clones for subsequent analysis.[10]

Quantitative Real-Time PCR (qRT-PCR) for SASS6 mRNA Quantification

This protocol details the measurement of SASS6 mRNA levels following shRNA-mediated knockdown.[12][13]

  • RNA Isolation:

    • Harvest the transduced and control cells.

    • Isolate total RNA using a commercially available kit (e.g., RNeasy Micro Plus kit, Qiagen) according to the manufacturer's instructions.[14]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit (e.g., iScript cDNA synthesis Kit, Bio-Rad) following the manufacturer's protocol.[14]

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture using a SYBR Green-based master mix. A typical reaction includes SYBR Green Master Mix, forward and reverse primers for SASS6, and the diluted cDNA template.[14][15]

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for SASS6 and the housekeeping gene in both the knockdown and control samples.

    • Determine the relative quantification of SASS6 mRNA expression using the ΔΔCt method.[16]

Western Blotting for SASS6 Protein Quantification

This protocol is for assessing the reduction in SASS6 protein levels.

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.[1]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for SASS6 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize the SASS6 protein levels to the loading control.

References

Validating In Vitro Findings in an In Vivo SASS6 Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of Spindle Assembly Abnormal protein 6 (SASS6) in centriole duplication, contrasting established in vitro findings with recent discoveries in an in vivo mouse model. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows to facilitate a deeper understanding of this critical cell cycle regulator.

Introduction

SASS6 is a cornerstone protein in centriole biogenesis, essential for forming the cartwheel structure that templates the nine-fold symmetry of new centrioles.[1][2][3] For years, research in cultured human cell lines and other organisms has established SASS6 as indispensable for centriole duplication. Depletion of SASS6 in these in vitro systems consistently leads to a failure in centriole formation, resulting in cells with a reduced number of centrosomes.[3] This guide examines how this fundamental in vitro finding holds up in a whole organism model and explores the surprising, context-dependent functions of SASS6 revealed by comparing mouse embryos and embryonic stem cells.

Core Findings: A Tale of Two Systems

A pivotal study using CRISPR/Cas9-mediated knockout of the Sass6 gene in mice revealed a striking divergence in its requirement between the developing embryo (in vivo) and pluripotent embryonic stem cells (mESCs) cultured in vitro.

In Vivo Model: Sass6 Knockout Mouse Embryo

In the developing mouse embryo, SASS6 is absolutely essential for centriole formation.[1][2] Key findings include:

  • Embryonic Lethality: Sass6 mutant embryos suffer from embryonic arrest around mid-gestation (E9.5).[1][2]

  • Complete Lack of Centrioles: High-resolution microscopy revealed that cells in Sass6 null embryos completely lack centrioles.[1][2] In less severe (hypomorphic) mutants, only a small fraction of cells contained a single centriole, indicating a severe duplication failure.[1][2]

  • Activation of Cell Death Pathway: The absence of centrioles triggers prolonged mitosis, which in turn activates a p53-dependent mitotic surveillance pathway, leading to widespread apoptosis and developmental failure.[1][2]

In Vitro Model: Sass6 Knockout Mouse Embryonic Stem Cells (mESCs)

Contrary to the in vivo results and previous in vitro studies, mESCs demonstrated a remarkable ability to bypass the requirement for SASS6 in centriole formation.[1][2]

  • Centriole Formation Persists: Sass6-null mESCs are still able to form centrioles.[1][2] This finding highlights a unique plasticity in the centriole assembly pathway within pluripotent cells.

  • Structurally Defective Centrioles: While centrioles do form, they are not normal. They are often significantly longer than wild-type centrioles and are described as unstable.[1][2] Furthermore, these centrioles are functionally impaired and cannot template the formation of cilia.[1][2]

  • Dependence on PLK4 Kinase: This SASS6-independent centriole formation is critically dependent on the high activity of Polo-Like Kinase 4 (PLK4), the master regulator of centriole duplication.[1][2][4] Inhibition of PLK4 in Sass6-null mESCs leads to the loss of these aberrant centrioles.[4]

  • Pluripotency-Specific Phenomenon: Upon differentiation, the Sass6-mutant mESCs lose their centrioles, indicating that the bypass mechanism is a specific feature of the pluripotent state.[1][2]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the in vivo and in vitro SASS6 knockout models.

Table 1: Centriole Number and Mitotic Progression in Sass6 Mutant Embryos (In Vivo)

ParameterWild-Type (WT) EmbryoSass6 Mutant Embryo
Cells with Centrioles ~97%0% (null) to 16% (hypomorph)
Centrioles per Mitotic Pole 20 to 1
Mitotic Index ~5%~10%
Relative p53 Levels 1x~2.5x
Relative Cleaved Caspase-3 1xSignificantly Increased

Data synthesized from Grzonka & Bazzi, 2024.[1][2]

Table 2: Centriole Characteristics in Sass6 Knockout mESCs (In Vitro)

ParameterWild-Type (WT) mESCsSass6 Knockout (-/-) mESCs
Centriole Formation NormalOccurs, but aberrant
Centriole Length Normalized to 1xSignificantly longer
STIL Localization at Centrosomes ~74%~50%
Cilia Formation PresentAbsent
Dependence on PLK4 Activity HighCritically High

Data synthesized from Grzonka & Bazzi, 2024.[1][2]

Signaling Pathways & Experimental Workflows

Visual diagrams are provided below to illustrate the key molecular pathways and experimental procedures discussed.

SASS6_Pathway_In_Vivo cluster_WT Wild-Type Embryo Cell cluster_KO Sass6 Knockout Embryo Cell SASS6_WT SASS6 Present Centriole_WT Normal Centriole Duplication SASS6_WT->Centriole_WT Spindle_WT Bipolar Spindle Centriole_WT->Spindle_WT Mitosis_WT Normal Mitosis Spindle_WT->Mitosis_WT Viability_WT Cell Viability Mitosis_WT->Viability_WT SASS6_KO SASS6 Absent Centriole_KO Centriole Duplication Failure SASS6_KO->Centriole_KO Spindle_KO Acentriolar / Monopolar Spindles Centriole_KO->Spindle_KO Mitosis_KO Prolonged Mitosis Spindle_KO->Mitosis_KO p53 p53 Pathway Activation Mitosis_KO->p53 triggers Apoptosis Apoptosis p53->Apoptosis

Caption: SASS6 function in vivo: essential role vs. knockout consequences.

SASS6_Pathway_In_Vitro cluster_WT_mESC Wild-Type mESC cluster_KO_mESC Sass6 Knockout mESC cluster_Diff Differentiated Sass6 KO Cell SASS6_WT_mESC SASS6 Centriole_WT_mESC Normal Centriole Formation SASS6_WT_mESC->Centriole_WT_mESC PLK4_WT PLK4 Activity PLK4_WT->Centriole_WT_mESC SASS6_KO_mESC SASS6 Absent Bypass Bypass Mechanism PLK4_KO High PLK4 Activity PLK4_KO->Bypass Centriole_KO_mESC Aberrant Centriole Formation Bypass->Centriole_KO_mESC PLK4_Diff Lower PLK4 Activity Loss Centriole Loss PLK4_Diff->Loss

Caption: SASS6-independent centriole formation in pluripotent mESCs.

Experimental_Workflow cluster_in_vivo In Vivo Model Generation cluster_in_vitro In Vitro Model Generation cluster_analysis Comparative Analysis crispr_mouse CRISPR/Cas9 targeting Sass6 in mouse zygotes ko_mouse Generate Sass6 Knockout Mice crispr_mouse->ko_mouse embryo_analysis Analyze Embryos at E9.5 ko_mouse->embryo_analysis if_stain Immunofluorescence (γ-tubulin, Ac-TUB, p53, etc.) embryo_analysis->if_stain Validate Phenotype uexm Ultrastructure Expansion Microscopy (U-ExM) embryo_analysis->uexm Validate Phenotype western Western Blotting embryo_analysis->western Validate Phenotype blastocyst Isolate Blastocysts (E3.5) from Knockout Mice mesc_culture Derive and Culture mESCs blastocyst->mesc_culture mesc_culture->if_stain Validate Phenotype mesc_culture->uexm Validate Phenotype mesc_culture->western Validate Phenotype crispr_mesc OR CRISPR/Cas9 targeting Sass6 in WT mESCs ko_mesc Generate Sass6 Knockout mESC Line crispr_mesc->ko_mesc ko_mesc->if_stain Validate Phenotype ko_mesc->uexm Validate Phenotype ko_mesc->western Validate Phenotype

Caption: Workflow for comparing in vivo and in vitro SASS6 models.

Experimental Protocols

Below are detailed methodologies for the key experiments used to validate and compare SASS6 function.

Generation of Sass6 Knockout Mice and mESCs
  • Principle: CRISPR/Cas9 technology is used to create targeted deletions in the Sass6 gene, resulting in a loss-of-function allele.

  • Protocol (In Vivo):

    • Design and synthesize guide RNAs (gRNAs) targeting an early exon of the Sass6 gene.[1][2]

    • Microinject Cas9 mRNA and gRNAs into mouse zygotes.

    • Implant the injected zygotes into pseudopregnant female mice.

    • Screen the resulting pups for the desired mutation by PCR and Sanger sequencing of genomic DNA.

    • Establish heterozygous founder lines and intercross to generate homozygous knockout embryos for analysis.

  • Protocol (In Vitro):

    • Design two gRNAs flanking the entire open reading frame (ORF) of the Sass6 gene to ensure a complete null allele.[1][2]

    • Transfect wild-type mESCs with plasmids encoding Cas9 and the pair of gRNAs.

    • Select transfected cells (e.g., via antibiotic resistance or FACS).

    • Isolate single-cell clones and expand them.

    • Screen clones for biallelic deletion of the Sass6 ORF by genomic PCR.

    • Confirm the absence of SASS6 protein via Western Blotting and immunofluorescence.[1]

Immunofluorescence (IF) and Ultrastructure Expansion Microscopy (U-ExM)
  • Principle: IF uses fluorescently labeled antibodies to visualize the localization of specific proteins. U-ExM physically expands the biological sample, allowing for super-resolution imaging of subcellular structures like centrioles on conventional microscopes.

  • Protocol:

    • Fixation: Fix mouse embryos (sectioned) or cultured mESCs with 4% paraformaldehyde (PFA) or ice-cold methanol, depending on the antibody.

    • Permeabilization: Permeabilize cells with a detergent like Triton X-100 to allow antibody entry.

    • Blocking: Incubate with a blocking solution (e.g., bovine serum albumin or normal goat serum) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate with primary antibodies against proteins of interest (e.g., rabbit anti-SASS6, mouse anti-γ-tubulin, rabbit anti-CEP164, mouse anti-acetylated-tubulin) overnight at 4°C.[1]

    • Secondary Antibody Incubation: Wash and incubate with fluorescently-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 568).

    • For U-ExM: After antibody staining, the sample is embedded in a swellable hydrogel, digested with proteinase K to mechanically homogenize it, and then expanded by dialysis in distilled water.[1]

    • Imaging: Mount with an anti-fade mounting medium containing DAPI (for DNA) and image using a confocal microscope.

Western Blotting
  • Principle: This technique separates proteins by size to detect and quantify a specific protein in a complex mixture, such as a cell lysate.

  • Protocol:

    • Lysate Preparation: Lyse E9.5 embryos or mESCs in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

    • Antibody Incubation: Incubate with primary antibodies (e.g., anti-SASS6, anti-p53, anti-cleaved-caspase-3, and a loading control like anti-GAPDH or anti-β-actin) overnight.

    • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Conclusion

The validation of in vitro findings in a complex in vivo system is paramount for a complete biological understanding. The case of SASS6 provides a compelling example where an established, indispensable role for a protein was found to be context-dependent. While SASS6 is absolutely essential for centriole biogenesis in the developing mouse embryo, confirming its canonical function, pluripotent stem cells can paradoxically bypass this requirement through a PLK4-dependent mechanism.[1][2][4] This highlights that the cellular environment, particularly the heightened activity of key regulatory kinases and protein concentrations in pluripotent cells, can create unique redundancies and plasticity in fundamental cellular processes. These findings caution against direct extrapolation of all in vitro results to whole-organism physiology and underscore the power of using parallel in vivo and in vitro models to uncover novel biological insights.

References

A Comparative Guide to SASS6 Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spindle assembly abnormal protein 6 (SASS6) is a cornerstone in centriole duplication, a process fundamental to cell division and proliferation. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of currently available inhibitors that directly or indirectly target SASS6, supported by experimental data from cell-based assays. We will delve into two main classes of inhibitors: indirect inhibitors that target the upstream kinase PLK4, and emerging direct inhibitors that prevent SASS6 oligomerization.

Indirect SASS6 Inhibition: Targeting the Master Regulator PLK4

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication, and its activity is essential for the recruitment and function of SASS6.[1][2] Therefore, inhibiting PLK4 presents a well-established indirect strategy to disrupt SASS6 function. Here, we compare two prominent PLK4 inhibitors: Centrinone and CFI-400945.

Performance in Cell-Based Assays

The efficacy of Centrinone and CFI-400945 has been evaluated across various cell lines, primarily focusing on their impact on centriole number, cell cycle progression, and overall cell viability.

InhibitorCell LineAssayKey FindingsReference
Centrinone RPE-1Centriole NumberProgressive loss of centrosomes over 12 days of treatment.[3]
RPE-1Cell Cyclep53-dependent G1 arrest following centrosome loss.[4]
HeLaCell ViabilityDecreased proliferation rate coincident with the appearance of centrosome-less cells.[5]
mTECsCentriole NumberNo significant decrease in centriole number at 10 µM, unless co-treated with an efflux pump inhibitor.[6]
CFI-400945 U2OSCentriole NumberDose-dependent decrease in mean centriole number.[7]
HCC cellsCell CycleInduced endoreplication, aneuploidy, and senescence.[8]
Lung Cancer CellsCell CycleIncreased G2/M arrest and polyploidy following radiation.[9][10]
Breast Cancer CellsCell Viability (GI50)14-165 nM[7]
Lung Cancer CellsCell ViabilityInduces polyploidy, growth inhibition, and apoptotic death.[10]

Direct SASS6 Inhibition: A Novel Frontier

Directly targeting the SASS6 protein is a more recent and highly specific approach. Research in this area has focused on disrupting the oligomerization of SASS6, a critical step for the formation of the cartwheel structure that scaffolds the new centriole.[11][12]

A recent study developed a pharmacophore model to identify small molecules that bind to the SASS6 head domain, thereby inhibiting its dimerization and subsequent oligomerization.[11][12] While specific compounds from this study are not yet widely characterized in extensive cell-based assays, this approach holds significant promise for developing highly selective SASS6-targeted therapies. The primary assay used in the initial discovery was NMR spectroscopy to confirm binding to the SASS6 head domain.[11] Further cell-based studies are anticipated to elucidate their cellular effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for the key assays mentioned in this guide.

Centriole Counting by Immunofluorescence

This method is used to visualize and quantify the number of centrioles within individual cells.

  • Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C.[13]

  • Permeabilization and Blocking: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS. Block non-specific antibody binding with a blocking buffer (e.g., 2% BSA in PBS) for 30 minutes.[13]

  • Antibody Incubation: Incubate the cells with primary antibodies against centriolar markers (e.g., anti-Centrin, anti-CEP135) and a pericentriolar marker (e.g., anti-γ-tubulin) overnight at 4°C.[13][14]

  • Secondary Antibody and Mounting: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. After washing, mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.[13][15]

  • Imaging and Quantification: Acquire images using a high-resolution fluorescence microscope (e.g., confocal or deconvolution). Count the number of centrioles per cell in a sufficient number of cells to ensure statistical significance.[14]

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This technique utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.[16][17]

  • RNase Treatment and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[17][18] PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[19][20]

Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the inhibitor for the specified duration.[21][22]

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[23][24]

  • Solubilization and Absorbance Measurement: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21][25] The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the SASS6 signaling pathway and a typical experimental workflow for inhibitor comparison.

SASS6_Signaling_Pathway cluster_G1_S G1/S Transition cluster_centriole Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates & Activates SASS6 SASS6 STIL->SASS6 Recruits SASS6->SASS6 Oligomerization Cartwheel Cartwheel Assembly SASS6->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole PLK4_inhibitor PLK4 Inhibitors (e.g., Centrinone, CFI-400945) PLK4_inhibitor->PLK4 SASS6_inhibitor SASS6 Oligomerization Inhibitors SASS6_inhibitor->SASS6

Caption: The PLK4-STIL-SASS6 signaling pathway for centriole duplication.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture Inhibitor_Treatment Treat with SASS6 Inhibitors (Indirect vs. Direct) Cell_Culture->Inhibitor_Treatment Centriole_Assay Centriole Counting (Immunofluorescence) Inhibitor_Treatment->Centriole_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Inhibitor_Treatment->Cell_Cycle_Assay Viability_Assay Cell Viability (MTT Assay) Inhibitor_Treatment->Viability_Assay Data_Quantification Quantitative Data (Centriole #, % Cell Cycle, IC50) Centriole_Assay->Data_Quantification Cell_Cycle_Assay->Data_Quantification Viability_Assay->Data_Quantification Comparison Comparative Analysis Data_Quantification->Comparison

Caption: Workflow for comparing SASS6 inhibitors in cell-based assays.

References

Orthogonal Methods for Validating SASS6 Interactors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal methods for validating protein-protein interactions with a specific focus on SASS6, a key regulator of centriole duplication. Understanding the network of SASS6 interactors is crucial for elucidating the mechanisms of cell division and identifying potential therapeutic targets in diseases like cancer. Here, we present a comparative analysis of two powerful validation techniques: Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA), supported by experimental data and detailed protocols.

Comparison of Orthogonal Validation Methods for SASS6 Interactors

The choice of a validation method depends on the specific research question, the nature of the interaction, and the available resources. The following table summarizes the key characteristics of Co-Immunoprecipitation followed by Western Blotting and Proximity Ligation Assay for validating SASS6 protein-protein interactions.

FeatureCo-Immunoprecipitation (Co-IP) with Western BlotProximity Ligation Assay (PLA)
Principle An antibody to a specific "bait" protein (e.g., SASS6) is used to pull down the entire protein complex from a cell lysate. The presence of an interacting "prey" protein (e.g., STIL) is then detected by Western blotting.In situ detection of protein-protein interactions. Primary antibodies to two proteins of interest are used. If the proteins are in close proximity (<40 nm), secondary antibodies with attached oligonucleotides can be ligated, amplified, and visualized as fluorescent spots.
Type of Interaction Detected Primarily stable interactions that can withstand the lysis and washing steps.Both stable and transient interactions in their native cellular context.
Cellular Context Interactions are studied in a cell lysate, which may not fully represent the in vivo environment.Interactions are visualized within fixed cells, preserving spatial information and subcellular localization.
Sensitivity Moderate to high, dependent on antibody affinity and protein expression levels.Very high sensitivity, capable of detecting low-abundance interactions.
Quantitative Analysis Semi-quantitative by comparing band intensities on a Western blot. Requires careful normalization and controls.Quantitative by counting the number of fluorescent spots per cell or measuring the total fluorescence intensity per cell.
Throughput Low to medium throughput.Medium to high throughput, especially with automated microscopy and image analysis.
Strengths - Can isolate and identify multiple interacting partners using mass spectrometry. - Well-established and widely used technique.- Provides in situ visualization of interactions. - High sensitivity for detecting weak or transient interactions. - Allows for subcellular localization of the interaction.
Limitations - Potential for false positives due to non-specific binding. - May miss transient or weak interactions. - Does not provide information on the subcellular localization of the interaction.- Requires specific antibodies raised in different species. - The 40 nm distance limit for signal generation may not capture all biologically relevant interactions. - Potential for false positives if proteins are highly abundant and co-localized without directly interacting.

The Centriole Duplication Pathway: The Role of SASS6 and its Interactors

SASS6 is a critical component in the formation of the cartwheel structure, which is essential for the nine-fold symmetry of centrioles. Its interaction with other centrosomal proteins, such as STIL and CPAP, is tightly regulated, primarily by the kinase PLK4, to ensure that centrioles duplicate only once per cell cycle.[1][2][3]

Centriole Duplication Pathway Centriole Duplication Initiation Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation SASS6 SASS6 STIL->SASS6 Recruitment & Interaction CPAP CPAP STIL->CPAP Interaction Procentriole Procentriole Assembly SASS6->Procentriole Cartwheel Formation CPAP->Procentriole Elongation Centriole Mother Centriole Centriole->PLK4 Localization

Figure 1: A simplified diagram of the SASS6-mediated centriole duplication pathway.

Experimental Protocols for Validating SASS6-STIL Interaction

Here, we provide detailed protocols for two orthogonal methods to validate the interaction between SASS6 and STIL.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This method aims to demonstrate the association of endogenous or overexpressed SASS6 with STIL in a cell lysate.

Experimental Workflow:

Co-IP Workflow Co-Immunoprecipitation Workflow cluster_cell_culture Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HEK293T, U2OS) lysis 2. Cell Lysis (Non-denaturing buffer) cell_culture->lysis preclearing 3. Pre-clearing Lysate (with control IgG beads) lysis->preclearing incubation 4. Incubation (Lysate + anti-SASS6 antibody) preclearing->incubation pull_down 5. Pull-down (Protein A/G beads) incubation->pull_down washes 6. Washes (Remove non-specific binders) pull_down->washes elution 7. Elution (of immune complexes) washes->elution sds_page 8. SDS-PAGE elution->sds_page western_blot 9. Western Blot (Probe with anti-STIL antibody) sds_page->western_blot

Figure 2: Step-by-step workflow for Co-Immunoprecipitation.

Detailed Protocol:

  • Cell Lysis:

    • Culture human cells (e.g., HEK293T or U2OS) to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the primary antibody against the "bait" protein (e.g., anti-SASS6) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the "prey" protein (e.g., anti-STIL).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Analysis:

  • The relative amount of co-immunoprecipitated STIL can be quantified by densitometry of the Western blot bands.[1] The intensity of the STIL band in the SASS6 IP lane is normalized to the amount of SASS6 immunoprecipitated and the total amount of STIL in the input lysate.

Proximity Ligation Assay (PLA)

This in situ method visualizes the close proximity of SASS6 and STIL within fixed cells.

Experimental Workflow:

PLA Workflow Proximity Ligation Assay Workflow cluster_prep Sample Preparation cluster_pla PLA Reaction cluster_imaging Imaging & Analysis cell_seeding 1. Seed cells on coverslips fix_perm 2. Fixation & Permeabilization cell_seeding->fix_perm blocking 3. Blocking fix_perm->blocking primary_ab 4. Primary Antibody Incubation (anti-SASS6 & anti-STIL) blocking->primary_ab pla_probes 5. PLA Probe Incubation (secondary Ab with oligos) primary_ab->pla_probes ligation 6. Ligation pla_probes->ligation amplification 7. Rolling Circle Amplification ligation->amplification detection 8. Detection (Fluorescent oligos) amplification->detection imaging 9. Fluorescence Microscopy detection->imaging quantification 10. Image Analysis & Quantification imaging->quantification

Figure 3: Step-by-step workflow for the Proximity Ligation Assay.

Detailed Protocol:

  • Cell Preparation:

    • Grow cells on coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block the cells with a blocking solution (e.g., provided in a commercial PLA kit) for 1 hour at 37°C.

  • PLA Reaction:

    • Incubate the cells with a mixture of primary antibodies raised in different species against the two proteins of interest (e.g., rabbit anti-SASS6 and mouse anti-STIL) overnight at 4°C.

    • Wash the cells and incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.

    • Wash and then add the ligation solution to circularize the oligonucleotides of probes in close proximity. Incubate for 30 minutes at 37°C.

    • Wash and add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C for rolling circle amplification.

  • Imaging and Analysis:

    • Wash the cells and mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.

    • Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.

Quantitative Analysis:

  • The interaction is quantified by counting the number of PLA spots per cell using image analysis software such as ImageJ.[4][5] The average number of spots per cell is then compared between different experimental conditions. It is crucial to include negative controls, such as using only one primary antibody or cells where one of the interacting partners is knocked down, to establish the background signal.

Conclusion

Both Co-Immunoprecipitation and Proximity Ligation Assay are valuable orthogonal methods for validating SASS6 interactors. Co-IP is a robust method for confirming stable interactions within a protein complex and can be coupled with mass spectrometry to identify novel binding partners. PLA, on the other hand, offers the unique advantage of visualizing interactions in situ with high sensitivity, making it particularly useful for studying transient or weak interactions and their subcellular localization. For a comprehensive validation of SASS6 interactors, a combination of these orthogonal approaches is highly recommended. This provides a higher level of confidence in the biological relevance of the observed protein-protein interactions, which is essential for advancing our understanding of centriole biology and its implications in disease.

References

Safety Operating Guide

Navigating the Safe Disposal of AS6 (Arsenic-Containing Waste)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of AS6, presumed to be an arsenic-containing compound. The designation "this compound" is not a standard chemical identifier; therefore, all procedures outlined below are based on the properties and hazards of inorganic arsenic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact chemical being used.

Immediate Safety and Logistical Plan

Before beginning any disposal procedures, a comprehensive safety and logistical plan must be in place. This includes understanding the hazards, having the correct personal protective equipment, and being prepared for accidental spills.

Personal Protective Equipment (PPE):

Due to the high toxicity and carcinogenicity of arsenic compounds, appropriate PPE is mandatory.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are the minimum requirement.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any damage before use.[1][2]

  • Body Protection: A lab coat is required. For procedures with a risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a full-face respirator with appropriate cartridges may be necessary.[1]

Spill Response:

In the event of a spill, the area should be evacuated and secured. Only trained personnel with the appropriate PPE and spill kits should perform the cleanup. For spills involving arsenic compounds, wet wiping or using a HEPA-filtered vacuum is recommended to avoid generating airborne dust.[1] Dry sweeping should be avoided.[1]

Quantitative Data for Arsenic Waste Management

The following table summarizes key quantitative data related to the handling and disposal of arsenic-containing waste.

ParameterValueRegulatory Body/Standard
EPA Hazardous Waste Number D004EPA (RCRA)
Toxicity Characteristic Leaching Procedure (TCLP) Limit 5.0 mg/LEPA
OSHA Permissible Exposure Limit (PEL) - TWA 0.01 mg/m³OSHA
NIOSH Recommended Exposure Limit (REL) - TWA 0.002 mg/m³ (Ceiling)NIOSH
ACGIH Threshold Limit Value (TLV) - TWA 0.01 mg/m³ACGIH

TWA: Time-Weighted Average

Experimental Protocol for this compound (Arsenic-Containing Waste) Disposal

The following is a generalized, step-by-step protocol for the safe disposal of arsenic-containing waste. This protocol must be adapted to the specific form of the arsenic compound (solid, liquid) and the regulations of your institution and local authorities.

1. Waste Identification and Characterization:

  • Confirm that the waste contains arsenic.
  • Determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[1] Any waste with a TCLP leachate concentration of 5.0 mg/L or more for arsenic is considered hazardous.[1][3][4][5]

2. Segregation:

  • Arsenic-containing waste must be segregated from other waste streams to prevent dangerous reactions.[2]
  • Specifically, keep arsenic waste away from strong acids, as this can generate highly toxic arsine gas.[1][6]

3. Containerization:

  • Use a compatible, leak-proof container for waste collection. A sealable, brown glass bottle is often suitable for arsenic compounds.[2]
  • The container must be in good condition with a tightly fitting lid.
  • For solid waste, ensure the container is robust and will not puncture.
  • If a primary container is compromised, it should be placed in a larger, compatible secondary container.[1]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".
  • The label must also include:
  • The full chemical name(s) of the contents (e.g., "Arsenic Trioxide Waste"). Do not use abbreviations or chemical formulas.
  • The appropriate hazard warnings, such as "Toxic" and "Carcinogen".
  • The date accumulation started.
  • The name and contact information of the generating laboratory or department.

5. Accumulation and Storage:

  • Store the waste container in a designated, secure area.[2]
  • This area should be cool, dry, and well-ventilated.[1]
  • The storage area should have secondary containment to capture any potential leaks.
  • Keep the container closed at all times except when adding waste.

6. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[2]
  • Provide the EHS department with a completed hazardous waste tag or form for each container.
  • Do not dispose of any arsenic-containing waste down the drain.[2]

7. Decontamination:

  • All non-disposable equipment used for handling arsenic must be thoroughly decontaminated. The rinse water from this decontamination must be collected and disposed of as hazardous waste.[2]
  • Disposable materials contaminated with arsenic must also be disposed of as hazardous waste.[2]

8. Record Keeping:

  • Maintain accurate records of the amount of arsenic waste generated and the date of disposal.

Below is a diagram illustrating the workflow for the proper disposal of this compound (arsenic-containing waste).

AS6_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response (If Applicable) start Start: this compound Waste Generated identify Identify Waste as Arsenic-Containing start->identify sds Consult Safety Data Sheet (SDS) identify->sds ppe Don Appropriate PPE sds->ppe segregate Segregate from Incompatible Waste (e.g., Strong Acids) ppe->segregate container Select Compatible, Leak-Proof Container segregate->container label_container Label Container: 'Hazardous Waste' 'Toxic', 'Carcinogen' Full Chemical Name container->label_container store Store in Designated, Secure Area with Secondary Containment label_container->store ehs_request Request Waste Pickup from EHS store->ehs_request decontaminate Decontaminate Equipment & Collect Rinsate as Hazardous Waste ehs_request->decontaminate record Maintain Disposal Records decontaminate->record end End: Waste Disposed record->end spill Spill Occurs spill_response Follow Spill Response Protocol: - Evacuate & Secure Area - Use Spill Kit - Wet Wipe / HEPA Vacuum spill->spill_response spill_response->container Collect Spill Debris as Hazardous Waste

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.